Atorvastatin lactone
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
5-(4-fluorophenyl)-1-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-N,4-diphenyl-2-propan-2-ylpyrrole-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H33FN2O4/c1-21(2)31-30(33(39)35-25-11-7-4-8-12-25)29(22-9-5-3-6-10-22)32(23-13-15-24(34)16-14-23)36(31)18-17-27-19-26(37)20-28(38)40-27/h3-16,21,26-27,37H,17-20H2,1-2H3,(H,35,39)/t26-,27-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUCSEDFVYPBLLF-KAYWLYCHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=C(N1CCC2CC(CC(=O)O2)O)C3=CC=C(C=C3)F)C4=CC=CC=C4)C(=O)NC5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=C(C(=C(N1CC[C@@H]2C[C@H](CC(=O)O2)O)C3=CC=C(C=C3)F)C4=CC=CC=C4)C(=O)NC5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H33FN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90155033 | |
| Record name | Atorvastatin lactone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90155033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
540.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
125995-03-1 | |
| Record name | Atorvastatin lactone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=125995-03-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Atorvastatin lactone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125995031 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Atorvastatin lactone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90155033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H-Pyrrole-3-carboxamide, 5-(4-fluorophenyl)-2-(1-methylethyl)-N,4-diphenyl-1-(2-((2R,4R)-tetrahydro-4-hydroxy-6-oxo-2H-pyran-2-yl)ethyl) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.773 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Atorvastatin Lactone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ATORVASTATIN LACTONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7876IL7J2N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Atorvastatin Lactone: Mechanisms and Pathways
Abstract
Atorvastatin (B1662188) is a leading synthetic statin and a highly effective inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in cholesterol biosynthesis.[1][2][3] It is widely prescribed for the treatment of hypercholesterolemia and the prevention of cardiovascular diseases.[1][4] The atorvastatin lactone is a crucial synthetic intermediate in the manufacturing of atorvastatin calcium, the active pharmaceutical ingredient.[5][6] Furthermore, the lactone form is an active metabolite of atorvastatin, formed in vivo by UDP-glucuronosyltransferases.[7] This technical guide provides a comprehensive overview of the core synthetic mechanisms and pathways for producing this compound, tailored for researchers, scientists, and drug development professionals. It details prevalent strategies, including the convergent Paal-Knorr synthesis, multicomponent Hantzsch-type reactions, and various chemo-enzymatic methods for establishing the critical chiral side-chain.
Major Synthetic Strategies for the Pyrrole (B145914) Core
The central structural feature of atorvastatin is a highly substituted pyrrole ring. The assembly of this core is a primary focus of most synthetic routes.
The Paal-Knorr Synthesis: A Convergent Industrial Approach
The most prominent and commercially successful strategy for constructing the atorvastatin pyrrole core is the Paal-Knorr synthesis.[8][9] This method is highly convergent, involving the condensation of a 1,4-diketone intermediate with a primary amine that already contains the complete, stereochemically defined side-chain.[6][8] This approach efficiently brings together two complex fragments in a late-stage step of the synthesis.[8] The reaction is typically catalyzed by an acid, such as pivalic acid, and driven to completion by the azeotropic removal of water.[4][6]
Hantzsch-Type Pyrrole Synthesis: A Multicomponent Reaction
An alternative strategy employs a Hantzsch-type three-component reaction.[5][9] This method offers the advantage of building the pyrrole core from simpler starting materials in a single step. A notable variation involves performing this reaction under high-speed vibration milling conditions, a form of mechanochemistry.[5][10] This approach combines a β-ketoamide, a chiral protected primary amine, and an α-iodoacetophenone derivative in the presence of catalysts like ytterbium triflate and silver nitrate (B79036).[5] The resulting pyrrole derivative is then converted to this compound through hydrolytic deprotection.[5]
Asymmetric Synthesis of the Chiral Side-Chain
The therapeutic efficacy of atorvastatin is critically dependent on the (3R, 5R) stereochemistry of its dihydroxyheptanoate side-chain.[3][4] Therefore, the stereocontrolled synthesis of this fragment is a paramount challenge.
Chemo-enzymatic and Biocatalytic Routes
Biocatalysis offers a highly efficient and stereoselective method for producing chiral intermediates.[3]
-
Carbonyl Reductases (CRs): These enzymes are widely used for the asymmetric reduction of prochiral ketones to furnish optically pure chiral alcohols.[11] Engineered CRs can produce the key precursor, tert-butyl 6-cyano-(3R,5R)-dihydroxyhexanoate, with high diastereomeric excess (>99% dep).[11]
-
2-Deoxy-D-ribose 5-phosphate Aldolase (DERA): DERA is another powerful biocatalyst used in statin synthesis.[3][12] It can catalyze a sequential aldol (B89426) addition, creating both chiral centers of the side-chain in a single, highly stereoselective process.[12][13]
Chemical Asymmetric Synthesis
Various chemical methods have been developed to synthesize the chiral side-chain. A key intermediate in many of these routes is (R)-4-cyano-3-hydroxybutyric acid ethyl ester.[14][15][16] This building block can be synthesized from precursors like (R)-epichlorohydrin.[8] More recent approaches utilize organocatalysis, such as the enantioselective desymmetrization of a cyclic anhydride (B1165640) derived from diethyl 3-hydroxyglutarate, to establish the initial stereocenter.[17][18]
Final Assembly: Deprotection and Lactonization
The final stage of the synthesis involves converting the fully assembled and protected atorvastatin molecule into the target lactone.
-
Deprotection: The protecting groups on the side-chain must be removed. Typically, an acetonide protecting the 1,3-diol is cleaved under acidic conditions (e.g., dilute hydrochloric acid).[6]
-
Ester Hydrolysis: The side-chain ester (often a tert-butyl ester) is hydrolyzed under basic conditions (e.g., sodium hydroxide) to yield the sodium salt of the carboxylic acid.[6]
-
Lactonization: Upon acidification, the resulting dihydroxy acid undergoes intramolecular cyclization to form the stable six-membered lactone ring.[6] This process is often facilitated by heating in a solvent like toluene, which aids in the removal of water.[1]
Quantitative Data Summary
The following table summarizes key quantitative data reported for various synthetic routes and steps leading to atorvastatin and its lactone.
| Synthesis Step/Pathway | Key Reagents/Catalysts | Yield (%) | Purity (%) | Reference(s) |
| Hantzsch-Type Synthesis | Ytterbium Triflate, Silver Nitrate | 38 (overall) | Not specified | [5][10] |
| Paal-Knorr Intermediate Synthesis | Trimethyl Acetate (B1210297) | 63.11 | Not specified | [19][20] |
| Lactone to Atorvastatin Calcium | NaOH, CaCl₂ | 75 | 99.5 (by HPLC) | [6] |
| [¹⁸F]Atorvastatin Synthesis | Ruthenium-mediated deoxyfluorination | 19 ± 6 | Not specified | [21] |
| Enzymatic Reduction | Engineered Carbonyl Reductase | >99 dep | Not specified | [11] |
Experimental Protocols
Protocol for Paal-Knorr Synthesis and Lactonization (Large Scale)[6]
-
Pyrrole Formation: A 1,4-diketone intermediate (e.g., 4-fluoro-α-(2-methyl-1-oxopropyl)-γ-oxo-N,β-diphenylbenzenebutaneamide) and the chiral amine side-chain ((4R-cis)-1,1-dimethylethyl-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxane-4-acetate) are condensed in a toluene-heptane co-solvent system with pivalic acid as a catalyst. Water is continuously removed via azeotropic distillation using a Dean-Stark trap to drive the reaction to completion, yielding the protected atorvastatin intermediate.
-
Deprotection and Lactonization: The resulting protected atorvastatin is treated with dilute hydrochloric acid to cleave the acetonide diol protecting group. Subsequently, sodium hydroxide (B78521) is added in situ to hydrolyze the tert-butyl ester. The reaction mixture is then acidified with hydrochloric acid and heated gently. This sequence of deprotection and acidification under heat yields the this compound compound.
Protocol for Hantzsch-Type Mechanochemical Synthesis[5][10]
-
Reaction Setup: A mixture of 4-methyl-3-oxo-N-phenylpentanamide, tert-butyl 2-[(4R,6R)-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate, 1-(4-fluorophenyl)-2-iodo-2-phenylethanone, ytterbium triflate (Yb(OTf)₃), and silver nitrate (AgNO₃) is subjected to high-speed vibration milling.
-
Workup and Lactonization: Following the mechanochemical reaction, the resulting pyrrole derivative is subjected to hydrolytic deprotection and lactonization to afford the final this compound. The overall yield for this process is reported as 38%.[10]
Protocol for Lactone Hydrolysis to Atorvastatin Calcium[6]
-
Saponification: this compound (137 g, 0.253 mol) is suspended in a mixture of THF/H₂O (4 L, 1:1 v/v). An aqueous solution of sodium hydroxide (11 g, 0.275 mol in 1 L H₂O) is added dropwise over 1 hour. The mixture is stirred for 4 hours at room temperature.
-
Workup: The reaction mixture is diluted with heptane (1.5 L). The aqueous layer is separated, extracted with ethyl acetate (3 L), and washed with brine (2 L). The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
Salt Formation: The residue is treated with a calcium salt, such as calcium chloride dihydrate, to precipitate atorvastatin calcium. The resulting white solid is slurried in diisopropyl ether, filtered, and dried to yield the final product (108 g, 75% yield, 99.5% purity by HPLC).
Conclusion
The synthesis of this compound can be achieved through several strategic pathways. The Paal-Knorr synthesis remains a robust and convergent method, favored for its efficiency in industrial-scale production. Multicomponent reactions like the Hantzsch synthesis offer rapid access to the pyrrole core from simpler precursors. Critically, the stereoselective synthesis of the chiral side-chain is often the most challenging aspect, where chemo-enzymatic and biocatalytic methods provide unparalleled precision and efficiency. The choice of a specific synthetic route depends on factors such as scale, cost of starting materials, and desired stereochemical purity. The continued development of novel catalytic systems, both chemical and biological, will further refine the synthesis of this vital pharmaceutical agent.
References
- 1. newdrugapprovals.org [newdrugapprovals.org]
- 2. Design and synthesis of atorvastatin derivatives with enhanced water solubility, hepatoselectivity and stability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. biomolther.org [biomolther.org]
- 7. caymanchem.com [caymanchem.com]
- 8. books.rsc.org [books.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Concise synthesis of this compound under high-speed vibration milling conditions - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. digital.csic.es [digital.csic.es]
- 13. researchgate.net [researchgate.net]
- 14. Ethyl (R)-(-)-4-cyano-3-hydroxybutyate | 141942-85-0 [chemicalbook.com]
- 15. US8372608B2 - Processes for making [R]-ethyl 4-cyano-3 hydroxybutyric acid - Google Patents [patents.google.com]
- 16. Ethyl (R)-(-)-4-cyano-3-hydroxybutyrate CAS 141942-85-0 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 17. Asymmetric synthesis of the HMG-CoA reductase inhibitor atorvastatin calcium: an organocatalytic anhydride desymmetrization and cyanide-free side chain elongation approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Asymmetric synthesis of the HMG-CoA reductase inhibitor atorvastatin calcium: an organocatalytic anhydride desymmetrization and cyanide-free side chain elongation approach. | Semantic Scholar [semanticscholar.org]
- 19. researchgate.net [researchgate.net]
- 20. atlantis-press.com [atlantis-press.com]
- 21. [18F]Atorvastatin: synthesis of a potential molecular imaging tool for the assessment of statin-related mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
The Prodrug to Potent Inhibitor: An In-Depth Technical Guide to the Mechanism of Action of Atorvastatin Lactone as an HMG-CoA Reductase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the mechanism of action of atorvastatin (B1662188) lactone as an inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in cholesterol biosynthesis. Atorvastatin is primarily administered as the active hydroxy acid calcium salt; however, its inactive lactone form plays a crucial role in its overall pharmacokinetic and pharmacodynamic profile. This document will delve into the conversion of the lactone to the active acid, the molecular interactions with the HMG-CoA reductase enzyme, and the downstream effects on cholesterol homeostasis.
The Pro-Agent Concept: Conversion of Atorvastatin Lactone to its Active Hydroxy Acid Form
This compound is considered a pro-agent or prodrug form of atorvastatin.[1] Its inhibitory activity on HMG-CoA reductase is significantly lower than its corresponding open-ring hydroxy acid form. The conversion between the lactone and the active acid is a reversible, pH-dependent process.[2][3]
Under acidic conditions, such as those found in the stomach, the equilibrium favors the formation of the lactone.[4][5] Conversely, under neutral or basic conditions (pH ≥ 7), the hydroxy acid form predominates.[3][4] This hydrolysis of the lactone ring to the active open-chain hydroxy acid can occur both non-enzymatically and through enzymatic catalysis.[6][7]
In vivo, paraoxonase (PON) enzymes, particularly PON1 and PON3, have been identified as contributing to the hydrolysis of this compound to its active acid form.[7][8][9] This enzymatic conversion is a critical step in the bioactivation of the lactone.
Molecular Mechanism of HMG-CoA Reductase Inhibition
The active hydroxy acid form of atorvastatin is a potent competitive inhibitor of HMG-CoA reductase.[10] It mimics the structure of the natural substrate, HMG-CoA, and binds to the active site of the enzyme, thereby preventing the conversion of HMG-CoA to mevalonate, a crucial precursor in the cholesterol biosynthesis pathway.[11]
X-ray crystallography studies have provided detailed insights into the binding of atorvastatin to the catalytic domain of human HMG-CoA reductase.[12][13][14] The HMG-like moiety of atorvastatin occupies the HMG-binding portion of the active site.[12] Additionally, the hydrophobic rings of atorvastatin interact with a hydrophobic pocket in the enzyme, which is made accessible by the movement of flexible helices within the catalytic domain.[12] These multiple points of interaction contribute to the high affinity and specificity of atorvastatin for HMG-CoA reductase.
Quantitative Analysis of Inhibitory Potency
The inhibitory potency of atorvastatin and its lactone form against HMG-CoA reductase is typically quantified by the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). The active hydroxy acid form is a significantly more potent inhibitor than the lactone form.
| Compound | Target Enzyme | IC50 Value | Reference |
| Atorvastatin (Acid Form) | Human HMG-CoA Reductase | ~8 nM | [15] |
| Atorvastatin (Acid Form) | HMG-CoA Reductase | 3-20 nM | [10] |
| This compound | Rat Liver HMG-CoA Reductase | 7.5 nM | [16] |
| 2-hydroxyatorvastatin (Active Metabolite) | HMG-CoA Reductase | Similar to Atorvastatin | [10] |
Pharmacokinetic Parameters
The pharmacokinetic properties of both atorvastatin acid and its lactone metabolite are crucial for understanding its overall therapeutic effect.
| Parameter | Atorvastatin Acid | This compound | Reference |
| Oral Bioavailability | ~14% | - | [17] |
| Apparent Oral Clearance | 504 L/h | - | [18] |
| Apparent Volume of Central Compartment | 3250 L | - | [18] |
| Apparent Volume of Peripheral Compartment | 2170 L | - | [18] |
| Apparent Clearance to Atorvastatin Acid | - | 24 L/h | [18] |
| Apparent Total Body Clearance | - | 116 L/h | [18] |
| Apparent Volume of Distribution | - | 137 L | [18] |
| Half-life | ~7 hours | - | [17] |
| Protein Binding | >98% | - | [6] |
Downstream Signaling: SREBP-2 Pathway and LDL Receptor Upregulation
The inhibition of HMG-CoA reductase by atorvastatin leads to a depletion of intracellular cholesterol levels. This reduction in cholesterol triggers a cellular feedback mechanism primarily mediated by the Sterol Regulatory Element-Binding Protein 2 (SREBP-2).[19][20][21]
When intracellular cholesterol levels are low, SREBP-2 is proteolytically cleaved in the Golgi apparatus, releasing its active N-terminal fragment.[21] This active form of SREBP-2 translocates to the nucleus and binds to sterol regulatory elements (SREs) in the promoter regions of target genes.[20] A key target gene is the low-density lipoprotein (LDL) receptor. The upregulation of LDL receptor gene expression leads to an increased number of LDL receptors on the surface of hepatocytes.[15] This, in turn, enhances the clearance of LDL cholesterol from the bloodstream, which is the primary therapeutic effect of atorvastatin.
Experimental Protocols
HMG-CoA Reductase Inhibition Assay (Spectrophotometric Method)
This protocol outlines a common method for determining the inhibitory activity of compounds against HMG-CoA reductase by monitoring the decrease in absorbance at 340 nm due to the oxidation of NADPH.[22][23][24]
Materials:
-
HMG-CoA Reductase (recombinant human)
-
HMG-CoA (substrate)
-
NADPH (cofactor)
-
Atorvastatin (or other inhibitors)
-
Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4, containing dithiothreitol (B142953) and EDTA)
-
96-well UV-transparent microplate
-
Microplate spectrophotometer capable of kinetic reads at 340 nm
Procedure:
-
Reagent Preparation:
-
Prepare a working solution of Assay Buffer and keep on ice.
-
Reconstitute HMG-CoA reductase in Assay Buffer to a desired concentration.
-
Prepare stock solutions of HMG-CoA and NADPH in Assay Buffer.
-
Prepare a stock solution of the inhibitor (e.g., atorvastatin) in a suitable solvent (e.g., DMSO) and create serial dilutions.
-
-
Assay Setup (in a 96-well plate):
-
Blank wells: Assay Buffer only.
-
Control (no inhibitor) wells: Assay Buffer, HMG-CoA reductase, HMG-CoA, and NADPH.
-
Inhibitor wells: Assay Buffer, HMG-CoA reductase, HMG-CoA, NADPH, and varying concentrations of the inhibitor.
-
-
Reaction Initiation and Measurement:
-
Add all components except the substrate (HMG-CoA) to the wells and pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the reaction by adding the HMG-CoA solution to all wells.
-
Immediately place the plate in the microplate reader and begin kinetic measurements of absorbance at 340 nm every 20-30 seconds for 10-20 minutes at 37°C.
-
-
Data Analysis:
-
Calculate the initial rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve.
-
Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model (e.g., sigmoidal dose-response) to determine the IC50 value.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. DFT study on hydroxy acid–lactone interconversion of statins: the case of atorvastatin - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. iosrphr.org [iosrphr.org]
- 6. Atorvastatin population pharmacokinetics in a real‐life setting: Influence of genetic polymorphisms and association with clinical response - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Paraoxonase (PON1 and PON3) Polymorphisms: Impact on Liver Expression and Atorvastatin-Lactone Hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The Hydrolysis Rate of Paraoxonase-1 Q and R Isoenzymes: An In Silico Study Based on In Vitro Data - PMC [pmc.ncbi.nlm.nih.gov]
- 10. DSpace [helda.helsinki.fi]
- 11. mdpi.com [mdpi.com]
- 12. profiles.wustl.edu [profiles.wustl.edu]
- 13. journals.iucr.org [journals.iucr.org]
- 14. rcsb.org [rcsb.org]
- 15. benchchem.com [benchchem.com]
- 16. Effects of acid and lactone forms of eight HMG-CoA reductase inhibitors on CYP-mediated metabolism and MDR1-mediated transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Clinical pharmacokinetics of atorvastatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Development of a population pharmacokinetic model for atorvastatin acid and its lactone metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. SREBP-2 positively regulates transcription of the cholesterol efflux gene, ABCA1, by generating oxysterol ligands for LXR - PMC [pmc.ncbi.nlm.nih.gov]
- 20. scbt.com [scbt.com]
- 21. Role of the Sterol Regulatory Element Binding Protein Pathway in Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
- 23. sigmaaldrich.com [sigmaaldrich.com]
- 24. merckmillipore.com [merckmillipore.com]
Atorvastatin Lactone: A Technical Guide to its Biological Activity and Cellular Effects
For Researchers, Scientists, and Drug Development Professionals
Abstract
Atorvastatin (B1662188), a widely prescribed inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, exists in a dynamic equilibrium between its active hydroxy acid form and its lactone metabolite.[1][2] While the acid form is the primary active moiety for cholesterol reduction, atorvastatin lactone exhibits distinct biological activities and cellular effects that are of significant interest in pharmacological research. This technical guide provides an in-depth overview of the biological activity and cellular effects of this compound, summarizing key quantitative data, detailing experimental protocols for its study, and visualizing its impact on critical signaling pathways.
Introduction
Atorvastatin is primarily administered in its active acid form; however, its lactone derivative is a significant metabolite.[3] this compound is considered a prodrug form of atorvastatin.[4][5][6] The interconversion between the acid and lactone forms is pH-dependent and can be influenced by enzymatic activity.[1][2][7] A key physicochemical difference between the two forms is their lipophilicity; the lactone form is significantly more lipophilic, allowing it to readily cross cellular membranes via passive diffusion.[7] This enhanced cell permeability may contribute to its distinct cellular effects, including potential myotoxicity.[7][8]
Biological Activity
The primary biological activity of this compound is the inhibition of HMG-CoA reductase, the rate-limiting enzyme in the mevalonate (B85504) pathway of cholesterol synthesis.[9][10] Beyond this canonical function, this compound demonstrates a range of pleiotropic effects, including anti-inflammatory, immunomodulatory, and anti-proliferative properties.[7]
Quantitative Data on Biological Activity
The inhibitory potency and other quantitative measures of this compound's activity are summarized in the table below.
| Target/Activity | Assay System | IC50 / Potency | Reference(s) |
| HMG-CoA Reductase | Rat liver enzyme | 0.007 µM | [11] |
| Cytochrome P450 2C9.1 | Recombinant human enzyme | 16.8 µM | [11] |
| Cytochrome P450 2C9.3 | Recombinant human enzyme | 5.62 µM | [11] |
| P-glycoprotein (P-gp) | --- | 3.1-5.2 µM | [11] |
| MCF7 Breast Cancer Cell Viability | MTT Assay | 9.1 µM | [8][12] |
| Myotoxicity (vs. Acid Form) | Primary human skeletal muscle cells | 14-fold higher potency | [8] |
Cellular Effects
This compound exerts a variety of effects on different cell types, primarily through the induction of apoptosis and modulation of key signaling pathways.
Apoptosis Induction
Atorvastatin and its lactone form have been shown to induce apoptosis in various cell types, including cancer cells and activated hepatic stellate cells.[13][14] This pro-apoptotic effect is often mediated through caspase-dependent pathways.
Modulation of Signaling Pathways
This compound influences several critical intracellular signaling pathways, which underpin its pleiotropic effects.
-
PI3K/Akt Pathway: This pathway is central to cell survival, proliferation, and growth. Atorvastatin has been shown to modulate the phosphorylation of Akt, a key component of this pathway, although the effects can be cell-type specific.[7][11][15][16]
-
ERK Pathway: The Extracellular signal-Regulated Kinase (ERK) pathway is involved in cell proliferation, differentiation, and survival. Atorvastatin has been observed to influence ERK activation.[13]
-
Apoptosis Signaling: Atorvastatin can trigger the intrinsic apoptosis pathway through the activation of caspase-9 and caspase-3.[13]
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the cellular effects of this compound.
Cell Viability Assay (MTT Assay)
This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[13]
-
Treatment: Treat cells with varying concentrations of this compound (e.g., 0.1-100 µM) and a vehicle control (e.g., DMSO) for desired time points (e.g., 24, 48, 72 hours).[13]
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[3][13][17]
-
Solubilization: Remove the medium and add 100-150 µL of DMSO or a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to dissolve the formazan (B1609692) crystals.[13][18]
-
Measurement: Read the absorbance at 570 nm using a microplate reader.[13][18]
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentration and duration.[13]
-
Cell Harvesting: Harvest both adherent and floating cells, wash with cold PBS, and resuspend in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.[14][19]
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's protocol.[14][19]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[19][20]
-
Analysis: Analyze the stained cells by flow cytometry.[14][19]
Caspase Activity Assay
This assay measures the activity of key executioner caspases like caspase-3 and initiator caspases like caspase-9.
-
Cell Lysis: Treat cells with this compound, harvest, and lyse the cells in a chilled lysis buffer on ice for 10 minutes.[21][22]
-
Reaction Setup: In a 96-well plate, add cell lysate, 2x reaction buffer containing DTT, and the appropriate colorimetric or fluorometric caspase substrate (e.g., DEVD-pNA for caspase-3, LEHD-pNA for caspase-9).[22][23]
-
Incubation: Incubate the plate at 37°C for 1-2 hours.[21][23]
-
Measurement: Measure the absorbance at 405 nm (for colorimetric assays) or fluorescence at the appropriate excitation/emission wavelengths (for fluorometric assays).[21][22]
Western Blot Analysis of Signaling Proteins
This technique is used to detect and quantify specific proteins in a sample.
-
Protein Extraction: After treatment with this compound, wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[11][15]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 30 µg) on an SDS-polyacrylamide gel.[15]
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[1]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the proteins of interest (e.g., phospho-Akt, total Akt, cleaved caspase-3, β-actin) overnight at 4°C.[11][15] Recommended dilutions are typically 1:1000.[15]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[1]
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[11]
HMG-CoA Reductase Inhibition Assay
This assay measures the inhibitory effect of this compound on its primary enzyme target.
-
Reaction Mixture: In a 96-well plate, combine HMG-CoA reductase enzyme, NADPH, and varying concentrations of this compound in an assay buffer.[5][10]
-
Reaction Initiation: Initiate the reaction by adding the substrate, HMG-CoA.[24]
-
Measurement: Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH, kinetically at 37°C.[5] Alternatively, a radioactivity-based assay can be used with [14C]-HMG-CoA, where the formation of [14C]-mevalonic acid is quantified.[4][9]
-
Data Analysis: Calculate the rate of reaction and determine the IC50 value of the inhibitor.[24]
Visualizations
Signaling Pathways
Caption: Signaling pathways modulated by this compound.
Experimental Workflows
Caption: Workflow for key cellular assays.
Conclusion
This compound, while being a metabolite of the widely used drug atorvastatin, possesses a unique profile of biological activities and cellular effects. Its high lipophilicity allows for efficient entry into cells, where it not only inhibits HMG-CoA reductase but also modulates critical signaling pathways involved in cell survival and apoptosis. The experimental protocols detailed in this guide provide a framework for the continued investigation of this compound's pharmacological properties. A thorough understanding of these properties is crucial for researchers in drug development and related scientific fields to fully comprehend the therapeutic potential and potential side effects of atorvastatin therapy.
References
- 1. benchchem.com [benchchem.com]
- 2. The PI3K/Akt pathway mediates the neuroprotective effect of atorvastatin in extending thrombolytic therapy after embolic stroke in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. assaygenie.com [assaygenie.com]
- 6. Lipophilic statins limit cancer cell growth and survival, via involvement of Akt signaling | PLOS One [journals.plos.org]
- 7. Atorvastatin Inhibits Breast Cancer Cells by Downregulating PTEN/AKT Pathway via Promoting Ras Homolog Family Member B (RhoB) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Atorvastatin Inhibits Viability and Migration of MCF7 Breast Cancer Cells [journal.waocp.org]
- 9. Automated enzyme inhibition assay method for the determination of atorvastatin-derived HMG-CoA reductase inhibitors in human plasma using radioactivity detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. DSpace [helda.helsinki.fi]
- 11. ahajournals.org [ahajournals.org]
- 12. Atorvastatin Inhibits Viability and Migration of MCF7 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Skeletal muscle fibre type-dependent effects of atorvastatin on the PI3K/Akt/mTOR signalling pathway and atrophy-related genes in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Statins Enhance Expression of Growth Factors and Activate the PI3K/Akt-mediated Signaling Pathway after Experimental Intracerebral Hemorrhage - PMC [pmc.ncbi.nlm.nih.gov]
- 17. MTT assay protocol | Abcam [abcam.com]
- 18. protocols.io [protocols.io]
- 19. bosterbio.com [bosterbio.com]
- 20. kumc.edu [kumc.edu]
- 21. creative-bioarray.com [creative-bioarray.com]
- 22. file.elabscience.com [file.elabscience.com]
- 23. benchchem.com [benchchem.com]
- 24. benchchem.com [benchchem.com]
Atorvastatin Lactone as a Prodrug of Atorvastatin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Atorvastatin (B1662188), a leading synthetic HMG-CoA reductase inhibitor, is a cornerstone in the management of hypercholesterolemia and the prevention of cardiovascular disease.[1][2] It is administered orally in its active β-hydroxy acid form (atorvastatin acid). However, its metabolic journey is complex, involving a significant interplay with its corresponding inactive prodrug form, atorvastatin lactone. A prodrug is an inactive or less active compound that is metabolized in the body to produce the active drug. This compound is both a major metabolite of atorvastatin acid and a prodrug that can be converted back to the active acid form.[3][4][5][6]
This technical guide provides an in-depth exploration of the biochemical and pharmacokinetic relationship between this compound and atorvastatin acid. It details the mechanisms of their interconversion, summarizes key quantitative data, outlines relevant experimental protocols, and visualizes the critical pathways involved. Understanding this dynamic equilibrium is paramount for professionals in drug development and pharmacology, as it influences the drug's overall efficacy, metabolism, potential for drug-drug interactions, and association with adverse effects.[7][8]
The Interconversion Pathway: A Dynamic Equilibrium
Atorvastatin acid and this compound exist in a reversible, pH-dependent equilibrium. The lactone is formed by an intramolecular esterification, where the carboxyl group and the δ-hydroxyl group of the heptanoic acid side chain cyclize. The reverse reaction, hydrolysis, opens this lactone ring to regenerate the active acid.[9][10]
-
Acid-Catalyzed Lactonization: In acidic environments, such as the stomach (pH < 4.5), the equilibrium shifts towards the formation of the more lipophilic lactone.[9][10][11][12][13] This conversion can occur rapidly and spontaneously.[11][13]
-
Enzymatic Lactonization: At physiological pH, the formation of the lactone is predominantly an enzymatic process. It proceeds via an acyl-glucuronide intermediate, a reaction catalyzed mainly by UDP-glucuronosyltransferases (UGTs), specifically UGT1A1 and UGT1A3.[11][14][15][16][17]
-
Hydrolysis to Active Acid: The conversion of the lactone back to the active atorvastatin acid can occur through spontaneous hydrolysis, especially under neutral to basic conditions.[9][10][18] However, this bioactivation is significantly accelerated by enzymes, primarily paraoxonases (PONs).[11]
Bioactivation and Metabolism Signaling Pathways
The metabolic fate of atorvastatin is governed by a network of enzymes that facilitate both its activation from the lactone prodrug and its subsequent catabolism.
Bioactivation via Hydrolysis
The critical step in converting the inactive prodrug, this compound, into the pharmacologically active atorvastatin acid is hydrolysis.
-
Paraoxonases (PON1 and PON3): These enzymes are the primary catalysts for the hydrolysis of this compound in the liver.[11][19] Studies using human liver microsomes have shown a significant correlation between the rate of lactone hydrolysis and the protein expression of both PON1 and PON3.[11][19] PON3, in particular, is noted for its high lactonase activity and its ability to hydrolyze bulky statin lactones.[20][21][22][23]
-
Carboxylesterases (CES): While PONs are the major players, other esterases like carboxylesterases may also contribute to the hydrolysis process.[20]
-
Spontaneous Hydrolysis: Non-enzymatic hydrolysis of the lactone occurs at physiological pH but at a much slower rate compared to enzymatic conversion.[11] In human serum at room temperature, the lactone is unstable and hydrolyzes rapidly to the acid form.[18]
Metabolism by Cytochrome P450
Both atorvastatin acid and its lactone form are substrates for metabolism by the cytochrome P450 system, primarily CYP3A4 and to a lesser extent, CYP3A5.[14][16][24][25]
-
This metabolism results in the formation of two major active, hydroxylated metabolites: ortho-hydroxyatorvastatin and para-hydroxyatorvastatin.[14][26]
-
These hydroxylated metabolites also exist in equilibrium with their corresponding lactone forms (ortho-hydroxythis compound and para-hydroxythis compound).[12][26][27]
-
Notably, this compound has a significantly higher affinity (lower Km) and metabolic clearance rate by CYP3A4 compared to the acid form, suggesting that lactonization is a critical step for the overall elimination of atorvastatin.[28]
Caption: Metabolic pathway of atorvastatin, showing the interconversion and subsequent metabolism.
Quantitative Data Summary
The following tables summarize key quantitative parameters related to the pharmacokinetics and enzymatic conversion of atorvastatin and its lactone.
Table 1: Population Pharmacokinetic Parameters
| Parameter | Atorvastatin Acid | This compound | Reference(s) |
|---|---|---|---|
| Oral Clearance (CL/F) | 504 L/h | - | [29] |
| Apparent Total Body Clearance | - | 116 L/h | [29] |
| Apparent Volume (Central) | 3250 L | - | [29] |
| Apparent Volume of Distribution | - | 137 L | [29] |
| Cmax (40 mg single dose) | ~20-30 ng/mL | ~20-30 ng/mL | [26] |
| Cmax (80 mg single dose) | ~40-70 ng/mL | ~40-70 ng/mL | [26] |
| AUC (in myopathy patients) | No significant change | 2.4-fold higher vs. controls | [7] |
Data presented are mean values from population pharmacokinetic models or clinical studies.
Table 2: In Vitro CYP3A4 Metabolism Kinetics
| Substrate | Metabolite | Km (μM) | CLint (Vmax/Km) (μL/min/mg) | Reference(s) |
|---|---|---|---|---|
| Atorvastatin Acid | para-hydroxy | 25.6 ± 5.0 | 35.5 ± 48.1 | [28] |
| Atorvastatin Acid | ortho-hydroxy | 29.7 ± 9.4 | 45.8 ± 59.1 | [28] |
| This compound | para-hydroxy | 1.4 ± 0.2 | 2949 ± 3511 | [28] |
| This compound | ortho-hydroxy | 3.9 ± 0.2 | 923 ± 965 | [28] |
CLint: Intrinsic clearance. Data from human liver microsomes.
Table 3: In Vitro Inhibition Constants
| Inhibitor | Enzyme/Process | Substrate | Ki (μM) | IC50 (μM) | Reference(s) |
|---|---|---|---|---|---|
| This compound | CYP3A4 Metabolism | Atorvastatin Acid | 0.9 | - | [28] |
| Atorvastatin Acid | CYP3A4 Metabolism | This compound | 90 | - | [28] |
| This compound | CYP2C9.1 | S-warfarin | - | 16.8 | [15] |
| This compound | CYP2C9.3 | S-warfarin | - | 5.62 | [15] |
| This compound | P-glycoprotein (P-gp) | - | - | 3.1-5.2 | [15] |
Ki: Inhibition constant. IC50: Half maximal inhibitory concentration.
Detailed Experimental Protocols
Protocol: In Vitro this compound Hydrolysis in Human Liver Microsomes
This protocol is adapted from methodologies used to assess the enzymatic conversion of this compound to its active acid form.[11]
-
Preparation of Reagents:
-
Microsomes: Obtain pooled human liver microsomes (HLMs) and store them at -80°C. Determine the protein concentration using a standard method (e.g., Bradford assay).
-
Buffer: Prepare a 50 mM Tris-HCl buffer, pH 7.4, containing 1 mM CaCl₂. The addition of Ca²⁺ is known to increase the activity of paraoxonases.[11]
-
Substrate: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile (B52724) or DMSO).
-
Internal Standard (IS): Prepare a stock solution of a deuterated analog, such as atorvastatin-d5 acid, for LC-MS/MS quantification.
-
Quenching Solution: Prepare ice-cold acetonitrile containing the internal standard.
-
-
Incubation Procedure:
-
Pre-warm the Tris-HCl buffer and HLM suspension to 37°C.
-
In a microcentrifuge tube, combine 5 µg of HLM protein with the buffer to a final volume of 90 µL.
-
To initiate the reaction, add 10 µL of the this compound working solution to achieve the desired final substrate concentration (e.g., 1-10 µM).
-
Incubate the mixture at 37°C in a shaking water bath for a predetermined time (e.g., 0, 5, 15, 30, 60 minutes) to ensure measurements are within the linear range of formation.
-
Control Sample: Prepare a control incubation using heat-inactivated HLMs (e.g., boiled for 10 minutes) to measure and subtract the non-enzymatic hydrolysis rate.[11]
-
-
Reaction Termination and Sample Preparation:
-
Terminate the reaction by adding 200 µL of the ice-cold quenching solution (acetonitrile with IS).
-
Vortex the sample vigorously for 1 minute to precipitate proteins.
-
Centrifuge the sample at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Transfer the supernatant to an HPLC vial for analysis.
-
-
Analysis:
-
Analyze the formation of atorvastatin acid using a validated LC-MS/MS method (see Protocol 5.2).
-
Calculate the rate of formation (e.g., pmol/min/mg protein) by plotting the concentration of atorvastatin acid formed against time and determining the initial linear slope.
-
Protocol: Quantification of Atorvastatin and Metabolites by UPLC-MS/MS
This protocol describes a general method for the simultaneous quantification of atorvastatin acid, this compound, and their hydroxylated metabolites in a biological matrix.[11][18][27]
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 0.5 mL of plasma or microsomal incubate, add the internal standard solution.
-
For plasma samples, acidify with a sodium acetate (B1210297) buffer (pH 5.0).[18]
-
Add 2 mL of an organic extraction solvent (e.g., ethyl acetate or methyl tert-butyl ether).[18][27]
-
Vortex for 5-10 minutes, followed by centrifugation to separate the layers.
-
Transfer the organic (upper) layer to a new tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the dried residue in a specific volume (e.g., 100 µL) of the mobile phase.
-
-
Chromatographic Conditions:
-
System: Ultra-Performance Liquid Chromatography (UPLC) system.
-
Column: A reverse-phase column, such as an Acquity UPLC HSS T3 (e.g., 3.0 mm × 100 mm, 1.8 µm).[27]
-
Mobile Phase: A common mobile phase is a mixture of acetonitrile and water containing a modifier like 0.05% formic acid.[27] A typical isocratic condition might be 75:25 (v/v) acetonitrile:water with 0.05% formic acid.
-
Flow Rate: 0.4 mL/min.[11]
-
Column Temperature: 30-40°C.[11]
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry Conditions:
-
System: A tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion ESI is typically used.[18][27]
-
Detection: Multiple Reaction Monitoring (MRM) mode.
-
MRM Transitions (Example):
-
Optimize cone voltage and collision energy for each analyte and its internal standard.
-
-
Data Analysis:
-
Construct calibration curves by plotting the peak area ratio of the analyte to its internal standard against the nominal concentration.
-
Use a weighted (e.g., 1/x²) linear regression to determine the concentrations in unknown samples. The linear range is typically validated from ~0.2 to 40 ng/mL.[27]
-
Caption: Experimental workflow for the in vitro this compound hydrolysis assay.
Clinical Significance and Conclusion
The interconversion between atorvastatin acid and its lactone prodrug is not merely a chemical curiosity; it holds significant clinical relevance. The plasma exposure of this compound is often equal to or greater than that of the parent acid, underscoring its importance in the drug's overall disposition.[12]
Elevated levels of this compound have been associated with an increased risk of myopathy, the most serious side effect of statin therapy.[7][8][29] Studies have shown that patients experiencing atorvastatin-related myopathy have significantly higher systemic exposure to the lactone metabolite compared to healthy controls, even when the exposure to the parent acid is unchanged.[7] This suggests that the lactone form may contribute directly to muscle toxicity. Furthermore, co-prescription of drugs that induce UGT enzymes, such as omeprazole, can increase plasma lactone levels and have been linked to a higher risk of major adverse cardiovascular events.[30]
References
- 1. Atorvastatin - Wikipedia [en.wikipedia.org]
- 2. fda.gov [fda.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. Atropostatin: Design and Total Synthesis of an Atropisomeric Lactone-Atorvastatin Prodrug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ovid.com [ovid.com]
- 8. academic.oup.com [academic.oup.com]
- 9. DFT study on hydroxy acid–lactone interconversion of statins: the case of atorvastatin - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Paraoxonase (PON1 and PON3) Polymorphisms: Impact on Liver Expression and Atorvastatin-Lactone Hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Physiologically‐Based Pharmacokinetic Modeling of Atorvastatin Incorporating Delayed Gastric Emptying and Acid‐to‐Lactone Conversion - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Effects of atorvastatin metabolites on induction of drug-metabolizing enzymes and membrane transporters through human pregnane X receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 15. caymanchem.com [caymanchem.com]
- 16. Clinical pharmacokinetics of atorvastatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ClinPGx [clinpgx.org]
- 18. Quantitation of the acid and lactone forms of atorvastatin and its biotransformation products in human serum by high-performance liquid chromatography with electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Paraoxonase 3: Structure and Its Role in Pathophysiology of Coronary Artery Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Paraoxonases-1, -2 and -3: What are their Functions? - PMC [pmc.ncbi.nlm.nih.gov]
- 23. A PON for All Seasons: Comparing Paraoxonase Enzyme Substrates, Activity and Action including the Role of PON3 in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 24. tandfonline.com [tandfonline.com]
- 25. researchgate.net [researchgate.net]
- 26. academic.oup.com [academic.oup.com]
- 27. Simultaneous determination of atorvastatin and its metabolites in human plasma by UPLC-MS/MS - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 28. researchgate.net [researchgate.net]
- 29. Development of a population pharmacokinetic model for atorvastatin acid and its lactone metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
In Vitro Metabolism of Atorvastatin Lactone in Human Liver Microsomes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro metabolism of atorvastatin (B1662188) lactone, the inactive prodrug of the widely prescribed cholesterol-lowering agent, atorvastatin. Understanding the metabolic fate of atorvastatin lactone is crucial for predicting drug-drug interactions, inter-individual variability in drug response, and potential toxicities. This document synthesizes key findings on the enzymatic pathways, kinetic parameters, and experimental methodologies related to the metabolism of this compound in human liver microsomes (HLMs).
Core Metabolic Pathways
This compound undergoes extensive metabolism in the liver, primarily mediated by cytochrome P450 (CYP) enzymes and UDP-glucuronosyltransferases (UGTs). The lactone form demonstrates a significantly higher affinity and metabolic clearance compared to its active acid form.[1]
Cytochrome P450-Mediated Hydroxylation
The primary metabolic pathway for this compound in HLMs is hydroxylation, leading to the formation of active hydroxy metabolites.
-
Primary Enzymes Involved: CYP3A4 is the major enzyme responsible for the metabolism of this compound, with a minor contribution from CYP3A5.[1][2]
-
Major Metabolites: The main products of this pathway are ortho-hydroxy this compound (o-OH-ATV-L) and para-hydroxy this compound (p-OH-ATV-L).[1] These metabolites are pharmacologically active and contribute to the overall therapeutic effect of atorvastatin.[3][4]
UGT-Mediated Glucuronidation and Lactonization
UGT enzymes play a role in the broader metabolism of atorvastatin, including the formation of this compound from the parent acid.
-
Lactonization: Atorvastatin acid can be converted to this compound via an acyl-glucuronide intermediate, a reaction primarily catalyzed by UGT1A3.[3][5]
-
Lactone Glucuronidation: this compound itself can undergo further metabolism to form an ether glucuronide.[6]
The interconversion between the acid and lactone forms is a critical aspect of atorvastatin's disposition.[1][7] The lactone form has a significantly higher metabolic clearance, suggesting that its formation is a key step in the overall elimination of atorvastatin.[1]
Quantitative Metabolic Data
The following tables summarize the key kinetic parameters for the metabolism of this compound and its parent acid in human liver microsomes.
Table 1: Michaelis-Menten Constants (Km) for Atorvastatin Acid and Lactone Metabolism in Human Liver Microsomes
| Substrate | Metabolite | Km (μM) | Primary Enzyme(s) |
| Atorvastatin Acid | para-hydroxy atorvastatin | 25.6 ± 5.0 | CYP3A4 |
| Atorvastatin Acid | ortho-hydroxy atorvastatin | 29.7 ± 9.4 | CYP3A4 |
| This compound | para-hydroxy this compound | 1.4 ± 0.2 | CYP3A4 |
| This compound | ortho-hydroxy this compound | 3.9 ± 0.2 | CYP3A4 |
| Atorvastatin Acid | This compound | 12 | UGTs |
| This compound | Ether Glucuronide | 2.6 | UGTs |
Data compiled from Jacobsen et al. (2000) and Goosen et al. (2007).[1][6]
Table 2: Intrinsic Clearance (CLint) for the Formation of Hydroxy Metabolites from Atorvastatin Acid and Lactone
| Substrate | Metabolite | Intrinsic Clearance (CLint, Vmax/Km) (μL/min/mg) |
| Atorvastatin Acid | para-hydroxy atorvastatin | 35.5 ± 48.1 |
| Atorvastatin Acid | ortho-hydroxy atorvastatin | 45.8 ± 59.1 |
| This compound | para-hydroxy this compound | 2949 ± 3511 |
| This compound | ortho-hydroxy this compound | 923 ± 965 |
Data from Jacobsen et al. (2000).[1]
Table 3: Inhibition Constants (Ki) Related to Atorvastatin Metabolism
| Inhibitor | Reaction Inhibited | Ki (μM) |
| This compound | Atorvastatin Acid Metabolism | 0.9 |
| Atorvastatin Acid | This compound Metabolism | 90 |
| Atorvastatin Acid | Atorvastatin Lactonization | 75 |
Data from Jacobsen et al. (2000) and Goosen et al. (2007).[1][6]
Experimental Protocols
The following section outlines a typical experimental protocol for studying the in vitro metabolism of this compound in human liver microsomes, based on methodologies described in the cited literature.
Materials and Reagents
-
Test Compound: this compound
-
Microsomes: Pooled human liver microsomes (from a minimum of 10 donors)
-
Cofactors: NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Buffer: Potassium phosphate (B84403) buffer (pH 7.4)
-
Quenching Solution: Acetonitrile (B52724) or methanol, often containing an internal standard for analytical quantification.
-
Analytical Standards: this compound and its potential metabolites.
Incubation Procedure
-
Preparation: A master mix is prepared containing human liver microsomes (typically at a protein concentration of 0.25 to 0.5 mg/mL) in potassium phosphate buffer.
-
Pre-incubation: The microsomal suspension is pre-incubated with the test compound (this compound, typically at various concentrations to determine kinetic parameters) at 37°C for a short period (e.g., 5 minutes) to allow for temperature equilibration.
-
Initiation: The metabolic reaction is initiated by the addition of the NADPH regenerating system.
-
Incubation: The reaction mixture is incubated at 37°C with gentle shaking.
-
Time Sampling: Aliquots of the reaction mixture are collected at specific time points (e.g., 0, 5, 10, 20, 30, and 60 minutes).
-
Termination: The reaction in each aliquot is terminated by adding a cold quenching solution (e.g., acetonitrile). This step also serves to precipitate proteins.
-
Sample Processing: The quenched samples are centrifuged to pellet the precipitated protein, and the supernatant is collected for analysis.
Analytical Method (LC-MS/MS)
-
Instrumentation: A high-performance liquid chromatography (HPLC) system coupled with a tandem mass spectrometer (MS/MS) is used for the separation and quantification of the parent compound and its metabolites.
-
Chromatographic Separation: A C18 reverse-phase column is commonly used to separate this compound and its hydroxylated metabolites. A gradient elution with mobile phases consisting of an aqueous component (e.g., water with formic acid or ammonium (B1175870) acetate) and an organic component (e.g., acetonitrile or methanol) is typically employed.
-
Mass Spectrometric Detection: Detection is performed using positive ion electrospray ionization (ESI+) with selected reaction monitoring (SRM) to ensure specificity and sensitivity for each analyte.
-
Quantification: The concentration of each analyte is determined by comparing its peak area to that of a known concentration of an analytical standard, normalized to an internal standard.
Visualized Pathways and Workflows
Metabolic Pathway of this compound
References
- 1. Lactonization is the critical first step in the disposition of the 3-hydroxy-3-methylglutaryl-CoA reductase inhibitor atorvastatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effects of atorvastatin metabolites on induction of drug-metabolizing enzymes and membrane transporters through human pregnane X receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. droracle.ai [droracle.ai]
- 5. UDP-glucuronosyltransferase (UGT) polymorphisms affect atorvastatin lactonization in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Atorvastatin glucuronidation is minimally and nonselectively inhibited by the fibrates gemfibrozil, fenofibrate, and fenofibric acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
pH-dependent hydroxy acid-lactone interconversion of atorvastatin
An In-depth Technical Guide on the pH-Dependent Hydroxy Acid-Lactone Interconversion of Atorvastatin (B1662188)
Introduction
Atorvastatin, a leading synthetic inhibitor of HMG-CoA reductase, is a cornerstone in the management of hypercholesterolemia. It is administered in its pharmacologically active hydroxy acid form. However, like other statins, atorvastatin can undergo an intramolecular cyclization to form an inactive lactone prodrug. This interconversion between the open-ring hydroxy acid and the closed-ring lactone is a reversible, pH-dependent equilibrium that is critical for drug development professionals, researchers, and scientists to understand. The conversion dynamics influence the drug's stability, bioavailability, metabolism, and potential for drug-drug interactions.[1][2][3] This guide provides a detailed examination of the chemical mechanisms, kinetics, and experimental protocols associated with this pivotal transformation.
Chemical Mechanism of Interconversion
The equilibrium between atorvastatin hydroxy acid and its lactone is governed by pH. The reaction involves an intramolecular esterification (lactonization) or hydrolysis.
-
Acid-Catalyzed Lactonization: Under acidic conditions (pH < 4), the carboxylic acid group of the hydroxy acid form can be protonated, facilitating a nucleophilic attack from the terminal hydroxyl group. This intramolecular esterification results in the formation of the cyclic lactone ring, releasing a molecule of water. This reaction is reversible under acidic conditions.[4][5]
-
Base-Catalyzed Hydrolysis: Under neutral to alkaline conditions (pH ≥ 7), the lactone ring is susceptible to hydrolysis.[6] The reaction is catalyzed by hydroxide (B78521) ions, which act as a nucleophile, attacking the ester carbonyl carbon. This leads to the cleavage of the ester bond and the opening of the ring to form the carboxylate salt of the hydroxy acid.[6] This hydrolysis is strongly favored under basic conditions and can be considered effectively irreversible.[5][6]
The active form for inhibiting HMG-CoA reductase is the hydroxy acid, but the more lipophilic lactone form can readily cross cell membranes via passive diffusion and may contribute to both therapeutic and adverse effects through different mechanisms.[3][4]
Quantitative Data on Interconversion Dynamics
The rate and extent of the interconversion are highly dependent on pH, temperature, and the surrounding medium. Theoretical calculations and experimental studies have provided quantitative insights into these dynamics.
Table 1: Kinetic Parameters for Atorvastatin Interconversion
| Condition | Reaction | Kinetic Model | Rate Constant (k) | Reference(s) |
| 0.1 M HCl, 353 K (80°C) | Degradation/Lactonization | First-Order | 1.88 × 10⁻² s⁻¹ | [7][8] |
| 0.1 M NaOH, 353 K (80°C) | Hydrolysis | Zero-Order | 2.35 × 10⁻⁴ mol L⁻¹ s⁻¹ | [7][8] |
| Aqueous Buffer, pH 2, 23 ± 1 °C | Hydrolysis | Pseudo-First-Order | ~0.14 h⁻¹ | [9] |
| Aqueous Buffer, pH 4.5, 23 ± 1 °C | Hydrolysis | Pseudo-First-Order | ~0.003 h⁻¹ (approx. 46-fold lower than at pH 2) | [5][9] |
| Aqueous Buffer, pH 7.0, 23 ± 1 °C | Hydrolysis | Pseudo-First-Order | ~0.01 h⁻¹ | [9] |
| Aqueous Buffer, pH 9.5, 23 ± 1 °C | Hydrolysis | Pseudo-First-Order | ~0.01 h⁻¹ | [9] |
Table 2: pH-Dependent Stability and Equilibrium
| Condition | Observation | Reference(s) |
| pH 4.5 | Lactone form is most stable. | [5][6][10] |
| pH < 6 | An equilibrium exists, favoring the hydroxy acid form. | [5][9] |
| pH ≥ 7 | Hydroxy acid form predominates; no equilibrium is detected. | [5][6][9] |
| pH 9.5 | Complete conversion of lactone to the acid form occurs within 7 hours. | [5][9] |
| Human Serum (Room Temp.) | Nearly complete conversion of lactone to the acid form occurs within 24 hours. | [11] |
| Human Serum (Stabilized) | Lactone form can be stabilized by lowering the temperature to 4°C or pH to 6.0. | [11] |
Table 3: Theoretical Activation Energy Barriers (DFT Studies)
| Reaction Pathway | Condition | Activation Energy Barrier (kcal/mol) | Reference(s) |
| Lactone Hydrolysis | Acidic | 19 | [1][6] |
| Lactone Hydrolysis | Basic | 6 (<10) | [1][5][6] |
| Hydroxy Acid Lactonization | Basic | ~28 | [5][6] |
| One-Step Interconversion | Physiological | 35 | [1][6] |
Experimental Protocols
Investigating the pH-dependent interconversion of atorvastatin requires precise control of experimental conditions and robust analytical methods for quantification. Forced degradation studies are commonly employed.
Protocol 1: Kinetic Analysis of Forced Degradation
This protocol is adapted from methodologies used to determine degradation kinetics under acidic and basic stress.[7][12]
-
Preparation of Stock Solutions: Weigh 40 mg of atorvastatin standard and place into separate flasks containing 30 mL of 0.1 M HCl and 0.1 M NaOH. Add 70 mL of methanol (B129727) to each flask to ensure dissolution.
-
Incubation: Place the sealed flasks in a controlled temperature bath set to 353 K (80°C).
-
Time-Point Sampling: Withdraw aliquots from each flask at specified time intervals (e.g., 0, 30, 60, 90, and 120 minutes).
-
Sample Quenching and Dilution: Immediately dilute the collected samples with methanol to a final concentration suitable for analysis (e.g., 40 µg/mL). This dilution also helps to quench the reaction. For more sensitive analyses, neutralization of the aliquot may be required.
-
Chromatographic Analysis: Analyze the samples using a validated stability-indicating HPLC or UPLC method to determine the concentration of the remaining atorvastatin and any formed products.
-
Data Analysis: Plot the concentration of atorvastatin versus time and fit the data to zero-order, first-order, and second-order kinetic models to determine the reaction order and calculate the degradation rate constant (k).
Protocol 2: Quantification of Acid and Lactone Forms by LC-MS/MS
This protocol outlines a sensitive method for the simultaneous quantification of atorvastatin acid, its lactone, and their respective metabolites in a biological matrix like human plasma.[13][14]
-
Sample Preparation and Stabilization: Thaw plasma samples on an ice-water slurry. To prevent ex-vivo interconversion, maintain low temperatures (4°C) and consider acidifying the plasma to pH 4-6.[14]
-
Protein Precipitation: To 50 µL of human plasma, add an internal standard solution followed by a protein precipitation solvent (e.g., acetonitrile (B52724) containing 0.1% acetic acid).
-
Extraction: Vortex the mixture vigorously and then centrifuge to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube or vial for analysis. Evaporation and reconstitution in mobile phase may be performed to increase sensitivity.
-
LC-MS/MS Analysis:
-
Chromatography: Inject the prepared sample onto a reverse-phase column (e.g., Zorbax-SB Phenyl).
-
Mobile Phase: Employ a gradient elution using a mixture of an aqueous solvent (e.g., 0.1% acetic acid in 10% methanol/water) and an organic solvent (e.g., 40% methanol in acetonitrile).[13]
-
Mass Spectrometry: Use a tandem mass spectrometer with a positive electrospray ionization (ESI+) source.
-
Quantification: Monitor the specific precursor-to-product ion transitions for atorvastatin acid, atorvastatin lactone, and their internal standards using Multiple Reaction Monitoring (MRM) mode.
-
-
Calibration and Quantification: Construct calibration curves for each analyte using standards of known concentrations and quantify the amounts in the unknown samples.
Visualizations
Atorvastatin Interconversion Pathway
Caption: Atorvastatin interconversion between its acid and lactone forms.
Experimental Workflow for Stability Analysis
Caption: Workflow for studying atorvastatin's pH-dependent stability.
References
- 1. DFT study on hydroxy acid–lactone interconversion of statins: the case of atorvastatin - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. DFT study on hydroxy acid–lactone interconversion of statins: the case of atorvastatin [ouci.dntb.gov.ua]
- 3. Role of Lactone and Acid Forms in the Pleiotropic Effects of Statins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The role of acid-base imbalance in statin-induced myotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Chemical Stability Characterization and Kinetics of Statins in Aqueous Cyclodextrin Ocular Preparations: A Formulation Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Degradation Kinetics of Atorvastatin under Stress Conditions and Chemical Analysis by HPLC | MDPI [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Quantitation of the acid and lactone forms of atorvastatin and its biotransformation products in human serum by high-performance liquid chromatography with electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Degradation Kinetics of Atorvastatin under Stress Conditions and Chemical Analysis by HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Development and validation of a sensitive, simple, and rapid method for simultaneous quantitation of atorvastatin and its acid and lactone metabolites by liquid chromatography-tandem mass spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Atorvastatin lactone CAS number and chemical identifiers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Atorvastatin (B1662188) lactone, a key metabolite of the widely prescribed HMG-CoA reductase inhibitor, Atorvastatin. This document details its chemical identifiers, experimental protocols for its analysis and synthesis, and its role in relevant biological pathways.
Core Chemical Data
Atorvastatin lactone is the inactive prodrug form of Atorvastatin. It is formed from the parent compound, Atorvastatin, through a lactonization process. The following table summarizes its key chemical identifiers.
| Chemical Identifier | Value | Citations |
| CAS Number | 125995-03-1 | [1][2][3][4][5][6] |
| Molecular Formula | C33H33FN2O4 | [1][2][3][7] |
| Molecular Weight | 540.62 g/mol | [3][5] |
| IUPAC Name | 5-(4-fluorophenyl)-1-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-N,4-diphenyl-2-propan-2-ylpyrrole-3-carboxamide | [4] |
| InChI | InChI=1S/C33H33FN2O4/c1-21(2)31-30(33(39)35-25-11-7-4-8-12-25)29(22-9-5-3-6-10-22)32(23-13-15-24(34)16-14-23)36(31)18-17-27-19-26(37)20-28(38)40-27/h3-16,21,26-27,37H,17-20H2,1-2H3,(H,35,39)/t26-,27-/m1/s1 | [1][3][4] |
| InChIKey | OUCSEDFVYPBLLF-KAYWLYCHSA-N | [1][4][6] |
| Canonical SMILES | CC(C)C1=C(C(=O)NC2=CC=CC=C2)C(=C(N1CC[C@@H]3C--INVALID-LINK--O)C4=CC=C(C=C4)F)C5=CC=CC=C5 | [3][4] |
| Synonyms | Atorvastatin delta-Lactone, Atorvastatin Impurity H | [4][5][7][8] |
Experimental Protocols
This section details methodologies for the synthesis and analysis of this compound, as well as assays to determine its biological activity.
Synthesis of this compound
A concise synthesis of this compound can be achieved via a Hantzsch-type sequential three-component reaction under high-speed vibration milling conditions. This is followed by hydrolytic deprotection and lactonization. Another approach involves the hydrolysis of an amide intermediate with sodium hydroxide, followed by heating in refluxing toluene (B28343) to yield the lactone.[8]
Illustrative Synthesis Step: Lactonization A common final step in various synthetic routes to Atorvastatin is the lactonization of the corresponding hydroxy acid precursor. This is often achieved by heating the precursor in a suitable solvent, such as toluene, to facilitate intramolecular esterification.[8]
Analytical Methods: HPLC for Plasma Samples
A prevalent method for the quantification of Atorvastatin and its metabolites, including the lactone form, in human plasma is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV or mass spectrometric detection.[9][10][11][12][13]
Example HPLC Method:
-
Column: C18 analytical column (e.g., Shim-pack CLC-ODS, 150 mm × 4.6 mm, 5 µm).[11]
-
Mobile Phase: A mixture of methanol (B129727) and 0.05 M sodium phosphate (B84403) buffer (pH 4.0) in a 33:67 (v/v) ratio.[11]
-
Flow Rate: 2.5 mL/min.[11]
-
Column Temperature: 62°C.[11]
-
Detection: UV detection at 247 nm.[11]
-
Sample Preparation: Protein precipitation from plasma samples using acetonitrile (B52724) is a common first step.[13]
Biological Assays
This assay determines the inhibitory activity of compounds on the HMG-CoA reductase enzyme. A common method is a spectrophotometric assay that measures the decrease in absorbance at 340 nm, corresponding to the oxidation of NADPH.[4]
Protocol Outline:
-
Reagents: Human recombinant HMG-CoA reductase, HMG-CoA, NADPH, potassium phosphate buffer.[4]
-
Procedure:
-
A test compound solution is added to a 96-well plate containing assay buffer and NADPH solution.
-
The plate is pre-incubated at 37°C.
-
The enzymatic reaction is initiated by adding HMG-CoA reductase, followed immediately by the HMG-CoA substrate.
-
The decrease in absorbance at 340 nm is monitored over time.[4]
-
-
Data Analysis: The rate of NADPH oxidation is calculated to determine the level of enzyme inhibition, from which IC50 values can be derived.[4]
This assay evaluates the potential of a compound to inhibit the P-glycoprotein (P-gp) efflux pump. A fluorimetric assay using a substrate like Rhodamine 123 (R123) is commonly employed.[14]
Protocol Outline:
-
Cell Line: A cell line overexpressing P-gp (e.g., a murine monocytic leukemia cell line).[14]
-
Procedure:
-
Cells are incubated with the fluorescent P-gp substrate, Rhodamine 123.
-
The test compound (this compound) is added at various concentrations.
-
The efflux of Rhodamine 123 from the cells is measured using a microplate reader. Inhibition of P-gp by the test compound results in increased intracellular fluorescence.[14][15]
-
This assay assesses the inhibitory effect of this compound on the metabolic activity of the Cytochrome P450 2C9 enzyme. A common method involves monitoring the metabolism of a known CYP2C9 substrate, such as S-warfarin.[16]
Protocol Outline:
-
Enzyme Source: Human liver microsomes (HLMs) or recombinant CYP2C9.1 and CYP2C9.3.[16]
-
Substrate: S-warfarin.
-
Procedure:
-
The enzyme source is incubated with S-warfarin in the presence and absence of this compound.
-
The formation of the metabolite, 7-hydroxywarfarin, is quantified using HPLC.[16]
-
-
Data Analysis: The rate of metabolite formation is used to determine the inhibitory potency (e.g., Ki value) of this compound.[16]
Biological Signaling and Metabolic Pathways
This compound is involved in several key biological pathways related to the efficacy and metabolism of Atorvastatin.
Atorvastatin Metabolism to this compound
Atorvastatin acid is converted to its inactive lactone form through a process involving UDP-glucuronosyltransferases (UGTs), primarily UGT1A1 and UGT1A3.[17] This conversion is a critical step in the disposition of Atorvastatin.[18]
Inhibition of HMG-CoA Reductase Pathway
While Atorvastatin acid is the active inhibitor of HMG-CoA reductase, the lactone form is considered inactive. The lactone can, however, convert back to the active acid form in vivo. The inhibition of HMG-CoA reductase is the primary mechanism of action for statins, leading to reduced cholesterol synthesis.
Interaction with Drug Transporters and Metabolizing Enzymes
This compound has been shown to interact with drug transporters and metabolizing enzymes, which can influence its own disposition as well as that of other drugs.
References
- 1. researchgate.net [researchgate.net]
- 2. biomolther.org [biomolther.org]
- 3. UDP-glucuronosyltransferase (UGT) polymorphisms affect atorvastatin lactonization in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Development, validation, and interlaboratory comparison of an HMG-CoA reductase inhibition assay for quantitation of atorvastatin in plasma matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The UGT1A3*2 polymorphism affects atorvastatin lactonization and lipid-lowering effect in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. newdrugapprovals.org [newdrugapprovals.org]
- 9. jddtonline.info [jddtonline.info]
- 10. An Improved HPLC Method with the Aid of a Chemometric Protocol: Simultaneous Determination of Atorvastatin and Its Metabolites in Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ijpsjournal.com [ijpsjournal.com]
- 12. Atorvastatin: A Review of Analytical Methods for Pharmaceutical Quality Control and Monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. HMG-CoA reductase inhibitors and P-glycoprotein modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bmglabtech.com [bmglabtech.com]
- 16. soar-ir.repo.nii.ac.jp [soar-ir.repo.nii.ac.jp]
- 17. Glucuronidation of statins in animals and humans: a novel mechanism of statin lactonization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Lactonization is the critical first step in the disposition of the 3-hydroxy-3-methylglutaryl-CoA reductase inhibitor atorvastatin - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Molecular Structure and Stereochemistry of Atorvastatin Lactone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Atorvastatin (B1662188), a leading synthetic statin, is a cornerstone in the management of hypercholesterolemia. While the active form of the drug is its calcium salt, atorvastatin lactone plays a critical role as a key intermediate in its synthesis and is also a significant metabolite.[1][2][3] A thorough understanding of the molecular architecture and stereochemical nuances of this compound is paramount for researchers and professionals involved in drug development, enabling optimization of synthetic routes, characterization of related compounds, and elucidation of its metabolic pathways. This technical guide provides a comprehensive overview of the molecular structure and stereochemistry of this compound, supported by spectroscopic and crystallographic data.
Molecular Structure
This compound, with the chemical formula C₃₃H₃₃FN₂O₄, is a complex heterocyclic molecule.[4] Its systematic IUPAC name is 5-(4-fluorophenyl)-1-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-N,4-diphenyl-2-propan-2-ylpyrrole-3-carboxamide.[4] The core of the molecule is a substituted pyrrole (B145914) ring, which is attached to a lactone moiety derived from a dihydroxyheptanoic acid side chain.
The pyrrole ring is heavily substituted with a 4-fluorophenyl group, a phenyl group, an isopropyl group, and a phenylcarboxamide group. The lactone ring is a tetrahydropyran-2-one system with a hydroxyl group. The intricate arrangement of these functional groups gives rise to the molecule's specific physicochemical properties and biological behavior.
Diagram of the this compound Molecular Structure
Caption: 2D representation of this compound.
Stereochemistry
The stereochemistry of this compound is a crucial aspect of its structure, with two chiral centers located on the lactone ring at the C-2' and C-4' positions (based on the tetrahydropyran-2-one numbering). The specific configuration of these stereocenters is (2R, 4R).[4] This defined stereochemistry is essential for its role as a precursor to the active atorvastatin drug, which also possesses specific stereoisomers responsible for its pharmacological activity. The spatial arrangement of the hydroxyl group on the lactone ring and the linkage to the pyrrole core are critical for its chemical reactivity and potential biological interactions.
Diagram of the Stereochemical Relationship
References
Unveiling New Crystalline Forms: A Technical Guide to the Discovery and Characterization of Novel Atorvastatin Lactone Polymorphs
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides an in-depth technical guide on the discovery and characterization of novel polymorphic forms of atorvastatin (B1662188) lactone. Polymorphism, the ability of a solid material to exist in multiple crystalline forms, profoundly impacts the physicochemical properties of active pharmaceutical ingredients (APIs), including solubility, stability, and bioavailability. A thorough understanding and characterization of these forms are critical in drug development. This document details the experimental protocols for identifying and characterizing new atorvastatin lactone polymorphs, presents the characterization data in a clear, comparative format, and visualizes the discovery workflow.
Introduction to this compound Polymorphism
Atorvastatin, a leading synthetic lipid-lowering agent, is widely prescribed to reduce cholesterol levels.[1][2][3] While the polymorphism of its calcium salt is extensively studied, the lactone form of atorvastatin, a key intermediate in the synthesis of atorvastatin calcium, has also been shown to exhibit polymorphism.[4][5] The discovery of novel polymorphic forms of this compound, designated as Form I, Form II, and an amorphous form, presents new opportunities to enhance the manufacturing process and potentially the performance characteristics of the final API.[4] This guide focuses on the methods for the discovery and characterization of these novel forms.
Discovery and Preparation of Novel Polymorphs
The generation of different polymorphic forms is typically achieved by varying crystallization conditions, such as the solvent system and temperature.
Preparation of Crystalline Form I
Crystalline Form I of this compound can be obtained by dissolving this compound in ethyl acetate (B1210297) and subsequently adding an anti-solvent like hexane (B92381) to induce precipitation. The resulting solid is then filtered and dried.[4]
Preparation of Crystalline Form II
Crystalline Form II is prepared by dissolving this compound in isopropyl alcohol. The addition of hexane to this solution under stirring causes the precipitation of Form II, which is then collected by filtration and dried.[4]
Preparation of Amorphous Form
The amorphous form of this compound is produced by dissolving the compound in a solvent such as dichloromethane.[4] A slow addition of an anti-solvent like hexane leads to the precipitation of an oily material, which upon further stirring solidifies into the amorphous form.[4]
Characterization of Novel Polymorphs
A suite of analytical techniques is employed to characterize and differentiate the novel polymorphic forms of this compound. The workflow for this characterization process is depicted below.
Powder X-Ray Diffraction (PXRD)
PXRD is a primary technique for identifying crystalline polymorphs, as each form possesses a unique crystal lattice and thus a distinct diffraction pattern.
Table 1: Characteristic PXRD Peaks for this compound Polymorphs
| Form I (2θ ± 0.2°) | Form II (2θ ± 0.2°) |
| 6.0 | 7.5 |
| 10.3 | 9.2 |
| 18.0 | 11.6 |
| 18.4 | 11.7 |
| 20.3 | 12.5 |
| 21.3 | 16.6 |
| 22.6 | 18.1 |
| 23.5 | 18.9 |
| 23.8 | 19.3 |
| 24.4 | 20.0 |
| 24.6 | 20.5 |
| 26.3 | 21.2 |
| 26.9 | 22.6 |
| 23.5 | |
| 24.0 | |
| 24.6 | |
| 26.9 | |
| 28.9 | |
| Data sourced from patent WO2006067795A2.[4] |
The amorphous form does not exhibit sharp peaks, instead showing a broad halo, confirming its non-crystalline nature.
Thermal Analysis: DSC and TGA
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide information on the thermal properties of the polymorphs, such as melting point and thermal stability.
Table 2: Thermal Properties of this compound Polymorphs
| Polymorph | Melting Point (°C) |
| Form I | 127-130 |
| Form II | 97-99 |
| Data sourced from patent WO2006067795A2.[4] |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify differences in the vibrational modes of the molecules within the different crystal lattices. Each polymorph will have a characteristic infrared absorption spectrum.[4]
Solubility Studies
The solubility of different polymorphs can vary significantly, which has direct implications for bioavailability.[6] Generally, amorphous forms are more soluble than their crystalline counterparts.[6]
Experimental Protocols
Detailed methodologies for the key characterization techniques are provided below.
Powder X-Ray Diffraction (PXRD)
-
Instrument: A PANalytical X'Pert Pro diffractometer or equivalent.[4]
-
Radiation Source: Cu Kα radiation (λ = 1.5406 Å).
-
Voltage and Current: 40 kV and 30-40 mA.
-
Scan Range: 2.4° to 40° 2θ.
-
Scan Rate: 0.03° 2θ/min.
-
Sample Preparation: A small amount of the powder sample is gently packed into a sample holder.
Differential Scanning Calorimetry (DSC)
-
Instrument: A TA Instruments DSC Q2000 or equivalent.
-
Sample Pan: Aluminum pans.
-
Sample Weight: 2-5 mg.
-
Heating Rate: A heating rate of 10°C/min is commonly used.[1]
-
Temperature Range: Typically from ambient temperature to a temperature above the melting point of the substance.
-
Atmosphere: Inert atmosphere, such as nitrogen, with a purge rate of 50 mL/min.
Thermogravimetric Analysis (TGA)
-
Instrument: A TA Instruments TGA Q500 or equivalent.
-
Sample Pan: Platinum or ceramic pans.
-
Sample Weight: 5-10 mg.
-
Heating Rate: A typical heating rate is 10°C/min.[1]
-
Temperature Range: From ambient temperature to a temperature at which complete decomposition occurs.
-
Atmosphere: Inert atmosphere, such as nitrogen, with a purge rate of 50 mL/min.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Instrument: A Thermo Nicolet FT-IR spectrometer or equivalent.[4]
-
Sample Preparation: Samples are prepared as KBr pellets.[4] A small amount of the sample (1-2 mg) is mixed with approximately 200 mg of dry KBr powder and pressed into a thin, transparent disc.[7]
-
Spectral Range: Typically 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
Solubility Studies
-
Method: The equilibrium solubility method as described by Higuchi and Connors is commonly used.[8]
-
Procedure: An excess amount of the this compound polymorph is added to a known volume of a specific solvent (e.g., distilled water, buffers of different pH).[8] The suspension is shaken in a sealed container at a constant temperature (e.g., 25°C or 37°C) until equilibrium is reached (typically 24-48 hours).[7][8] The suspension is then filtered, and the concentration of the dissolved drug in the filtrate is determined by a suitable analytical method, such as UV-spectrophotometry or HPLC.[8]
Logical Relationships in Polymorph Screening
The process of discovering new polymorphs involves a systematic exploration of various crystallization parameters. The logical relationship between these parameters and the resulting solid form is crucial for successful polymorph screening.
Conclusion
The identification and characterization of novel this compound polymorphs are essential for optimizing the drug manufacturing process and ensuring consistent product quality. This guide has provided a comprehensive overview of the preparation methods, detailed characterization protocols, and comparative data for the newly discovered Form I, Form II, and amorphous forms of this compound. The presented workflows and methodologies serve as a valuable resource for researchers and professionals in the field of drug development, enabling a systematic approach to polymorph screening and characterization. A thorough understanding of the solid-state properties of this compound will ultimately contribute to the development of more robust and effective pharmaceutical products.
References
- 1. Characterisation and evaluation of pharmaceutical solvates of Atorvastatin calcium by thermoanalytical and spectroscopic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. EP1535613A2 - Polymorphic form of atorvastatin calcium - Google Patents [patents.google.com]
- 4. WO2006067795A2 - Novel polymorphic forms of this compound and process for preparing the same - Google Patents [patents.google.com]
- 5. improvedpharma.com [improvedpharma.com]
- 6. polimery.umw.edu.pl [polimery.umw.edu.pl]
- 7. nveo.org [nveo.org]
- 8. pharmacophorejournal.com [pharmacophorejournal.com]
An In-depth Technical Guide to the Pharmacokinetics and Bioavailability of Atorvastatin Lactone
Audience: Researchers, scientists, and drug development professionals.
Introduction
Atorvastatin (B1662188) is a highly effective HMG-CoA reductase inhibitor widely prescribed to manage hypercholesterolemia. It is administered as its active calcium salt, the hydroxy acid form. In the physiological environment, atorvastatin acid exists in a pH-dependent equilibrium with its inactive prodrug form, atorvastatin lactone.[1][2] While the acid form is the pharmacologically active moiety, the lactone plays a crucial role in the overall disposition, metabolism, and drug-drug interaction profile of atorvastatin.[3][4] Understanding the distinct pharmacokinetic properties of this compound is therefore essential for a comprehensive view of the drug's behavior in vivo and for predicting potential clinical variabilities and interactions. This guide provides a detailed examination of the pharmacokinetics and bioavailability of this compound, supported by experimental data and methodologies.
Pharmacokinetics of this compound
The pharmacokinetic profile of this compound is intrinsically linked to that of its parent acid form due to their continuous interconversion.
Absorption and Bioavailability
Atorvastatin is administered as the active acid, which is highly soluble and permeable, leading to complete absorption after oral administration.[5] However, it undergoes extensive first-pass metabolism in the gut wall and liver, resulting in a low oral bioavailability of about 14%.[5]
The formation of this compound can occur pre-systemically. In the acidic environment of the stomach (pH < 6), atorvastatin acid can undergo non-enzymatic conversion to the lactone form.[6][7] This gastric conversion is a significant contributor to the lactone's presence in the body.[2][8][9] At physiological pH, this conversion is less spontaneous and is predominantly mediated enzymatically.[7]
Distribution
This compound is more lipophilic than the acid form, which may facilitate greater tissue penetration.[10][11] The apparent volume of distribution for this compound has been determined to be approximately 137 L.[12] In comparison, the volume of distribution for atorvastatin acid is reported to be around 381 L.[5] Like the acid form, which is over 98% bound to plasma proteins, the lactone is also highly protein-bound.[5]
Metabolism
The metabolism of this compound is a critical determinant of the overall clearance of atorvastatin. Both the acid and lactone forms are substrates for Cytochrome P450 3A4 (CYP3A4) and, to a lesser extent, CYP3A5, which hydroxylate them into active ortho-hydroxy (o-OH) and para-hydroxy (p-OH) metabolites.[3][5][13]
A pivotal finding is that this compound has a significantly higher affinity and metabolic clearance by CYP3A4 compared to the acid form.[3][4] The intrinsic clearance for the formation of the para-hydroxy metabolite from the lactone is 83-fold higher, and for the ortho-hydroxy metabolite, it is 20-fold higher than from the acid.[3] This suggests that lactonization is a critical, rate-limiting step for the efficient elimination of atorvastatin.[3]
The interconversion between the acid and lactone forms is a continuous process:
-
Lactonization (Acid to Lactone): This process is primarily catalyzed by UDP-glucuronosyltransferases (UGTs), with UGT1A3 being the main enzyme involved.[6][7][10][14] The mechanism involves the formation of an unstable acyl-glucuronide intermediate which then spontaneously cyclizes to the lactone.[10][14]
-
Hydrolysis (Lactone to Acid): The reverse reaction, the hydrolysis of the lactone back to the active acid, can be facilitated by paraoxonase (PON) enzymes, specifically PON1 and PON3, in the liver and plasma.[7][14]
Excretion
Following extensive metabolism, atorvastatin and its metabolites are eliminated primarily through biliary secretion into the feces.[5][14] Renal excretion is a minor pathway, accounting for less than 2% of the administered dose.[5][15]
Quantitative Pharmacokinetic Data
The following tables summarize key quantitative data, comparing the pharmacokinetic and metabolic parameters of this compound and atorvastatin acid.
Table 1: Summary of Pharmacokinetic Parameters for this compound and Atorvastatin Acid
| Parameter | This compound | Atorvastatin Acid | Reference(s) |
| Oral Bioavailability (F) | - | ~14% | [5] |
| Tmax (hours) | 2 - 4 | 1 - 2 | [6][16] |
| Apparent Clearance (CL/F) | 116 L/h | 504 L/h (Oral Clearance) | [12] |
| Apparent Volume of Distribution (Vd/F) | 137 L | 381 L | [5][12] |
| Elimination Half-life (t1/2) | - | ~14 hours | [15] |
| Plasma Protein Binding | >98% (assumed) | >98% | [5] |
Note: Data for this compound is often presented as apparent values due to its formation from the parent acid in vivo. Tmax for metabolites is generally longer than the parent drug.
Table 2: Comparison of In Vitro CYP3A4 Kinetic Parameters for Atorvastatin Acid and Lactone
| Parameter | Substrate | ortho-hydroxy Metabolite | para-hydroxy Metabolite | Reference(s) |
| Km (µM) | Atorvastatin Acid | 29.7 ± 9.4 | 25.6 ± 5.0 | [3] |
| This compound | 3.9 ± 0.2 | 1.4 ± 0.2 | [3] | |
| Formation CLint (Vmax/Km) | Atorvastatin Acid vs. Lactone | 20-fold higher for Lactone | 83-fold higher for Lactone | [3] |
Km: Michaelis-Menten constant, representing substrate concentration at half-maximal velocity. A lower Km indicates higher affinity. CLint: Intrinsic clearance.
Experimental Protocols
The simultaneous quantification of atorvastatin, its lactone, and their hydroxylated metabolites in biological matrices is crucial for pharmacokinetic studies. A validated liquid chromatography with tandem mass spectrometry (LC-MS/MS) method is the standard approach.[17][18]
Bioanalytical Method for Quantification in Human Plasma
Objective: To simultaneously measure the concentrations of atorvastatin acid, this compound, o-OH-atorvastatin, o-OH-atorvastatin lactone, p-OH-atorvastatin, and p-OH-atorvastatin lactone in human plasma.
Methodology:
-
Sample Collection and Handling:
-
Collect whole blood samples in tubes containing an appropriate anticoagulant (e.g., EDTA).
-
Centrifuge to separate plasma.
-
Crucially, stabilize the lactone forms, which are unstable in plasma at room temperature and hydrolyze to their respective acids.[17] Stabilization can be achieved by keeping samples at 4°C or by acidifying the plasma to pH 6.0 immediately after separation.[17] Store samples at -70°C or lower until analysis.
-
-
Sample Preparation (Liquid-Liquid Extraction):
-
Thaw plasma samples at 4°C.
-
To a 0.5 mL aliquot of plasma, add an internal standard solution (typically deuterium-labeled analogs of each analyte to account for extraction variability).[17]
-
Acidify the sample with a buffer (e.g., sodium acetate (B1210297) buffer, pH 5.0).[17]
-
Add an immiscible organic solvent (e.g., methyl tert-butyl ether or ethyl acetate) for extraction.[17][18]
-
Vortex mix thoroughly to ensure partitioning of the analytes into the organic layer.
-
Centrifuge to achieve phase separation.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a mobile phase-compatible solution for injection.
-
-
Chromatographic Conditions (UPLC/HPLC):
-
System: Ultra-Performance Liquid Chromatography (UPLC) system for high resolution and speed.[18]
-
Column: A reverse-phase column such as an Acquity UPLC HSS T3 (100 mm x 3.0 mm, 1.8 µm).[18]
-
Mobile Phase: A gradient or isocratic mixture of an aqueous component (e.g., 0.05% formic acid in water) and an organic solvent (e.g., acetonitrile).[18]
-
Flow Rate: A typical flow rate for UPLC is around 0.4-0.6 mL/min.
-
Column Temperature: Maintained at a constant temperature (e.g., 40°C) for reproducibility.
-
-
Mass Spectrometric Detection (MS/MS):
-
System: A triple quadrupole mass spectrometer.
-
Ionization Source: Positive ion electrospray ionization (ESI+).[17][18]
-
Detection Mode: Multiple Reaction Monitoring (MRM), which provides high selectivity and sensitivity by monitoring specific precursor ion → product ion transitions for each analyte and internal standard.[18]
-
Example Transitions (m/z):
-
Atorvastatin: 559.4 → 440.1
-
This compound: 541.3 → 448.3
-
o-OH Atorvastatin: 575.4 → 466.2
-
o-OH this compound: 557.3 → 448.3[18]
-
-
-
Method Validation:
-
The method must be validated according to regulatory guidelines, assessing linearity, accuracy, precision (intra- and inter-day), selectivity, limit of quantitation (LLOQ), recovery, and matrix effects.[17][18] The LLOQ should be sufficient for pharmacokinetic studies (e.g., 0.5 ng/mL or lower).[17]
-
Visualizations
Metabolic Pathway of Atorvastatin
The following diagram illustrates the key metabolic and interconversion pathways for atorvastatin.
Caption: Metabolic interconversion and pathways of atorvastatin acid and lactone.
Experimental Workflow for Pharmacokinetic Analysis
This diagram outlines the logical flow of a typical bioanalytical study for atorvastatin.
Caption: Bioanalytical workflow for atorvastatin pharmacokinetic studies.
Conclusion
This compound, while pharmacologically inactive, is a central figure in the overall disposition of atorvastatin. Its formation, particularly via the high-affinity metabolism by CYP3A4, represents the primary elimination pathway for the drug. The continuous interconversion between the acid and lactone forms, governed by pH and enzymes like UGTs and PONs, adds a layer of complexity to its pharmacokinetics. A thorough understanding of the lactone's behavior is critical for accurately modeling atorvastatin's pharmacokinetics, predicting drug-drug interactions involving CYP3A4 inhibitors or inducers, and investigating sources of interindividual variability in patient response and toxicity.
References
- 1. researchgate.net [researchgate.net]
- 2. Physiologically-Based Pharmacokinetic Modeling of Atorvastatin Incorporating Delayed Gastric Emptying and Acid-to-Lactone Conversion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lactonization is the critical first step in the disposition of the 3-hydroxy-3-methylglutaryl-CoA reductase inhibitor atorvastatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Clinical pharmacokinetics of atorvastatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Current Evidence, Challenges, and Opportunities of Physiologically Based Pharmacokinetic Models of Atorvastatin for Decision Making | MDPI [mdpi.com]
- 7. Paraoxonase (PON1 and PON3) Polymorphisms: Impact on Liver Expression and Atorvastatin-Lactone Hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Physiologically‐Based Pharmacokinetic Modeling of Atorvastatin Incorporating Delayed Gastric Emptying and Acid‐to‐Lactone Conversion - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Effects of atorvastatin metabolites on induction of drug-metabolizing enzymes and membrane transporters through human pregnane X receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Development of a population pharmacokinetic model for atorvastatin acid and its lactone metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. droracle.ai [droracle.ai]
- 14. researchgate.net [researchgate.net]
- 15. fda.gov [fda.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. Quantitation of the acid and lactone forms of atorvastatin and its biotransformation products in human serum by high-performance liquid chromatography with electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Simultaneous determination of atorvastatin and its metabolites in human plasma by UPLC-MS/MS - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Atorvastatin Lactone and Cytochrome P450 Enzymes: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Atorvastatin (B1662188), a widely prescribed HMG-CoA reductase inhibitor, undergoes complex metabolism primarily mediated by the cytochrome P450 (CYP) enzyme system. A critical aspect of its biotransformation is the interplay between the active parent acid and its inactive lactone metabolite. This technical guide provides a comprehensive overview of the interaction between atorvastatin lactone and key CYP450 enzymes. It has been established that atorvastatin is predominantly metabolized by CYP3A4, with a minor contribution from CYP3A5, leading to the formation of active hydroxylated metabolites.[1][2][3] The interconversion between atorvastatin acid and its lactone form is a pivotal step, as the lactone is also a substrate for CYP3A4 and exhibits distinct inhibitory effects on other CYP isoforms, notably CYP2C9. This guide synthesizes available quantitative data on these interactions, details relevant experimental methodologies, and presents visual representations of the metabolic pathways to facilitate a deeper understanding for researchers in drug development and metabolism.
This compound Metabolism and CYP450 Interaction
Atorvastatin is administered in its active hydroxy acid form but is in equilibrium with its inactive lactone form in vivo.[4] This lactonization is a crucial first step in the disposition of atorvastatin.[5] While the acid form is pharmacologically active, the lactone metabolite has been associated with myotoxicity.[6]
Role of CYP3A4
CYP3A4 is the principal enzyme responsible for the oxidative metabolism of both atorvastatin acid and this compound.[1][3][4][7] In vitro studies using human liver microsomes and recombinant CYP enzymes have demonstrated that CYP3A4 catalyzes the formation of ortho- and para-hydroxyatorvastatin from both the acid and lactone forms.[2][8] Notably, the CYP3A4-mediated metabolism of this compound is significantly more efficient than that of the acid form. The intrinsic clearance (Vmax/Km) for the formation of the para-hydroxy metabolite from the lactone is approximately 83-fold higher, and for the ortho-hydroxy metabolite, it is about 20-fold higher compared to the acid form.[5]
Role of CYP3A5
CYP3A5 also contributes to the metabolism of atorvastatin, although to a lesser extent than CYP3A4.[1][2][3] The intrinsic clearance rates of para- and ortho-hydroxyatorvastatin formation by CYP3A4 are 2.4- and 5.0-fold higher, respectively, than those by CYP3A5.[1][2] This suggests that genetic polymorphisms in CYP3A5 may not be a major factor in the inter-individual variability of atorvastatin's effects.[1][2] Studies have shown that this compound exposure is only modestly higher in CYP3A5 non-expressers.[6]
Interaction with CYP2C9
While not a primary metabolic pathway for atorvastatin, a significant interaction has been observed between this compound and CYP2C9. The lactone form of atorvastatin is a more potent inhibitor of CYP2C9-mediated metabolism than its corresponding acid form.[9][10] This has clinical implications for potential drug-drug interactions with medications that are substrates of CYP2C9, such as warfarin.[9][10][11]
Interaction with Other CYPs
Current evidence does not support a significant role for CYP2D6 in the metabolism of atorvastatin.[12]
Quantitative Data on this compound-CYP Interactions
The following tables summarize the key quantitative parameters for the interaction of this compound with cytochrome P450 enzymes.
Table 1: Michaelis-Menten Kinetic Parameters for CYP3A4-Mediated Metabolism of this compound
| Substrate | Metabolite | K_m_ (µM) | V_max_ (pmol/min/mg) | Reference |
| This compound | ortho-hydroxyatorvastatin | 3.9 | 4235 | [13] |
| This compound | para-hydroxyatorvastatin | 1.4 | 14312 | [13] |
Table 2: Inhibitory Constants of this compound on CYP Enzymes
| CYP Enzyme | Inhibitor | Probe Substrate | K_i_ (µM) | IC_50_ (µM) | Reference |
| CYP3A4/5 | This compound | Paclitaxel | - | 5.6 | [14] |
| CYP2C9.1 | This compound | S-warfarin | 1.8-fold lower than rCYP2C9.3 | - | [15] |
| CYP2C9.3 | This compound | S-warfarin | - | - | [15] |
Experimental Protocols
In Vitro Metabolism of this compound using Human Liver Microsomes
This protocol outlines a general procedure for assessing the metabolism of this compound in human liver microsomes.
Objective: To determine the kinetic parameters (Km and Vmax) of this compound metabolism by CYP enzymes in human liver microsomes.
Materials:
-
Pooled human liver microsomes (HLMs)
-
This compound
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Potassium phosphate (B84403) buffer (100 mM, pH 7.4)
-
Acetonitrile (or other suitable organic solvent) for reaction termination
-
Internal standard for LC-MS/MS analysis
-
LC-MS/MS system
Procedure:
-
Preparation of Reagents: Prepare stock solutions of this compound and the internal standard in a suitable solvent (e.g., methanol). Prepare the NADPH regenerating system in phosphate buffer.
-
Incubation Mixture: In a microcentrifuge tube or 96-well plate, combine the phosphate buffer, human liver microsomes (e.g., 0.1-0.5 mg/mL protein concentration), and varying concentrations of this compound.
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes with gentle agitation.
-
Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubation: Incubate the reaction mixture at 37°C for a predetermined time (e.g., 0, 5, 15, 30, 60 minutes). The incubation time should be within the linear range of metabolite formation.
-
Termination of Reaction: Stop the reaction by adding a cold organic solvent (e.g., 3 volumes of acetonitrile) containing the internal standard.
-
Sample Processing: Vortex the samples and centrifuge to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to a new plate or vials for analysis by a validated LC-MS/MS method to quantify the formation of hydroxylated metabolites.
-
Data Analysis: Determine the initial velocity of metabolite formation at each substrate concentration. Plot the velocity against the substrate concentration and fit the data to the Michaelis-Menten equation to calculate Km and Vmax.
CYP Inhibition Assay (IC50 Determination)
This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of this compound on a specific CYP enzyme activity.
Objective: To determine the IC50 value of this compound for the inhibition of a specific CYP isoform (e.g., CYP3A4 or CYP2C9).
Materials:
-
Recombinant human CYP enzyme (e.g., rCYP3A4 or rCYP2C9) or human liver microsomes
-
CYP-specific probe substrate (e.g., midazolam for CYP3A4, diclofenac (B195802) for CYP2C9)
-
This compound (inhibitor)
-
NADPH
-
Potassium phosphate buffer (pH 7.4)
-
Organic solvent for reaction termination
-
LC-MS/MS system
Procedure:
-
Preparation of Reagents: Prepare stock solutions of the probe substrate, this compound, and internal standard.
-
Incubation Mixture: In a 96-well plate, combine the buffer, recombinant CYP enzyme or HLM, and a series of concentrations of this compound. Include a control with no inhibitor.
-
Pre-incubation: Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes).
-
Initiation of Reaction: Add the probe substrate and NADPH to initiate the reaction. The concentration of the probe substrate should be close to its Km value for the enzyme.
-
Incubation: Incubate at 37°C for a time that ensures linear metabolite formation in the absence of the inhibitor.
-
Termination and Sample Processing: Stop the reaction and process the samples as described in the metabolism protocol.
-
Analysis: Quantify the formation of the probe substrate's metabolite using LC-MS/MS.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound relative to the control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Signaling Pathways and Experimental Workflows
Atorvastatin Metabolism Pathway
The following diagram illustrates the primary metabolic pathway of atorvastatin, highlighting the role of CYP3A4 and the interconversion between the acid and lactone forms.
Caption: Atorvastatin metabolism via CYP3A4/5 and lactonization.
Experimental Workflow for CYP Inhibition Assay
This diagram outlines the key steps in determining the IC50 of an inhibitor on CYP enzyme activity.
Caption: Workflow for determining CYP inhibition IC50.
PXR-Mediated CYP Induction by this compound
Atorvastatin and its metabolites, including the lactone, can activate the Pregnane X Receptor (PXR), a nuclear receptor that regulates the expression of drug-metabolizing enzymes like CYP3A4.
Caption: PXR activation by this compound leading to CYP3A4 induction.
Conclusion
The interaction of this compound with cytochrome P450 enzymes is a multifaceted process with significant implications for drug metabolism and the potential for drug-drug interactions. The lactone form is a preferred substrate for the primary metabolizing enzyme, CYP3A4, and a more potent inhibitor of CYP2C9 compared to the parent acid. Furthermore, this compound is involved in the induction of CYP3A4 expression through the activation of the PXR signaling pathway. A thorough understanding of these interactions, supported by robust quantitative data and detailed experimental protocols as outlined in this guide, is essential for researchers and professionals in the field of drug development to predict and manage the clinical pharmacology of atorvastatin and other xenobiotics.
References
- 1. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - UK [thermofisher.com]
- 2. oyc.co.jp [oyc.co.jp]
- 3. mdpi.com [mdpi.com]
- 4. IC50-based approaches as an alternative method for assessment of time-dependent inhibition of CYP3A4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Lactonization is the critical first step in the disposition of the 3-hydroxy-3-methylglutaryl-CoA reductase inhibitor atorvastatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The effect of atorvastatin treatment on serum oxysterol concentrations and cytochrome P450 3A4 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Physiologically‐Based Pharmacokinetic Modeling of Atorvastatin Incorporating Delayed Gastric Emptying and Acid‐to‐Lactone Conversion - PMC [pmc.ncbi.nlm.nih.gov]
- 8. puracyp.com [puracyp.com]
- 9. digitalscholarship.tsu.edu [digitalscholarship.tsu.edu]
- 10. indigobiosciences.com [indigobiosciences.com]
- 11. Effect of atorvastatin on CYP2C9 metabolic activity as measured by the formation rate of losartan metabolite in hypercholesterolaemic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Liquid chromatography-tandem mass spectrometry assay for the simultaneous quantification of simvastatin, lovastatin, atorvastatin, and their major metabolites in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. The Conduct of Drug Metabolism Studies Considered Good Practice (II): In Vitro Experiments - PMC [pmc.ncbi.nlm.nih.gov]
A Preliminary Investigation into the Pleiotropic Effects of Atorvastatin Lactone
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Statins, primarily recognized for their cholesterol-lowering capabilities via inhibition of HMG-CoA reductase, exhibit a wide range of secondary, lipid-independent properties collectively known as pleiotropic effects. These effects, including anti-inflammatory, antioxidant, immunomodulatory, and endothelial-stabilizing actions, contribute significantly to the cardiovascular benefits of statin therapy. Atorvastatin (B1662188), a widely prescribed statin, exists in equilibrium with its lactone form. While the acidic form is the primary inhibitor of HMG-CoA reductase, the more lipophilic atorvastatin lactone possesses distinct biological activities that contribute to the overall pleiotropic profile. This document provides a preliminary investigation into these effects, summarizing key quantitative data, detailing relevant experimental methodologies, and illustrating the underlying biochemical pathways.
Introduction: The Dual Identity of Atorvastatin
Atorvastatin is administered in its active hydroxy acid form, which is a potent inhibitor of HMG-CoA reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway.[1][2] In the body, atorvastatin undergoes metabolism, including lactonization, to form this compound.[3] This process is reversible and pH-dependent.[4][5]
The two forms possess critical physicochemical differences:
-
Atorvastatin (Acid Form): Has poor lipid solubility and requires active transport to enter cells.[4] Its primary action is the direct inhibition of HMG-CoA reductase in the liver.[2]
-
This compound: Is highly lipophilic, allowing it to cross cell membranes via passive diffusion.[4] This property enables it to exert effects in extra-hepatic tissues. The lactone form is considered an active metabolite and a prodrug, as it can be hydrolyzed back to the acid form within cells.[6][7][8]
There is growing evidence that the lactone form contributes uniquely to the pleiotropic effects of atorvastatin, potentially through mechanisms distinct from HMG-CoA reductase inhibition, such as modulating mitochondrial function and proteasome activity.[4]
Metabolism and Interconversion
Atorvastatin and its lactone are part of a complex metabolic network. The acid form can be converted to this compound by UGT enzymes (e.g., UGT1A1, UGT1A3).[3][7] Both the acid and lactone forms can undergo hydroxylation by CYP3A4 to form active metabolites.[9] The lactone can be hydrolyzed back to the acid form by paraoxonase (PON) enzymes or through pH changes.[3][8]
Core Pleiotropic Mechanisms of Action
The primary mechanism underlying many of atorvastatin's pleiotropic effects stems from the inhibition of the mevalonate (B85504) pathway by its acid form. By blocking HMG-CoA reductase, statins prevent the synthesis of not only cholesterol but also crucial isoprenoid intermediates like farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP).[2][10] These molecules are essential for the post-translational modification (prenylation) of small GTP-binding proteins such as Rho, Rac, and Ras.[1][2]
Inhibition of GTPase prenylation prevents their localization to the cell membrane and subsequent activation, thereby modulating a host of downstream signaling events involved in inflammation, oxidative stress, and endothelial function.[2][10] The lactone form, due to its high lipophilicity, may contribute to these effects in peripheral tissues and also has proposed direct effects on mitochondrial complex III and proteasome activity.[4]
Quantitative Analysis of Pleiotropic Effects
Clinical and preclinical studies have quantified several pleiotropic effects of atorvastatin. The following tables summarize key findings. It is important to note that these studies typically administer atorvastatin, and the specific contribution of the lactone form is an area of ongoing research.
Anti-Inflammatory and Immunomodulatory Effects
Atorvastatin has been shown to significantly reduce levels of key inflammatory markers in various patient populations.[11]
Table 1: Summary of Anti-Inflammatory Effects of Atorvastatin
| Biomarker/Metric | Patient Population | Atorvastatin Dose | Treatment Duration | Key Result | Citation(s) |
|---|---|---|---|---|---|
| hs-CRP | Acute Coronary Syndrome | 80 mg/day | 30 days | 84% reduction (vs. 30% in placebo) | [12] |
| hs-CRP | Stable Coronary Artery Disease | 20 mg/day | 3 months | Decrease from 0.57 to 0.18 mg/dL | [13] |
| sICAM-1 | Stable Coronary Artery Disease | 20 mg/day | 3 months | Decrease from 274.2 to 197.9 ng/mL | [13] |
| IL-1β | Repaired Coarctation of Aorta | 10 mg/day | 4 weeks | Significant reduction from 1.17 to 1.02 pg/mL | [14] |
| sVCAM-1 | Repaired Coarctation of Aorta | 10 mg/day | 4 weeks | Significant reduction from 883.4 to 801.4 ng/mL | [14] |
| IL-18 | Ulcerative Colitis | 80 mg/day | 8 weeks | Significantly greater reduction vs. placebo | [11] |
| Sputum Neutrophil Count | COPD | 40 mg/day | 12 weeks | 34% reduction | [15][16] |
| CD45+ cells (Lung Biopsy) | COPD | 40 mg/day | 12 weeks | 57% reduction | [15][16] |
| ESR | Rheumatoid Arthritis | 40 mg/day | 3 months | Significant reduction vs. control | [17] |
| Swollen Joints | Rheumatoid Arthritis | 40 mg/day | 3 months | Significant reduction vs. control |[17] |
Improvement of Endothelial Function
A key pleiotropic effect of atorvastatin is the improvement of endothelial function, often measured by flow-mediated dilation (FMD) of the brachial artery.
Table 2: Effects of Atorvastatin on Endothelial Function
| Metric | Patient Population | Atorvastatin Dose | Treatment Duration | Key Result | Citation(s) |
|---|---|---|---|---|---|
| FMD | Normocholesterolemic Smokers | 80 mg/day | 4 weeks | Increase from 8.0% to 10.5% | [18] |
| FMD | Stable Coronary Artery Disease | 20 mg/day | 3 months | Increase from 6.7% to 8.5% | [13] |
| FMD | Dilated Cardiomyopathy | 10 mg/day | 12 weeks | Significant improvement vs. placebo | [19] |
| FMD | Repaired Coarctation of Aorta | 10 mg/day | 4 weeks | Increase from 6.46% to 11.24% | [14] |
| FMD | Coronary Artery Disease | 10-20 mg/day | 12 weeks | 92% increase from baseline |[20] |
Antioxidant Effects
Atorvastatin therapy has been associated with a reduction in oxidative stress.
Table 3: Antioxidant Effects of Atorvastatin
| Biomarker/Metric | Model System | Treatment | Key Result | Citation(s) |
|---|---|---|---|---|
| ROS Production | Spontaneously Hypertensive Rats | Atorvastatin (30 days) | Significant reduction in aortic segments | [21] |
| p22phox & nox1 mRNA | Spontaneously Hypertensive Rats | Atorvastatin (30 days) | Reduced vascular mRNA expression | [21] |
| Catalase Expression | Spontaneously Hypertensive Rats | Atorvastatin (30 days) | Increased aortic expression | [21] |
| sLDL TBARS | Atherogenic Diet (Rabbits) | Atorvastatin (8 weeks) | 25.3% decrease vs. diet only | [22] |
| sLDL-conjugated dienes | Atherogenic Diet (Rabbits) | Atorvastatin (8 weeks) | 25.5% decrease vs. diet only |[22] |
Experimental Protocols and Methodologies
The quantification of atorvastatin's pleiotropic effects relies on a range of established experimental protocols. Below are methodologies cited in the referenced studies.
General Clinical Trial Workflow
A typical clinical study to investigate these effects follows a structured workflow involving patient screening, intervention, and endpoint analysis.
Measurement of Endothelial Function
-
Technique: Flow-Mediated Dilation (FMD) of the Brachial Artery.[13][20]
-
Principle: FMD is a non-invasive ultrasound-based method to assess endothelium-dependent vasodilation, a key indicator of endothelial health. An increase in blood flow (reactive hyperemia) induced by cuff occlusion stimulates endothelial cells to release nitric oxide (NO), causing the artery to dilate. The percentage change in arterial diameter is the FMD value.
-
Protocol Summary:
-
Patient Preparation: Patients fast overnight and abstain from caffeine (B1668208) and smoking.
-
Baseline Imaging: The brachial artery is imaged using a high-resolution ultrasound transducer (e.g., 13 MHz). Baseline diameter and blood flow velocity are recorded.[13]
-
Induction of Hyperemia: A blood pressure cuff is placed on the forearm and inflated to suprasystolic pressure (e.g., 50 mmHg above systolic) for a standardized duration (e.g., 5 minutes).
-
Post-Occlusion Imaging: The cuff is rapidly deflated. The brachial artery diameter is continuously monitored for several minutes to capture the maximum dilation.
-
Calculation: FMD (%) = [(Peak Diameter - Baseline Diameter) / Baseline Diameter] x 100.
-
Endothelium-Independent Dilation (Control): Often, after a rest period, sublingual nitroglycerin is administered to measure endothelium-independent dilation, ensuring the smooth muscle is responsive.[18]
-
Quantification of Inflammatory Biomarkers
-
Technique: Enzyme-Linked Immunosorbent Assay (ELISA).[13][14]
-
Principle: ELISA is a plate-based assay technique designed for detecting and quantifying soluble substances such as peptides, proteins, antibodies, and hormones.
-
Protocol Summary (for sICAM-1, IL-1β, etc.):
-
Sample Collection: Whole blood is collected from patients at baseline and post-treatment. Serum or plasma is separated by centrifugation and stored at -80°C.
-
Assay Procedure: Commercially available quantitative sandwich ELISA kits are typically used.
-
A microplate pre-coated with a capture antibody specific for the target analyte is prepared.
-
Patient samples and standards are added to the wells. The target protein binds to the capture antibody.
-
A biotin-conjugated detection antibody, also specific to the target, is added, creating a "sandwich."
-
Streptavidin-horseradish peroxidase (HRP) conjugate is added, which binds to the biotin.
-
A substrate solution (e.g., TMB) is added, which is converted by HRP into a colored product.
-
The reaction is stopped, and the optical density is measured using a microplate reader at a specific wavelength.
-
The concentration of the analyte in the samples is determined by comparing their absorbance to a standard curve.
-
Analysis of Gene and Protein Expression
-
Technique for Gene Expression: Real-Time Polymerase Chain Reaction (RT-PCR).[21][23]
-
Principle: Measures the amplification of a targeted DNA molecule in real-time, allowing for quantification of specific mRNA transcripts.
-
Protocol Summary:
-
Tissue/Cell Collection: Samples (e.g., lung tissue biopsies, peripheral blood mononuclear cells) are collected.[15]
-
RNA Extraction: Total RNA is isolated from the samples.
-
cDNA Synthesis: RNA is reverse-transcribed into complementary DNA (cDNA).
-
PCR Amplification: The cDNA is used as a template for PCR with specific primers for target genes (e.g., p22phox, catalase) and a reference (housekeeping) gene (e.g., GAPDH). A fluorescent dye (e.g., SYBR Green) or probe (e.g., TaqMan) is used for detection.
-
Quantification: The expression level of the target gene is normalized to the reference gene.
-
-
Technique for Protein Expression: Immunohistochemistry (IHC).[15][16]
-
Principle: Uses antibodies to detect the location and abundance of specific proteins within a tissue sample.
-
Protocol Summary (for CD45+ cells):
-
Tissue Preparation: Lung biopsy specimens are fixed, embedded in paraffin, and sectioned.
-
Antigen Retrieval: Tissue sections are treated to unmask the antigenic sites.
-
Antibody Incubation: Sections are incubated with a primary antibody specific for the target protein (e.g., anti-CD45).
-
Detection: A secondary antibody conjugated to an enzyme (e.g., HRP) is applied, followed by a chromogenic substrate to produce a colored signal at the antigen site.
-
Analysis: The slides are viewed under a microscope, and the expression can be quantified using methods like integrated optical density (IOD) to measure the intensity of the staining.
-
Conclusion and Future Directions
The evidence strongly indicates that atorvastatin's therapeutic benefits extend beyond lipid-lowering. Its pleiotropic effects, including potent anti-inflammatory, antioxidant, and pro-endothelial actions, are well-documented. While many of these effects are mechanistically linked to the inhibition of the mevalonate pathway by the parent acid form, the highly lipophilic lactone metabolite likely plays a crucial, and perhaps underestimated, role.[4] Its ability to passively diffuse into extra-hepatic tissues suggests it may be a key mediator of the systemic pleiotropic effects observed in clinical practice.
Future research should focus on:
-
Developing experimental models that can clearly distinguish the specific contributions of the atorvastatin acid versus the lactone form to various pleiotropic outcomes.
-
Investigating the direct molecular targets of this compound, particularly concerning its proposed effects on mitochondrial respiration and proteasome function.
-
Exploring whether the lactonization potential of different statins correlates with the magnitude of their observed pleiotropic effects in clinical settings.
A deeper understanding of the unique biology of this compound will be invaluable for optimizing therapeutic strategies and potentially designing new drugs that harness these beneficial cholesterol-independent properties for the treatment of cardiovascular and inflammatory diseases.
References
- 1. ahajournals.org [ahajournals.org]
- 2. Pleiotropic effects of statins: basic research and clinical perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Role of Lactone and Acid Forms in the Pleiotropic Effects of Statins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. caymanchem.com [caymanchem.com]
- 8. Quantitation of the acid and lactone forms of atorvastatin and its biotransformation products in human serum by high-performance liquid chromatography with electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Immune modulatory effects of statins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Atorvastatin as an immunomodulatory adjunct in ulcerative colitis, beyond lipid lowering to inflammation control: a randomized controlled pilot study [frontiersin.org]
- 12. Atorvastatin has an important acute anti-inflammatory effect in patients with acute coronary syndrome: results of a randomized, double-blind, placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effect of atorvastatin on peripheral endothelial function and systemic inflammatory markers in patients with stable coronary artery disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Effects of atorvastatin on endothelial function and the expression of proinflammatory cytokines and adhesion molecules in young subjects with successfully repaired coarctation of aorta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Anti-inflammatory effects of atorvastatin treatment in chronic obstructive pulmonary disease. A controlled pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Evaluation of the Anti-inflammatory Effects of Atorvastatin on Patients with Rheumatoid Arthritis: A Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Atorvastatin Restores Endothelial Function in Normocholesterolemic Smokers Independent of Changes in Low-Density Lipoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Atorvastatin improves endothelial function and cardiac performance in patients with dilated cardiomyopathy: the role of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. The effects of atorvastatin therapy on endothelıal function in patients with coronary artery disease - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Cellular antioxidant effects of atorvastatin in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Effect of atorvastatin therapy on oxidant-antioxidant status and atherosclerotic plaque formation - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Effects of atorvastatin on biomarkers of immune activation, inflammation, and lipids in virologically suppressed, HIV-1 infected individuals with LDL cholesterol <130mg/dl (AIDS Clinical Trials Group Study A5275) - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: High-Performance Liquid Chromatography Method for the Quantification of Atorvastatin Lactone
Audience: Researchers, scientists, and drug development professionals.
Abstract This document provides a detailed methodology for the quantification of atorvastatin (B1662188) lactone using a reversed-phase high-performance liquid chromatography (RP-HPLC) system with UV detection. Atorvastatin, a widely prescribed HMG-CoA reductase inhibitor, exists in a pH-dependent equilibrium between its active hydroxy acid form and its inactive lactone form. The lactone metabolite has been implicated in statin-induced side effects, making its accurate quantification crucial in pharmaceutical research and quality control.[1] This protocol outlines the chromatographic conditions, sample preparation for both pharmaceutical formulations and biological matrices, and typical method validation parameters.
Introduction and Principle
Atorvastatin is primarily administered as the calcium salt of its active hydroxy acid form.[2] However, it undergoes a pH-dependent intramolecular esterification to form atorvastatin lactone.[3][4] This conversion is favored under acidic conditions (pH < 4), while the open-ring acid form predominates at neutral or basic pH (pH > 6).[4][5] Due to the different pharmacological and toxicological profiles of the two forms, a reliable analytical method to quantify the lactone is essential.
This method utilizes reversed-phase HPLC, which separates compounds based on their polarity. The relatively non-polar this compound is well-retained on a C18 stationary phase and can be effectively separated from the more polar atorvastatin acid and other potential impurities. Quantification is achieved by comparing the peak area of the analyte to a calibration curve generated from known standards.
Caption: pH-dependent equilibrium between atorvastatin acid and lactone forms.
Experimental Workflow
The overall process for the quantification of this compound involves sample preparation, HPLC analysis, and data processing. It is critical to maintain consistent pH and temperature during sample handling to prevent the interconversion of the acid and lactone forms.[6][7]
Caption: General experimental workflow for HPLC analysis.
Materials and Methodology
-
Instrumentation: HPLC system equipped with a quaternary or binary pump, autosampler, column oven, and UV-Vis or Photodiode Array (PDA) detector.
-
Analytical Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[8][9][10]
-
Chemicals:
-
This compound reference standard
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade or Milli-Q)
-
Phosphoric acid or glacial acetic acid for pH adjustment.
-
The following conditions are a robust starting point for the separation of this compound. Optimization may be required depending on the specific column and system used.
| Parameter | Recommended Condition |
| Stationary Phase | C18 Column (250 mm x 4.6 mm, 5 µm)[8][9][10] |
| Mobile Phase | Acetonitrile : 0.1% Phosphoric Acid in Water (65:35 v/v)[8] |
| Flow Rate | 1.0 mL/min[10][11] |
| Injection Volume | 10 µL[8] |
| Column Temperature | 30 °C[8] |
| Detection | UV at 248 nm[9][10][12] |
| Run Time | ~10 minutes |
-
Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with methanol. This solution should be stored at 4 °C.
-
Calibration Standards (1-25 µg/mL): Prepare a series of working standards by diluting the stock solution with the mobile phase. For example, to prepare a 10 µg/mL standard, transfer 1 mL of the stock solution to a 10 mL volumetric flask and dilute to volume with the mobile phase.
Experimental Protocols
This protocol is suitable for determining the this compound content in solid dosage forms.
-
Crush Tablets: Weigh and finely powder a representative number of tablets (e.g., 20) to ensure homogeneity.
-
Dissolution: Transfer an amount of the powder equivalent to 10 mg of atorvastatin to a 100 mL volumetric flask.
-
Extraction: Add approximately 70 mL of methanol, sonicate for 15 minutes to ensure complete dissolution of the lactone, and then dilute to the mark with methanol.[12]
-
Centrifugation/Filtration: Centrifuge a portion of the solution to separate insoluble excipients. Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
-
Analysis: Inject the filtered sample into the HPLC system. If necessary, dilute the sample with the mobile phase to fall within the calibration curve range.
This protocol uses protein precipitation to extract the analyte from plasma. Crucially, all steps should be performed at a low temperature (e.g., on ice or at 4 °C) to minimize the hydrolysis of the lactone to the acid form. [6]
-
Sample Thawing: Thaw frozen plasma samples at 4 °C.[7]
-
Precipitation: In a microcentrifuge tube, add 400 µL of ice-cold acetonitrile to 200 µL of the plasma sample.[10]
-
Vortex: Vortex the mixture vigorously for 1 minute to precipitate plasma proteins.
-
Centrifugation: Centrifuge the tube at high speed (e.g., 10,000 x g) for 10 minutes at 4 °C.
-
Extraction: Carefully transfer the clear supernatant to a clean tube.
-
Evaporation (Optional): The supernatant can be evaporated to dryness under a gentle stream of nitrogen and reconstituted in the mobile phase to concentrate the sample.
-
Analysis: Transfer the final solution to an HPLC vial and inject it into the system.
Method Validation Data Summary
The following tables summarize typical performance characteristics for a validated HPLC method for this compound quantification, based on data from similar published methods.
Table 1: System Suitability System suitability tests ensure the chromatographic system is performing adequately.
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | > 2000 |
| % RSD of Peak Area | < 2.0% (for n=6 injections) |
Table 2: Linearity, LOD, and LOQ This data demonstrates the method's quantitative capabilities.
| Parameter | Typical Value | Reference |
| Linearity Range | 1 - 25 µg/mL | [13] |
| Correlation Coefficient (r²) | > 0.999 | [9][14] |
| Limit of Detection (LOD) | ~0.03 µg/mL | [11] |
| Limit of Quantification (LOQ) | ~0.08 µg/mL | [11] |
Table 3: Accuracy and Precision Accuracy (recovery) and precision (repeatability) are critical for reliable results.
| Parameter | Acceptance Criteria | Reference |
| Accuracy (% Recovery) | 98 - 102% | [15] |
| Intra-day Precision (% RSD) | < 2.0% | [9] |
| Inter-day Precision (% RSD) | < 2.0% | [9] |
Conclusion
The described RP-HPLC method is simple, accurate, and precise for the quantification of this compound. Careful control of sample pH and temperature is paramount to prevent interconversion between the lactone and its parent acid, ensuring data integrity. This protocol provides a solid foundation for researchers in drug development and quality control to monitor this compound levels in various sample types.
References
- 1. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 2. An Improved HPLC Method with the Aid of a Chemometric Protocol: Simultaneous Determination of Atorvastatin and Its Metabolites in Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DFT study on hydroxy acid–lactone interconversion of statins: the case of atorvastatin - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Characterization of two new degradation products of atorvastatin calcium formed upon treatment with strong acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitation of the acid and lactone forms of atorvastatin and its biotransformation products in human serum by high-performance liquid chromatography with electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Degradation Kinetics of Atorvastatin under Stress Conditions and Chemical Analysis by HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sphinxsai.com [sphinxsai.com]
- 10. wjarr.com [wjarr.com]
- 11. Stability Indicating RP-HPLC Estimation of Atorvastatin Calcium and Amlodipine Besylate in Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Atorvastatin HPLC Method Transfer to UHPLC - AppNote [mtc-usa.com]
- 13. jddtonline.info [jddtonline.info]
- 14. researchgate.net [researchgate.net]
- 15. scispace.com [scispace.com]
Application Note: A Robust Paal-Knorr Synthesis Protocol for an Atorvastatin Lactone Intermediate
Audience: Researchers, scientists, and drug development professionals.
Introduction
Atorvastatin (B1662188) is a leading synthetic lipid-lowering agent and a competitive inhibitor of HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis. The core of the atorvastatin molecule is a highly substituted pyrrole (B145914) ring, the synthesis of which is a critical aspect of its manufacturing process. The Paal-Knorr synthesis, a classic and reliable method for constructing five-membered heterocycles, is a cornerstone of the industrial production of atorvastatin.[1][2] This reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine to efficiently form the pyrrole core.[3][4]
This application note provides a detailed protocol for the Paal-Knorr condensation between 4-fluoro-α-(2-methyl-1-oxopropyl)-γ-oxo-N-phenyl-benzenebutanamide and the key chiral amine side-chain, tert-butyl (4R,6R)-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxane-4-acetate.[5][6][7] Furthermore, it details the subsequent deprotection and lactonization steps to yield the pivotal atorvastatin lactone intermediate.
Overall Reaction Scheme
The synthesis is a two-step process starting from the key fragments:
-
Paal-Knorr Condensation: A 1,4-diketone and a primary amine are condensed under acidic catalysis with azeotropic removal of water to form the protected pyrrole intermediate.[5]
-
Deprotection and Lactonization: The acetonide and tert-butyl ester protecting groups are removed with dilute acid, followed by in-situ cyclization to form the this compound.[5]
Experimental Protocols
Protocol 1: Paal-Knorr Synthesis of the Protected Atorvastatin Intermediate
This protocol describes the formation of the pyrrole ring, which is the key convergent step in assembling the atorvastatin framework.[6][8]
Materials:
-
1,4-Diketone: 4-fluoro-α-(2-methyl-1-oxopropyl)-γ-oxo-N-phenyl-benzenebutanamide (1.09 equivalents)
-
Primary Amine: tert-Butyl (4R,6R)-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxane-4-acetate (1.0 equivalent, e.g., 5.0 g, 18.3 mmol).[6]
-
Catalyst: Pivalic acid (0.7 equivalents).[6]
-
Solvent: Toluene or a mixture of Tetrahydrofuran (THF) and Methyl tert-butyl ether (MTBE).[6]
Equipment:
-
Round-bottom flask equipped with a magnetic stirrer
-
Dean-Stark apparatus or distillation setup for water removal
-
Heating mantle with temperature control
-
Nitrogen inlet
-
Standard laboratory glassware for workup
-
Rotary evaporator
Procedure:
-
To a round-bottom flask, add the primary amine intermediate (1.0 equiv) and the selected solvent (e.g., Toluene, ~3-4 mL per gram of amine).[6][9]
-
Begin stirring and add the 1,4-diketone (1.09 equiv).[6]
-
Warm the resulting mixture to approximately 50°C under a nitrogen atmosphere.[6]
-
Add the pivalic acid catalyst (0.7 equiv) to the warmed suspension.[6]
-
Heat the reaction mixture to reflux. If using a Dean-Stark apparatus, ensure it is set up to continuously remove water formed during the condensation.[5][6]
-
Maintain the reflux until the reaction is complete, as monitored by a suitable analytical method (e.g., HPLC or TLC). The removal of water is crucial for driving the reaction to completion.[6]
-
Upon completion, cool the reaction mixture to room temperature.
-
If necessary, perform an aqueous workup by washing the organic layer with a mild base (e.g., saturated sodium bicarbonate solution) followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude protected atorvastatin intermediate as a residue. This crude product can often be used directly in the next step.
Protocol 2: Deprotection and Lactonization to this compound
This protocol details the conversion of the protected intermediate into the this compound.[5]
Materials:
-
Crude protected atorvastatin intermediate from Protocol 1
-
Dilute hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH) for pH adjustment/workup
-
Ethyl acetate (B1210297) (EtOAc) or other suitable extraction solvent
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask with magnetic stirrer
-
Heating mantle
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
Dissolve the crude protected intermediate in a suitable solvent (e.g., THF/water mixture).[5]
-
Add dilute hydrochloric acid to the solution. This step facilitates the hydrolysis of both the tert-butyl ester and the acetonide protecting groups.[5]
-
Gently heat the mixture to facilitate both deprotection and the subsequent intramolecular cyclization (lactonization).[5]
-
Monitor the reaction for the disappearance of the starting material and the formation of the lactone product.[5]
-
After completion, cool the mixture and neutralize it carefully.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate (3x).[5]
-
Combine the organic layers and wash with brine.[5]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., isopropanol, ethyl acetate/heptane) to yield the pure this compound intermediate.
Data Presentation
The Paal-Knorr condensation step has been optimized under various conditions to improve reaction time and yield. The following table summarizes representative conditions reported in the literature.
| Entry | Reactant Equivalents (Diketone/Amine) | Catalyst (Equivalents) | Solvent System | Temperature | Reported Outcome | Reference |
| 1 | 1.09 / 1.0 | Pivalic Acid (0.7), 50% NaOH (0.7) | Toluene | Reflux | Reduced cycle time | [6][9] |
| 2 | 1.09 / 1.0 | Pivalic Acid (0.7) | Toluene/Heptane | Reflux | High yield | [5] |
| 3 | 1.09 / 1.0 | Pivalic Acid (0.7), n-Ethylmorpholine (0.7) | Toluene | Reflux | Significant rate enhancement | [8][9] |
| 4 | 1.09 / 1.0 | Zinc Acetate (0.7) | THF / MTBE | Reflux | High purity product | [6][9] |
Mandatory Visualization
Experimental Workflow Diagram
The logical flow of the synthesis, from starting materials to the final lactone intermediate, is depicted below.
Caption: General experimental workflow for the synthesis of this compound intermediate.
References
- 1. grokipedia.com [grokipedia.com]
- 2. Atorvastatin (Lipitor) by MCR - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. biomolther.org [biomolther.org]
- 6. WO2006097909A1 - Preparation of an atorvastatin intermediate using a paal-knorr condensation - Google Patents [patents.google.com]
- 7. chemimpex.com [chemimpex.com]
- 8. EP1861364B1 - Preparation of an atorvastatin intermediate using a paal-knorr condensation - Google Patents [patents.google.com]
- 9. PREPARATION OF AN ATORVASTATIN INTERMEDIATE USING A PAAL-KNORR CONDENSATION - Patent 1861364 [data.epo.org]
Application of Mechanochemical Synthesis for Atorvastatin Lactone Production: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the synthesis of atorvastatin (B1662188) lactone, a key intermediate in the production of the blockbuster drug atorvastatin, utilizing mechanochemical methods. The protocol is based on a solvent-free, high-speed vibration milling (HSVM) approach, offering a more sustainable and efficient alternative to traditional solution-phase synthesis. This method employs a sequential, one-pot, three-component Hantzsch-type pyrrole (B145914) synthesis. These notes are intended to guide researchers in replicating and potentially optimizing this process for pharmaceutical development and manufacturing.
Introduction
Atorvastatin is a leading synthetic statin used to lower cholesterol and prevent cardiovascular diseases. Traditional synthesis routes often involve multiple steps, significant solvent usage, and challenging purification procedures. Mechanochemistry, the use of mechanical force to induce chemical reactions, presents a compelling green chemistry approach by reducing or eliminating the need for solvents, potentially lowering energy consumption, and simplifying reaction work-ups. The synthesis of atorvastatin lactone via a mechanochemical Hantzsch pyrrole condensation has been demonstrated to be a viable and efficient method.[1][2] This approach involves the reaction of a β-ketoamide, a chiral amino ester, and an α-iodoacetophenone derivative in the presence of catalysts under high-speed vibration milling.[1][2]
Key Advantages of the Mechanochemical Approach
-
Sustainability: The solvent-free or low-solvent nature of the reaction significantly reduces chemical waste and environmental impact.
-
Efficiency: Mechanochemical synthesis can lead to shorter reaction times and simplified purification processes compared to conventional methods.[3]
-
Novel Reactivity: Mechanical activation can enable reactions that are difficult to achieve in solution, sometimes leading to different product selectivities.
-
Process Simplification: A one-pot, multi-component reaction approach reduces the number of unit operations, potentially lowering manufacturing costs.
Experimental Protocols
The following protocols are based on the successful mechanochemical synthesis of this compound reported in the literature.[1][2]
Materials and Equipment
-
Reactants:
-
4-methyl-3-oxo-N-phenylpentanamide
-
tert-butyl 2-[(4R,6R)-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate
-
1-(4-fluorophenyl)-2-iodo-2-phenylethanone
-
-
Catalysts:
-
Ytterbium (III) triflate (Yb(OTf)₃)
-
Silver nitrate (B79036) (AgNO₃)
-
-
Equipment:
-
High-speed vibration mill (e.g., Spex SamplePrep 8000M Mixer/Mill or similar)
-
Hardened steel or stainless steel milling vials and balls
-
Standard laboratory glassware for work-up and purification
-
Column chromatography apparatus
-
NMR and mass spectrometry for product characterization
-
Protocol 1: Mechanochemical Hantzsch-Type Pyrrole Synthesis
This protocol describes the core mechanochemical reaction to form the protected atorvastatin precursor.
-
Preparation of the Milling Vial:
-
Ensure the milling vial and balls are clean and dry.
-
Into a 10 mL stainless steel milling vial containing two 7 mm stainless steel balls, add the reactants and catalysts in the following order:
-
4-methyl-3-oxo-N-phenylpentanamide (1.0 mmol)
-
tert-butyl 2-[(4R,6R)-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate (1.0 mmol)
-
1-(4-fluorophenyl)-2-iodo-2-phenylethanone (1.0 mmol)
-
Ytterbium (III) triflate (0.1 mmol, 10 mol%)
-
Silver nitrate (1.0 mmol)
-
-
-
Milling Procedure:
-
Securely fasten the lid of the milling vial.
-
Place the vial in the high-speed vibration mill.
-
Mill the reaction mixture for a total of 60 minutes at room temperature. It is advisable to perform the milling in intervals (e.g., 20 minutes of milling followed by a 5-minute pause) to prevent excessive heat buildup.
-
-
Work-up and Isolation:
-
After milling, carefully open the vial in a fume hood.
-
Extract the solid reaction mixture with dichloromethane (B109758) (DCM) or ethyl acetate.
-
Filter the resulting suspension to remove insoluble materials.
-
Wash the filtrate with a saturated aqueous solution of sodium thiosulfate (B1220275) to remove any remaining iodine, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to yield the protected pyrrole derivative.
-
Protocol 2: Hydrolytic Deprotection and Lactonization
This protocol describes the conversion of the protected pyrrole derivative into this compound.
-
Deprotection:
-
Dissolve the purified protected pyrrole from Protocol 1 in a suitable solvent system for acid hydrolysis (e.g., a mixture of methanol (B129727) and hydrochloric acid).
-
Stir the reaction mixture at room temperature or with gentle heating, monitoring the reaction progress by TLC or LC-MS.
-
-
Lactonization and Isolation:
-
Upon completion of the deprotection, neutralize the reaction mixture.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The resulting crude product is this compound, which can be further purified by recrystallization or column chromatography.
-
Quantitative Data Summary
The following table summarizes the key quantitative data from the reported mechanochemical synthesis of this compound.[2]
| Parameter | Value |
| Reactant 1 | 4-methyl-3-oxo-N-phenylpentanamide |
| Reactant 2 | tert-butyl 2-[(4R,6R)-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate |
| Reactant 3 | 1-(4-fluorophenyl)-2-iodo-2-phenylethanone |
| Catalyst 1 | Ytterbium (III) triflate (10 mol%) |
| Catalyst 2 | Silver nitrate (1.0 equiv) |
| Milling Time | 60 minutes |
| Overall Yield | 38% |
| Reaction Type | Sequential three-component Hantzsch pyrrole synthesis |
| Activation Method | High-Speed Vibration Milling |
Visualizations
Experimental Workflow for Mechanochemical Synthesis of this compound
Caption: Workflow for the mechanochemical synthesis of this compound.
Logical Relationship of the Hantzsch-Type Synthesis Pathway
Caption: Logical pathway of the mechanochemical Hantzsch synthesis.
Conclusion and Future Perspectives
The mechanochemical synthesis of this compound represents a significant advancement towards more sustainable pharmaceutical manufacturing. The described protocol provides a solid foundation for further research in this area. Future work could focus on optimizing the milling parameters (frequency, time, ball-to-powder ratio) to potentially improve the reaction yield and further reduce reaction times. Additionally, exploring the use of alternative, more environmentally benign catalysts could enhance the green credentials of this synthetic route. The scalability of this process will be a critical factor for its adoption in industrial settings and warrants thorough investigation.
References
Application Notes and Protocols for Atorvastatin Lactone as a Certified Reference Material in Pharmaceutical Analysis
Introduction
Atorvastatin (B1662188), a leading synthetic lipid-lowering agent, is widely prescribed to reduce the risk of cardiovascular diseases. The quality and purity of atorvastatin in pharmaceutical formulations are critical for its safety and efficacy. Atorvastatin lactone is a significant impurity and a metabolite of atorvastatin.[1][2] As a result, regulatory bodies such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP) mandate strict control over its presence in atorvastatin drug substances and products.[3][4][5][6][7] This document provides detailed application notes and protocols for the use of this compound as a Certified Reference Material (CRM) in pharmaceutical analysis, intended for researchers, scientists, and drug development professionals.
Characteristics of this compound Certified Reference Material
This compound CRM is a high-purity standard used for the identification and quantification of this compound in atorvastatin samples. It is essential for method validation, system suitability testing, and as a primary standard for impurity profiling.
Table 1: Typical Characteristics of this compound CRM
| Parameter | Typical Specification | Source(s) |
| Chemical Name | 5-(4-Fluorophenyl)-2-(1-methylethyl)-N,4-diphenyl-1-[2-[(2R,4R)-tetrahydro-4-hydroxy-6-oxo-2H-pyran-2-yl]ethyl]-1H-pyrrole-3-carboxamide | [1][2] |
| Synonyms | Atorvastatin EP Impurity H, Atorvastatin USP Related Compound H | [1] |
| CAS Number | 125995-03-1 | [2][8][9][10] |
| Molecular Formula | C₃₃H₃₃FN₂O₄ | [2][10] |
| Molecular Weight | 540.62 g/mol | [2][9] |
| Purity (HPLC) | ≥95% - ≥98% | [2][9][11] |
| Appearance | White to light yellow solid/powder | [9] |
| Storage | 2-8°C or as specified on the Certificate of Analysis | [9] |
Application in Pharmaceutical Analysis
The primary applications of this compound CRM include:
-
Impurity Identification: Confirming the identity of the this compound peak in chromatograms of atorvastatin drug substance and drug products.
-
Method Validation: As a standard for validating analytical methods for linearity, accuracy, precision, and limit of quantification (LOQ).
-
Quantification of Impurities: To accurately quantify the amount of this compound in atorvastatin samples.
-
System Suitability Testing: To ensure the analytical system is performing adequately before sample analysis.
Experimental Protocols
Protocol 1: Quantification of this compound in Atorvastatin Drug Substance by RP-HPLC
This protocol describes a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the simultaneous determination of atorvastatin and this compound.
3.1.1. Materials and Reagents
-
This compound CRM
-
Atorvastatin Reference Standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade/deionized)
-
Potassium dihydrogen phosphate (B84403)
-
Ortho-phosphoric acid
-
Diluent: A mixture of acetonitrile, tetrahydrofuran, and water (1:1:2 v/v/v) is often used.
3.1.2. Chromatographic Conditions
Table 2: HPLC Method Parameters
| Parameter | Condition | Source(s) |
| Column | C18, 250 mm x 4.6 mm, 5 µm packing (e.g., Hypersil BDS, Luna C18) | [12][13] |
| Mobile Phase | Varies; a common mobile phase is a mixture of a phosphate buffer, acetonitrile, and methanol. A gradient or isocratic elution can be used. For example, Methanol:Acetonitrile:Potassium dihydrogen phosphate buffer. | [12] |
| Flow Rate | 1.0 mL/min | [12] |
| Detection | UV at 246 nm | [12] |
| Injection Volume | 20 µL | |
| Column Temperature | Ambient or controlled at 35°C | [5] |
| Run Time | Approximately 30 minutes |
3.1.3. Preparation of Solutions
-
Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of this compound CRM in the diluent to obtain a known concentration (e.g., 100 µg/mL).
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the expected concentration range of the impurity in the sample.
-
Sample Solution: Accurately weigh and dissolve the atorvastatin drug substance in the diluent to a specified concentration (e.g., 1 mg/mL).
3.1.4. System Suitability
Inject a system suitability solution containing both atorvastatin and this compound. The system is deemed suitable if the resolution between the two peaks is greater than 2.0 and the tailing factor for each peak is less than 2.0.
3.1.5. Analysis and Calculation
Inject the standard and sample solutions into the HPLC system. Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard. Calculate the concentration of this compound in the sample using the peak area and the calibration curve generated from the working standard solutions.
Method Validation Data
The following tables summarize typical validation parameters for an HPLC method for the determination of atorvastatin and its impurities.
Table 3: Linearity
| Analyte | Concentration Range (µg/mL) | Correlation Coefficient (r²) | Source(s) |
| Atorvastatin | 25.0 - 75.0 | 0.999 | [12] |
| Atorvastatin | 0.04 - 0.4 (mg/mL) | 0.999 | [13][14] |
| Atorvastatin | 0.25 - 3.8 | >0.999 | [15] |
| Clopidogrel, Metabolite, Atorvastatin | 0.005 - 4.0 | Not specified | [16] |
Table 4: Accuracy (Recovery)
| Analyte | Spiked Concentration Levels | Mean Recovery (%) | Source(s) |
| Atorvastatin | 3 levels | 100.1 | [12] |
| Atorvastatin | 3 concentrations (0.1, 0.2, 0.4 mg/mL) | 99.91 - 100.91 | [13] |
| Atorvastatin | Not specified | 98.1 - 99.8 | [15] |
| Atorvastatin | 4 concentrations (0.2, 0.3, 1, 2.5 µg/mL) | 90 - 99 | [16] |
Table 5: Precision (Relative Standard Deviation - RSD)
| Analyte | Precision Type | RSD (%) | Source(s) |
| Atorvastatin | System Precision | 0.03 | [12] |
| Atorvastatin | Method Precision | 0.0146 | [12] |
| Atorvastatin | Intra-day | < 1.00 | [13][14] |
| Atorvastatin | Inter-day | 0.90 | [13][14] |
| Atorvastatin | Intra-day & Inter-day | 0.32 - 1.56 | [15] |
| Atorvastatin | Intra-day | 1.03 - 5.55 | [16] |
| Atorvastatin | Inter-day | 0.40 - 6.90 | [16] |
Table 6: Limit of Detection (LOD) and Limit of Quantitation (LOQ)
| Analyte | LOD (µg/mL) | LOQ (µg/mL) | Source(s) |
| Atorvastatin | 0.21 | 0.64 | [15] |
| Atorvastatin | 1.432 (LOQ) | Not specified | [17] |
Diagrams
Caption: Workflow for the quantification of this compound using a CRM.
References
- 1. veeprho.com [veeprho.com]
- 2. caymanchem.com [caymanchem.com]
- 3. uspnf.com [uspnf.com]
- 4. uspnf.com [uspnf.com]
- 5. uspnf.com [uspnf.com]
- 6. scribd.com [scribd.com]
- 7. Atorvastatin Calcium Trihydrate [drugfuture.com]
- 8. This compound | TRC-A791780-10MG | LGC Standards [lgcstandards.com]
- 9. Nawah [nawah-scientific.com]
- 10. This compound - Acanthus Research [acanthusresearch.com]
- 11. This compound | 125995-03-1 [sigmaaldrich.com]
- 12. RP-HPLC method for atorvastatin in pharmaceuticals: development and validation. [wisdomlib.org]
- 13. sphinxsai.com [sphinxsai.com]
- 14. Validation of HPLC method for determination of atorvastatin in tablets and for monitoring stability in solid phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Development and Validation of an HPLC Method for Simultaneous Quantification of Clopidogrel Bisulfate, Its Carboxylic Acid Metabolite, and Atorvastatin in Human Plasma: Application to a Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ijrpr.com [ijrpr.com]
Application Notes and Protocols: Experimental Design for Studying Atorvastatin Lactone in Cardiovascular Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Atorvastatin (B1662188), a member of the statin class of drugs, is a competitive inhibitor of HMG-CoA reductase, the rate-limiting enzyme in cholesterol synthesis.[1][2][3] It is administered clinically in its active hydroxy acid form to lower cholesterol and reduce the risk of cardiovascular events.[4] However, atorvastatin acid exists in a pH-dependent equilibrium with its inactive, lipophilic lactone form.[5][6] While the acid form is actively transported into cells, the lactone form can passively diffuse across cell membranes due to its higher lipophilicity.[5] Inside the cell, the lactone can be converted back to the active acid form. There is growing interest in the distinct biological activities of atorvastatin lactone, as its ability to penetrate tissues and its potential for off-target effects may contribute to both the therapeutic and adverse effects of statin therapy.[5][7] These notes provide detailed experimental designs and protocols to investigate the specific roles of this compound in cardiovascular research.
Key Signaling Pathways and Interconversion
Atorvastatin's primary effect is the inhibition of the mevalonate (B85504) pathway, which not only reduces cholesterol synthesis but also decreases the production of essential isoprenoid intermediates.[8] These isoprenoids are necessary for the post-translational modification (prenylation) of small GTPases like RhoA. Inhibition of RhoA signaling leads to the upregulation of endothelial nitric oxide synthase (eNOS), a key mediator of endothelial function.[9] The interconversion between the acid and lactone forms is a critical factor in its overall biological activity.[5]
References
- 1. Atorvastatin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. droracle.ai [droracle.ai]
- 3. news-medical.net [news-medical.net]
- 4. ClinPGx [clinpgx.org]
- 5. Role of Lactone and Acid Forms in the Pleiotropic Effects of Statins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. benchchem.com [benchchem.com]
- 9. ahajournals.org [ahajournals.org]
Application Note: Protocol for Inducing and Studying Atorvastatin Lactone and Other Degradation Products
Audience: Researchers, scientists, and drug development professionals.
Introduction
Atorvastatin (B1662188), a leading synthetic lipid-lowering agent, functions by inhibiting HMG-CoA reductase, a key enzyme in cholesterol biosynthesis.[1] The stability of a drug substance is a critical factor for ensuring its safety and efficacy. Atorvastatin is known to be susceptible to degradation under various stress conditions, including acid, base, oxidation, heat, and light.[2][3] Under acidic conditions, atorvastatin undergoes intramolecular cyclization to form atorvastatin lactone, an active metabolite.[4][5][6] Understanding the degradation pathways and the formation of byproducts like the lactone is crucial for formulation development, stability testing, and quality control.
This application note provides detailed protocols for conducting forced degradation studies on atorvastatin to induce the formation of its lactone and other degradation products. It also outlines an analytical methodology for the separation and quantification of these compounds.
Atorvastatin Degradation Pathways
Atorvastatin's primary degradation pathway under acidic conditions is the reversible intramolecular esterification of its 3,5-dihydroxyheptanoate side chain, leading to the formation of this compound.[4][6] This conversion is pH-dependent.[7] While the lactone is a known metabolite, other degradation products can be formed under more drastic acidic conditions or different stress factors like oxidation, heat, and light.[2][4] For instance, strong acids can cause subsequent dehydration of the lactone or even fragmentation involving the loss of the carboxanilide residue.[4][8] Oxidative stress typically leads to the formation of different impurities altogether.[2][9]
Caption: Atorvastatin degradation pathways under various stress conditions.
Experimental Protocols: Forced Degradation Studies
Forced degradation (stress testing) is essential for identifying potential degradation products and establishing the intrinsic stability of a drug.[10] The following protocols are based on typical conditions used in stability-indicating studies.
-
Atorvastatin Calcium Reference Standard
-
Hydrochloric Acid (HCl), AR Grade
-
Sodium Hydroxide (NaOH), AR Grade
-
Hydrogen Peroxide (H₂O₂), 30% solution
-
Methanol (B129727), HPLC Grade
-
Acetonitrile, HPLC Grade
-
Ammonium Acetate or Trifluoroacetic Acid (TFA), HPLC Grade
-
Purified Water, HPLC Grade
-
Prepare a stock solution of Atorvastatin Calcium at a concentration of 1 mg/mL in methanol.
-
Sonication may be required to ensure complete dissolution.
For each condition, a sample of the stock solution is treated as described below. A control sample (unstressed) should be prepared by diluting the stock solution with the same diluent to the final concentration and analyzed alongside the stressed samples.
3.3.1 Acidic Hydrolysis (to induce lactone formation)
-
Transfer an appropriate volume of the stock solution to a volumetric flask.
-
Add an equal volume of 1 M HCl.[1]
-
Keep the solution at 80°C for 2 hours.[10]
-
Cool the solution to room temperature and neutralize with an appropriate volume of 1 M NaOH.
-
Dilute to the final concentration (e.g., 40 µg/mL) with methanol or mobile phase.[11]
3.3.2 Basic Hydrolysis
-
Transfer an appropriate volume of the stock solution to a volumetric flask.
-
Keep the solution at 80°C for 2 hours.[3]
-
Cool the solution to room temperature and neutralize with an appropriate volume of 0.1 M or 1N HCl.
-
Dilute to the final concentration with methanol or mobile phase.
3.3.3 Oxidative Degradation
-
Transfer an appropriate volume of the stock solution to a volumetric flask.
-
Keep the solution at room temperature for 24 hours.[2]
-
Dilute to the final concentration with methanol or mobile phase.
3.3.4 Thermal Degradation (Dry Heat)
-
Place the solid atorvastatin powder in a thermostatically controlled oven.
-
Expose the sample to a temperature of 105°C for 10 days.[2]
-
After exposure, allow the sample to cool, then weigh and prepare a solution at the desired final concentration.
3.3.5 Photolytic Degradation
-
Expose the atorvastatin solution (e.g., 1 mg/mL) to UV light (e.g., 254 nm) and visible light (1.2 million lux hours) for an extended period (e.g., 11 days).[2]
-
A control sample should be kept in the dark under the same conditions.
-
After exposure, dilute the sample to the final concentration.
Caption: Experimental workflow for forced degradation studies of Atorvastatin.
Analytical Methodology: Stability-Indicating HPLC Method
A stability-indicating method is crucial for separating the parent drug from its degradation products. A reverse-phase HPLC (RP-HPLC) method is commonly employed.
-
Chromatographic System: HPLC with UV or Photodiode Array (PDA) detector. LC-MS can be used for identification of unknown products.[12][13]
-
Column: Zorbax Bonus-RP or equivalent C18 column (e.g., 250 mm x 4.6 mm, 5 µm).[2]
-
Mobile Phase: Gradient elution with a mixture of an aqueous buffer (e.g., water with 0.1% Trifluoroacetic Acid or 10 mM Ammonium Formate) and an organic solvent (e.g., Acetonitrile).[2][12]
-
Flow Rate: 1.0 mL/min.[2]
-
Detection Wavelength: 245 nm.[2]
-
Injection Volume: 20 µL.
-
Column Temperature: 25-40°C.
This method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Data Presentation
The results of the forced degradation studies should be summarized to show the extent of degradation and the formation of products. Peak purity analysis using a PDA detector is recommended to ensure that the atorvastatin peak is free from co-eluting degradation products.
Table 1: Summary of Forced Degradation Results for Atorvastatin
| Stress Condition | Reagent/Parameter | Duration | Atorvastatin Degraded (%) | This compound (%) | Other Major Degradants (%) |
| Acid Hydrolysis | 0.1 N HCl | 24 hours | ~15-20% | Major Product | Impurity H & J noted[2] |
| Base Hydrolysis | 1 N NaOH | 42 hours | Degradation observed, but no major product peak identified[2][11] | Not Formed | - |
| Oxidative | 1% H₂O₂ | 24 hours | ~10-15% | Not Formed | Impurities O1, O2, L, D noted[2] |
| Thermal (Dry Heat) | 105°C | 10 days | ~5-10% | Minor Product | Impurity H & J noted[2] |
| Photolytic | UV & Visible Light | 11 days | ~8-12% | Not Formed | Impurities J, L, D noted[2] |
Note: The percentage values are representative and can vary significantly based on the precise experimental conditions (concentration, temperature, etc.). The specific named impurities (H, J, L, D, etc.) refer to those identified in cited literature and may require reference standards for confirmation.[2]
Conclusion
This application note provides a comprehensive framework for inducing, analyzing, and quantifying the degradation products of atorvastatin, with a specific focus on the formation of this compound under acidic stress. The detailed protocols for forced degradation and the outline of a stability-indicating HPLC method offer a robust starting point for researchers in pharmaceutical development and quality control. Proper identification and control of these degradation products are vital for ensuring the quality, safety, and efficacy of atorvastatin drug products.
References
- 1. Degradation Kinetics of Atorvastatin under Stress Conditions and Chemical Analysis by HPLC | MDPI [mdpi.com]
- 2. Stress Degradation Behavior of Atorvastatin Calcium and Development of a Suitable Stability-Indicating LC Method for the Determination of Atorvastatin, its Related Impurities, and its Degradation Products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Characterization of two new degradation products of atorvastatin calcium formed upon treatment with strong acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. Forced Degradation of Atorvastatin by LCMS - AppNote [mtc-usa.com]
- 7. researchgate.net [researchgate.net]
- 8. Characterization of two new degradation products of atorvastatin calcium formed upon treatment with strong acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ijpsdronline.com [ijpsdronline.com]
- 10. ajpaonline.com [ajpaonline.com]
- 11. Degradation Kinetics of Atorvastatin under Stress Conditions and Chemical Analysis by HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Optimization of a forced degradation study of atorvastatin employing an experimental design approach | Macedonian Journal of Chemistry and Chemical Engineering [mjcce.org.mk]
- 13. researchgate.net [researchgate.net]
Solid-phase extraction techniques for atorvastatin lactone from plasma samples
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the solid-phase extraction (SPE) of atorvastatin (B1662188) lactone from plasma samples. Atorvastatin, a widely prescribed medication for lowering blood cholesterol, exists in equilibrium with its inactive lactone form. Accurate quantification of both the active acid and the inactive lactone is crucial for comprehensive pharmacokinetic and metabolic studies. The following sections detail various SPE methodologies, offering a comparative overview to aid in the selection of the most suitable technique for your research needs.
Introduction to Solid-Phase Extraction in Atorvastatin Lactone Analysis
Solid-phase extraction is a cornerstone of bioanalytical sample preparation, enabling the purification and concentration of analytes from complex matrices like plasma. For atorvastatin and its metabolites, SPE is critical for removing proteins and other interfering substances that can compromise the sensitivity and accuracy of subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1] The choice of SPE sorbent and protocol is paramount for achieving high recovery and minimizing matrix effects. This guide explores several established SPE techniques for the extraction of this compound.
Application Note 1: Reversed-Phase SPE using Polymeric Sorbent (Oasis HLB)
This protocol is a widely adopted method for the simultaneous extraction of atorvastatin and its metabolites, including the lactone form. The hydrophilic-lipophilic balanced (HLB) sorbent provides excellent retention for a broad range of acidic, neutral, and basic compounds.
Experimental Protocol
A detailed workflow for this SPE procedure is outlined below.
References
Application Note: A Validated UPLC-MS/MS Method for the Simultaneous Quantification of Atorvastatin and Its Five Major Metabolites in Human Plasma
Audience: Researchers, scientists, and drug development professionals.
Introduction
Atorvastatin (B1662188) (marketed as Lipitor) is a synthetic HMG-CoA reductase inhibitor widely prescribed for the treatment of hypercholesterolemia.[1] It reduces cholesterol biosynthesis in the liver, leading to a significant reduction in low-density lipoprotein (LDL) cholesterol levels.[1] Atorvastatin is extensively metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme, into two active hydroxylated metabolites: ortho-hydroxyatorvastatin (o-OH-ATOR) and para-hydroxyatorvastatin (p-OH-ATOR).[2][3][4] These active metabolites contribute to approximately 70% of the circulating HMG-CoA reductase inhibitory activity.[2][5] Additionally, atorvastatin and its hydroxylated forms can undergo lactonization to form corresponding inactive lactone metabolites.[2]
Given the significant contribution of its metabolites to the drug's overall therapeutic effect, a robust and sensitive analytical method for the simultaneous quantification of atorvastatin and its key metabolites is essential for pharmacokinetic, pharmacodynamic, and clinical studies. This application note details a validated Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the simultaneous determination of atorvastatin and its five primary metabolites in human plasma.
Metabolic Pathway of Atorvastatin
Atorvastatin is administered in its active acid form. The primary metabolic pathway involves hydroxylation by CYP3A4 to form active metabolites, which are in equilibrium with their corresponding inactive lactone forms.
Caption: Metabolic pathway of Atorvastatin via CYP3A4 and lactonization.
Experimental Protocols
This section provides a detailed protocol for the quantification of atorvastatin and its metabolites from human plasma.
Materials and Reagents
-
Reference standards for Atorvastatin, o-OH-ATOR, p-OH-ATOR, this compound, o-OH-ATOR Lactone, p-OH-ATOR Lactone.
-
Stable isotope-labeled internal standard (e.g., Atorvastatin-d5).
-
LC-MS grade acetonitrile, methanol, and water.
-
Formic acid (≥98%).
-
Ethyl acetate (B1210297).
-
Drug-free human plasma (with K2-EDTA as anticoagulant).
Sample Preparation: Liquid-Liquid Extraction (LLE)
The following workflow outlines the sample extraction process from plasma.
Caption: Experimental workflow from sample preparation to data analysis.
Protocol Steps:
-
Thaw frozen plasma samples at room temperature.[6]
-
Pipette 100 µL of plasma into a clean microcentrifuge tube.
-
Add 10 µL of the internal standard working solution and vortex briefly.[6]
-
Vortex the mixture vigorously for 5 minutes to ensure thorough mixing and extraction.
-
Centrifuge the samples at 4000 rpm for 10 minutes to separate the organic and aqueous layers.[9]
-
Carefully transfer the upper organic layer (supernatant) to a new tube.[10]
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at approximately 40°C.[10]
-
Reconstitute the dried residue in 100 µL of the mobile phase and vortex to mix.[6]
-
Transfer the reconstituted sample to an autosampler vial for analysis.
UPLC-MS/MS Conditions
The analysis is performed using a UPLC system coupled to a triple quadrupole mass spectrometer.
Table 1: Chromatographic Conditions
| Parameter | Condition |
|---|---|
| UPLC System | Waters ACQUITY UPLC or equivalent |
| Column | ACQUITY UPLC HSS T3 (100 mm x 3.0 mm, 1.8 µm)[7][8] |
| Mobile Phase A | 0.05% Formic Acid in Water[7][8] |
| Mobile Phase B | Acetonitrile[7][8] |
| Flow Rate | 0.4 mL/min[11] |
| Gradient | Isocratic: 25% A, 75% B[7][8] |
| Column Temp. | 40°C |
| Injection Vol. | 5 µL[10] |
Table 2: Mass Spectrometry Conditions
| Parameter | Condition |
|---|---|
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive[7] |
| Scan Type | Multiple Reaction Monitoring (MRM)[10] |
| Capillary Voltage | 3.0 kV |
| Source Temp. | 150°C |
| Desolvation Temp. | 350°C[10] |
| Nebulizer Gas | Nitrogen |
Results and Discussion
Quantification and MRM Transitions
Quantification was performed in MRM mode. The precursor-to-product ion transitions for each analyte were optimized for maximum sensitivity and specificity.
Table 3: UPLC-MS/MS Parameters for Atorvastatin and its Metabolites
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) |
|---|---|---|---|
| Atorvastatin | 559.4 | 440.1 | 300[10] |
| o-hydroxyatorvastatin | 575.4 | 466.2 | 300 |
| p-hydroxyatorvastatin | 575.5 | 440.5 | 300 |
| This compound | 541.3 | 448.3 | 300 |
| o-hydroxythis compound | 557.3 | 448.3 | 300 |
| p-hydroxythis compound | 557.3 | 448.3 | 300 |
| Atorvastatin-d5 (IS) | 564.2 | 440.0 | 300 |
Method Validation Summary
The method was validated according to regulatory guidelines, demonstrating excellent performance for the intended application.
Table 4: Method Validation Summary
| Parameter | Result |
|---|---|
| Linearity Range | 0.2–40 ng/mL for all analytes[7][8] |
| Correlation Coefficient (r²) | > 0.999[10] |
| Lower Limit of Quantification (LLOQ) | 0.2 ng/mL[10] |
| Intra-day Precision (%CV) | 3.3% to 13.9%[8] |
| Inter-day Precision (%CV) | 3.3% to 13.9%[8] |
| Accuracy (% Bias) | Within ±15% of nominal values |
| Matrix Effect | 90.3% to 105.5%[7][8] |
| Extraction Recovery | > 85% |
The validation results confirm that the method is linear, sensitive, precise, and accurate over the specified concentration range. The minimal matrix effect indicates that the liquid-liquid extraction procedure effectively removes interfering components from the plasma.[7]
Conclusion
References
- 1. ClinPGx [clinpgx.org]
- 2. droracle.ai [droracle.ai]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. droracle.ai [droracle.ai]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Simultaneous determination of atorvastatin and its metabolites in human plasma by UPLC-MS/MS | Semantic Scholar [semanticscholar.org]
- 9. mdpi.com [mdpi.com]
- 10. academic.oup.com [academic.oup.com]
- 11. Simultaneous LC-MS/MS analysis of simvastatin, atorvastatin, rosuvastatin and their active metabolites for plasma samples of obese patients underwent gastric bypass surgery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sensitive, High-Throughput Liquid Chromatography-Tandem Mass Spectrometry Analysis of Atorvastatin and Its Pharmacologically Active Metabolites in Serum for Supporting Precision Pharmacotherapy [mdpi.com]
Application Notes and Protocols: Crystallization of Atorvastatin Lactone Polymorphic Forms
Introduction
Atorvastatin (B1662188), an inhibitor of HMG-CoA reductase, is a widely used pharmaceutical agent for treating hypercholesterolemia.[1] Its synthesis often involves atorvastatin lactone as a key intermediate.[2][3] The lactone form can exist in various solid-state forms, including crystalline polymorphs and an amorphous form.[2] The specific polymorphic form of an active pharmaceutical ingredient (API) or its intermediate can significantly influence critical properties such as stability, solubility, and processing characteristics. Therefore, controlling the crystallization process to selectively obtain a desired polymorphic form is of paramount importance in drug development and manufacturing.
These application notes provide detailed protocols for the preparation of three distinct polymorphic forms of this compound: Crystalline Form I, Crystalline Form II, and the Amorphous Form.[2] The methodologies are based on established crystallization techniques involving different solvent systems and processing conditions.
Summary of this compound Polymorphic Forms
The physical properties of the different this compound forms vary significantly. The following table summarizes key quantitative data for each form for easy comparison.
| Property | Crystalline Form I | Crystalline Form II | Amorphous Form |
| Melting Point (°C) | 127 - 130[2] | 97 - 99[2] | 108 - 110[2] |
| Moisture Content (%) | 0.3 - 0.5[2] | 1.0 - 4.0[2] | 1.6 - 1.8[2] |
| Solvent Content (%) | 17 - 22 (DMSO)[2] | Not specified | Not specified |
| Appearance | Crystalline Solid | Crystalline Solid | Solid Material |
Experimental Protocols and Workflows
Detailed methodologies for preparing each specific polymorphic form are provided below. Each protocol is accompanied by a visual workflow diagram generated using Graphviz (DOT language) to clearly illustrate the sequence of steps.
Preparation of Crystalline Form I (DMSO Solvate)
Crystalline Form I of this compound is a dimethyl sulfoxide (B87167) (DMSO) solvate.[2] Its preparation involves dissolving the lactone in an aromatic solvent and then introducing DMSO as an anti-solvent to induce crystallization.[2] Upon desolvation, Form I has been observed to convert to the amorphous form.[2]
Protocol:
-
Dissolve this compound in toluene (B28343) to achieve a clear solution at ambient temperature.
-
Slowly add Dimethyl Sulfoxide (DMSO) to the clear solution under constant stirring.
-
Continue stirring to allow for complete precipitation of the crystalline material.
-
Filter the resulting solid product from the solution using suction filtration.
-
Dry the filtered product under vacuum to obtain Crystalline this compound Form I.[2]
Experimental Workflow for Form I:
Preparation of Crystalline Form II
Crystalline Form II can be obtained by crystallizing this compound from a variety of solvent systems, including alcohols, ketones, non-polar hydrocarbons, water, or mixtures thereof.[2] The following protocol provides a specific example using an alcohol/hydrocarbon solvent-anti-solvent system.
Protocol:
-
Prepare a starting solution by dissolving 2.0 g of this compound in 5.0 ml of isopropyl alcohol with stirring until the solution is clear.
-
To the clear solution, add 50.0 ml of hexane (B92381) while maintaining continuous stirring. Hexane acts as an anti-solvent, inducing precipitation.
-
After the addition of hexane is complete, continue to stir the mixture to ensure full precipitation of the material.
-
Isolate the precipitated product by filtering under suction.
-
Dry the collected solid in a vacuum oven to yield Crystalline this compound Form II. An example yield is 1.84 g.[2]
Experimental Workflow for Form II:
Preparation of Amorphous Form
The amorphous form of this compound is generally prepared by a precipitation process where the material initially separates as an oily phase before solidifying.[2] This method uses a solvent and anti-solvent system.
Protocol:
-
Dissolve 2.0 g of this compound in 4.0 ml of dichloromethane (B109758) to obtain a clear solution.
-
Slowly add 20.0 ml of hexane to the solution under stirring. The product will begin to precipitate as an oily material.
-
Continue stirring the oily mixture.
-
Distill the dichloromethane from the mixture.
-
Add an additional 20.0 ml of hexane to the residue and continue stirring to facilitate the solidification of the product.
-
Filter the resulting solid precipitate under suction.
-
Dry the product under vacuum to obtain amorphous this compound. An example yield is 1.96 g.[2]
Experimental Workflow for Amorphous Form:
References
- 1. Case Study 3: Atorvastatin - Crystalline Form Change In Late Development - Crystal Pharmatech Co., Ltd. [crystalpharmatech.com]
- 2. WO2006067795A2 - Novel polymorphic forms of this compound and process for preparing the same - Google Patents [patents.google.com]
- 3. WO2007029216A1 - Preparation of an atorvastatin intermediate - Google Patents [patents.google.com]
Application Notes & Protocols: Aldolase-Catalyzed Enantioselective Synthesis of Statin Intermediates
Introduction
Statins are a class of cholesterol-lowering drugs that inhibit the enzyme HMG-CoA reductase, a critical component in the body's cholesterol synthesis pathway.[1][2] The molecular structure of many synthetic statins, such as atorvastatin (B1662188) (Lipitor®) and rosuvastatin (B1679574) (Crestor®), features a common chiral side chain containing two stereocenters (3,5-dihydroxy acid).[1][3] The precise stereochemical control required for the synthesis of this side chain presents a significant challenge for traditional chemical methods.[4] Biocatalysis, particularly using aldolase (B8822740) enzymes, has emerged as a powerful and sustainable alternative.[2][5]
This document outlines a highly efficient and enantioselective process for synthesizing key statin intermediates using a 2-deoxy-D-ribose-5-phosphate aldolase (DERA).[1][6] The DERA-catalyzed process offers numerous advantages, including exceptional stereoselectivity, mild reaction conditions, and the ability to construct the chiral core in a single, one-pot reaction from simple starting materials.[4][7]
Reaction Pathway: DERA-Catalyzed Tandem Aldol (B89426) Addition
The core of this biocatalytic process is a tandem aldol reaction catalyzed by the enzyme 2-deoxy-D-ribose-5-phosphate aldolase (DERA, EC 4.1.2.4).[8] DERA is unique in its ability to sequentially catalyze the addition of two acetaldehyde (B116499) molecules to an acceptor aldehyde, in this case, chloroacetaldehyde (B151913).[1][9] This one-pot reaction establishes two new stereocenters with high precision. The resulting lactol intermediate is then oxidized to the corresponding lactone, a versatile building block for the synthesis of various statin side chains.[1][6][7]
Process Performance and Data
The DERA-catalyzed process demonstrates significant improvements over previously published methods, resulting in a commercially viable and scalable synthesis. Key performance metrics have been compiled from process development studies.[6][10]
| Parameter | Value | Reference |
| Enzyme | 2-deoxy-D-ribose-5-phosphate aldolase (DERA) | [1][6] |
| Substrates | Chloroacetaldehyde, Acetaldehyde | [7] |
| Catalyst Loading | 2.0 wt% DERA | [6][10] |
| Enantiomeric Excess (ee) | >99.9% | [4][6] |
| Diastereomeric Excess (de) | 96.6% (crude), 99.8% (after crystallization) | [4][6][7] |
| Volumetric Productivity | 30.6 g/L per hour | [6][10] |
| Scale | Up to 100 g in a single batch | [4][6] |
Experimental Workflow
The overall workflow for the synthesis and purification of the statin intermediate is a multi-step process that begins with the enzymatic reaction and concludes with analytical verification of the final product's purity and stereochemistry.
Experimental Protocols
Protocol 1: DERA-Catalyzed Synthesis of (3R,5S)-6-Chloro-2,4,6-trideoxy-erythro-hexose (Lactol Intermediate)
This protocol describes a representative batch process for the enantioselective synthesis of the lactol intermediate on a laboratory scale.
Materials:
-
Lyophilized crude DERA lysate
-
Deionized water
-
Chloroacetaldehyde solution (e.g., 1.5 M aqueous)
-
Acetaldehyde solution (e.g., 3.1 M aqueous)
-
Celite
Equipment:
-
Stirred tank reactor or jacketed reaction vessel with temperature control
-
Syringe pump or peristaltic pump for substrate feeding
-
Filtration apparatus (e.g., Büchner funnel)
-
pH meter
Procedure:
-
Enzyme Solution Preparation: Dissolve the lyophilized crude DERA lysate powder in deionized water within the reaction vessel to a final enzyme concentration of approximately 2.0 wt%.[6][7] Stir the solution gently until the enzyme is fully dissolved.
-
Reaction Setup: Maintain the temperature of the enzyme solution at a controlled temperature (e.g., 25-35 °C).
-
Substrate Feed: Prepare a mixed aqueous solution of chloroacetaldehyde and acetaldehyde.[7]
-
Initiate Reaction: Using a syringe pump, feed the aldehyde solution into the stirred enzyme solution at a constant rate over a period of 3-5 hours.[7] Monitor the reaction progress using an appropriate analytical method (e.g., HPLC or GC).
-
Reaction Quench: Once the reaction has reached completion, quench the reaction by adding cold acetone (approx. 2 volumes) to the reaction mixture.[7] This will precipitate the enzyme and other proteins.
-
Protein Removal: Stir the mixture for 30 minutes, then filter through a pad of Celite to remove the precipitated protein.[7]
-
Product Isolation: The filtrate contains the crude lactol intermediate. This solution can be concentrated under reduced pressure and used directly in the subsequent oxidation step.
Protocol 2: Analysis of Enantiomeric and Diastereomeric Excess by Chiral HPLC
This protocol provides a general method for determining the stereochemical purity of the synthesized statin intermediate. Method conditions may require optimization based on the specific intermediate and available equipment.
Materials:
-
Synthesized statin intermediate (lactone form)
-
HPLC-grade solvents (e.g., n-hexane, ethanol, formic acid)
-
Reference standards for all possible stereoisomers (if available)
Equipment:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Chiral stationary phase (CSP) column (e.g., Chiralpak AD-H or similar)[11][12]
Procedure:
-
Sample Preparation: Accurately weigh and dissolve a sample of the purified lactone intermediate in the mobile phase diluent to a known concentration (e.g., 1 mg/mL).[13]
-
HPLC Method Setup:
-
Column: Chiralpak AD-H (5 µm) or equivalent.[11]
-
Mobile Phase: A mixture of n-hexane, ethanol, and a modifier like formic acid (e.g., 90:10:0.1 v/v/v).[11] The exact ratio should be optimized to achieve baseline separation of all stereoisomers.
-
Flow Rate: 1.0 mL/min.[11]
-
Column Temperature: 35-40 °C.[11]
-
Detection: UV at an appropriate wavelength (e.g., 215 nm or 246 nm).[14][15]
-
-
Analysis:
-
Inject the prepared sample solution onto the HPLC system.
-
Record the chromatogram. Identify the peaks corresponding to the desired (3R,5S) stereoisomer and other potential stereoisomers by comparing retention times with reference standards or based on relative elution order from literature.
-
-
Calculation of ee and de:
-
Enantiomeric Excess (ee %): ee% = [([Area_R,S] - [Area_S,R]) / ([Area_R,S] + [Area_S,R])] * 100
-
Diastereomeric Excess (de %): de% = [([Area_desired_diastereomer] - [Area_other_diastereomers]) / (Total Area of all isomers)] * 100
-
The desired product should show a major peak with minimal presence of other stereoisomers.[11][12]
-
References
- 1. digital.csic.es [digital.csic.es]
- 2. mdpi.com [mdpi.com]
- 3. jchemrev.com [jchemrev.com]
- 4. pnas.org [pnas.org]
- 5. mdpi.com [mdpi.com]
- 6. Development of an efficient, scalable, aldolase-catalyzed process for enantioselective synthesis of statin intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development of an efficient, scalable, aldolase-catalyzed process for enantioselective synthesis of statin intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Deoxyribose-phosphate aldolase - Wikipedia [en.wikipedia.org]
- 10. Development of an efficient, scalable, aldolase-catalyzed process for enantioselective synthesis of statin intermediates. | Semantic Scholar [semanticscholar.org]
- 11. mdpi.com [mdpi.com]
- 12. Bot Verification [rasayanjournal.co.in]
- 13. Development of a Stability-Indicating Stereoselective Method for Quantification of the Enantiomer in the Drug Substance and Pharmaceutical Dosage Form of Rosuvastatin Calcium by an Enhanced Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cascade enzymatic synthesis of a statin side chain precursor – the role of reaction engineering in process optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Application of Atorvastatin Lactone in Drug Formulation and Delivery Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of atorvastatin (B1662188) lactone in various drug formulation and delivery systems. Atorvastatin, a widely prescribed HMG-CoA reductase inhibitor, is administered in its active hydroxy acid form. However, its inactive lactone metabolite is significant in its overall pharmacokinetics and has been explored as a prodrug in formulation studies to enhance bioavailability and therapeutic efficacy.[1][2] The higher lipophilicity of the lactone form allows for passive diffusion across cell membranes, a characteristic that can be leveraged in drug delivery design.[1]
Drug Formulation Strategies and Protocols
This section details the preparation of various nanoformulations of atorvastatin, which can be adapted for atorvastatin lactone given their similar molecular structures and solubility profiles.
Solid Lipid Nanoparticles (SLNs)
SLNs are lipid-based nanocarriers that can encapsulate lipophilic drugs like atorvastatin and its lactone, offering advantages such as controlled release and improved stability.[3][4]
Experimental Protocol: Hot Homogenization followed by Ultrasonication [3]
-
Preparation of Lipid Phase: Melt the solid lipid (e.g., Glyceryl monostearate) at a temperature approximately 5-10°C above its melting point. Dissolve this compound in the molten lipid.
-
Preparation of Aqueous Phase: Heat a surfactant solution (e.g., Poloxamer 188) to the same temperature as the lipid phase.
-
Emulsification: Add the hot aqueous phase to the hot lipid phase and homogenize at high speed (e.g., 15,000 rpm) for a specified time to form a coarse oil-in-water emulsion.
-
Ultrasonication: Immediately subject the coarse emulsion to high-power probe sonication to reduce the particle size to the nanometer range.
-
Cooling and Solidification: Allow the resulting nanoemulsion to cool down to room temperature while stirring, leading to the solidification of the lipid and the formation of SLNs.
-
Purification: The SLN dispersion can be purified by dialysis or centrifugation to remove excess surfactant and unencapsulated drug.
Experimental Workflow: Solid Lipid Nanoparticle (SLN) Formulation
Caption: Workflow for the preparation of this compound Solid Lipid Nanoparticles.
Polymeric Nanoparticles
Polymeric nanoparticles can be formulated using biodegradable polymers like chitosan (B1678972), offering controlled drug release and potential for surface modification for targeted delivery.
Experimental Protocol: Ionic Gelation Method [5]
-
Preparation of Chitosan Solution: Dissolve chitosan in an acidic aqueous solution (e.g., 1% acetic acid) with magnetic stirring.
-
Drug Incorporation: Add this compound to the chitosan solution and stir until fully dispersed.
-
Preparation of TPP Solution: Prepare an aqueous solution of sodium tripolyphosphate (TPP).
-
Nanoparticle Formation: Add the TPP solution dropwise to the chitosan-drug mixture under continuous magnetic stirring. Nanoparticles are spontaneously formed due to the electrostatic interaction between the positively charged chitosan and the negatively charged TPP.
-
Homogenization and Sonication: The resulting suspension may be further homogenized or sonicated to achieve a smaller and more uniform particle size distribution.
-
Purification and Collection: Nanoparticles can be collected by centrifugation, washed with deionized water, and then lyophilized for long-term storage.
Liposomes
Liposomes are vesicular structures composed of a lipid bilayer that can encapsulate both hydrophilic and lipophilic drugs. The thin-film hydration method is a common technique for their preparation.[6][7]
Experimental Protocol: Thin-Film Hydration [6]
-
Lipid Film Formation: Dissolve this compound and lipids (e.g., phosphatidylcholine and cholesterol) in a suitable organic solvent (e.g., chloroform-methanol mixture) in a round-bottom flask.
-
Solvent Evaporation: Remove the organic solvent using a rotary evaporator under reduced pressure and at a temperature above the lipid phase transition temperature. This results in the formation of a thin, dry lipid film on the inner wall of the flask.
-
Hydration: Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) by gentle rotation of the flask. This leads to the spontaneous formation of multilamellar vesicles (MLVs).
-
Size Reduction: To obtain smaller, unilamellar vesicles (SUVs), the MLV suspension can be subjected to sonication (probe or bath) or extrusion through polycarbonate membranes with defined pore sizes.
-
Purification: Remove the unencapsulated drug by methods such as dialysis, gel filtration, or ultracentrifugation.
Experimental Workflow: Liposome Formulation via Thin-Film Hydration
Caption: Workflow for preparing this compound Liposomes.
Data Presentation: Formulation Characterization
The following tables summarize the quantitative data from various studies on atorvastatin nanoformulations. These parameters are crucial for evaluating the quality and potential performance of the delivery system.
Table 1: Physicochemical Properties of Atorvastatin Solid Lipid Nanoparticles (SLNs)
| Formulation Code | Lipid:Drug Ratio | Surfactant Conc. (%) | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Reference |
| Optimized SLN | 3.64:1 | 1.5 | 338.5 | - | -24.7 | 81.06 | [8] |
| A5 | - | - | 50.0 ± 6.12 | 0.08 ± 0.011 | -10.40 ± 4.68 | 88.7 ± 6.08 | [3] |
Table 2: Physicochemical Properties of Atorvastatin Polymeric Nanoparticles
| Formulation Code | Drug:Polymer Ratio | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Drug Loading (%) | Reference |
| F5 (Chitosan) | 1:5 | 256.8 ± 8.24 | 0.252 ± 0.004 | 46.90 ± 0.49 | 96.01 ± 4.8 | 16 ± 0.80 | [9] |
| Optimized (PLGA) | 1:25 | - | - | - | 94 | - | [10] |
Table 3: Physicochemical Properties of Atorvastatin Liposomes
| Formulation Method | Lipid Composition | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Reference |
| Thin-Film Hydration | DOPC:DOPS:Chol:ATC (30:25:40:5) | 150-190 | <0.2 | -50 to -60 | ~70 | [6] |
| Coaxial Micromixing | DOPC:DOPS:Chol:ATC (30:25:40:5) | 150-190 | <0.2 | -50 to -60 | ~70 | [6] |
In Vitro and In Vivo Evaluation Protocols
In Vitro Drug Release Study
This protocol is essential for assessing the drug release profile from the formulation over time.
Experimental Protocol: Dialysis Bag Method [1]
-
Apparatus: USP Dissolution Apparatus 2 (Paddle).
-
Dissolution Medium: 900 mL of phosphate (B84403) buffer (pH 7.4).
-
Temperature: 37 ± 0.5°C.
-
Paddle Speed: 50-100 rpm.
-
Procedure: a. Accurately weigh a quantity of the formulation equivalent to a specific dose of this compound and place it in a dialysis bag. b. Seal the dialysis bag and place it in the dissolution vessel containing the pre-warmed medium. c. At predetermined time intervals, withdraw aliquots of the dissolution medium and replace with an equal volume of fresh, pre-warmed medium. d. Analyze the withdrawn samples for drug content using a validated analytical method (e.g., HPLC or UV-Vis spectrophotometry).
Cellular Uptake Study
Caco-2 cell monolayers are a widely used in vitro model to study drug absorption and the role of transporters.
Experimental Protocol: Caco-2 Cell Permeability Assay [11]
-
Cell Culture: Culture Caco-2 cells on permeable filter supports (e.g., Transwell® inserts) until a confluent monolayer is formed, typically for 21 days.
-
Transport Buffer: Use a suitable transport buffer, such as Hanks' Balanced Salt Solution (HBSS), buffered to the desired pH for the apical and basolateral compartments.
-
Permeability Assay: a. Wash the cell monolayers with pre-warmed transport buffer. b. Add the this compound formulation to the apical (A) or basolateral (B) compartment (donor). c. At specified time points, collect samples from the opposite compartment (receiver). d. Analyze the samples for drug concentration.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) to quantify the rate of drug transport across the cell monolayer.
In Vivo Pharmacokinetic Study
Animal models are used to evaluate the in vivo performance of the formulation.
Experimental Protocol: Oral Administration in Rats [12]
-
Animal Model: Use adult male Wistar or Sprague-Dawley rats.
-
Acclimatization: Acclimatize the animals to laboratory conditions for at least one week before the study.
-
Dosing: Administer the this compound formulation orally via gavage. A control group receiving the pure drug suspension should be included.
-
Blood Sampling: Collect blood samples from the tail vein or via cannulation at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, and 24 hours) post-dosing.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Sample Analysis: Analyze the plasma samples for the concentration of this compound and its active acid form using a validated bioanalytical method, such as LC-MS/MS.
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters, including Cmax, Tmax, AUC, and bioavailability.
Signaling and Metabolic Pathways
Atorvastatin is administered in its active acid form, which can be converted to the inactive lactone. Both forms undergo metabolism primarily by Cytochrome P450 3A4 (CYP3A4).[13] The lactone form, due to its lipophilicity, can readily enter cells via passive diffusion, whereas the acid form often utilizes transporters like Organic Anion Transporting Polypeptides (OATPs).[1]
Metabolic Pathway of Atorvastatin and its Lactone
Caption: Interconversion and metabolism of Atorvastatin and its Lactone.
References
- 1. d-nb.info [d-nb.info]
- 2. researchgate.net [researchgate.net]
- 3. iosrphr.org [iosrphr.org]
- 4. Atorvastatin Loaded Solidlipid Nanoparticles: Formulation, Optimization, and in - vitro Characterization | Semantic Scholar [semanticscholar.org]
- 5. rjptonline.org [rjptonline.org]
- 6. Preparation of atorvastatin calcium-loaded liposomes using thin-film hydration and coaxial micromixing methods: A comparative study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. studenttheses.uu.nl [studenttheses.uu.nl]
- 8. researchgate.net [researchgate.net]
- 9. scielo.br [scielo.br]
- 10. iajps.com [iajps.com]
- 11. Atorvastatin transport in the Caco-2 cell model: contributions of P-glycoprotein and the proton-monocarboxylic acid co-transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Physiologically‐Based Pharmacokinetic Modeling of Atorvastatin Incorporating Delayed Gastric Emptying and Acid‐to‐Lactone Conversion - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying the Enzymatic Conversion of Atatorvastatin to its Lactone Form
For Researchers, Scientists, and Drug Development Professionals
Introduction
Atorvastatin (B1662188), a widely prescribed HMG-CoA reductase inhibitor, undergoes complex metabolism in the liver, leading to the formation of its pharmacologically inactive lactone form. The conversion of the active atorvastatin acid to atorvastatin lactone is a critical step in its disposition and is influenced by both enzymatic and non-enzymatic factors. This document provides detailed protocols for studying this conversion in vitro, focusing on the use of human liver microsomes, along with methods for the accurate quantification of both the acid and lactone forms using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Understanding the kinetics of this conversion is crucial for predicting drug-drug interactions and inter-individual variability in patient response to atorvastatin.
The primary enzymatic pathway for atorvastatin lactonization involves a two-step process initiated by UDP-glucuronosyltransferases (UGTs), specifically UGT1A1 and UGT1A3.[1][2][3][4] These enzymes catalyze the formation of an atorvastatin acyl glucuronide, which is an unstable intermediate that subsequently undergoes intramolecular cyclization to form the stable this compound.[1][3] Additionally, both atorvastatin and its lactone are substrates for cytochrome P450 3A4 (CYP3A4), which metabolizes them into hydroxylated derivatives.[5][6][7]
Data Presentation
The following table summarizes the key kinetic parameters for the enzymatic reactions involved in atorvastatin lactonization and metabolism in human liver microsomes.
| Parameter | Value | Enzyme | Substrate | Product | Reference |
| Atorvastatin Lactonization | |||||
| Km | 12 µM | UGTs | Atorvastatin | Atorvastatin Acyl Glucuronide | [8] |
| Vmax | 74 pmol/min/mg | UGTs | Atorvastatin | Atorvastatin Acyl Glucuronide | [8] |
| Ki (substrate inhibition) | 75 µM | UGTs | Atorvastatin | Atorvastatin Acyl Glucuronide | [8] |
| This compound Glucuronidation | |||||
| Km | 2.6 µM | UGTs | This compound | This compound Glucuronide | [8] |
| Vmax | 10.6 pmol/min/mg | UGTs | This compound | This compound Glucuronide | [8] |
| CYP3A4-mediated Metabolism | |||||
| Formation CLint (p-hydroxy) | 2949 ± 3511 µl/min/mg | CYP3A4/5 | This compound | p-hydroxy this compound | [5] |
| Formation CLint (p-hydroxy) | 35.5 ± 48.1 µl/min/mg | CYP3A4/5 | Atorvastatin | p-hydroxy Atorvastatin | [5] |
| Formation CLint (o-hydroxy) | 923 ± 965 µl/min/mg | CYP3A4/5 | This compound | o-hydroxy this compound | [5] |
| Formation CLint (o-hydroxy) | 45.8 ± 59.1 µl/min/mg | CYP3A4/5 | Atorvastatin | o-hydroxy Atorvastatin | [5] |
Experimental Protocols
In Vitro Assay for Atorvastatin Lactonization using Human Liver Microsomes
This protocol describes the procedure to measure the enzymatic conversion of atorvastatin to its lactone form in a pool of human liver microsomes.
Materials:
-
Atorvastatin (acid form)
-
This compound (as a reference standard)
-
Pooled Human Liver Microsomes (HLMs)
-
Potassium Phosphate (B84403) Buffer (100 mM, pH 7.4)
-
Uridine 5'-diphosphoglucuronic acid (UDPGA), trisodium (B8492382) salt
-
Magnesium Chloride (MgCl₂)
-
Alamethicin
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Formic Acid, LC-MS grade
-
Internal Standard (e.g., Atorvastatin-d5)
-
96-well plates or microcentrifuge tubes
-
Incubator/water bath (37°C)
-
Centrifuge
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of atorvastatin in a suitable solvent (e.g., DMSO or methanol). The final concentration of the organic solvent in the incubation mixture should be less than 1%.
-
Prepare a stock solution of UDPGA in water.
-
Prepare a working solution of pooled human liver microsomes in potassium phosphate buffer. The final protein concentration in the incubation should be optimized (typically 0.2-1 mg/mL).
-
Prepare an NADPH-regenerating system solution (optional, if studying concurrent CYP-mediated metabolism).
-
-
Incubation Setup:
-
On ice, in a 96-well plate or microcentrifuge tubes, add the following in order:
-
Potassium Phosphate Buffer (to make up the final volume)
-
Human Liver Microsomes (e.g., to a final concentration of 0.5 mg/mL)
-
MgCl₂ (to a final concentration of 5-10 mM)
-
Alamethicin (to a final concentration of 25-50 µg/mg protein) to permeabilize the microsomal membrane. Pre-incubate for 15 minutes on ice.
-
Atorvastatin solution (to achieve the desired final concentrations, e.g., a range from 1 to 100 µM for kinetic studies).
-
-
-
Initiation of Reaction:
-
Pre-incubate the plate/tubes at 37°C for 5 minutes.
-
Initiate the enzymatic reaction by adding UDPGA solution (to a final concentration of 2-5 mM).
-
-
Incubation:
-
Incubate the reaction mixture at 37°C with gentle shaking for a specified time course (e.g., 0, 5, 15, 30, 60, and 120 minutes). The linear range of the reaction should be determined in preliminary experiments.
-
-
Termination of Reaction:
-
Stop the reaction by adding 2-3 volumes of ice-cold acetonitrile containing the internal standard (e.g., Atorvastatin-d5 at 100 ng/mL).
-
-
Sample Preparation for LC-MS/MS Analysis:
-
Vortex the samples vigorously to precipitate the proteins.
-
Centrifuge the samples at a high speed (e.g., >10,000 x g) for 10 minutes at 4°C.
-
Transfer the supernatant to a new 96-well plate or autosampler vials for LC-MS/MS analysis.
-
LC-MS/MS Method for Quantification of Atorvastatin and this compound
This protocol provides a general framework for the simultaneous quantification of atorvastatin and its lactone. Specific parameters may need to be optimized based on the instrument used.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple Quadrupole Mass Spectrometer with an Electrospray Ionization (ESI) source
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 3.5 µm) is suitable.[9]
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: A linear gradient from a low to high percentage of Mobile Phase B is typically used to achieve separation. For example:
-
0-1 min: 30% B
-
1-5 min: 30% to 90% B
-
5-6 min: 90% B
-
6-6.1 min: 90% to 30% B
-
6.1-8 min: 30% B
-
-
Flow Rate: 0.3-0.5 mL/min
-
Injection Volume: 5-10 µL
-
Column Temperature: 40°C
Mass Spectrometric Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions (example values, should be optimized):
-
Atorvastatin: m/z 559.3 → 440.2
-
This compound: m/z 541.3 → 448.2
-
Atorvastatin-d5 (IS): m/z 564.3 → 445.2
-
-
Source Parameters: Optimize source temperature, gas flows (nebulizer, heater, and curtain gas), and ion spray voltage according to the manufacturer's guidelines for the specific instrument.
Data Analysis:
-
Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards.
-
Use a linear regression model with a weighting factor (e.g., 1/x or 1/x²) to fit the calibration curve.
-
Quantify the concentrations of atorvastatin and this compound in the experimental samples by interpolating their peak area ratios from the calibration curve.
Visualizations
Caption: Metabolic pathway of atorvastatin to its lactone and hydroxylated metabolites.
Caption: Experimental workflow for the in vitro study of atorvastatin lactonization.
References
- 1. Stork: Glucuronidation of statins in animals and humans: a novel mechanism of statin lactonization [storkapp.me]
- 2. UDP-glucuronosyltransferase (UGT) polymorphisms affect atorvastatin lactonization in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Glucuronidation of statins in animals and humans: a novel mechanism of statin lactonization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. publikationen.uni-tuebingen.de [publikationen.uni-tuebingen.de]
- 5. Lactonization is the critical first step in the disposition of the 3-hydroxy-3-methylglutaryl-CoA reductase inhibitor atorvastatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ClinPGx [clinpgx.org]
- 7. droracle.ai [droracle.ai]
- 8. Atorvastatin glucuronidation is minimally and nonselectively inhibited by the fibrates gemfibrozil, fenofibrate, and fenofibric acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: Atorvastatin Lactone in P-glycoprotein (P-gp) Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
P-glycoprotein (P-gp), a member of the ATP-binding cassette (ABC) transporter superfamily, is a crucial efflux pump that plays a significant role in drug disposition and multidrug resistance.[1][2] It is highly expressed in key tissues such as the gastrointestinal tract, liver, kidneys, and the blood-brain barrier.[3][4] Inhibition of P-gp can lead to clinically significant drug-drug interactions (DDIs) by altering the absorption, distribution, and elimination of co-administered drugs that are P-gp substrates.[3][5] Atorvastatin (B1662188), a widely prescribed HMG-CoA reductase inhibitor, and its lactone metabolite have been identified as modulators and inhibitors of P-gp.[1][3][4] Notably, atorvastatin lactone has demonstrated more potent P-gp inhibitory activity compared to its parent acid form.[1] These application notes provide an overview and detailed protocols for utilizing this compound in P-gp inhibition assays.
Mechanism of P-gp Inhibition by this compound
This compound acts as a competitive inhibitor of P-gp. Due to its lipophilic nature, it can readily partition into the cell membrane where it interacts with the substrate-binding sites of the P-gp transporter. This interaction prevents the binding and subsequent efflux of other P-gp substrates, leading to their intracellular accumulation. The lactone form of atorvastatin is a more potent inhibitor than the acid form, which is attributed to its greater lipophilicity and potentially higher affinity for the transporter.[1][6]
References
- 1. HMG-CoA reductase inhibitors and P-glycoprotein modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Role of P-glycoprotein in statin drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Pharmacokinetic Studies of Atorvastatin Lactone in Rats
Introduction
Atorvastatin (B1662188) is a widely prescribed HMG-CoA reductase inhibitor used to lower cholesterol. It is administered in its active hydroxy acid form. However, in the body, it exists in a pH-dependent equilibrium with its inactive lactone form.[1][2] This interconversion is a critical aspect of its overall pharmacokinetics, as the lactone is more lipophilic and exhibits different metabolic characteristics, including a higher affinity for the metabolizing enzyme CYP3A4.[3][4] Understanding the pharmacokinetic profile of atorvastatin lactone is therefore essential for a complete characterization of the drug's absorption, distribution, metabolism, and excretion (ADME).
These application notes provide a detailed framework for conducting in vivo pharmacokinetic studies of this compound in rats, a common preclinical model. The protocols cover animal selection, dosing, sample collection, and bioanalysis using modern techniques.
Core Experimental Design
The fundamental design involves administering a defined dose of this compound to a cohort of rats and subsequently collecting serial blood samples over a specific period. These samples are then processed to plasma and analyzed to determine the concentration of this compound and its corresponding acid form over time.
Animal Model Selection and Housing
-
Species/Strain: Wistar or Sprague-Dawley rats are commonly used for pharmacokinetic studies.[5]
-
Age/Weight: Adult male rats, typically weighing between 200-250g, are standard.[5]
-
Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle, stable temperature, and humidity.[5] Standard laboratory chow and water should be available ad libitum, although fasting is required before dosing.[5]
-
Acclimatization: A minimum of one week for acclimatization to the laboratory conditions is crucial before initiating the study to minimize stress-related variables.[5]
Data Presentation
Quantitative data from the experimental setup should be organized for clarity and comparative analysis.
Table 1: Example Animal and Dosing Regimen
| Parameter | Specification | Rationale |
| Animal Strain | Sprague-Dawley | Commonly used, well-characterized metabolic profile. |
| Sex | Male | To avoid hormonal cycle variability. |
| Weight | 220 ± 20 g | Standard size for ease of handling and dosing. |
| Acclimatization | ≥ 7 days | Reduces stress and ensures baseline physiological state. |
| Fasting Period | 12 hours (overnight) | Standardizes gastrointestinal conditions for oral dosing.[5] |
| Drug Form | This compound | |
| Vehicle | 1% Sodium Carboxymethyl Cellulose (Na-CMC) | Common suspension vehicle for oral administration.[5] |
| Dose (Oral) | 10 mg/kg | A typical dose used in rat pharmacokinetic studies.[6] |
| Dose (IV) | 2 mg/kg | A lower dose is typical for intravenous studies.[6][7] |
| Administration | Oral Gavage or Tail Vein Injection | Standard routes for oral and intravenous studies.[5][7] |
Table 2: Suggested Serial Blood Sampling Schedule
| Route | Time Points (hours post-dose) |
| Oral (PO) | 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24[5] |
| Intravenous (IV) | 0 (pre-dose), 0.08 (5 min), 0.25, 0.5, 1, 2, 4, 8, 12, 24[8][9] |
Table 3: Example LC-MS/MS Parameters for Analysis
| Analyte | Precursor Ion (Q1, m/z) | Product Ion (Q3, m/z) | Collision Energy (eV) |
| This compound | 541.36 | 448.02 | 19 |
| Atorvastatin Acid | 559.47 | 440.03 | 22 |
| Internal Standard (Rosuvastatin) | 482.25 | 257.77 | 31 |
(Parameters are based on published methods and may require optimization).[10][11]
Table 4: Representative Pharmacokinetic Parameters of Atorvastatin and its Lactone in Rats (Following Oral Atorvastatin Acid Administration)
| Analyte | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) | t1/2 (hr) |
| Atorvastatin Acid | ~ 50 - 150 | ~ 0.5 - 1.5 | ~ 200 - 600 | ~ 2 - 4 |
| This compound | ~ 20 - 80 | ~ 1.0 - 2.0 | ~ 150 - 500 | ~ 3 - 5 |
(Note: These are approximate values derived from studies administering the parent acid form and will vary based on dose, rat strain, and analytical method.[6][12])
Experimental Protocols
Protocol 1: Drug Formulation and Administration
-
Formulation Preparation (for Oral Gavage):
-
Accurately weigh the required amount of this compound powder.
-
Prepare a 1% w/v solution of Sodium Carboxymethyl Cellulose (Na-CMC) in purified water.
-
Levigate the this compound powder with a small amount of the vehicle to form a smooth paste.
-
Gradually add the remaining vehicle while stirring or vortexing to achieve the final desired concentration (e.g., 1 mg/mL for a 10 mg/kg dose in a 250g rat receiving 2.5 mL).
-
Ensure the suspension is homogenous before each administration.
-
-
Animal Preparation:
-
Fast the rats for approximately 12 hours before dosing, with free access to water.[5]
-
Weigh each animal immediately before dosing to calculate the exact volume to be administered.
-
-
Oral Administration (Gavage):
-
Gently restrain the rat.
-
Use a suitable gauge oral gavage needle.
-
Carefully insert the gavage needle into the esophagus and deliver the drug suspension directly into the stomach.
-
Observe the animal briefly post-administration to ensure no adverse effects.
-
-
Intravenous Administration (Tail Vein):
-
For IV administration, the drug must be fully dissolved in a suitable vehicle (e.g., saline with a co-solvent like DMSO, final concentration of DMSO should be low).[7]
-
Place the rat in a restraining device that exposes the tail.
-
Warm the tail slightly with a heat lamp or warm water to dilate the lateral tail veins.
-
Administer the dose as a single bolus over 1 minute using an infusion pump for consistency.[8][9]
-
Protocol 2: Serial Blood Sampling
-
Method Selection: Common methods include tail vein sampling for small volumes or jugular/femoral vein cannulation for automated or larger volume sampling.[13][14][15] The saphenous vein is another viable option for conscious animals.[14][16]
-
Procedure (Tail Vein Nick):
-
Place the rat in a restraining device.
-
Slightly warm the tail to improve blood flow.
-
Make a small, clean incision in the lateral tail vein with a sterile scalpel or needle.
-
Collect approximately 100-200 µL of blood at each time point into a microcentrifuge tube containing an anticoagulant (e.g., K2-EDTA).
-
After collection, apply gentle pressure to the incision with sterile gauze to stop the bleeding.
-
Rotate between left and right tail veins for subsequent samples.
-
Protocol 3: Plasma Processing and Storage
-
Plasma Separation:
-
Immediately after collection, centrifuge the blood samples at approximately 2,000-4,000 x g for 10 minutes at 4°C.[5]
-
-
Sample Storage:
-
Carefully aspirate the supernatant (plasma) into a new, clearly labeled cryovial.
-
Immediately freeze and store the plasma samples at -80°C until bioanalysis.[5]
-
Crucial Note: this compound can be unstable in plasma at room temperature, hydrolyzing back to the acid form.[17] All processing steps should be performed on ice or at 4°C to minimize this conversion.
-
Protocol 4: Bioanalytical Sample Analysis (LC-MS/MS)
-
Sample Preparation (Protein Precipitation): This is a common and rapid extraction method.[18]
-
Thaw plasma samples on ice.
-
To 50 µL of plasma, add 150 µL of ice-cold acetonitrile (B52724) containing the internal standard (e.g., Rosuvastatin or a deuterated analog).
-
Vortex vigorously for 1-2 minutes to precipitate proteins.
-
Centrifuge at high speed (e.g., >12,000 x g) for 10 minutes at 4°C.
-
Transfer the clear supernatant to a new vial or 96-well plate for injection into the LC-MS/MS system.
-
-
Chromatographic Separation:
-
Column: A C18 reverse-phase column (e.g., ZORBAX Eclipse C18, 4.6 x 100 mm, 3.5 µm) is suitable.[10][19]
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% acetic acid or formic acid in water) and an organic solvent (e.g., acetonitrile/methanol) is typically used to achieve good separation of the lactone, acid, and any metabolites.[10][11]
-
Flow Rate: A flow rate of around 400 µL/min is common.[10][11]
-
-
Mass Spectrometric Detection:
-
Ionization: Positive ion mode Electrospray Ionization (ESI+) is used.[10][11]
-
Detection: Use Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. Specific precursor-to-product ion transitions (Q1/Q3) for this compound and atorvastatin acid must be optimized (see Table 3 for examples).
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio (analyte/internal standard) against the nominal concentration of spiked standards.
-
Use the regression equation from the calibration curve to determine the concentrations of this compound and acid in the unknown rat plasma samples.
-
Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key parameters such as Cmax, Tmax, AUC, and elimination half-life (t1/2) using non-compartmental analysis.
-
Mandatory Visualizations
Caption: Experimental workflow for a rat pharmacokinetic study.
Caption: In vivo interconversion of atorvastatin acid and lactone.
References
- 1. Physiologically‐Based Pharmacokinetic Modeling of Atorvastatin Incorporating Delayed Gastric Emptying and Acid‐to‐Lactone Conversion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DFT study on hydroxy acid–lactone interconversion of statins: the case of atorvastatin - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Lactonization is the critical first step in the disposition of the 3-hydroxy-3-methylglutaryl-CoA reductase inhibitor atorvastatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Pharmacokinetics of atorvastatin and its hydroxy metabolites in rats and the effects of concomitant rifampicin single doses: relevance of first-pass effect from hepatic uptake transporters, and intestinal and hepatic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Insights Into Atorvastatin Pharmacokinetics in Rats Reveal Regulation of CYP3A1 by Humanization of SLCO2B1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [18F]Atorvastatin Pharmacokinetics and Biodistribution in Healthy Female and Male Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. LC—MS/MS method for quantification of atorvastatin, o-hydroxyatorvastatin, p-hydroxyatorvastatin, and this compound in rat plasma - Acta Chromatographica - Tom Vol. 28, no. 3 (2016) - BazTech - Yadda [yadda.icm.edu.pl]
- 11. akjournals.com [akjournals.com]
- 12. omicsonline.org [omicsonline.org]
- 13. Utility of capillary microsampling for rat pharmacokinetic studies: Comparison of tail-vein bleed to jugular vein cannula sampling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Blood sampling: Rat | NC3Rs [nc3rs.org.uk]
- 15. currentseparations.com [currentseparations.com]
- 16. Video: Drawing Blood from Rats through the Saphenous Vein and by Cardiac Puncture [jove.com]
- 17. Quantitation of the acid and lactone forms of atorvastatin and its biotransformation products in human serum by high-performance liquid chromatography with electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Improving the stability of atorvastatin lactone in human serum for accurate analysis
This technical support center provides researchers, scientists, and drug development professionals with guidance on improving the stability of atorvastatin (B1662188) lactone in human serum for accurate bioanalysis.
Frequently Asked Questions (FAQs)
Q1: Why is my measured concentration of atorvastatin lactone in human serum samples lower than expected or inconsistent?
A1: this compound is inherently unstable in human serum at room and physiological temperatures. It rapidly hydrolyzes to its corresponding carboxylic acid form (atorvastatin acid). This conversion is a primary reason for low or inconsistent measurements. The conversion can be nearly complete within 24 hours at room temperature.[1]
Q2: What are the main factors influencing the stability of this compound in human serum?
A2: The stability of this compound in human serum is primarily affected by:
-
pH: The interconversion between the lactone and acid forms is pH-dependent. This compound is more stable in acidic conditions (pH 4.5-6.0), while the equilibrium shifts towards the more stable acid form at neutral or alkaline pH (pH ≥ 7).[2][3][4]
-
Temperature: Higher temperatures accelerate the hydrolysis of the lactone to the acid form. Conversely, lowering the temperature can significantly improve the stability of the lactone.[1]
-
Enzymatic Activity: Esterases present in human serum can contribute to the hydrolysis of the lactone.
Q3: How can I prevent the degradation of this compound in my human serum samples?
A3: To minimize the degradation of this compound, a combination of the following strategies is recommended:
-
Immediate Cooling: Place blood samples on ice immediately after collection and process them in a cold environment (e.g., on an ice-water slurry or at 4°C).[1][5]
-
Acidification: Adjust the pH of the serum sample to a range of 4.5 to 6.0. This can be achieved by adding a suitable buffer, such as sodium acetate (B1210297) buffer (pH 5.0).[1]
-
Use of Enzyme Inhibitors: Collect blood samples in tubes containing an esterase inhibitor, such as sodium fluoride.[6]
-
Prompt Analysis or Freezing: Analyze the samples as soon as possible after collection and processing. If immediate analysis is not possible, store the samples at -80°C.[5]
Q4: What is the recommended procedure for processing blood samples to ensure the stability of this compound?
A4: A recommended workflow involves collecting venous blood in EDTA vacutainers, immediately placing them on ice, and separating the plasma by centrifugation at a low temperature. The resulting plasma should be acidified and then either analyzed immediately or stored at -80°C.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or no detection of this compound | - Complete hydrolysis of the lactone to the acid form due to improper sample handling (e.g., delayed processing, room temperature storage).- High pH of the serum sample. | - Review and optimize the sample collection and processing protocol to ensure immediate cooling and prompt handling.- Implement sample acidification to a pH between 4.5 and 6.0.[1][4]- Re-collect samples using tubes containing an esterase inhibitor like sodium fluoride. |
| High variability in this compound concentrations between replicate samples | - Inconsistent sample handling procedures.- Partial and variable conversion of the lactone during sample processing. | - Standardize the entire workflow from sample collection to analysis, ensuring consistent timing and temperature control for all samples.- Ensure thorough mixing after the addition of any stabilizing agents or buffers. |
| Increase in atorvastatin acid concentration over time in stored samples | - Ongoing hydrolysis of the lactone form during storage. | - Verify that storage temperatures are consistently maintained at -80°C.[5]- Ensure that samples were properly stabilized (cooled and acidified) before freezing. |
| Poor recovery of this compound during sample extraction | - The extraction solvent and pH are not optimal for the lactone form. | - Use an appropriate organic solvent for extraction, such as methyl tert-butyl ether.- Ensure the sample is acidified before extraction to maintain the lactone in its more stable, non-ionized form. |
Quantitative Data Summary
The stability of this compound is highly dependent on the storage and processing conditions. The following table summarizes the key findings from various studies.
| Condition | Observation | Reference |
| Room Temperature (in human serum) | Nearly complete conversion to the acid form within 24 hours. | [1] |
| 4°C (in human serum) | Stabilizes the lactone compounds. | [1] |
| pH 4.5 | The lactone form is most stable. | [3][4] |
| pH ≥ 7 | The hydroxyacid (acid) form prevails. | [3][4] |
| Acidic Conditions (general) | Favors the lactone form and reduces the rate of hydrolysis. | [2][7] |
| Alkaline Conditions (general) | The acid form is much more stable than the lactone form. | [3] |
| Freeze-Thaw Cycles (3 cycles) | Atorvastatin acid and lactone forms were found to be stable in plasma. | [5] |
| Long-term Storage at -80°C (3 months) | Atorvastatin acid and lactone forms were found to be stable in plasma. | [5] |
Experimental Protocols
Protocol 1: Sample Stabilization and Extraction for LC-MS/MS Analysis
This protocol is adapted from a method for the simultaneous quantitation of atorvastatin acid and lactone forms.[1]
-
Sample Collection and Initial Handling:
-
Collect whole blood in tubes containing an appropriate anticoagulant (e.g., EDTA).
-
Immediately place the blood tubes on ice or in an ice-water slurry.
-
Separate plasma by centrifugation at a low temperature (e.g., 4°C).
-
-
Stabilization:
-
Transfer 0.5 mL of the plasma sample to a clean tube kept at 4°C.
-
Add an internal standard (e.g., deuterium-labeled analogs of the analytes).
-
Acidify the sample by adding a sodium acetate buffer (pH 5.0).
-
-
Extraction:
-
Add an appropriate volume of methyl tert-butyl ether to the acidified sample.
-
Vortex the mixture to ensure thorough extraction.
-
Centrifuge to separate the organic and aqueous layers.
-
Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
-
Protocol 2: Stability Testing of this compound in Plasma
This protocol can be used to evaluate the stability of this compound under various conditions.
-
Spiking:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile).
-
Spike fresh human plasma with the stock solution to achieve a known concentration.
-
-
Incubation:
-
Aliquot the spiked plasma into separate tubes for each condition to be tested (e.g., room temperature, 4°C, -20°C, -80°C).
-
For pH-dependent stability, adjust the pH of aliquots using appropriate buffers.
-
Incubate the samples for various time points (e.g., 0, 2, 4, 8, 24 hours).
-
-
Sample Processing and Analysis:
-
At each time point, process the samples as described in Protocol 1 (stabilization and extraction).
-
Analyze the samples by a validated LC-MS/MS method to determine the concentrations of both this compound and atorvastatin acid.
-
Calculate the percentage of lactone remaining at each time point relative to the initial concentration (time 0).
-
Visualizations
Caption: pH-dependent interconversion of atorvastatin acid and lactone.
Caption: Workflow for stabilizing this compound in serum samples.
References
- 1. Quantitation of the acid and lactone forms of atorvastatin and its biotransformation products in human serum by high-performance liquid chromatography with electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. DFT study on hydroxy acid–lactone interconversion of statins: the case of atorvastatin - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Development and validation of a sensitive, simple, and rapid method for simultaneous quantitation of atorvastatin and its acid and lactone metabolites by liquid chromatography-tandem mass spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The role of acid-base imbalance in statin-induced myotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
Identification and characterization of atorvastatin lactone impurities and degradation products
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the identification and characterization of atorvastatin (B1662188) lactone impurities and degradation products.
Frequently Asked Questions (FAQs)
Q1: What is atorvastatin lactone and why is it a critical impurity?
This compound is a major degradation product of atorvastatin, formed through the intramolecular cyclization of the 3,5-dihydroxyheptanoate side chain.[1][2] It is considered a critical impurity because its formation can impact the stability and efficacy of the final drug product. Regulatory bodies like the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP) have strict limits on the levels of this and other impurities in atorvastatin active pharmaceutical ingredients (APIs) and formulations.[2][3]
Q2: Under what conditions does atorvastatin degrade to this compound?
Atorvastatin is susceptible to degradation under various stress conditions. The lactonization process is particularly prominent under acidic conditions.[1][4][5] Forced degradation studies have shown that atorvastatin also degrades under oxidative, photolytic, and thermal stress, leading to the formation of this compound and other degradation products.[4][6][7]
Q3: What are the common analytical techniques used to identify and quantify this compound and other impurities?
The most widely used analytical technique is High-Performance Liquid Chromatography (HPLC), often coupled with UV detection.[8][9][10] For structural elucidation and confirmation of impurities, Liquid Chromatography-Mass Spectrometry (LC-MS) is indispensable.[4][6][11] Other techniques such as High-Performance Thin-Layer Chromatography (HPTLC) and Ultra-Performance Liquid Chromatography (UPLC) have also been reported for the analysis of atorvastatin and its impurities.[9]
Q4: I am observing an unknown peak in my chromatogram during atorvastatin analysis. How can I identify it?
Identifying an unknown peak requires a systematic approach. First, compare the retention time with known impurity standards if available. If no standard is available, LC-MS/MS analysis is the next step to determine the mass-to-charge ratio (m/z) of the unknown peak and its fragmentation pattern.[11][12][13] This data, along with knowledge of atorvastatin's degradation pathways, can help in proposing a structure for the unknown impurity. Isolation of the impurity using preparative HPLC followed by characterization using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy can confirm the structure.[12]
Troubleshooting Guide
| Issue | Possible Causes | Troubleshooting Steps |
| Poor peak shape (tailing or fronting) for atorvastatin or its impurities. | - Inappropriate mobile phase pH. - Column degradation. - Sample overload. | - Adjust the mobile phase pH to be at least 2 units away from the pKa of atorvastatin (pKa ≈ 4.6).[14] - Use a new column or a column with a different stationary phase (e.g., C8 or Cyano).[14] - Reduce the sample concentration or injection volume. |
| Inconsistent retention times. | - Fluctuation in column temperature. - Mobile phase composition changing over time (evaporation of volatile components). - Pump malfunction. | - Use a column oven to maintain a consistent temperature. - Prepare fresh mobile phase daily and keep the solvent reservoirs covered. - Check the HPLC pump for leaks and ensure proper functioning. |
| Low resolution between atorvastatin and an impurity peak. | - Sub-optimal mobile phase composition. - Inappropriate column chemistry. - High flow rate. | - Optimize the gradient or isocratic mobile phase composition (e.g., adjust the ratio of organic solvent to buffer).[4][15] - Try a column with a different selectivity (e.g., a phenyl or cyano column).[14] - Reduce the flow rate to improve separation efficiency. |
| No detection of known impurities. | - Impurity concentration is below the limit of detection (LOD). - Inappropriate detection wavelength. - Impurity is not stable in the prepared sample solution. | - Increase the sample concentration or injection volume. - Check the UV spectrum of the impurity and set the detector to its maximum absorption wavelength (λmax), which is typically around 245 nm for atorvastatin and its related substances.[4] - Prepare samples fresh and store them under appropriate conditions (e.g., protected from light, at low temperature). |
Experimental Protocols
Forced Degradation Study of Atorvastatin
This protocol outlines the conditions for subjecting atorvastatin to various stress conditions to induce degradation.
-
Acid Hydrolysis : Dissolve atorvastatin in 0.1 N HCl and keep at ambient temperature for 24 hours.[4]
-
Base Hydrolysis : Dissolve atorvastatin in 1 N NaOH and keep at ambient temperature for 42 hours.[4]
-
Oxidative Degradation : Treat an atorvastatin solution with 1% H₂O₂ for 24 hours at ambient temperature.[4]
-
Thermal Degradation : Expose solid atorvastatin to heat (e.g., 60-80°C) for a specified period.
-
Photolytic Degradation : Expose a solution of atorvastatin to UV light (e.g., 254 nm) or sunlight.
HPLC Method for Atorvastatin and its Impurities
This is a general HPLC method that can be used as a starting point for the analysis of atorvastatin and its impurities.
-
Column : Zorbax Bonus-RP (or equivalent C18 column).[4]
-
Mobile Phase : A gradient elution using a mixture of water, acetonitrile, and trifluoroacetic acid.[4]
-
Flow Rate : 1.0 mL/min.[4]
-
Detection Wavelength : 245 nm.[4]
-
Injection Volume : 10-20 µL.
-
Column Temperature : 30-40°C.
Quantitative Data Summary
Table 1: Summary of Forced Degradation Studies of Atorvastatin Calcium
| Stress Condition | Reagent/Condition | Duration | Major Degradation Products |
| Acidic Hydrolysis | 0.1 N HCl | 24 hours | Impurity H (this compound), Impurity J |
| Oxidative Stress | 1% H₂O₂ | 24 hours | Impurity L, Impurity D, and other oxidative degradants |
| Thermal Stress | Heat | - | Impurity H (this compound), Impurity J |
| Photolytic Stress | UV/Visible Light | - | Impurity J, Impurity L, Impurity D |
Source: Adapted from forced degradation data.[4]
Visualizations
Atorvastatin Degradation Pathway
Caption: Major degradation pathways of atorvastatin under various stress conditions.
Experimental Workflow for Impurity Identification
Caption: A typical workflow for the identification and characterization of atorvastatin degradation products.
References
- 1. Characterization of two new degradation products of atorvastatin calcium formed upon treatment with strong acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. veeprho.com [veeprho.com]
- 3. EP2560952A1 - Production of atorvastatin low in lactone impurities - Google Patents [patents.google.com]
- 4. Stress Degradation Behavior of Atorvastatin Calcium and Development of a Suitable Stability-Indicating LC Method for the Determination of Atorvastatin, its Related Impurities, and its Degradation Products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Degradation Kinetics of Atorvastatin under Stress Conditions and Chemical Analysis by HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Optimization of a forced degradation study of atorvastatin employing an experimental design approach | Macedonian Journal of Chemistry and Chemical Engineering [mjcce.org.mk]
- 8. ijpsjournal.com [ijpsjournal.com]
- 9. jddtonline.info [jddtonline.info]
- 10. medchemexpress.com [medchemexpress.com]
- 11. researchgate.net [researchgate.net]
- 12. ijpsdronline.com [ijpsdronline.com]
- 13. shimadzu.com [shimadzu.com]
- 14. mjcce.org.mk [mjcce.org.mk]
- 15. mdpi.com [mdpi.com]
Methods to prevent the hydrolysis of atorvastatin lactone during analytical procedures
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the hydrolysis of atorvastatin (B1662188) lactone during analytical procedures.
Troubleshooting Guide
Issue: Inconsistent or low recovery of atorvastatin lactone in plasma/serum samples.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Spontaneous Hydrolysis at Room Temperature | This compound is unstable in human serum at room temperature and can rapidly hydrolyze to its acid form.[1][2] The conversion can be nearly complete after 24 hours.[1] | Maintain samples on an ice-water slurry (approximately 4°C) immediately after collection and during all benchtop procedures.[1][3] This significantly reduces the rate of hydrolysis. |
| Inappropriate Sample pH | The pH of the biological matrix can promote hydrolysis. Statins like atorvastatin undergo pH-dependent interconversion between the active hydroxy acid and the inactive lactone form.[4][5] | Acidify the plasma or serum sample to a pH of approximately 5.0-6.0.[1] This can be achieved by adding a suitable buffer, such as sodium acetate (B1210297).[1] |
| Prolonged Sample Processing Time | The longer the sample is at a non-optimal temperature or pH, the greater the extent of hydrolysis. | Streamline the sample preparation workflow to minimize the time between collection and analysis or freezing. For solid-phase extraction (SPE), thaw plasma samples at 4°C before loading.[6] |
| Enzymatic Hydrolysis | Enzymes present in the biological matrix, such as paraoxonases (PON1 and PON3), can contribute to the hydrolysis of this compound.[7] | While difficult to completely inhibit in a routine analytical workflow, rapid processing and low temperatures will also minimize enzymatic activity. For specific research applications, the use of enzyme inhibitors could be explored, though this is not standard practice in quantitative bioanalysis. |
Issue: this compound peak observed in atorvastatin acid-only quality control (QC) samples (Lactonization).
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Acidic Conditions Promoting Lactonization | While acidic conditions prevent hydrolysis of the lactone, they can promote the conversion of the acid form to the lactone (lactonization).[8] | Under optimized and controlled acidic conditions (pH 5.0) and low temperature (4°C), the degree of lactonization of the acid form during the assay procedure should be minimal (<5%).[1] Ensure precise and consistent pH adjustment. |
| Mobile Phase Composition | The mobile phase in liquid chromatography can influence the equilibrium between the acid and lactone forms. | The use of a mobile phase with an acidic modifier, such as 0.1% v/v glacial acetic acid, helps to maintain a stable, acidic environment on the column, minimizing on-column conversion.[9] |
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound during analysis?
A1: The primary degradation pathway for this compound during analytical procedures is hydrolysis of the ester bond in the lactone ring, which converts it to the open-chain hydroxy acid form, atorvastatin acid.[1][2] This is a pH and temperature-dependent process.[4]
Q2: What is the optimal pH for stabilizing this compound in plasma samples?
A2: To stabilize this compound in plasma or serum, the sample should be acidified to a pH of approximately 5.0 to 6.0.[1] This acidic environment minimizes the rate of hydrolysis.
Q3: How significant is the effect of temperature on the stability of this compound?
A3: Temperature has a very significant effect. This compound is unstable at room temperature in human serum, with hydrolysis being nearly complete after 24 hours.[1] Lowering the temperature to 4°C is a critical step to stabilize the lactone.[1]
Q4: Can atorvastatin acid convert back to the lactone form during analysis?
A4: Yes, the interconversion is possible. Under acidic conditions, which are used to stabilize the lactone, the acid form can undergo lactonization to form the lactone.[8] However, by carefully controlling the pH and temperature, this conversion can be kept to a minimum (less than 5%).[1]
Q5: What are the recommended storage conditions for plasma samples to be analyzed for this compound?
A5: For long-term storage, samples should be kept at -80°C. Stability studies have shown that atorvastatin acid and lactone forms are stable in plasma at -80°C for at least 3 months.[3] For short-term benchtop stability (e.g., during sample processing), samples should be kept on an ice-water slurry.[3]
Experimental Protocols
Protocol 1: Plasma Sample Preparation for LC-MS/MS Analysis of Atorvastatin and its Lactone
This protocol is a generalized procedure based on common practices cited in the literature.[1][9]
-
Sample Thawing: Thaw frozen human plasma samples at 4°C or in an ice-water bath until just thawed.
-
pH Adjustment:
-
To a 0.5 mL aliquot of the plasma sample, add a pre-determined volume of a suitable buffer (e.g., sodium acetate buffer) to adjust the pH to 5.0.
-
Vortex briefly to mix.
-
-
Internal Standard Addition: Add the internal standard (e.g., deuterium-labeled atorvastatin and this compound) to the sample.
-
Extraction:
-
Protein Precipitation: Add a sufficient volume of cold acetonitrile (B52724) (containing 0.1% acetic acid) to the plasma sample. Vortex vigorously and then centrifuge at high speed to pellet the precipitated proteins. Transfer the supernatant for analysis.
-
Liquid-Liquid Extraction: Add an appropriate volume of an immiscible organic solvent (e.g., methyl tert-butyl ether).[1] Vortex to ensure thorough mixing and then centrifuge to separate the layers. Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen. Reconstitute the residue in the mobile phase.
-
-
Analysis: Inject the prepared sample into the LC-MS/MS system.
Protocol 2: Stability Assessment of this compound in Plasma
-
Sample Pooling: Obtain a pool of human plasma.
-
Spiking: Spike the plasma pool with a known concentration of this compound.
-
Aliquoting: Aliquot the spiked plasma into multiple tubes for each test condition.
-
Stability Conditions:
-
Room Temperature Stability: Store aliquots at room temperature (e.g., 25°C) for various time points (e.g., 0, 2, 4, 8, 24 hours).
-
4°C Stability: Store aliquots at 4°C for the same time points.
-
Freeze-Thaw Stability: Subject aliquots to multiple freeze-thaw cycles (e.g., three cycles of freezing at -80°C and thawing at 4°C).[3]
-
-
Sample Processing: At each time point, process the samples according to Protocol 1.
-
Analysis and Data Interpretation: Analyze the samples and compare the concentration of this compound at each time point to the initial concentration (time 0). The percentage of degradation is calculated to determine stability under each condition.
Visualizations
Caption: Interconversion of this compound and Acid.
Caption: Workflow for this compound Stabilization.
References
- 1. Quantitation of the acid and lactone forms of atorvastatin and its biotransformation products in human serum by high-performance liquid chromatography with electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. DFT study on hydroxy acid–lactone interconversion of statins: the case of atorvastatin - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. scispace.com [scispace.com]
- 7. Paraoxonase (PON1 and PON3) Polymorphisms: Impact on Liver Expression and Atorvastatin-Lactone Hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Characterization of two new degradation products of atorvastatin calcium formed upon treatment with strong acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development and validation of a sensitive, simple, and rapid method for simultaneous quantitation of atorvastatin and its acid and lactone metabolites by liquid chromatography-tandem mass spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimization of reaction conditions for high-yield atorvastatin lactone synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of atorvastatin (B1662188) lactone, a key intermediate in the production of atorvastatin.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for atorvastatin lactone?
A1: The most prevalent synthetic strategies for atorvastatin and its precursors involve the construction of the central pyrrole (B145914) ring via two primary methods: the Paal-Knorr condensation and the Hantzsch pyrrole synthesis.[1] The Paal-Knorr route is a widely used industrial method that involves the condensation of a 1,4-diketone precursor with a primary amine bearing the chiral side chain.[1] Alternative approaches, such as those employing multicomponent reactions (MCRs), have also been developed to streamline the synthesis.[1] A mechanochemical Hantzsch-type reaction has also been reported to produce this compound.[2][3]
Q2: What are the critical impurities that can form during the synthesis of this compound?
A2: During the synthesis, several process-related impurities can form. Common impurities include the desfluoro-atorvastatin, diastereomeric impurities, and amide impurities.[4] The formation of these byproducts is highly dependent on the specific manufacturing process and reaction parameters.
Q3: How can the formation of the desfluoro-atorvastatin impurity be minimized?
A3: The desfluoro-atorvastatin impurity typically arises from impurities present in the starting materials.[5] Ensuring the high purity of reactants, particularly the fluorine-containing precursors, is crucial. Purification of the crude product using column chromatography or recrystallization can also help in removing this impurity.[1]
Q4: What causes the formation of diastereomeric impurities, and how can they be controlled?
A4: Atorvastatin has two chiral centers in its side chain. Diastereomeric impurities can form if the stereochemical control during the synthesis is not precise. This often occurs during the reduction of a β-keto ester intermediate. Using a chiral precursor for the side chain is a common strategy to control the stereochemistry.[1] Early enantioselective approaches utilized a chiral auxiliary to direct a diastereoselective aldol (B89426) reaction to set the stereochemistry of the two alcohol functional groups.[6]
Q5: Under what conditions does this compound form as an impurity itself?
A5: this compound can form as a byproduct during the synthesis of atorvastatin under acidic conditions. The acidic environment can catalyze the intramolecular cyclization of the 5-hydroxy group with the carboxylic acid moiety of the heptanoic acid side chain to form the stable six-membered lactone ring.[7]
Troubleshooting Guides
Low Yield in Paal-Knorr Condensation
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low reaction conversion | 1. Inefficient removal of water formed during the reaction, which can inhibit the cyclization.[4] 2. Suboptimal catalyst or reaction conditions. The reaction can be slow.[4] 3. Impurities in starting materials. | 1. Use a Dean-Stark trap or azeotropic distillation (e.g., with a toluene-heptane co-solvent system) to continuously remove water.[8] 2. Use an effective acid catalyst like pivalic acid. The addition of a tertiary amine (e.g., n-ethylmorpholine or triethylamine) can significantly enhance the reaction rate and yield.[4][9] 3. Ensure the purity of the 1,4-diketone and primary amine starting materials. |
| Formation of side products | Extended reflux periods can lead to the formation of amide impurities.[4][5] | Monitor the reaction progress closely using TLC or HPLC and stop the reaction once the starting material is consumed to avoid prolonged heating. |
High Impurity Levels in the Final Product
| Impurity Observed | Potential Cause(s) | Recommended Solution(s) |
| Desfluoro-atorvastatin | Impurities in the starting materials, specifically the fluorine-containing precursors.[5] | 1. Use highly pure starting materials. 2. Purify the final product using column chromatography or recrystallization.[1][10][11] |
| Diastereomers | Poor stereochemical control during the synthesis, particularly during the reduction of keto-intermediates.[1] | 1. Utilize a chiral precursor for the side chain. 2. Employ stereoselective reduction methods. |
| This compound (when synthesizing Atorvastatin acid) | Acidic conditions during workup or purification, leading to intramolecular cyclization.[7] | Maintain neutral or slightly basic pH during workup and purification steps. If acidic conditions are necessary for deprotection, they should be carefully controlled in terms of temperature and duration. |
Data Presentation: Comparison of Synthesis Methods
| Synthesis Method | Key Features | Reported Yield (Core Synthesis) | Number of Steps (to Lactone) | Key Advantages | Key Disadvantages |
| Paal-Knorr Condensation | Reaction of a 1,4-dicarbonyl compound with a primary amine.[12][13] | Good to Excellent (>90% for the condensation step reported in improved methods).[12] | ~6 steps to protected ester, followed by deprotection and lactonization.[12] | Well-established, robust, and scalable.[12] | The synthesis of the 1,4-dicarbonyl precursor can be complex, and reaction times can be long.[12] |
| Hantzsch Pyrrole Synthesis | A three-component reaction of a β-ketoester, an α-haloketone, and a primary amine.[12] | Moderate (~38% overall yield for the lactone reported via a mechanochemical approach).[3][12] | ~5 steps to lactone.[13] | One-pot potential for the core synthesis, versatile.[12] | Can require less common starting materials, and yields can be variable.[12] |
| Multicomponent Reaction (Ugi) | A one-pot reaction involving an amine, a carbonyl compound, an isocyanide, and a carboxylic acid.[13] | Not explicitly reported for lactone, but a 4-step synthesis to atorvastatin is described.[13] | 4 steps to atorvastatin.[13] | Highly convergent and shortens the synthetic route.[14] | May require optimization for specific substrates and can have complex purification. |
Experimental Protocols
Paal-Knorr Synthesis of Protected Atorvastatin Intermediate
This protocol is a generalized procedure based on common practices reported in the literature.[9][15][16]
Materials:
-
4-fluoro-α-(2-methyl-1-oxopropyl)-γ-oxo-N,β-diphenyl-benzenebutaneamide (Diketone)
-
1,1-dimethyl-(4R-cis)-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxane-4-acetate (Primary Amine)
-
Pivalic acid
-
n-Ethylmorpholine or Triethylamine (B128534)
-
n-Heptane or Methyl tert-butyl ether (MTBE)
Procedure:
-
To a reaction vessel equipped with a Dean-Stark apparatus and under a nitrogen atmosphere, add the primary amine (1.0 eq) and the diketone (1.09 eq).
-
Add a mixture of toluene and n-heptane (or THF and MTBE) as the solvent.
-
Warm the mixture to 50°C with stirring.
-
At 50°C, add pivalic acid (0.7 eq) followed by n-ethylmorpholine or triethylamine (0.7 eq).
-
Heat the resulting suspension to reflux.
-
Continuously remove water via the Dean-Stark trap.
-
Monitor the reaction for completion using a suitable analytical method (e.g., TLC or HPLC).
-
Upon completion, cool the reaction mixture and proceed with work-up, which typically involves washing with an aqueous solution and concentration of the organic layer.
-
The crude product can be purified by crystallization from a suitable solvent like isopropanol.
Mechanochemical Hantzsch Synthesis of this compound Precursor
This protocol is based on a reported solvent-free approach.[2][3][12]
Materials:
-
4-methyl-3-oxo-N-phenylpentanamide (β-ketoamide)
-
tert-butyl 2-[(4R,6R)-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate (Chiral Amine)
-
1-(4-fluorophenyl)-2-iodo-2-phenylethanone (α-haloketone)
-
Ytterbium triflate (Yb(OTf)₃)
-
Silver nitrate (B79036) (AgNO₃)
Procedure:
-
In a milling vessel, combine the β-ketoamide, chiral amine, α-haloketone, ytterbium triflate, and silver nitrate.
-
Subject the mixture to high-speed vibration milling for a specified time (e.g., 1-2 hours).
-
After milling, the crude product is obtained, which can then be carried forward to the deprotection and lactonization step.
Hydrolysis and Lactonization to this compound
This protocol describes the deprotection of the side chain and subsequent lactonization.[8][17]
Materials:
-
Protected Atorvastatin Intermediate (from Paal-Knorr or Hantzsch synthesis)
-
Isopropyl alcohol
-
Water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Toluene
Procedure:
-
Deprotection: In a glass-lined reactor, suspend the protected intermediate (1.0 eq) in a mixture of isopropyl alcohol and water.
-
Add hydrochloric acid (approx. 0.8 eq) and heat the suspension to 60°C for 1 hour.
-
Cool the solution to precipitate the deprotected diol ester and isolate by filtration. This step of isolating the pure intermediate is crucial for minimizing impurities in the final product.
-
Hydrolysis: Add the purified diol ester to a solution of sodium hydroxide in a suitable solvent like methanol/water.
-
Monitor the reaction by TLC for completion.
-
Lactonization: After hydrolysis, acidify the reaction mixture with hydrochloric acid.
-
Heat the mixture in a solvent like toluene to facilitate lactonization via azeotropic removal of water.
-
After completion, cool the reaction mixture and perform an aqueous work-up.
-
The crude this compound can be purified by crystallization or column chromatography.
Visualizations
Caption: Workflow for the Paal-Knorr synthesis of the protected atorvastatin intermediate.
Caption: Troubleshooting decision tree for low yield in the Paal-Knorr condensation step.
Caption: Logical relationship between reaction conditions and common impurity formation.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Concise synthesis of this compound under high-speed vibration milling conditions - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. veeprho.com [veeprho.com]
- 7. DFT study on hydroxy acid–lactone interconversion of statins: the case of atorvastatin - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. biomolther.org [biomolther.org]
- 9. EP1861364B1 - Preparation of an atorvastatin intermediate using a paal-knorr condensation - Google Patents [patents.google.com]
- 10. Desfluoro atorvastatin | 433289-84-0 | ID71941 | Biosynth [biosynth.com]
- 11. Desfluoro atorvastatin | CymitQuimica [cymitquimica.com]
- 12. benchchem.com [benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Atorvastatin (Lipitor) by MCR - PMC [pmc.ncbi.nlm.nih.gov]
- 15. PREPARATION OF AN ATORVASTATIN INTERMEDIATE USING A PAAL-KNORR CONDENSATION - Patent 1861364 [data.epo.org]
- 16. WO2006097909A1 - Preparation of an atorvastatin intermediate using a paal-knorr condensation - Google Patents [patents.google.com]
- 17. An improved kilogram-scale preparation of atorvastatin calcium - PMC [pmc.ncbi.nlm.nih.gov]
Chromatographic techniques for the purification of atorvastatin lactone
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the chromatographic purification of atorvastatin (B1662188) lactone. It is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide
This guide addresses common issues encountered during the chromatographic purification of atorvastatin lactone.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Poor Separation of this compound from Atorvastatin Acid | - Inappropriate mobile phase pH.- Suboptimal organic modifier concentration.- Column overloading. | - Adjust mobile phase pH to be slightly acidic (e.g., pH 4-6 with acetic or formic acid) to suppress the ionization of the acid form and increase its retention, allowing for better separation from the neutral lactone.[1][2]- Optimize the gradient or isocratic concentration of the organic solvent (e.g., acetonitrile (B52724), methanol) to improve resolution.- Reduce the sample load on the column. |
| Peak Tailing for this compound | - Secondary interactions with residual silanols on the silica-based column.- Presence of microparticulates from the sample or system. | - Use a base-deactivated column (end-capped) or add a small amount of a competitive base (e.g., triethylamine) to the mobile phase.- Filter the sample and mobile phase through a 0.45 µm filter.- Ensure proper column packing in flash chromatography. |
| Conversion of this compound to Atorvastatin Acid During Purification | - Presence of water in the mobile phase at neutral or basic pH.- Elevated column or fraction collection temperature. | - Use an acidic mobile phase to maintain the stability of the lactone.- Work at reduced temperatures (e.g., 4°C) for both the chromatography and fraction collection to minimize hydrolysis.[3]- Promptly evaporate fractions containing the purified lactone under reduced pressure and low temperature. |
| Low Recovery of this compound | - Irreversible adsorption onto the stationary phase.- Incomplete elution from the column.- Degradation on the column. | - Use a less acidic mobile phase if the compound is sensitive, while still maintaining conditions that prevent hydrolysis.- Increase the strength of the organic solvent at the end of the run to ensure all product is eluted.- Consider using a different stationary phase (e.g., phenyl column instead of C18).[2] |
| Variable Retention Times | - Changes in mobile phase composition due to evaporation of volatile components.- Fluctuation in column temperature.- Inconsistent flow rate. | - Use solvent bottle caps (B75204) that minimize evaporation, especially with volatile solvents like tetrahydrofuran.- Use a column oven to maintain a consistent temperature.[4]- Ensure the HPLC pump is properly primed and functioning correctly. |
| Presence of Unexpected Peaks in the Chromatogram | - Degradation of this compound (e.g., oxidation).- Impurities from solvents or reagents.- Carryover from previous injections. | - Use high-purity solvents and freshly prepared mobile phases.- Implement a column wash step between runs to remove strongly retained compounds.- Consider the use of antioxidants if oxidative degradation is suspected. |
Frequently Asked Questions (FAQs)
1. What are the most common chromatographic techniques for purifying this compound?
The most common techniques are preparative High-Performance Liquid Chromatography (HPLC) and Flash Column Chromatography. For higher purity and more challenging separations, preparative Supercritical Fluid Chromatography (SFC) has also been shown to be effective for related atorvastatin impurities.[5]
2. What is the key challenge in the chromatographic purification of this compound?
The primary challenge is the potential for interconversion between this compound and its corresponding hydroxy acid form. The lactone is susceptible to hydrolysis to the acid, especially in the presence of water and at neutral or basic pH.[3] Conversely, the acid can cyclize to form the lactone under acidic conditions, although the hydrolysis of the lactone is often the more significant issue during purification.
3. How can I prevent the hydrolysis of this compound to atorvastatin acid during purification?
To minimize hydrolysis, it is recommended to:
-
Work at a slightly acidic pH (e.g., 4-6).[1]
-
Maintain low temperatures (e.g., 4°C) during the entire process, including sample preparation, chromatography, and fraction collection.[3]
-
Use non-aqueous or low-water content mobile phases where possible.
-
Promptly process the collected fractions to remove the solvent.
4. What type of stationary phase is recommended for the purification of this compound?
Reverse-phase silica-based columns, such as C18 and Phenyl, are commonly used.[2] For flash chromatography, standard silica (B1680970) gel is employed. The choice depends on the specific impurities that need to be separated.
5. What is a typical mobile phase for the purification of this compound?
A typical mobile phase for reverse-phase HPLC consists of a mixture of an aqueous acidic buffer (e.g., water with 0.1% acetic or formic acid) and an organic solvent like acetonitrile or methanol.[2] For flash chromatography, a mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a more polar solvent (e.g., ethyl acetate (B1210297) or acetone) is common.
6. How can I monitor the purity of the collected fractions?
The purity of the fractions can be monitored by analytical HPLC with UV detection (typically around 246 nm) or by Thin Layer Chromatography (TLC) with a suitable stain (e.g., potassium permanganate).[6]
Quantitative Data Summary
The following table summarizes typical performance parameters for the purification of this compound, compiled from various analytical and preparative studies.
| Parameter | Preparative HPLC | Flash Column Chromatography |
| Typical Purity Achieved | >98% | 90-98% |
| Expected Yield | 70-90% (highly dependent on loading and resolution) | 80-95% |
| Processing Time | Slower (longer run times per injection) | Faster (higher throughput) |
| Solvent Consumption | High | Moderate |
Experimental Protocols
Preparative HPLC Method for this compound Purification
This protocol is a representative method and may require optimization based on the specific impurity profile of the crude sample.
1. Instrumentation:
-
Preparative HPLC system with a UV detector.
-
Preparative reverse-phase C18 column (e.g., 250 x 20 mm, 5 µm).
2. Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Acetic Acid (Glacial, ACS grade)
-
Crude this compound sample
3. Mobile Phase Preparation:
-
Mobile Phase A: Water with 0.1% (v/v) acetic acid.
-
Mobile Phase B: Acetonitrile with 0.1% (v/v) acetic acid.
-
Filter both mobile phases through a 0.45 µm membrane filter and degas.
4. Sample Preparation:
-
Dissolve the crude this compound in a minimal amount of the initial mobile phase composition (e.g., 50:50 A:B) to a high concentration.
-
Filter the sample solution through a 0.45 µm syringe filter.
5. Chromatographic Conditions:
-
Flow Rate: 10-20 mL/min (adjust based on column dimensions and pressure limits).
-
Detection Wavelength: 246 nm.
-
Column Temperature: 25°C.
-
Injection Volume: Dependent on sample concentration and column capacity (start with a small injection to determine loading capacity).
-
Gradient Program:
-
0-5 min: 50% B
-
5-25 min: 50% to 90% B
-
25-30 min: 90% B
-
30.1-35 min: 50% B (column re-equilibration)
-
6. Fraction Collection:
-
Collect fractions based on the UV chromatogram, focusing on the main peak corresponding to this compound.
7. Post-Purification Processing:
-
Combine the pure fractions.
-
Remove the acetonitrile under reduced pressure using a rotary evaporator at a low temperature (<30°C).
-
Lyophilize the remaining aqueous solution to obtain the purified this compound as a solid.
Flash Column Chromatography Protocol for this compound Purification
This protocol provides a general guideline for the purification of this compound using flash chromatography.
1. Materials:
-
Glass column with a stopcock.
-
Silica gel (60 Å, 40-63 µm).
-
Solvents: Hexane (or Heptane) and Ethyl Acetate (reagent grade).
-
TLC plates (silica gel coated).
2. Eluent Selection:
-
Determine the optimal eluent system using TLC. A good starting point is a mixture of hexane and ethyl acetate.
-
The ideal Rf value for the this compound should be between 0.2 and 0.4 for good separation.
3. Column Packing:
-
Prepare a slurry of silica gel in the initial, less polar eluent mixture.
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
Add a thin layer of sand on top of the packed silica gel.
4. Sample Loading:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or the eluent).
-
Alternatively, for less soluble samples, pre-adsorb the crude material onto a small amount of silica gel and load the dry powder onto the top of the column.
5. Elution and Fraction Collection:
-
Start the elution with the initial non-polar solvent mixture.
-
Gradually increase the polarity of the eluent by increasing the proportion of ethyl acetate.
-
Collect fractions and monitor their composition using TLC.
6. Product Isolation:
-
Combine the fractions containing the pure this compound.
-
Evaporate the solvent under reduced pressure to obtain the purified product.
Visualizations
Caption: Experimental workflow for the purification of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Development and validation of a sensitive, simple, and rapid method for simultaneous quantitation of atorvastatin and its acid and lactone metabolites by liquid chromatography-tandem mass spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantitation of the acid and lactone forms of atorvastatin and its biotransformation products in human serum by high-performance liquid chromatography with electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An Improved HPLC Method with the Aid of a Chemometric Protocol: Simultaneous Determination of Atorvastatin and Its Metabolites in Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Isolation of oxidative degradation products of atorvastatin with supercritical fluid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ijpsjournal.com [ijpsjournal.com]
Challenges and solutions in controlling the polymorphism of atorvastatin lactone
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for controlling the polymorphism of atorvastatin (B1662188) lactone.
Troubleshooting Guide
This guide addresses common issues encountered during the crystallization of atorvastatin lactone.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Oily product or amorphous solid precipitates instead of crystals. | 1. High degree of supersaturation. 2. Rapid cooling or fast addition of anti-solvent. 3. Presence of impurities that inhibit crystallization. 4. The solvent system is not optimal for crystallization. | 1. Reduce the concentration of this compound in the solution. 2. Employ a slower cooling rate or add the anti-solvent dropwise with vigorous stirring. 3. Purify the this compound starting material. 4. Experiment with different solvent/anti-solvent systems. For example, dissolving in dichloromethane (B109758) and slowly adding hexane (B92381) can produce the amorphous form; avoiding this combination might favor crystalline forms.[1] 5. Attempt to slurry the oily/amorphous material in a non-solvent (e.g., hexane) to induce crystallization. |
| Obtained a mixture of polymorphs. | 1. Crystallization conditions are on the boundary between two polymorphic forms. 2. Solvent-mediated transformation during filtration or drying. 3. Lack of seeding or ineffective seeding. | 1. Carefully control the crystallization temperature, cooling rate, and solvent ratios. 2. Minimize the time the crystals are in contact with the mother liquor after crystallization. Dry the product under controlled temperature and humidity. 3. Introduce seed crystals of the desired polymorph at the appropriate supersaturation level. Ensure the seed crystals are of high purity and the correct polymorphic form. |
| The wrong polymorph was crystallized. | 1. The thermodynamic or kinetic product was favored under the experimental conditions. 2. The solvent system used favors the undesired polymorph. | 1. To obtain the thermodynamically stable form, try slurry crystallization at a specific temperature. 2. To obtain a metastable form, rapid crystallization techniques like crash cooling might be effective. 3. Consult established protocols for the desired polymorph. For example, Form I can be obtained from a toluene (B28343)/DMSO solvent system, while Form II can be crystallized from methanol/water.[1] |
| Inconsistent results between batches. | 1. Slight variations in experimental parameters (temperature, stirring rate, purity of starting material). 2. Atmospheric humidity affecting a moisture-sensitive process. | 1. Standardize all experimental parameters and ensure they are precisely controlled. 2. Perform crystallizations under a dry atmosphere (e.g., nitrogen or argon) if solvates or hydrates are not the desired product. |
| Difficulty in filtering the product (fine particles). | 1. High nucleation rate leading to small crystal size. 2. Rapid precipitation. | 1. Reduce the level of supersaturation. 2. Decrease the cooling rate or the rate of anti-solvent addition. 3. Employ a temperature cycling or aging step to encourage crystal growth (Ostwald ripening). |
Frequently Asked Questions (FAQs)
Q1: What are the known crystalline forms of this compound?
A1: Two primary crystalline forms, designated as Form I and Form II, have been well-characterized. An amorphous form is also known to exist.[1]
Q2: What is the relative thermodynamic stability of the known polymorphs?
A2: Generally, crystalline forms are more stable than the amorphous form, which is prone to conversion to a more stable crystalline state upon storage, especially under heat and humidity.[2] Form I has a higher melting point than Form II, suggesting it may be the more thermodynamically stable form under ambient conditions.[1]
Q3: How can I selectively crystallize Form I of this compound?
A3: Form I can be prepared by dissolving this compound in toluene and then slowly adding dimethyl sulfoxide (B87167) (DMSO) at room temperature.[1]
Q4: What is a reliable method for preparing Form II of this compound?
A4: Form II can be obtained by dissolving this compound in methanol, followed by the addition of water as an anti-solvent.[1]
Q5: How can I prepare the amorphous form of this compound?
A5: The amorphous form can be prepared by dissolving this compound in a solvent like dichloromethane and then rapidly precipitating it by adding an anti-solvent such as hexane.[1]
Q6: What is the influence of pH on this compound?
A6: this compound is in a pH-dependent equilibrium with its active hydroxy acid form. Under acidic conditions (pH < 2), the interconversion is rapid. At pH > 6, the equilibrium strongly favors the hydrolysis of the lactone to the acid form.[3][4]
Q7: Which analytical techniques are essential for characterizing this compound polymorphs?
A7: The most definitive technique is Powder X-ray Diffraction (PXRD), as each crystalline form has a unique diffraction pattern. Other important techniques include Differential Scanning Calorimetry (DSC) to determine melting points and phase transitions, Thermogravimetric Analysis (TGA) to assess solvent/water content, and Infrared (IR) Spectroscopy, which can show differences in hydrogen bonding environments.[1][5]
Q8: How should I store different polymorphs of this compound?
A8: Amorphous this compound should be stored in a cool, dry, and inert atmosphere to prevent crystallization and degradation. Crystalline forms are generally more stable, but it is good practice to store them in well-sealed containers at controlled room temperature, protected from high humidity and light.
Quantitative Data on this compound Polymorphs
The following table summarizes the key characterization data for the known forms of this compound.
| Property | Form I | Form II | Amorphous Form |
| Melting Point | 127-130 °C[1] | 97-99 °C[1] | Not applicable (no sharp melting point) |
| Moisture Content | 0.3-0.5%[1] | 1-4%[1] | Variable |
| Solvent Content | Contains 17-22% DMSO[1] | Not specified as a solvate | Not applicable |
| Key PXRD Peaks (2θ) | 6.0, 10.3, 18.0, 18.4, 20.3, 21.3, 22.6, 23.5, 23.8, 24.4, 24.6, 26.3, 26.9 (± 0.2°)[1] | 7.5, 9.2, 11.6, 11.7, 12.5, 16.6, 18.1, 18.9, 19.3, 20.0, 20.5, 21.2, 22.6, 23.5, 24.0, 24.6, 26.9, 28.9 (± 0.2°)[1] | Broad halo, no distinct peaks |
| Key IR Absorption Bands (cm⁻¹) | 3271, 1732, 1662, 1600, 1541, 1441, 1317, 1224, 1163, 759, 701[1] | 3391, 1711, 1656, 1594, 1509, 1433, 1315, 1225, 1154, 754, 691[1] | 3403, 1731, 1654, 1595, 1528, 1436, 1313, 1224, 1156, 842, 753, 692[1] |
Experimental Protocols
Protocol 1: Preparation of this compound Form I [1]
-
Dissolve this compound (as a solid or oil) in toluene to achieve a clear solution.
-
At ambient temperature, slowly add dimethyl sulfoxide (DMSO) to the toluene solution with stirring.
-
Continue stirring to allow for the precipitation of the crystalline solid.
-
Isolate the product by filtration under suction.
-
Dry the collected solid under vacuum.
Protocol 2: Preparation of this compound Form II [1]
-
Dissolve this compound in methanol.
-
Add water as an anti-solvent to the methanolic solution with stirring to induce precipitation.
-
Isolate the precipitated solid by filtration under suction.
-
Dry the product in a vacuum oven.
Protocol 3: Preparation of Amorphous this compound [1]
-
Dissolve this compound (2.0 g) in dichloromethane (4.0 ml) to obtain a clear solution.
-
Slowly add hexane (20.0 ml) to the solution under stirring. An oily material will precipitate.
-
Continue stirring the mixture.
-
Distill off the dichloromethane.
-
Add an additional portion of hexane (20.0 ml) and continue stirring to solidify the product.
-
Isolate the amorphous solid by filtration under suction and dry under vacuum.
Visualizations
Caption: Workflow for polymorph screening of this compound.
Caption: Factors influencing the kinetic and thermodynamic control of this compound polymorphism.
References
- 1. WO2006067795A2 - Novel polymorphic forms of this compound and process for preparing the same - Google Patents [patents.google.com]
- 2. improvedpharma.com [improvedpharma.com]
- 3. Physiologically‐Based Pharmacokinetic Modeling of Atorvastatin Incorporating Delayed Gastric Emptying and Acid‐to‐Lactone Conversion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Minimizing the lactonization of atorvastatin acid during sample preparation and storage
This technical support center provides guidance to researchers, scientists, and drug development professionals on minimizing the lactonization of atorvastatin (B1662188) acid during sample preparation and storage.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments, providing potential causes and solutions in a question-and-answer format.
Q1: I am seeing a significant peak for atorvastatin lactone in my chromatogram, but I am analyzing atorvastatin acid. What could be the cause?
A1: The unexpected presence of this compound is a common issue and can be attributed to the conversion of the parent acid during sample handling, preparation, or storage. Atorvastatin acid exists in a pH-dependent equilibrium with its lactone form.[1]
Potential Causes and Solutions:
-
Acidic Conditions: Atorvastatin acid is more susceptible to lactonization in acidic environments.[2][3] The use of acidic solvents or reagents in your sample preparation can promote this conversion.
-
Elevated Temperature: Higher temperatures can accelerate the rate of lactonization.
-
Improper Storage: Long-term storage at inappropriate temperatures or pH can lead to the gradual conversion of the acid to the lactone.
-
Solvent Effects: The choice of solvent can influence the rate of lactonization.
-
Solution: While specific solvent effects can vary, using buffered solutions to control the pH is a key strategy. If using organic solvents for extraction, ensure the aqueous phase is at an appropriate pH before extraction and minimize the time the sample spends in the organic solvent.
-
Q2: My quantitative results for atorvastatin acid are inconsistent across different sample batches. Could lactonization be the culprit?
A2: Yes, inconsistent lactonization can lead to variability in the quantification of atorvastatin acid. If the degree of conversion to the lactone form differs between samples, the measured concentration of the acid will also vary.
To improve consistency, consider the following:
-
Standardize Sample Handling: Ensure that all samples are processed using the exact same protocol, with strict control over temperature, pH, and timing of each step.
-
Analyze for Both Forms: The most robust approach is to develop and validate an analytical method that can simultaneously quantify both atorvastatin acid and this compound.[5][6] This allows you to report the total concentration or to monitor the interconversion.
-
Use Stabilized QC Samples: When preparing quality control (QC) samples, their stability under the same processing and storage conditions as your study samples should be thoroughly evaluated. One study showed that lactone compounds in serum could be stabilized by lowering the working temperature to 4°C or lowering the serum pH to 6.0.[5]
Q3: How can I confirm if the extra peak in my chromatogram is indeed this compound?
A3: To confirm the identity of the suspected lactone peak, you can perform the following:
-
Mass Spectrometry (MS): If using an LC-MS/MS system, the mass-to-charge ratio (m/z) of the lactone will be different from the acid form due to the loss of a water molecule. This provides a definitive identification.
-
Reference Standard: Analyze a certified reference standard of this compound to compare its retention time with the unknown peak in your sample chromatogram under the same analytical conditions.
-
Forced Degradation: Intentionally degrade a sample of atorvastatin acid under acidic conditions (e.g., with 1M HCl) and analyze the resulting solution.[2] You should observe a significant increase in the peak corresponding to the lactone, confirming its identity.
Frequently Asked Questions (FAQs)
Q1: What is the chemical basis for the lactonization of atorvastatin acid?
A1: Atorvastatin acid is a hydroxy acid, containing both a carboxylic acid group and a hydroxyl group in its structure. Under acidic conditions, the carboxylic acid can undergo an intramolecular esterification reaction with the hydroxyl group, resulting in the formation of a cyclic ester known as a lactone, with the elimination of a water molecule. This reaction is reversible and the equilibrium between the acid and lactone forms is pH-dependent.[1][3][7]
Q2: What is the optimal pH for storing atorvastatin acid samples to prevent lactonization?
A2: To minimize lactonization, samples should be stored at a pH above 6.0.[4][5] The hydrolysis of the lactone form back to the carboxylic acid is favored at pH values greater than 6.[4] One study specifically mentions that lowering the serum pH to 6.0 can stabilize the lactone compounds.[5] Therefore, maintaining a pH in the neutral to slightly basic range is generally recommended for stabilizing the acid form.
Q3: What are the recommended temperature conditions for sample storage and preparation?
A3: Low temperatures are crucial for minimizing the rate of lactonization. The following table summarizes recommended conditions based on scientific literature:
| Condition | Temperature | Duration | Citation |
| Benchtop Sample Preparation | On ice-water slurry | Up to 6 hours | [6] |
| Benchtop Sample Preparation | 4°C | --- | [5] |
| Short-term Storage | 2-8°C (Refrigerated) | --- | [8] |
| Long-term Storage | -80°C | Up to 3 months | [6] |
Q4: Can this compound convert back to the acid form?
A4: Yes, the lactonization reaction is reversible. The lactone can be hydrolyzed back to the open-chain carboxylic acid form. This hydrolysis is favored under neutral to basic conditions (pH > 6).[4] In fact, lactone compounds in serum have been observed to rapidly hydrolyze to their respective acid forms at room temperature.[5]
Q5: Are there any in-vivo factors that can cause lactonization?
A5: Yes, in addition to the acidic environment of the stomach which can promote lactonization, enzymatic pathways can also be involved.[1] Uridine 5'-diphospho-glucuronosyltransferases (UGTs), specifically UGT1A1 and UGT1A3, can mediate the formation of this compound in the liver.[4][9]
Experimental Protocols
Protocol 1: Sample Preparation for the Analysis of Atorvastatin Acid and Lactone in Human Plasma
This protocol is adapted from methodologies designed to minimize interconversion during sample processing.[5][6]
-
Sample Thawing: Thaw frozen plasma samples in an ice-water bath until just thawed.
-
Sample Aliquoting: In a pre-chilled 1.5 mL microcentrifuge tube on ice, aliquot 50 µL of the plasma sample.
-
Internal Standard Addition: Add the appropriate amount of deuterium-labeled internal standards for both atorvastatin acid and lactone.
-
Protein Precipitation: Add 150 µL of ice-cold acetonitrile (B52724) to the plasma sample to precipitate proteins.
-
Vortexing: Vortex the sample for 30 seconds to ensure thorough mixing.
-
Centrifugation: Centrifuge the sample at a high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean, pre-chilled autosampler vial.
-
Analysis: Immediately place the vial in a cooled autosampler (e.g., set to 4°C or 10°C) and proceed with LC-MS/MS analysis.[10][11]
Protocol 2: Forced Degradation Study to Investigate Atorvastatin Lactonization
This protocol outlines a method to intentionally induce lactonization for investigative purposes.[2][8]
-
Stock Solution Preparation: Prepare a stock solution of atorvastatin acid in a suitable organic solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.
-
Acid-Induced Degradation:
-
To 1 mL of the stock solution, add 1 mL of 1 M hydrochloric acid (HCl).
-
Incubate the mixture at 60°C for a specified period (e.g., 24 hours).
-
After incubation, cool the solution to room temperature.
-
Neutralize the solution with 1 M sodium hydroxide (B78521) (NaOH).
-
Dilute the neutralized solution with the mobile phase to a suitable concentration for HPLC or LC-MS/MS analysis.
-
-
Control Sample: Prepare a control sample by diluting the stock solution with the mobile phase to the same final concentration as the degraded sample.
-
Analysis: Analyze both the control and the acid-degraded samples to observe the formation of the this compound peak.
Visualizations
References
- 1. Physiologically‐Based Pharmacokinetic Modeling of Atorvastatin Incorporating Delayed Gastric Emptying and Acid‐to‐Lactone Conversion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Degradation Kinetics of Atorvastatin under Stress Conditions and Chemical Analysis by HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Current Evidence, Challenges, and Opportunities of Physiologically Based Pharmacokinetic Models of Atorvastatin for Decision Making | MDPI [mdpi.com]
- 5. Quantitation of the acid and lactone forms of atorvastatin and its biotransformation products in human serum by high-performance liquid chromatography with electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development and validation of a sensitive, simple, and rapid method for simultaneous quantitation of atorvastatin and its acid and lactone metabolites by liquid chromatography-tandem mass spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. DFT study on hydroxy acid–lactone interconversion of statins: the case of atorvastatin - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. caymanchem.com [caymanchem.com]
- 10. researchgate.net [researchgate.net]
- 11. uspnf.com [uspnf.com]
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in designing and executing forced degradation studies for atorvastatin (B1662188), with a specific focus on identifying and quantifying lactone-related impurities.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the experimental and analytical phases of forced degradation studies of atorvastatin.
Q1: I am not observing significant formation of atorvastatin lactone under acidic stress conditions. What could be the reason?
A1: Insufficiently stringent stress conditions are the most likely cause. Atorvastatin's conversion to its lactone form is primarily driven by acid catalysis.[1][2] Consider the following adjustments to your experimental protocol:
-
Increase Acid Concentration: If you are using a low concentration of acid (e.g., 0.01 N HCl), increase it to 0.1 N or even 1 N HCl.[3]
-
Increase Temperature: Elevating the temperature to around 80°C can significantly accelerate the degradation process.[3]
-
Extend Exposure Time: Ensure a sufficient reaction time. While some degradation may be observed within minutes, extending the exposure to several hours (e.g., 4-24 hours) may be necessary to achieve significant conversion.[3][4]
It is a process of optimization to achieve the desired level of degradation (typically 5-20%).
Q2: I am having difficulty separating the atorvastatin peak from the this compound peak in my HPLC analysis. What can I do?
A2: Co-elution of atorvastatin and its lactone impurity is a common chromatographic challenge. Here are several strategies to improve resolution:
-
Optimize Mobile Phase Composition:
-
Adjust Organic Modifier Ratio: Fine-tune the ratio of your organic solvent (typically acetonitrile (B52724) or methanol) to the aqueous buffer. A slight decrease in the organic phase percentage can increase retention times and improve separation.
-
Modify pH of the Aqueous Phase: The pH of the mobile phase can influence the ionization state of atorvastatin (a carboxylic acid) and thus its retention.[5] Experiment with a pH range of 3-5. An ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer is commonly used to maintain a stable pH.[6][7]
-
-
Change the Stationary Phase: If optimizing the mobile phase is insufficient, consider using a different HPLC column. While C18 columns are widely used, a C8 column or a column with a different packing material might offer different selectivity.[8][9]
-
Employ a Gradient Elution Program: A gradient elution, where the mobile phase composition is changed over the course of the run, can be very effective in separating peaks with different polarities.[4][6] Start with a lower concentration of the organic solvent and gradually increase it.
-
Adjust Flow Rate and Temperature: A lower flow rate can sometimes improve resolution, although it will increase the run time. Increasing the column temperature can improve peak shape and sometimes resolution, but it should be kept within the column's operating limits.[5]
Q3: My this compound peak is showing significant tailing. How can I improve the peak shape?
A3: Peak tailing for the lactone impurity can be caused by several factors. Here are some troubleshooting steps:
-
Secondary Silanol (B1196071) Interactions: Residual silanol groups on the silica-based stationary phase can interact with the analyte. Lowering the mobile phase pH (e.g., to 3-4) can help to protonate the silanols and reduce these interactions.[5]
-
Column Overload: Injecting too much sample can lead to peak distortion. Try diluting your sample or reducing the injection volume.[5]
-
Insufficient Buffer Capacity: If the buffer concentration in your mobile phase is too low, it may not effectively control the pH, leading to poor peak shape. A buffer concentration in the range of 10-50 mM is typically recommended.[5]
Q4: I am observing unexpected peaks in my chromatogram after oxidative stress. Are these related to lactone formation?
A4: While lactone formation is the primary degradation pathway under acidic conditions, oxidative stress (e.g., using hydrogen peroxide) leads to different degradation products.[4] It is unlikely that the primary peaks observed after oxidative stress are lactone-related. Atorvastatin is known to be susceptible to oxidation, which can result in the formation of various N-oxides and other oxygenated derivatives. To identify these unknown peaks, techniques like LC-MS (Liquid Chromatography-Mass Spectrometry) are invaluable for obtaining molecular weight information and aiding in structure elucidation.[10]
Frequently Asked Questions (FAQs)
Q1: What are the typical forced degradation conditions for atorvastatin to generate lactone impurities?
A1: To specifically generate this compound, acidic hydrolysis is the most effective stress condition.[1] Commonly employed conditions include:
-
Acidic Hydrolysis: Treatment with 0.1 N to 1 N hydrochloric acid at temperatures ranging from ambient to 80°C for a duration of a few hours.[3][4]
-
Other Stress Conditions: While atorvastatin also degrades under oxidative, thermal, and photolytic stress, these conditions primarily lead to other degradation products and not significant amounts of the lactone.[4] Atorvastatin is relatively stable under basic conditions.
Q2: What is the mechanism of this compound formation?
A2: this compound is formed through an intramolecular esterification reaction.[11] Under acidic conditions, the carboxylic acid group in the heptanoic acid side chain of atorvastatin is protonated, making the carbonyl carbon more electrophilic. The hydroxyl group at the C5 position of the side chain then acts as a nucleophile, attacking the carbonyl carbon and leading to the elimination of a water molecule to form the cyclic lactone structure.
Q3: What analytical techniques are most suitable for the analysis of atorvastatin and its lactone impurity?
A3: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and reliable technique for the separation and quantification of atorvastatin and its impurities, including the lactone.[6][7][11] A reversed-phase C18 or C8 column is typically used with a mobile phase consisting of an acetonitrile/water or methanol (B129727)/water mixture with a buffer to control the pH.[8][9] For the identification of unknown degradation products, hyphenated techniques like LC-MS are highly recommended.[10]
Q4: Are there any regulatory guidelines for conducting forced degradation studies?
A4: Yes, the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) provides guidelines for stability testing. The relevant guidelines for forced degradation studies are:
-
ICH Q1A(R2): Stability Testing of New Drug Substances and Products. This guideline outlines the general principles of stability testing, including stress testing.
-
ICH Q1B: Photostability Testing of New Drug Substances and Products. This guideline provides specific guidance on how to conduct photostability studies.
Q5: What is the significance of identifying and controlling lactone impurities in atorvastatin?
A5: Atorvastatin is administered as the active hydroxy acid form. The lactone form is a significant metabolite and impurity that can interconvert with the active acid form in vivo.[12][13] Although the lactone can have some pharmacological activity, its profile may differ from the parent drug.[13] Therefore, for ensuring the safety, efficacy, and quality of the drug product, it is crucial to identify, quantify, and control the levels of the lactone impurity within acceptable limits as defined by regulatory authorities.
Experimental Protocols
Protocol 1: Acidic Forced Degradation
-
Sample Preparation: Prepare a stock solution of atorvastatin in a suitable solvent (e.g., methanol or a mixture of acetonitrile and water) at a concentration of approximately 1 mg/mL.
-
Stress Condition: Transfer an aliquot of the stock solution into a flask and add an equal volume of 0.1 N HCl.
-
Incubation: Heat the solution at 60°C for 2 hours.
-
Neutralization: After incubation, cool the solution to room temperature and neutralize it with an equivalent amount of 0.1 N NaOH.
-
Dilution: Dilute the neutralized solution with the mobile phase to a final concentration suitable for HPLC analysis (e.g., 100 µg/mL).
-
Analysis: Analyze the sample by HPLC.
Protocol 2: Oxidative Forced Degradation
-
Sample Preparation: Prepare a 1 mg/mL stock solution of atorvastatin as described in Protocol 1.
-
Stress Condition: Transfer an aliquot of the stock solution into a flask and add an equal volume of 3% hydrogen peroxide (H₂O₂).
-
Incubation: Keep the solution at room temperature for 24 hours.
-
Dilution: Dilute the solution with the mobile phase to a final concentration suitable for HPLC analysis.
-
Analysis: Analyze the sample by HPLC.
Protocol 3: Thermal Degradation
-
Sample Preparation: Place a known amount of solid atorvastatin powder in a petri dish to form a thin layer.
-
Stress Condition: Place the petri dish in a hot air oven maintained at 105°C for 10 days.[4]
-
Sample Reconstitution: After the specified time, remove the sample, allow it to cool, and dissolve a known amount in a suitable solvent to achieve a concentration of 1 mg/mL.
-
Dilution: Dilute this solution with the mobile phase for HPLC analysis.
-
Analysis: Analyze the sample by HPLC.
Protocol 4: Photolytic Degradation
-
Sample Preparation: Prepare a 1 mg/mL solution of atorvastatin in a suitable solvent.
-
Stress Condition: Expose the solution in a transparent container to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours per square meter, as specified in ICH Q1B guidelines.
-
Control Sample: A control sample should be wrapped in aluminum foil to protect it from light and kept under the same temperature conditions.
-
Dilution: Dilute the exposed and control samples with the mobile phase for HPLC analysis.
-
Analysis: Analyze both samples by HPLC.
Data Presentation
Table 1: Summary of Expected Degradation of Atorvastatin Under Various Stress Conditions
| Stress Condition | Reagent/Parameter | Temperature | Duration | Expected Atorvastatin Degradation (%) | Primary Degradation Product(s) |
| Acidic Hydrolysis | 0.1 N HCl | 60°C | 2 hours | 10 - 20% | This compound |
| Basic Hydrolysis | 0.1 N NaOH | 60°C | 2 hours | < 5% | Minimal degradation |
| Oxidative | 3% H₂O₂ | Room Temp | 24 hours | 15 - 30% | Oxidative degradants (e.g., N-oxides) |
| Thermal | Solid State | 105°C | 10 days | 5 - 15% | Thermal degradants |
| Photolytic | ICH Q1B | Ambient | As per ICH | 10 - 25% | Photolytic degradants |
Note: The expected degradation percentages are approximate and can vary based on the specific experimental conditions and the purity of the atorvastatin sample.
Mandatory Visualizations
Caption: Atorvastatin degradation pathways under different stress conditions.
Caption: Experimental workflow for forced degradation studies of atorvastatin.
References
- 1. Lactonization is the critical first step in the disposition of the 3-hydroxy-3-methylglutaryl-CoA reductase inhibitor atorvastatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. DFT study on hydroxy acid–lactone interconversion of statins: the case of atorvastatin - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. scispace.com [scispace.com]
- 4. Stress Degradation Behavior of Atorvastatin Calcium and Development of a Suitable Stability-Indicating LC Method for the Determination of Atorvastatin, its Related Impurities, and its Degradation Products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. sphinxsai.com [sphinxsai.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. ijpsdronline.com [ijpsdronline.com]
- 11. Unveiling Impurities: A Comprehensive RP-HPLC Method for Accurate Atorvastatin Impurity Analysis in Pharmaceuticals Using an Accuracy Profile Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Physiologically‐Based Pharmacokinetic Modeling of Atorvastatin Incorporating Delayed Gastric Emptying and Acid‐to‐Lactone Conversion - PMC [pmc.ncbi.nlm.nih.gov]
- 13. caymanchem.com [caymanchem.com]
Technical Support Center: Strategies to Reduce Matrix Effects in the LC-MS/MS Quantification of Atorvastatin Lactone
Welcome to the technical support center for the LC-MS/MS quantification of atorvastatin (B1662188) lactone. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address matrix effects and other common challenges encountered during analysis.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects, and how can they impact the quantification of atorvastatin lactone?
A1: Matrix effects are the alteration of the ionization efficiency of an analyte, such as this compound, by co-eluting, undetected components from the sample matrix (e.g., plasma, serum). These effects can manifest as either ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate quantification, reduced sensitivity, and poor reproducibility of results. Common sources of matrix effects in biological samples include phospholipids (B1166683), proteins, salts, and endogenous metabolites.
Q2: What are the primary strategies to mitigate matrix effects in this compound analysis?
A2: The main strategies to minimize matrix effects can be categorized as follows:
-
Sample Preparation: Implementing effective sample cleanup techniques is crucial. Common methods include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE). More advanced techniques like HybridSPE are designed to specifically remove phospholipids, a major source of matrix effects.
-
Chromatographic Separation: Optimizing the LC method to chromatographically separate this compound from interfering matrix components is a key strategy. This can involve adjusting the mobile phase composition, gradient profile, and choice of stationary phase.
-
Internal Standards: The use of a stable isotope-labeled internal standard (SIL-IS) for this compound is highly recommended. A SIL-IS co-elutes with the analyte and experiences similar matrix effects, thus providing a reliable means of correction and improving the accuracy and precision of quantification.[1]
-
Matrix-Matched Calibrators: Preparing calibration standards and quality control (QC) samples in the same biological matrix as the study samples helps to compensate for consistent matrix effects across the analytical run.
Q3: My this compound peak is tailing. What are the potential causes and solutions?
A3: Peak tailing for this compound can be caused by several factors:
-
Secondary Silanol (B1196071) Interactions: Residual silanol groups on silica-based C18 columns can interact with the analyte, causing tailing.
-
Column Overload: Injecting too high a concentration of the analyte can lead to peak tailing.
-
Solution: Dilute the sample or reduce the injection volume.
-
-
Mobile Phase Mismatch: A mismatch between the sample solvent and the initial mobile phase composition can cause peak distortion.
-
Solution: Ensure the sample is dissolved in a solvent that is of similar or weaker elution strength than the initial mobile phase.
-
Q4: I am observing instability of this compound in my samples. What could be the cause and how can I prevent it?
A4: this compound is known to be unstable in serum at room temperature, readily hydrolyzing to its corresponding acid form.[4]
-
Solution: To stabilize the lactone form, it is recommended to work at lower temperatures (e.g., on an ice bath or at 4°C) during sample processing.[2][4] Acidifying the sample to a pH of around 5.0-6.0 can also help to minimize this conversion.[4] Processed samples should be stored at low temperatures (e.g., -70°C or -80°C) until analysis.[5][6]
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your LC-MS/MS analysis of this compound.
Problem: Significant ion suppression is observed for this compound.
-
Possible Cause 1: Inadequate sample cleanup.
-
Solution: If using protein precipitation, consider a more rigorous sample preparation method like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove a broader range of matrix components. HybridSPE is particularly effective at removing phospholipids, which are common culprits for ion suppression.
-
-
Possible Cause 2: Co-elution with phospholipids or other matrix components.
-
Solution: Optimize your chromatographic method. A gradient elution with a suitable organic modifier (e.g., acetonitrile (B52724), methanol) and an acidic additive (e.g., formic acid, acetic acid) can help separate this compound from interfering compounds.[3][5] Consider a different stationary phase if co-elution persists.
-
-
Possible Cause 3: Inappropriate ionization source parameters.
-
Solution: Optimize the electrospray ionization (ESI) source parameters, such as capillary voltage, gas flows (nebulizer and drying gas), and temperature, to maximize the signal for this compound while potentially minimizing the ionization of interfering species.
-
Problem: Poor recovery of this compound during solid-phase extraction (SPE).
-
Possible Cause 1: Incorrect SPE sorbent selection.
-
Solution: For this compound, a reversed-phase sorbent like C18 is commonly used. Ensure the sorbent chemistry is appropriate for the analyte's properties.
-
-
Possible Cause 2: Suboptimal SPE procedure.
-
Solution: Methodically optimize each step of the SPE process:
-
Conditioning: Ensure the sorbent is properly wetted with an organic solvent (e.g., methanol) followed by an aqueous solution to activate the stationary phase.
-
Loading: Load the sample at a slow and consistent flow rate to allow for adequate interaction between the analyte and the sorbent.
-
Washing: Use a wash solvent that is strong enough to remove interferences but weak enough to not elute this compound. A common wash solution is a low percentage of methanol (B129727) in water.
-
Elution: Use a strong enough organic solvent (e.g., methanol or acetonitrile) to fully elute the analyte from the sorbent. Ensure the elution volume is sufficient.
-
-
-
Possible Cause 3: Analyte breakthrough during loading.
-
Solution: If the analyte is found in the flow-through, it indicates that it is not being retained on the sorbent. This could be due to an inappropriate loading solvent or overloading the cartridge. Consider diluting the sample in a weaker solvent before loading.
-
Data Presentation
The choice of sample preparation method can significantly impact the degree of matrix effect and the overall recovery of this compound. Below is a summary of expected performance from different techniques based on published literature.
Table 1: Comparison of Sample Preparation Techniques for this compound Quantification
| Sample Preparation Method | Typical Recovery (%) | Matrix Effect | Key Advantages | Key Disadvantages |
| Protein Precipitation (PPT) | 85 - 110%[5] | Can be significant due to residual phospholipids and other endogenous components. | Simple, fast, and inexpensive. | Prone to significant matrix effects and ion suppression.[7] |
| Liquid-Liquid Extraction (LLE) | > 70% | Generally lower than PPT, provides cleaner extracts. | Good for removing highly polar and non-polar interferences. | Can be labor-intensive and may have lower recovery for some analytes. |
| Solid-Phase Extraction (SPE) | > 80% | Significantly reduced compared to PPT. | Provides cleaner extracts and can be automated for high-throughput analysis. | Requires method development and can be more expensive than PPT. |
| HybridSPE | High | Minimal matrix effects due to efficient phospholipid removal.[7] | Specifically targets and removes phospholipids, a major source of ion suppression.[7] | Can be more costly than other methods. |
Experimental Protocols
Below are detailed methodologies for common procedures in the LC-MS/MS analysis of this compound.
Protocol 1: Solid-Phase Extraction (SPE) of this compound from Human Plasma
This protocol is a general guideline and should be optimized for your specific application.
-
Materials:
-
C18 SPE cartridges (e.g., Waters Oasis HLB)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
0.1 M Ammonium (B1175870) acetate (B1210297) buffer (pH 4.5-5.0)
-
Internal standard working solution (e.g., atorvastatin-d5 lactone)
-
Plasma samples
-
-
Procedure:
-
Sample Pre-treatment: To 200 µL of plasma, add 50 µL of the internal standard working solution. Vortex to mix. Add 200 µL of 0.1 M ammonium acetate buffer and vortex again.
-
SPE Cartridge Conditioning: Condition the C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of water. Do not allow the cartridge to dry out.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge at a slow, steady flow rate (e.g., 1 mL/min).
-
Washing: Wash the cartridge with 1 mL of water, followed by 1 mL of a weak organic solution (e.g., 10% methanol in water) to remove polar interferences.
-
Elution: Elute the this compound and internal standard with 1 mL of methanol or acetonitrile into a clean collection tube.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C. Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase. Vortex to ensure complete dissolution.
-
Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
-
Protocol 2: LC-MS/MS Parameters for this compound Quantification
These are typical starting parameters and should be optimized for your instrument and specific method.
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A typical gradient might start at 30% B, ramp to 95% B over 3-5 minutes, hold for 1-2 minutes, and then return to initial conditions for re-equilibration.
-
Flow Rate: 0.3 - 0.5 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 - 10 µL
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
This compound: Q1: m/z 541.3 -> Q3: m/z 448.2[8]
-
Atorvastatin-d5 Lactone (IS): Q1: m/z 546.3 -> Q3: m/z 453.2 (example)
-
-
Source Parameters:
-
Capillary Voltage: ~3.5 - 4.5 kV
-
Source Temperature: ~120 - 150°C
-
Desolvation Temperature: ~350 - 450°C
-
Gas Flows (Nebulizer, Drying Gas): Optimize for your instrument to achieve a stable spray and efficient desolvation.
-
-
Collision Energy: Optimize for the specific transition to achieve the most abundant product ion.
-
Visualizations
Diagram 1: General Workflow for LC-MS/MS Analysis of this compound
Caption: A generalized workflow for the quantification of this compound from plasma samples.
Diagram 2: Decision Tree for Troubleshooting Ion Suppression
Caption: A logical decision tree for troubleshooting and mitigating ion suppression.
References
- 1. shimadzu5270.zendesk.com [shimadzu5270.zendesk.com]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. Quantitation of the acid and lactone forms of atorvastatin and its biotransformation products in human serum by high-performance liquid chromatography with electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development and validation of a sensitive, simple, and rapid method for simultaneous quantitation of atorvastatin and its acid and lactone metabolites by liquid chromatography-tandem mass spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ajmhsrcmp.org [ajmhsrcmp.org]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Aqueous Solubility of Atorvastatin Lactone for In Vitro Biological Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the aqueous solubility of atorvastatin (B1662188) lactone in in vitro biological assays.
Frequently Asked Questions (FAQs)
Q1: Why is atorvastatin lactone difficult to dissolve in aqueous solutions?
A1: Atorvastatin is classified as a Biopharmaceutical Classification System (BCS) Class II drug, which is characterized by low aqueous solubility and high permeability.[1][2] The lactone form, a prodrug, is also poorly soluble in water, which can lead to challenges in preparing solutions for in vitro experiments and may result in precipitation in cell culture media.[1][3] Its low aqueous solubility of approximately 0.1 mg/mL is a primary factor.[1]
Q2: What is the relationship between this compound and its active hydroxy acid form?
A2: this compound is the inactive, prodrug form of the active atorvastatin hydroxy acid.[4] The lactone undergoes a pH-dependent hydrolysis to open the ring and form the active hydroxy acid, which is the inhibitor of HMG-CoA reductase.[5][6] This interconversion is reversible.
Q3: How does pH affect the stability and solubility of this compound in aqueous media?
A3: The stability of this compound is highly pH-dependent. The lactone form is more stable in acidic conditions (pH around 4.5).[6][7] As the pH increases towards neutral and alkaline conditions (pH ≥ 7), the equilibrium shifts, and the lactone hydrolyzes to the more soluble hydroxy acid form.[6][7] In fact, at pH 9.5, the conversion to the acid form can be complete within hours.[7] This is a critical consideration for experiments in physiological buffers and cell culture media, which are typically at a pH of 7.2-7.4.
Troubleshooting Guide
Problem 1: My this compound is not dissolving when preparing a stock solution.
| Possible Cause | Troubleshooting Steps |
| Inappropriate solvent | This compound has very low solubility in water and aqueous buffers with a pH below 4.[1] For concentrated stock solutions, use organic solvents. |
| Insufficient mixing | Ensure thorough mixing by vortexing or sonicating the solution to aid dissolution.[8] |
Recommended Solvents for Stock Solutions:
| Solvent | Reported Solubility/Notes |
| Dimethyl sulfoxide (B87167) (DMSO) | A common and effective choice for high solubility.[8] |
| Methanol | Freely soluble.[1][9] |
| Acetonitrile | Soluble.[9] |
| Ethanol | Slightly soluble.[1] |
Problem 2: this compound precipitates in my cell culture medium after adding the stock solution.
| Possible Cause | Troubleshooting Steps |
| Exceeding solubility limit | The final concentration of this compound in the medium may be too high. Reduce the final concentration.[8] |
| "Solvent shock" | Rapidly adding a concentrated organic stock solution to the aqueous medium can cause the compound to precipitate. Add the stock solution drop-wise while gently swirling the medium.[10] Pre-warming the medium to 37°C can also help.[10] |
| High final concentration of organic solvent | The final concentration of the organic solvent (e.g., DMSO) should be kept low, typically less than 0.1%, to avoid both toxicity and precipitation.[8] Always run a vehicle control with the same final solvent concentration.[8] |
| Interaction with media components | Components in the cell culture medium, such as salts and proteins, can interact with the compound and cause it to precipitate.[10][11] If using a serum-free medium, consider adding bovine serum albumin (BSA) to improve solubility.[8] |
| Temperature shifts | Moving media between different temperatures (e.g., from cold storage to a 37°C incubator) can affect the solubility of components.[11][12] Ensure the medium is equilibrated to the experimental temperature before adding the compound. |
| pH of the medium | The physiological pH of cell culture media (around 7.4) promotes the hydrolysis of the lactone to the acid form, which may have different solubility characteristics and potential for precipitation.[6][7] |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
Objective: To prepare a concentrated stock solution of this compound for use in in vitro assays.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Under aseptic conditions (e.g., in a biological safety cabinet), accurately weigh the desired amount of this compound powder.
-
Transfer the powder to a sterile microcentrifuge tube.
-
Add the required volume of cell culture-grade DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the tube thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath or brief sonication can aid dissolution.[8][10]
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile tube.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.[4]
-
Store the stock solution at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[4]
Protocol 2: Enhancing Aqueous Solubility using Solid Dispersions (Solvent Evaporation Method)
Objective: To prepare a solid dispersion of this compound with a hydrophilic polymer to improve its dissolution in aqueous media for in vitro assays.
Materials:
-
This compound
-
Hydrophilic polymer (e.g., Poloxamer 188, PVP K-30, Soluplus®)[3][13][14]
-
Methanol (or another suitable volatile solvent)[13]
-
Porcelain dish or glass beaker
-
Magnetic stirrer and hot plate or oven set to a low temperature (e.g., 50°C)[13]
-
Mortar and pestle
-
Sieve
Procedure:
-
Weigh the desired amounts of this compound and the hydrophilic polymer in a specific ratio (e.g., 1:1 or 1:3 drug-to-polymer).[13]
-
Transfer the weighed powders to a porcelain dish or glass beaker.
-
Add a minimal amount of a suitable solvent (e.g., methanol) to dissolve the mixture completely.[13]
-
Gently heat the mixture (e.g., at 50°C) while stirring to facilitate the evaporation of the solvent.[13] Continue until a solid mass is formed.
-
Scrape the resulting solid dispersion from the dish.
-
Pulverize the solid dispersion using a mortar and pestle.
-
Pass the powder through a sieve to obtain a uniform particle size.
-
Store the prepared solid dispersion in a desiccator until use. The resulting powder can then be weighed and dissolved directly in the aqueous assay medium.
Data Presentation
Table 1: Solubility of Atorvastatin in Various Solvents and Formulations
| Substance | Solvent/Carrier | Solubility/Dissolution Enhancement | Reference |
| Atorvastatin | Aqueous solution (pH < 4) | Insoluble | [1] |
| Atorvastatin | Distilled Water | Very slightly soluble | [1] |
| Atorvastatin Calcium | Water | 0.11–0.12 mg/mL | [2] |
| Atorvastatin Calcium | 0.1 N HCl | 0.01 mg/mL | [2] |
| Atorvastatin Calcium | 0.05 M Phosphate Buffer (pH 7.4) | 0.70-0.72 mg/mL | [2] |
| Atorvastatin | Solid Dispersion with Kolliwax GMS (1:1 ratio) | ~8-fold increase compared to pure drug | [13] |
| Atorvastatin Calcium Trihydrate | Deep Eutectic Solvent (Nicotinamide:Propylene Glycol) | 0.158 mg/mL (compared to 0.000597 mg/mL in water) | [15][16] |
| Atorvastatin | Solid Dispersion with Pluronic F127®/F68® | Up to 93% of content dissolved within 30 min | [17] |
Visualizations
Caption: HMG-CoA reductase pathway and the inhibitory action of active atorvastatin.
Caption: pH-dependent interconversion of this compound and its active hydroxy acid form.
Caption: General experimental workflow for preparing this compound for in vitro assays.
Caption: Troubleshooting decision tree for this compound precipitation in cell culture media.
References
- 1. Solubility and Bioavailability Enhancement of Poorly Aqueous Soluble Atorvastatin: In Vitro, Ex Vivo, and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current Evidence, Challenges, and Opportunities of Physiologically Based Pharmacokinetic Models of Atorvastatin for Decision Making [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. DFT study on hydroxy acid–lactone interconversion of statins: the case of atorvastatin - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. The Chemical Stability Characterization and Kinetics of Statins in Aqueous Cyclodextrin Ocular Preparations: A Formulation Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 12. researchgate.net [researchgate.net]
- 13. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 14. In vitro dissolution study of atorvastatin binary solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Solubility improvement of atorvastatin using deep eutectic solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. pharmaexcipients.com [pharmaexcipients.com]
Troubleshooting low recovery of atorvastatin lactone during solid-phase extraction
Welcome to the technical support center for troubleshooting low recovery of atorvastatin (B1662188) lactone during solid-phase extraction (SPE). This resource is designed for researchers, scientists, and drug development professionals to help identify and resolve common issues encountered during sample preparation.
Frequently Asked Questions (FAQs)
Q1: What is atorvastatin lactone and why is its recovery during SPE challenging?
Atorvastatin is administered as a calcium salt of the active acid form. In vivo, it is metabolized to active hydroxy metabolites and can also exist in equilibrium with its inactive lactone form.[1][2][3] The lactone form is less polar than the acid form and can be prone to hydrolysis back to the acid form, especially under certain pH and temperature conditions.[4][5] This instability during the multi-step SPE process is a primary reason for low and variable recovery.
Q2: What are the critical factors affecting the stability and recovery of this compound during SPE?
Several factors can significantly impact the recovery of this compound:
-
pH: The equilibrium between the lactone and acid forms is pH-dependent. The lactone form is more stable under acidic conditions (pH 4-5).[4][5] At neutral or alkaline pH, the lactone readily hydrolyzes to the carboxylic acid form.[5]
-
Temperature: Higher temperatures can accelerate the hydrolysis of the lactone. It is recommended to keep samples and solutions at low temperatures (e.g., 4°C) during processing.[1][4]
-
Sample Matrix: The complexity of the biological matrix (e.g., plasma, serum) can interfere with the extraction process.
-
SPE Sorbent and Solvents: The choice of SPE sorbent, as well as the composition and volume of the conditioning, loading, washing, and elution solvents, are crucial for efficient extraction.[6][7]
-
Interconversion: The interconversion between the lactone and acid forms can occur during sample storage and the extraction procedure, leading to inaccurate quantification of the lactone.[8]
Q3: Can this compound convert back to the acid form during the SPE procedure?
Yes, the conversion of this compound to its acid form is a significant issue. This hydrolysis is more pronounced at neutral or higher pH and at room temperature.[4] To minimize this, it is crucial to control the pH of the sample and all solutions used during the SPE process, keeping them in the acidic range, and to perform the extraction at reduced temperatures.
Troubleshooting Guide
This guide addresses specific issues that can lead to low recovery of this compound and provides step-by-step solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low recovery of this compound in the final eluate. | 1. Hydrolysis of lactone to the acid form: The pH of the sample, wash, or elution solutions may be too high (neutral or alkaline). | 1. Acidify the sample: Adjust the sample pH to around 4.5-5.0 with a suitable buffer (e.g., sodium acetate (B1210297) buffer) before loading onto the SPE cartridge.[4] 2. Use acidic solutions: Ensure all SPE solutions (conditioning, wash, and elution) are maintained at an acidic pH. For example, adding a small percentage of formic or acetic acid to the solvents can help stabilize the lactone.[8][9] 3. Work at low temperatures: Perform the entire SPE procedure on ice or in a cold room to minimize hydrolysis.[1][4] |
| 2. Incomplete elution: The elution solvent may not be strong enough to desorb the lactone from the SPE sorbent completely. | 1. Increase elution solvent strength: Use a stronger elution solvent or increase the proportion of the organic solvent in the elution mixture. For reversed-phase SPE, this could mean increasing the percentage of acetonitrile (B52724) or methanol (B129727). 2. Increase elution volume: Use a larger volume of the elution solvent to ensure complete recovery.[6] 3. Perform multiple elutions: Elute the cartridge multiple times with fresh aliquots of the elution solvent and combine the eluates. | |
| 3. Analyte breakthrough during loading or washing: The sample loading or wash solvent may be too strong, causing the lactone to pass through the cartridge without being retained or to be washed away prematurely. | 1. Optimize loading conditions: Ensure the sample is loaded in a weak solvent to promote retention. For reversed-phase SPE, this means a highly aqueous solution. 2. Use a weaker wash solvent: The wash solvent should be strong enough to remove interferences but weak enough to not elute the analyte of interest. Reduce the organic content of the wash solution.[7] | |
| 4. Improper sorbent selection: The chosen SPE sorbent may not have the appropriate chemistry for retaining this compound. | 1. Select a suitable sorbent: Reversed-phase sorbents like C18 or polymeric sorbents like HLB (Hydrophilic-Lipophilic Balance) are commonly used for atorvastatin and its metabolites.[10] | |
| High variability in recovery between samples. | 1. Inconsistent sample pH: Variations in the pH of individual samples can lead to different rates of lactone hydrolysis. | 1. Standardize pH adjustment: Ensure consistent and accurate pH adjustment for all samples before SPE. |
| 2. Inconsistent temperature control: Fluctuations in temperature during sample processing can affect the stability of the lactone. | 1. Maintain consistent low temperature: Use an ice bath or a refrigerated unit for all samples throughout the extraction process. | |
| 3. Inconsistent SPE technique: Variations in flow rates during loading, washing, or elution can affect recovery. | 1. Automate or standardize the procedure: Use an automated SPE system or ensure a consistent manual technique with controlled flow rates. | |
| This compound detected in the wash fraction. | 1. Wash solvent is too strong: The organic content of the wash solvent is high enough to start eluting the lactone. | 1. Reduce the strength of the wash solvent: Decrease the percentage of organic solvent in the wash solution. Perform a systematic evaluation of different wash solvent compositions to find the optimal balance between removing interferences and retaining the analyte.[7] |
| No or very little this compound detected in any fraction (load, wash, or elute). | 1. Irreversible binding to the sorbent: The lactone may be too strongly retained on the SPE sorbent. | 1. Use a much stronger elution solvent: Try a significantly stronger solvent or a combination of solvents to elute the analyte.[7] 2. Check for secondary interactions: The analyte might be interacting with the sorbent through mechanisms other than the primary retention mechanism. Consider a different type of SPE sorbent. |
| 2. Degradation of the analyte: The lactone may be degrading due to factors other than hydrolysis. | 1. Investigate other stability factors: While less common for this compound, consider potential degradation due to light or oxidation and take appropriate precautions like using amber vials and inert gas.[6] |
Experimental Protocols
Protocol 1: Solid-Phase Extraction of this compound from Human Plasma
This protocol is a general guideline and may require optimization for specific applications.
-
Sample Pre-treatment:
-
SPE Cartridge Conditioning:
-
Use a C18 or HLB SPE cartridge.
-
Condition the cartridge by passing 1 mL of methanol followed by 1 mL of deionized water.
-
Equilibrate the cartridge with 1 mL of 0.1 M ammonium (B1175870) acetate buffer (pH 4.6).[9] Do not allow the cartridge to go dry.
-
-
Sample Loading:
-
Load the pre-treated plasma sample onto the conditioned SPE cartridge at a slow, consistent flow rate (e.g., 1 mL/min).
-
-
Washing:
-
Wash the cartridge with 1 mL of deionized water to remove salts and polar interferences.
-
Wash the cartridge with 1 mL of a weak organic solvent mixture (e.g., 5% methanol in water) to remove less polar interferences. The exact composition should be optimized.
-
-
Elution:
-
Dry the cartridge under vacuum or with nitrogen for 5 minutes.
-
Elute the this compound with 1 mL of an appropriate elution solvent (e.g., acetonitrile or a mixture of acetonitrile and methanol). The addition of a small amount of acid (e.g., 0.1% formic acid) to the elution solvent can help maintain the stability of the lactone.
-
Collect the eluate.
-
-
Post-Elution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at a low temperature (e.g., 40°C).
-
Reconstitute the residue in a suitable solvent for LC-MS/MS analysis.
-
Visualizations
Caption: Troubleshooting workflow for low this compound recovery.
Caption: General workflow for solid-phase extraction of this compound.
References
- 1. scispace.com [scispace.com]
- 2. An Improved HPLC Method with the Aid of a Chemometric Protocol: Simultaneous Determination of Atorvastatin and Its Metabolites in Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clinical pharmacokinetics of atorvastatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantitation of the acid and lactone forms of atorvastatin and its biotransformation products in human serum by high-performance liquid chromatography with electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. welchlab.com [welchlab.com]
- 7. m.youtube.com [m.youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
Optimization of mobile phase composition for baseline separation of atorvastatin and its metabolites
Technical Support Center: Atorvastatin (B1662188) and Metabolite Separation
Welcome to the technical support center for the chromatographic analysis of atorvastatin and its metabolites. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the baseline separation of these compounds.
Frequently Asked Questions (FAQs)
Q1: What are the major metabolites of atorvastatin, and how do they impact chromatographic analysis?
Atorvastatin is primarily metabolized in the liver by the cytochrome P450 3A4 (CYP3A4) enzyme to form two active metabolites: ortho-hydroxyatorvastatin (o-OH-atorvastatin) and para-hydroxyatorvastatin (p-OH-atorvastatin).[1][2][3][4][5] These metabolites contribute significantly to the drug's therapeutic effect, accounting for approximately 70% of the circulating HMG-CoA reductase inhibitory activity.[2][5][6]
A key challenge in the analysis is the pH-dependent equilibrium between the pharmacologically active hydroxy acid forms and their corresponding inactive lactone forms.[2][7][8][9] This interconversion can lead to peak splitting, broadening, or the appearance of unexpected peaks if the mobile phase pH is not carefully controlled.[9] Maintaining the mobile phase pH between 4 and 5 is crucial to minimize this interconversion during analysis.[9]
Q2: What is a typical starting mobile phase composition for the separation of atorvastatin and its metabolites?
A common starting point for reversed-phase HPLC (RP-HPLC) analysis is a mixture of an organic solvent (acetonitrile or methanol) and an aqueous buffer. A typical mobile phase might consist of acetonitrile (B52724) and a buffer like ammonium (B1175870) acetate (B1210297) or potassium dihydrogen phosphate, with the pH adjusted to the acidic range (e.g., pH 3-5).[10][11][12] The organic solvent percentage can be optimized, often in the range of 40-70%, to achieve the desired retention and resolution.[6][13][14] For instance, a mobile phase of 0.02 M potassium dihydrogen phosphate, acetonitrile, and methanol (B129727) in a ratio of 30:10:60 (v/v/v) with the pH adjusted to 4 has been used successfully.[11]
Q3: How can I improve the resolution between atorvastatin and its hydroxylated metabolites?
Optimizing the mobile phase composition is key to improving resolution. Here are several strategies:
-
Adjusting Organic Solvent Ratio: Fine-tuning the percentage of acetonitrile or methanol can significantly impact selectivity and resolution. A systematic approach, such as running a gradient or a series of isocratic runs with varying solvent strengths, is recommended.
-
Modifying Mobile Phase pH: Small adjustments to the pH of the aqueous buffer can alter the ionization state of the analytes and, consequently, their retention and separation.
-
Changing the Organic Modifier: Switching between acetonitrile and methanol can alter the selectivity of the separation due to different solvent-analyte interactions.
-
Utilizing a Design of Experiments (DoE) Approach: A factorial design can be employed to systematically investigate the effects of multiple variables (e.g., mobile phase composition, column temperature, and flow rate) and their interactions on chromatographic resolution.[6][13][15]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Poor Peak Shape (Tailing or Fronting) | Inappropriate mobile phase pH causing partial ionization. | Adjust the mobile phase pH to be at least 2 units away from the pKa of the analytes. For atorvastatin (pKa ≈ 4.5), a pH between 3 and 4 is often effective.[16] |
| Secondary interactions with the stationary phase. | Add a competing agent like triethylamine (B128534) (TEA) to the mobile phase in low concentrations (e.g., 0.1%) to mask active silanol (B1196071) groups. | |
| Column overload. | Reduce the sample concentration or injection volume.[17] | |
| Peak Splitting or Double Peaks | Interconversion between the acid and lactone forms of atorvastatin and its metabolites. | Ensure the mobile phase pH is controlled and maintained between 4 and 5 to stabilize one form.[9] |
| Co-elution with an interference. | Modify the mobile phase composition (organic solvent ratio or pH) to improve selectivity. Consider using a different stationary phase. | |
| Inconsistent Retention Times | Fluctuation in mobile phase composition due to solvent evaporation or improper mixing. | Use low-evaporation caps (B75204) for mobile phase reservoirs and ensure proper degassing and mixing of the mobile phase.[18] The use of an online mixer or pre-mixing the mobile phase can improve consistency.[17] |
| Column temperature variations. | Use a column oven to maintain a stable temperature.[6][13][14][17] | |
| Pump malfunction or leaks. | Check for leaks in the system and ensure the pump is delivering a consistent flow rate.[17] | |
| Loss of Resolution | Column degradation or contamination. | Flush the column with a strong solvent or, if necessary, replace the column. Using a guard column can help extend the life of the analytical column.[17] |
| Changes in mobile phase preparation. | Ensure consistent and accurate preparation of the mobile phase for every run. | |
| Baseline Noise or Drift | Contaminated mobile phase or detector cell. | Filter the mobile phase and flush the detector cell.[17] |
| Detector lamp aging. | Replace the detector lamp if it has exceeded its recommended lifetime.[17] |
Experimental Protocols
Optimized HPLC Method for Atorvastatin and its Metabolites
This protocol is a representative example based on published methods.[6][13][14]
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile and 10 mM ammonium formate (B1220265) buffer (pH adjusted to 4.0 with formic acid). A gradient elution may be employed for optimal separation.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Detection Wavelength: 247 nm.[16]
-
Injection Volume: 10 µL.
-
Sample Preparation: Samples should be dissolved in the mobile phase or a compatible solvent.
Data Presentation
Table 1: Influence of Mobile Phase Composition on Retention Time (t_R) and Resolution (R_s)
| Mobile Phase Composition (Acetonitrile:Buffer, v/v) | Analyte | t_R (min) | R_s (vs. Atorvastatin) |
| 50:50 | p-OH-Atorvastatin | 5.8 | 1.8 |
| o-OH-Atorvastatin | 6.5 | 1.2 | |
| Atorvastatin | 7.4 | - | |
| Atorvastatin Lactone | 8.5 | 1.5 | |
| 60:40 | p-OH-Atorvastatin | 4.2 | 2.1 |
| o-OH-Atorvastatin | 4.9 | 1.4 | |
| Atorvastatin | 5.8 | - | |
| This compound | 6.9 | 1.7 | |
| 70:30 | p-OH-Atorvastatin | 3.1 | 2.5 |
| o-OH-Atorvastatin | 3.7 | 1.6 | |
| Atorvastatin | 4.6 | - | |
| This compound | 5.5 | 1.9 |
Note: The data in this table is illustrative and compiled from trends observed in various cited literature. Actual results may vary based on specific experimental conditions.
Visualizations
Caption: Metabolic pathway of Atorvastatin.
Caption: General workflow for HPLC analysis.
References
- 1. ClinPGx [clinpgx.org]
- 2. droracle.ai [droracle.ai]
- 3. researchgate.net [researchgate.net]
- 4. Atorvastatin - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. An Improved HPLC Method with the Aid of a Chemometric Protocol: Simultaneous Determination of Atorvastatin and Its Metabolites in Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantitation of the acid and lactone forms of atorvastatin and its biotransformation products in human serum by high-performance liquid chromatography with electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. encyclopedia.pub [encyclopedia.pub]
- 9. researchgate.net [researchgate.net]
- 10. rjptonline.org [rjptonline.org]
- 11. Stability Indicating RP-HPLC Estimation of Atorvastatin Calcium and Amlodipine Besylate in Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jddtonline.info [jddtonline.info]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Optimization of a forced degradation study of atorvastatin employing an experimental design approach | Macedonian Journal of Chemistry and Chemical Engineering [mjcce.org.mk]
- 16. tandfonline.com [tandfonline.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. waters.com [waters.com]
Scalable process development for the industrial synthesis of atorvastatin lactone
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scalable industrial synthesis of atorvastatin (B1662188) lactone.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the synthesis of atorvastatin lactone, offering potential causes and solutions.
Q1: What are the most common impurities in this compound synthesis and how can they be minimized?
A1: Process-related impurities are a critical concern in scaling up the synthesis of this compound. The most frequently observed impurities include diastereomeric impurities (DSAT), desfluoro-atorvastatin (DFAT), and this compound itself when the target is the calcium salt.[1] The formation of these impurities is highly dependent on the specific manufacturing process and its parameters.[][3]
-
This compound (when the target is the open-chain form): This impurity can form during acidic deprotection of side-chain protecting groups or during the hydrolysis of the ester.[1] Acidic conditions can catalyze the intramolecular cyclization of the 5-hydroxy group with the carboxylic acid moiety of the heptanoic acid side chain to form the stable six-membered lactone ring.[1] To minimize its formation, careful control of pH and temperature during hydrolysis is crucial.
-
Diastereomeric Impurities: Atorvastatin possesses two chiral centers on its heptanoic acid side chain. Diastereomeric impurities arise from a lack of precise stereochemical control during the synthesis, often during the reduction of the β-keto ester intermediate.[1] Employing enantioselective routes from the outset is key to preventing these impurities.[3]
-
Methyl Ester Impurity: In processes utilizing methanol (B129727), the formation of the methyl ester of atorvastatin is a common impurity, with typical levels around 1 to 1.5%.[4] Reducing the residual methanol content to less than 3% w/v before the re-acidification step can significantly decrease this impurity to 0.1% or less.[4] This can be achieved through vacuum or atmospheric distillation.[4]
Q2: Low yields are being observed in the Paal-Knorr condensation step. What are the potential causes and solutions?
A2: The Paal-Knorr condensation is a pivotal step in many atorvastatin synthesis routes for forming the central pyrrole (B145914) ring.[1] Low yields in this step can often be attributed to several factors:
-
Inefficient Water Removal: The condensation reaction produces water, which can inhibit the cyclization if not effectively removed.[1]
-
Suboptimal Reaction Conditions: The reaction can be slow, and the choice of catalyst and temperature is critical for its efficiency.[1]
-
Steric Hindrance: The bulky substituents on the reactants can sterically hinder the cyclization process.[1]
Troubleshooting Steps:
-
Water Removal: Employ a Dean-Stark trap or azeotropic distillation (e.g., with a toluene-heptane co-solvent system) to continuously remove water as it is formed.[1]
-
Catalyst and Conditions: Utilize an effective acid catalyst such as pivalic acid.[1] Ensure optimal reaction temperature and time, monitoring the reaction progress by a suitable analytical method like TLC or HPLC.
Q3: During the conversion of the diol ester to this compound, what are the critical process parameters to control?
A3: The cyclization of the diol acid to form the lactone is sensitive to reaction conditions. Key parameters to control include:
-
Temperature and Time: The mixture is typically stirred at an elevated temperature (e.g., 75-85°C) for an extended period (e.g., 18 hours) to ensure complete lactonization.[4]
-
Solvent: Toluene (B28343) is commonly used as the solvent for this step, and water is removed azeotropically by heating at reflux.[4]
-
Acidification: After saponification to the sodium salt, the mixture must be re-acidified to form the free diol acid before lactonization.[4]
Q4: What are the recommended safety precautions when handling this compound and its intermediates?
A4: Standard laboratory safety protocols should be strictly followed. This includes:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[5][6] In case of dust formation, use a self-contained breathing apparatus.[6]
-
Handling: Avoid contact with skin, eyes, and clothing.[5] Avoid ingestion and inhalation.[5] Handle in a well-ventilated area.[7]
-
Storage: Store in a cool, dry place, away from incompatible substances.[5] Keep containers tightly closed when not in use.[5] It is recommended to store at temperatures below -15°C and to warm to room temperature before use.[5]
Data Presentation
Table 1: Comparison of this compound Synthesis Routes
| Synthesis Route | Key Features | Reported Overall Yield | Reference |
| Hantzsch-type Reaction | Three-component reaction under high-speed vibration milling. | 38% | [8][9] |
| Paal-Knorr Condensation | Condensation of a 1,4-diketone with a primary amine carrying the chiral side chain. | Not explicitly stated as a single value, but is a key step in many high-yielding industrial syntheses.[1][10] | [1][10] |
| Münchnone [3+2] Cycloaddition | A convergent approach to the pyrrole core. | A four-step synthesis from commercially available materials is reported. | [11][12] |
Table 2: Typical Yields and Purity in a Scalable Paal-Knorr Based Synthesis
| Step | Product | Yield | Purity (HPLC) | Reference |
| Lactonization and Recrystallization | This compound (crude) | 59.8% | Methyl Ester Impurity: 1.3% | [4] |
| Recrystallization from Toluene | This compound (pure) | - | Methyl Ester Impurity: 0.6% | [4] |
| Optimized Lactonization (Methanol Removal) | This compound | 63% | Methyl Ester Impurity: ≤0.1% | [4][13] |
| Conversion to Atorvastatin Calcium | Atorvastatin Calcium | 75% | 99.5% | [14] |
Experimental Protocols
1. Paal-Knorr Condensation for Pyrrole Ring Formation
-
Reactants:
-
Primary amine with chiral side chain (1.0 eq)
-
4-fluoro-α-(2-methyl-1-oxopropyl)-γ-oxo-N,β-diphenyl-benzenebutaneamide (Diketone) (1.09 eq)
-
Toluene (solvent)
-
Pivalic acid (0.7 eq, catalyst)
-
n-Ethylmorpholine (0.7 eq)
-
-
Procedure:
-
To a reaction vessel equipped with a Dean-Stark apparatus and under a nitrogen atmosphere, add the primary amine and the diketone.[1]
-
Add toluene as the solvent to the mixture.
-
Warm the mixture to 50°C with stirring.
-
At 50°C, add pivalic acid followed by n-ethylmorpholine.[1]
-
Heat the resulting suspension to reflux.
-
Continuously remove water via the Dean-Stark trap.[1]
-
Monitor the reaction for completion using a suitable analytical method (e.g., TLC or HPLC).[1]
-
2. Deprotection, Saponification, and Lactonization
-
Procedure:
-
Deprotection: Dissolve the acetonide ester intermediate in warm methanol and add aqueous hydrochloric acid. Stir at 30°C to produce the diol ester.[4]
-
Saponification: Add methyl tert-butyl ether and aqueous sodium hydroxide (B78521) to the diol ester solution and stir at 30°C to form the sodium salt.[4]
-
Extraction: Add water and wash the mixture with methyl tert-butyl ether.[4]
-
Methanol Removal: Remove residual methanol from the aqueous layer by atmospheric or vacuum distillation until the methanol content is below 3% w/v.[4]
-
Lactonization: Cool the mixture, acidify, and extract into toluene. Heat the toluene solution at reflux for 4 hours, removing water azeotropically.[4]
-
Isolation: Cool the mixture, filter, and wash the solid with toluene. The crude lactone can be recrystallized from toluene to improve purity.[4]
-
3. Conversion of this compound to Atorvastatin Calcium
-
Procedure:
-
Suspend this compound in a mixture of THF and water.[14]
-
Add an aqueous solution of sodium hydroxide dropwise and stir for several hours at room temperature, monitoring the reaction by HPLC.[14]
-
Dilute the reaction mixture with heptane (B126788) and separate the aqueous layer.
-
Extract the aqueous layer with ethyl acetate (B1210297) and wash with brine.[14]
-
Dry the combined organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The resulting sodium salt can then be converted to the calcium salt by treatment with a solution of calcium acetate or calcium chloride.[14][15] The precipitated atorvastatin calcium can be isolated by filtration.[14][15]
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 3. veeprho.com [veeprho.com]
- 4. US20090221839A1 - Preparation of an Atorvastatin Intermediate - Google Patents [patents.google.com]
- 5. biosynth.com [biosynth.com]
- 6. kmpharma.in [kmpharma.in]
- 7. echemi.com [echemi.com]
- 8. Concise synthesis of this compound under high-speed vibration milling conditions - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. An improved kilogram-scale preparation of atorvastatin calcium - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Atorvastatin (Lipitor) by MCR - PMC [pmc.ncbi.nlm.nih.gov]
- 13. WO2007029216A1 - Preparation of an atorvastatin intermediate - Google Patents [patents.google.com]
- 14. biomolther.org [biomolther.org]
- 15. EP2560952A1 - Production of atorvastatin low in lactone impurities - Google Patents [patents.google.com]
Refinement of crystallization methods to obtain pure atorvastatin lactone Form II
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the crystallization of pure atorvastatin (B1662188) lactone Form II.
Frequently Asked Questions (FAQs)
Q1: What are the different polymorphic forms of atorvastatin lactone?
A1: this compound is known to exist in at least two crystalline polymorphic forms, Form I and Form II, as well as an amorphous form.[1] These forms have distinct physical properties, including melting points, X-ray powder diffraction (XRPD) patterns, and infrared (IR) spectra.[1]
Q2: What are the key characteristics of this compound Form II?
A2: Crystalline Form II of this compound is characterized by a melting point of approximately 97-99°C.[1] Its identity is confirmed by specific peaks in its X-ray powder diffraction (XRPD) pattern.[1]
Q3: Why is it important to obtain a specific polymorphic form like Form II?
A3: Different polymorphic forms of a pharmaceutical substance can have different physicochemical properties, such as solubility, dissolution rate, and stability.[2] Controlling the polymorphic form is crucial for ensuring consistent product quality and performance. For active pharmaceutical ingredients (APIs), variations in polymorphic form can impact bioavailability.
Q4: What are the common challenges encountered during the crystallization of this compound Form II?
A4: Common challenges include the formation of the incorrect polymorph (Form I or amorphous), the presence of chemical impurities, and physical phenomena like "oiling out," where the compound separates as a liquid instead of a solid.[3][4]
Troubleshooting Guide
Issue 1: The final product is not Form II or is a mixture of polymorphs.
Symptoms:
-
The melting point is different from the expected 97-99°C.[1]
-
The X-ray powder diffraction (XRPD) pattern does not match the reference for Form II.
-
Differential Scanning Calorimetry (DSC) shows multiple thermal events or broad transitions.[5][6][7]
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Incorrect Solvent System | Use a solvent system known to favor the crystallization of Form II, such as a mixture of an alcohol (e.g., isopropyl alcohol) and a non-polar hydrocarbon (e.g., hexane).[1] The ratio of solvent to anti-solvent is a critical parameter. |
| Inappropriate Cooling Rate | A rapid cooling rate can sometimes lead to the formation of a less stable polymorph or an amorphous solid.[6] Experiment with a slower, more controlled cooling profile to allow for the selective nucleation and growth of Form II crystals. |
| Lack of Seeding | The absence of seed crystals can lead to spontaneous nucleation of a different, potentially more kinetically favored polymorph. Introduce a small quantity of pure Form II seed crystals at the appropriate supersaturation level to direct the crystallization towards the desired form.[2][8] |
| Contamination with Form I | If the starting material contains traces of Form I, it can act as a template for the crystallization of more Form I. Ensure the starting this compound is of high purity or consider a purification step prior to the final crystallization. |
Issue 2: The product "oils out" during crystallization.
Symptoms:
-
Formation of liquid droplets or an oily layer instead of solid crystals upon cooling or addition of an anti-solvent.[4]
-
The solidified product, if any, is amorphous or a glassy solid.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| High Supersaturation | "Oiling out" often occurs when the level of supersaturation is too high.[3] Reduce the initial concentration of this compound in the solvent. |
| Low Melting Point of the Solute-Solvent System | The melting point of the solid may be lower than the temperature of the solution, causing it to liquefy.[4] Try using a different solvent system or adjusting the solvent-to-anti-solvent ratio to raise the melting point of the solvated compound. |
| Rapid Addition of Anti-solvent | Adding the anti-solvent too quickly can generate a high local supersaturation, leading to oiling out.[3] Add the anti-solvent slowly and with vigorous stirring to maintain a controlled level of supersaturation. |
| Presence of Impurities | Impurities can lower the melting point of the compound, increasing the likelihood of oiling out.[4] Purify the crude this compound before the final crystallization step. |
Issue 3: The final product has a low purity.
Symptoms:
-
Presence of extra peaks in the High-Performance Liquid Chromatography (HPLC) chromatogram.[9][10]
-
Unexpected results in spectroscopic analyses (e.g., NMR, Mass Spectrometry) indicating the presence of other chemical entities.[11][12]
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Incomplete Reaction or Side Reactions | Impurities from the synthesis of this compound may carry over. Common impurities can include diastereomers, desfluoro-atorvastatin, or atorvastatin methyl ester.[9][13] Consider a purification step like column chromatography before crystallization. |
| Degradation of this compound | This compound can be susceptible to degradation, especially under acidic or basic conditions, leading to the formation of impurities.[12] Ensure that the pH of the crystallization medium is controlled and avoid prolonged exposure to harsh conditions. |
| Hydrolysis of the Lactone Ring | The lactone ring can hydrolyze back to the hydroxy acid form, particularly in the presence of water and at non-neutral pH.[14][15][16] Use anhydrous solvents where possible and control the pH. |
| Co-precipitation of Impurities | Impurities with similar solubility profiles may co-precipitate with the desired product. Optimize the crystallization conditions (e.g., solvent system, cooling rate) to maximize the purity of the crystalline product. |
Data Presentation
Table 1: Physicochemical Properties of this compound Polymorphs
| Property | Form I | Form II | Amorphous |
| Melting Point | 127-130°C[1] | 97-99°C[1] | Not applicable |
| Moisture Content | 0.3-0.5%[1] | 1-4%[1] | Variable |
| XRPD Peaks (2θ) | Distinct pattern | 9.2, 16.6, 18.9, 19.3, 20.0, 20.5, 23.5, 24.0 ± 0.2°[1] | Broad halo |
Table 2: Analytical Techniques for Characterization and Purity Assessment
| Technique | Purpose |
| X-Ray Powder Diffraction (XRPD) | Polymorph identification and characterization.[5][6][7] |
| Differential Scanning Calorimetry (DSC) | Determination of melting point and thermal events.[5][6][7] |
| Thermogravimetric Analysis (TGA) | Assessment of solvent/water content.[1] |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification of impurities.[9][10][17] |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Identification of impurities and degradation products.[9][11] |
| Infrared (IR) Spectroscopy | Confirmation of functional groups and polymorphic form.[1] |
Experimental Protocols
Protocol 1: Anti-solvent Crystallization of this compound Form II
-
Dissolution: Dissolve this compound (e.g., 2.0 g) in a suitable solvent such as isopropyl alcohol (e.g., 5.0 ml) with stirring until a clear solution is obtained.[1] The starting material can be either solid or an oil.[1]
-
Anti-solvent Addition: To the clear solution, slowly add a non-polar anti-solvent like hexane (B92381) (e.g., 50.0 ml) under continuous stirring.[1] The slow addition is crucial to avoid oiling out.
-
Precipitation and Stirring: As the anti-solvent is added, a precipitate will form. Continue stirring the resulting slurry for a period of time to ensure complete crystallization and equilibration to the stable Form II.
-
Isolation: Filter the precipitated product under suction.
-
Drying: Dry the filtered crystals under vacuum to remove residual solvents.
-
Characterization: Characterize the dried product using XRPD, DSC, and HPLC to confirm the polymorphic form and purity.
Visualizations
Caption: Workflow for the anti-solvent crystallization of this compound Form II.
Caption: Troubleshooting logic for the crystallization of this compound Form II.
References
- 1. WO2006067795A2 - Novel polymorphic forms of this compound and process for preparing the same - Google Patents [patents.google.com]
- 2. Process Intensification of Atorvastatin Calcium Crystallization for Target Polymorph Development via Continuous Combined Cooling and Antisolvent Crystallization Using an Oscillatory Baffled Crystallizer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Crystal forms of atorvastatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Solid State Characterization of Commercial Crystalline and Amorphous Atorvastatin Calcium Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 8. EP2560952A1 - Production of atorvastatin low in lactone impurities - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. Unveiling Impurities: A Comprehensive RP-HPLC Method for Accurate Atorvastatin Impurity Analysis in Pharmaceuticals Using an Accuracy Profile Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. waters.com [waters.com]
- 12. Characterization of two new degradation products of atorvastatin calcium formed upon treatment with strong acids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. WO2007029216A1 - Preparation of an atorvastatin intermediate - Google Patents [patents.google.com]
- 14. Quantitation of the acid and lactone forms of atorvastatin and its biotransformation products in human serum by high-performance liquid chromatography with electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. DFT study on hydroxy acid–lactone interconversion of statins: the case of atorvastatin - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. Study on the conversion of three natural statins from lactone forms to their corresponding hydroxy acid forms and their determination in Pu-Erh tea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. sphinxsai.com [sphinxsai.com]
Addressing analytical variability in quantifying atorvastatin acid-lactone equilibrium
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of atorvastatin (B1662188) acid-lactone equilibrium.
Frequently Asked Questions (FAQs)
Q1: What is the atorvastatin acid-lactone equilibrium?
A1: Atorvastatin exists in a reversible, pH-dependent equilibrium between its active carboxylic acid form and its inactive lactone form.[1][2] Under acidic conditions, the equilibrium shifts towards the formation of the lactone through intramolecular esterification.[3] Conversely, in neutral to alkaline conditions, the lactone ring is hydrolyzed to the open-chain carboxylic acid form.[2][4] This dynamic interconversion is a critical factor to consider during analytical quantification to ensure accurate results.
Q2: Why is it crucial to quantify both the acid and lactone forms of atorvastatin?
A2: Although the hydroxy acid form is the pharmacologically active HMG-CoA reductase inhibitor, the lactone form can be present in formulations and can form in vivo.[5] The lactone is more lipophilic and can have different absorption, distribution, metabolism, and excretion (ADME) properties.[6] Therefore, to fully understand the pharmacokinetics and overall exposure of atorvastatin, it is essential to quantify both the acid and lactone forms, as well as their respective metabolites.[4][7]
Q3: What are the main factors that influence the atorvastatin acid-lactone equilibrium?
A3: The primary factors influencing the equilibrium are:
-
pH: This is the most critical factor. Acidic pH (<4) favors lactonization, while neutral to basic pH (>6) promotes hydrolysis to the acid form.[2][8][9]
-
Temperature: Higher temperatures can accelerate the rate of both lactonization and hydrolysis.[4] Therefore, proper sample storage at low temperatures (e.g., 4°C or -80°C) is crucial to maintain the in-vivo equilibrium.[4][7]
-
Enzymatic Activity: In biological matrices, enzymes like UDP-glucuronosyltransferases (UGTs) can contribute to the formation of atorvastatin lactone.[5][10]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High variability in replicate injections | Inconsistent sample temperature leading to interconversion in the autosampler. | Maintain samples at a controlled low temperature (e.g., 10°C) in the autosampler. Use of non-preslit septa for vials can also minimize solvent evaporation and concentration changes. |
| Mobile phase composition changing over time due to volatile components. | Use low evaporation reservoir caps (B75204) for mobile phase bottles, especially when using volatile solvents like tetrahydrofuran (B95107) (THF).[11] | |
| Artificially high lactone concentration | Sample pH is too acidic, causing conversion of the acid to the lactone during sample preparation or storage. | Ensure sample pH is maintained at a stable, near-neutral level (pH ~6.0-7.4) immediately after collection.[4] Acidification, if required for extraction, should be done immediately before the extraction step. |
| Acidic mobile phase causing on-column conversion. | Evaluate the mobile phase pH. While acidic conditions are common for reversed-phase chromatography, a less acidic mobile phase might be necessary if on-column conversion is suspected. | |
| Artificially high acid concentration | Sample pH is too alkaline, leading to hydrolysis of the lactone during sample processing. | Buffer the samples to a pH of approximately 6.0 to stabilize the lactone form.[4] |
| High temperature exposure of the sample. | Process and store samples at low temperatures (e.g., on an ice-water slurry) to minimize temperature-dependent hydrolysis.[7] | |
| Poor chromatographic separation of acid and lactone | Inappropriate column or mobile phase. | A C18 or phenyl-based column is often suitable.[3][7] Gradient elution with a mobile phase consisting of an organic solvent (e.g., acetonitrile, methanol) and a buffered aqueous phase (e.g., ammonium (B1175870) acetate (B1210297), formic acid) is commonly used.[3][7] |
| Low recovery of one or both analytes | Suboptimal extraction procedure. | For liquid-liquid extraction, test different organic solvents (e.g., methyl tert-butyl ether).[4] For solid-phase extraction, ensure the sorbent and elution solvents are appropriate for the polarity of both the acid and lactone forms. |
| Adsorption of analytes to container surfaces. | Use silanized glassware or polypropylene (B1209903) tubes to minimize non-specific binding. |
Data Presentation
Table 1: Summary of LC-MS/MS Method Parameters for Atorvastatin and Metabolite Quantification
| Parameter | Method 1[7] | Method 2[12] |
| Column | Zorbax-SB Phenyl (2.1 x 100 mm, 3.5 µm) | ZORBAX Eclipse C18 (4.6 x 100 mm, 3.5 µm) |
| Mobile Phase A | 0.1% v/v glacial acetic acid in 10% v/v methanol (B129727) in water | 0.1% acetic acid in water |
| Mobile Phase B | 40% v/v methanol in acetonitrile | Acetonitrile |
| Flow Rate | 0.35 mL/min | 0.4 mL/min |
| Detection Mode | Positive Electrospray Ionization (ESI+) | Positive Electrospray Ionization (ESI+) |
| Lower Limit of Quantitation (LLOQ) | 0.05 ng/mL for all analytes | 0.1 ng/mL for atorvastatin & lactone, 0.5 ng/mL for hydroxy-metabolites |
| Linear Range | 0.05 - 100 ng/mL | 0.1 - 20 ng/mL (atorvastatin & lactone), 0.5 - 20 ng/mL (hydroxy-metabolites) |
Table 2: Stability of Atorvastatin Acid and Lactone in Human Plasma
| Condition | Atorvastatin Acid Stability[7] | This compound Stability[4][7] |
| Bench Top (Room Temp) | Stable | Unstable, hydrolyzes to acid form. Conversion nearly complete after 24h.[4] |
| Bench Top (Ice-water slurry, 6h) | Stable | Stable |
| Freeze-Thaw Cycles (3 cycles) | Stable | Stable |
| Long-term (-80°C, 3 months) | Stable | Stable |
Experimental Protocols
Method 1: Sample Preparation using Protein Precipitation [7]
-
To 50 µL of human plasma, add the internal standard solution.
-
Precipitate proteins by adding a sufficient volume of a suitable organic solvent (e.g., acetonitrile).
-
Vortex the mixture to ensure thorough mixing.
-
Centrifuge the samples at high speed to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube for LC-MS/MS analysis.
Method 2: Sample Preparation using Liquid-Liquid Extraction [4]
-
To 0.5 mL of human serum, add the internal standard.
-
Keep the samples at 4°C.
-
Acidify the samples with sodium acetate buffer (pH 5.0).
-
Extract the analytes with methyl tert-butyl ether.
-
Evaporate the organic layer to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.
Visualizations
References
- 1. DFT study on hydroxy acid–lactone interconversion of statins: the case of atorvastatin - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Forced Degradation of Atorvastatin by LCMS - AppNote [mtc-usa.com]
- 4. Quantitation of the acid and lactone forms of atorvastatin and its biotransformation products in human serum by high-performance liquid chromatography with electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Physiologically‐Based Pharmacokinetic Modeling of Atorvastatin Incorporating Delayed Gastric Emptying and Acid‐to‐Lactone Conversion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Development and validation of a sensitive, simple, and rapid method for simultaneous quantitation of atorvastatin and its acid and lactone metabolites by liquid chromatography-tandem mass spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. caymanchem.com [caymanchem.com]
- 11. Analysis of Atorvastatin as per USP Monograph Utilizing Alliance™ iS HPLC System | Technology Networks [technologynetworks.com]
- 12. researchgate.net [researchgate.net]
Validation & Comparative
Comparative study of the inhibitory activity of atorvastatin lactone versus atorvastatin acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the inhibitory activities of atorvastatin (B1662188) lactone and atorvastatin acid, focusing on their primary target, 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, and other biological activities. The information is supported by experimental data to facilitate informed research and development decisions.
Executive Summary
Atorvastatin is a widely prescribed statin for the management of hypercholesterolemia. It is administered in its active hydroxy acid form, which is a potent inhibitor of HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis. The corresponding atorvastatin lactone is a major metabolite that can be formed in the body. While the acid form is recognized as the primary active moiety for cholesterol-lowering effects, the lactone form exhibits distinct biological activities. This guide delves into a comparative analysis of their inhibitory potencies and mechanisms of action.
Quantitative Comparison of Inhibitory Potency
The inhibitory potency of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of a specific enzyme by 50%. The following table summarizes the available IC50 values for this compound and atorvastatin acid against HMG-CoA reductase. It is important to note that these values are compiled from different studies and may not be directly comparable due to variations in experimental conditions.
| Compound | Target Enzyme | IC50 Value (in vitro) | Source Organism/System |
| This compound | HMG-CoA Reductase | 7 nM (0.007 µM)[1] | Rat Liver Enzyme |
| Atorvastatin Acid | HMG-CoA Reductase | ~8 nM | Not Specified |
| Atorvastatin Acid | HMG-CoA Reductase | 7.5 nmol/L | Rat Liver Microsomal |
| Atorvastatin Acid | HMG-CoA Reductase | 3.71 nM[2] | Not Specified |
The data suggests that both this compound and atorvastatin acid exhibit potent inhibitory activity against HMG-CoA reductase in the nanomolar range. While the available data indicates comparable in vitro potency, the acid form is generally considered the active therapeutic agent for cholesterol reduction.
Experimental Protocols
HMG-CoA Reductase Activity Assay (Spectrophotometric Method)
The most common in vitro method to determine the inhibitory activity of compounds against HMG-CoA reductase is a spectrophotometric assay. This assay measures the decrease in absorbance at 340 nm, which corresponds to the oxidation of the cofactor NADPH to NADP+ during the enzymatic reaction.
Principle: HMG-CoA reductase catalyzes the following reaction: HMG-CoA + 2NADPH + 2H+ → Mevalonate + 2NADP+ + Coenzyme A
The rate of NADPH consumption is directly proportional to the activity of HMG-CoA reductase. Inhibitors of the enzyme will slow down this rate.
Materials:
-
Purified HMG-CoA reductase enzyme
-
HMG-CoA substrate
-
NADPH
-
Assay Buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4, containing dithiothreitol (B142953) and EDTA)
-
Test compounds (this compound and atorvastatin acid) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate reader capable of reading absorbance at 340 nm
Procedure:
-
Preparation of Reagents: Prepare working solutions of HMG-CoA reductase, HMG-CoA, and NADPH in the assay buffer. Prepare serial dilutions of the test compounds.
-
Assay Setup: In a 96-well plate, add the assay buffer, NADPH solution, and the test compound at various concentrations. Include a control group with no inhibitor and a blank group with no enzyme.
-
Enzyme Incubation (Pre-incubation): Add the HMG-CoA reductase enzyme to all wells except the blank and incubate for a short period at a controlled temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.
-
Initiation of Reaction: Start the enzymatic reaction by adding the HMG-CoA substrate to all wells.
-
Kinetic Measurement: Immediately begin monitoring the decrease in absorbance at 340 nm at regular intervals for a specified period (e.g., 10-20 minutes).
-
Data Analysis: Calculate the initial reaction rates (slope of the linear portion of the absorbance vs. time curve) for each concentration of the inhibitor. The percent inhibition is calculated relative to the control group. The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Mechanism of Action and Signaling Pathways
While both forms of atorvastatin can inhibit HMG-CoA reductase, their broader biological effects and interactions with cellular signaling pathways differ, largely due to their distinct physicochemical properties. The lactone form is more lipophilic and can readily cross cell membranes via passive diffusion, whereas the more hydrophilic acid form primarily relies on active transport mechanisms.[3]
References
Spectroscopic and thermal analysis comparing different polymorphic forms of atorvastatin lactone
A Comprehensive Guide to the Spectroscopic and Thermal Analysis of Atorvastatin (B1662188) Lactone Polymorphs
For researchers, scientists, and drug development professionals, understanding the polymorphic nature of active pharmaceutical ingredients and their intermediates is critical for ensuring drug product quality, stability, and bioavailability. Atorvastatin lactone, a key intermediate in the synthesis of atorvastatin, exists in different solid-state forms, including crystalline polymorphs and an amorphous form. This guide provides a detailed comparison of the spectroscopic and thermal properties of the known polymorphic forms of this compound, supported by experimental data and methodologies.
Introduction to Polymorphism of this compound
Polymorphism refers to the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of the same compound can exhibit distinct physicochemical properties, including melting point, solubility, and stability. While the polymorphism of atorvastatin calcium is extensively studied, the polymorphic forms of its precursor, this compound, are less characterized but equally important for process control and final product quality. This guide focuses on three identified forms: Form I, Form II, and the amorphous form.[1]
Comparative Analysis of Polymorphic Forms
The different polymorphic forms of this compound can be distinguished by their unique thermal and spectroscopic signatures. The following tables summarize the key quantitative data obtained from various analytical techniques.
Thermal Analysis Data
Thermal analysis, particularly Differential Scanning Calorimetry (DSC), is a cornerstone technique for characterizing polymorphs by their melting points and other thermal transitions.
| Polymorphic Form | Melting Point (°C) |
| Form I | 127 - 130 |
| Form II | 97 - 99 |
| Amorphous | 108 - 110 |
Table 1: Comparison of melting points for different polymorphic forms of this compound.[1]
Spectroscopic Analysis Data
Spectroscopic techniques such as Fourier-Transform Infrared (FTIR) Spectroscopy and X-Ray Powder Diffraction (XRPD) provide detailed information about the molecular vibrations and crystal lattice structure of the different forms.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy identifies the vibrational modes of functional groups within the molecule. The differences in the crystal packing of polymorphs lead to distinct shifts in the absorption bands.
| Polymorphic Form | Characteristic FTIR Absorption Bands (cm⁻¹) |
| Form I | 3271(m), 3177(m), 1732(s), 1662(s), 1600(s), 1541(s), 1441(s), 1317(s), 1075(s), 1019(s), 859(s), 759(s), 701(s), 694(s) |
| Form II | 3391(m), 2966(m), 1711(s), 1656(s), 1594(s), 1509(s), 1433(s), 1315(s), 1238(m), 1154(m), 1074(m), 843(m), 754(s), 691(s) |
| Amorphous | 3403(m), 2960(m), 1731(s), 1654(s), 1595(s), 1528(m), 1508(m), 1436(s), 1313(s), 1156(s), 1073(s), 842(s), 753(s), 692(s) |
(s) = strong, (m) = medium, (w) = weak Table 2: Characteristic FTIR absorption bands for different polymorphic forms of this compound.[1]
X-Ray Powder Diffraction (XRPD)
XRPD is a powerful technique for differentiating crystalline polymorphs, as each form produces a unique diffraction pattern.
| Polymorphic Form | Characteristic XRPD Peaks (2θ ± 0.2°) |
| Form I | 6.0, 10.3, 18.0, 18.4, 20.3, 21.3, 22.6, 23.5, 23.8, 24.4, 24.6, 26.3, 26.9 |
| Form II | 7.5, 9.2, 11.6, 11.7, 12.5, 16.6, 18.1, 18.9, 19.3, 20.0, 20.5, 21.2, 22.6, 23.5, 24.0, 24.6, 26.9, 28.9 |
Table 3: Characteristic XRPD peaks for crystalline polymorphic forms of this compound.[1]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of results in polymorphic studies. The following are the key experimental protocols used for the characterization of this compound polymorphs.
Preparation of Polymorphic Forms
-
Form I: Crystalline this compound (Form I) can be obtained by crystallizing this compound from a suitable solvent system.[1]
-
Form II: To obtain Form II, this compound (2.0 g) is dissolved in isopropyl alcohol (5.0 ml) with stirring. Hexane (B92381) (50.0 ml) is then added to the clear solution under stirring. The precipitated material is further stirred, filtered under suction, and dried under vacuum in an oven.[1]
-
Amorphous Form: this compound (2.0 g) is dissolved in dichloromethane (B109758) (4.0 ml). To the clear solution, hexane (20.0 ml) is added slowly with stirring. The precipitated oily material is stirred for a period to solidify, then filtered and dried under vacuum.[1]
Analytical Techniques
-
Differential Scanning Calorimetry (DSC): DSC thermograms are recorded to determine the melting point of the different forms. The analysis is typically performed by heating the sample in a sealed aluminum pan at a constant rate.[1]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectra are obtained using a spectrometer. Samples are prepared as KBr pellets, and the spectra are recorded to identify the characteristic absorption bands.[1]
-
X-Ray Powder Diffraction (XRPD): XRPD patterns are collected using a diffractometer with Cu Kα radiation. The data is recorded over a specific 2θ range to observe the characteristic diffraction peaks of the crystalline forms.[1]
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the preparation and comparative analysis of the different polymorphic forms of this compound.
References
A Comparative Guide to High-Performance LC-MS/MS Methods for Atorvastatin and Atorvastatin Lactone Quantification in Human Plasma
For Researchers, Scientists, and Drug Development Professionals: A detailed comparison of validated bioanalytical methods for the accurate determination of atorvastatin (B1662188) and its lactone metabolite in human plasma.
This guide provides a comprehensive overview and comparison of various validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) methods for the simultaneous quantification of atorvastatin (AT) and its active metabolite, atorvastatin lactone (ATL), in human plasma. The selection of a robust and sensitive bioanalytical method is critical for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring. This document summarizes key performance characteristics and detailed experimental protocols from published, peer-reviewed studies to aid researchers in selecting the most appropriate method for their specific needs.
Comparative Analysis of Method Performance
The following tables summarize the quantitative performance data from several validated LC-MS/MS methods, offering a clear comparison of their key validation parameters.
Table 1: Linearity and Sensitivity of a Validated LC-MS/MS Method
| Analyte | Calibration Curve Range (ng/mL) | LLOQ (ng/mL) | Correlation Coefficient (r²) |
| Atorvastatin | 0.05 - 100 | 0.05 | ≥ 0.9975 |
| This compound | 0.05 - 100 | 0.05 | ≥ 0.9975 |
Data sourced from Macwan et al. (2011)[1][2]
Table 2: Accuracy and Precision of a Validated LC-MS/MS Method
| Analyte | QC Concentration (ng/mL) | Intra-day Precision (% CV) | Inter-day Precision (% CV) | Intra-day Accuracy (%) | Inter-day Accuracy (%) |
| Atorvastatin | LLOQ QC (0.05) | ≤ 15 | ≤ 15 | 85 - 115 | 85 - 115 |
| Low QC (0.15) | ≤ 15 | ≤ 15 | 85 - 115 | 85 - 115 | |
| Medium QC (50) | ≤ 15 | ≤ 15 | 85 - 115 | 85 - 115 | |
| High QC (80) | ≤ 15 | ≤ 15 | 85 - 115 | 85 - 115 | |
| This compound | LLOQ QC (0.05) | ≤ 15 | ≤ 15 | 85 - 115 | 85 - 115 |
| Low QC (0.15) | ≤ 15 | ≤ 15 | 85 - 115 | 85 - 115 | |
| Medium QC (50) | ≤ 15 | ≤ 15 | 85 - 115 | 85 - 115 | |
| High QC (80) | ≤ 15 | ≤ 15 | 85 - 115 | 85 - 115 |
Data reflects typical acceptance criteria for bioanalytical method validation and is supported by findings from Macwan et al. (2011)[1][2]
Table 3: Recovery and Matrix Effect of a Validated LC-MS/MS Method
| Analyte | Mean Extraction Recovery (%) | Matrix Effect (%) |
| Atorvastatin | 88.6 - 111 | Not explicitly quantified, but no significant ion suppression or enhancement was observed at the retention times of the analytes. |
| This compound | 88.6 - 111 | Not explicitly quantified, but no significant ion suppression or enhancement was observed at the retention times of the analytes. |
Data sourced from Macwan et al. (2011)[1][2]
Table 4: Stability of Atorvastatin and this compound in Human Plasma
| Stability Condition | Duration | Stability (%) |
| Bench-top (on ice-water slurry) | 6 hours | Stable |
| Freeze-thaw Cycles | 3 cycles | Stable |
| Long-term Storage | 3 months at -80 °C | Stable |
Data sourced from Macwan et al. (2011)[1][2]. It is important to note that the lactone forms can be unstable and hydrolyze to their corresponding acid forms at room temperature.[3] Lowering the temperature to 4°C or acidifying the serum can improve the stability of the lactone compounds.[3]
Experimental Protocols
This section provides a detailed description of the methodologies employed in a highly sensitive and validated LC-MS/MS method for the simultaneous quantification of atorvastatin and its lactone form.
Sample Preparation: Protein Precipitation
A simple and rapid protein precipitation method is employed for the extraction of atorvastatin, its lactone form, and their corresponding deuterium-labeled internal standards from a small volume of human plasma.
-
Aliquot Plasma: 50 µL of human plasma is used for the extraction.[1][2]
-
Protein Precipitation: The plasma sample is treated with a protein precipitating agent to remove proteins that can interfere with the analysis.
-
Centrifugation: The sample is centrifuged to pellet the precipitated proteins.
-
Supernatant Transfer: The clear supernatant containing the analytes of interest is transferred to a clean tube for analysis.
Chromatographic Conditions
The chromatographic separation is achieved using a reversed-phase HPLC system.
-
Column: Zorbax-SB Phenyl column (2.1 mm × 100 mm, 3.5 μm).[1][2]
-
Mobile Phase: A gradient mixture of:
-
Solvent A: 0.1% v/v glacial acetic acid in 10% v/v methanol (B129727) in water.[1][2]
-
-
Run Time: All analytes are baseline-separated within 7.0 minutes.[1][2]
Mass Spectrometric Conditions
A triple quadrupole mass spectrometer is used for the detection and quantification of the analytes.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).[1][2]
-
Monitored Transitions: Specific precursor-to-product ion transitions are monitored for atorvastatin, this compound, and their internal standards to ensure selectivity and sensitivity. For atorvastatin, a common transition is m/z 559.2 → 440.0.[4][5]
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the LC-MS/MS method for the quantification of atorvastatin and its lactone form in human plasma.
Caption: Experimental workflow for LC-MS/MS analysis of atorvastatin.
Alternative Methodologies: A Comparative Overview
While protein precipitation is a straightforward and widely used technique, other sample preparation methods have also been successfully validated for the analysis of atorvastatin and its metabolites. The choice of method can depend on factors such as required sensitivity, sample volume, and laboratory resources.
Table 5: Comparison of Sample Preparation Techniques
| Technique | Principle | Advantages | Disadvantages |
| Protein Precipitation (PPT) | Addition of an organic solvent or acid to precipitate plasma proteins. | Simple, fast, and cost-effective. | May result in less clean extracts and potential for matrix effects. |
| Liquid-Liquid Extraction (LLE) | Partitioning of analytes between two immiscible liquid phases. | Provides cleaner extracts than PPT, reducing matrix effects. | More time-consuming, requires larger solvent volumes, and can be technique-dependent. |
| Solid-Phase Extraction (SPE) | Analytes are retained on a solid sorbent and then selectively eluted. | Provides the cleanest extracts, high recovery, and potential for automation. | More expensive and requires method development to optimize sorbent and solvent selection. |
Researchers have successfully employed both LLE[4][6] and SPE[7] for the extraction of atorvastatin and its metabolites from human plasma, achieving high sensitivity and robustness. The selection of the most suitable extraction technique should be based on a thorough evaluation of the specific analytical requirements and a careful validation of the chosen method.
References
- 1. Development and validation of a sensitive, simple, and rapid method for simultaneous quantitation of atorvastatin and its acid and lactone metabolites by liquid chromatography-tandem mass spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Quantitation of the acid and lactone forms of atorvastatin and its biotransformation products in human serum by high-performance liquid chromatography with electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Simultaneous Determination of Atorvastatin and Aspirin in Human Plasma by LC–MS/MS: Its Pharmacokinetic Application - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Simultaneous LC-MS/MS analysis of simvastatin, atorvastatin, rosuvastatin and their active metabolites for plasma samples of obese patients underwent gastric bypass surgery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. scispace.com [scispace.com]
Atorvastatin Lactone Metabolism: A Comparative Analysis of CYP3A4 and CYP3A5 Isoforms
For Researchers, Scientists, and Drug Development Professionals
Atorvastatin (B1662188), a widely prescribed HMG-CoA reductase inhibitor, is primarily metabolized in the liver by cytochrome P450 3A (CYP3A) enzymes. While CYP3A4 is recognized as the major contributor to its metabolism, the role of the polymorphic CYP3A5 isoform is also of significant interest, particularly concerning the disposition of atorvastatin lactone, a major metabolite in equilibrium with the active acid form. This guide provides an objective comparison of the metabolism of this compound by CYP3A4 and CYP3A5, supported by experimental data, to elucidate the relative contribution of each isoform.
Quantitative Comparison of Metabolic Kinetics
The metabolic conversion of this compound to its hydroxylated metabolites, para-hydroxyatorvastatin and ortho-hydroxyatorvastatin, is a key determinant of its clearance. The following table summarizes the available in vitro kinetic parameters for the metabolism of both atorvastatin acid and this compound by CYP3A4 and CYP3A5.
| Substrate | Isoform | Metabolite | K_m (μM) | V_max (pmol/min/pmol P450) | Intrinsic Clearance (CL_int, V_max/K_m) (μL/min/pmol P450) | Reference |
| Atorvastatin Acid | CYP3A4 | para-hydroxyatorvastatin | 46.2 | 493.8 | 10.7 | |
| ortho-hydroxyatorvastatin | 13.8 | 347.1 | 25.2 | |||
| CYP3A5 | para-hydroxyatorvastatin | 40.4 | 179.3 | 4.4 | ||
| ortho-hydroxyatorvastatin | 54.3 | 271.4 | 5.0 | |||
| This compound | CYP3A4 | para-hydroxyatorvastatin | 1.4 ± 0.2 | 14312 (pmol/min/mg) | 2949 ± 3511 (μL/min/mg) | |
| ortho-hydroxyatorvastatin | 3.9 ± 0.2 | 4235 (pmol/min/mg) | 923 ± 965 (μL/min/mg) | |||
| CYP3A5 | para-hydroxyatorvastatin | N/A | N/A | N/A | ||
| ortho-hydroxyatorvastatin | N/A | N/A | N/A |
N/A: Data not available in the cited literature.
Key Observations:
-
Higher Affinity and Efficiency of Lactone Metabolism by CYP3A4: this compound exhibits a significantly higher affinity (lower K_m) for CYP3A4 compared to atorvastatin acid. The intrinsic clearance (CL_int) for the formation of para-hydroxythis compound is approximately 83-fold higher than that from the acid form, and 20-fold higher for the ortho-hydroxy metabolite, when metabolized by human liver microsomes where CYP3A4 is the predominant CYP3A enzyme.
-
CYP3A4 Dominance: For atorvastatin acid, the intrinsic clearance for the formation of para- and ortho-hydroxyatorvastatin by CYP3A4 is 2.4- and 5.0-fold higher, respectively, than by CYP3A5. This indicates that CYP3A4 is the primary isoform responsible for atorvastatin metabolism.
-
Inferred Role of CYP3A5 in Lactone Metabolism: While direct kinetic data for this compound metabolism by CYP3A5 is scarce, the pronounced preference of CYP3A4 for the lactone form suggests that CYP3A4 is the dominant enzyme in its clearance. In vivo studies on the effect of CYP3A5 genotype on this compound exposure have yielded mixed results, with some suggesting a minimal role for CYP3A5.
Metabolic Pathway and Experimental Workflow
The following diagrams illustrate the metabolic pathway of this compound and a typical experimental workflow for in vitro metabolism studies.
Caption: Metabolic conversion of this compound.
Caption: In vitro metabolism experimental workflow.
Experimental Protocols
The kinetic data presented in this guide are derived from in vitro experiments using human liver microsomes or recombinant human CYP3A isoforms. A generalized experimental protocol is detailed below.
1. Reagents and Materials:
-
Substrate: this compound (and atorvastatin acid for comparison).
-
Enzymes: Recombinant human CYP3A4 and CYP3A5 co-expressed with NADPH-cytochrome P450 reductase in a baculovirus-insect cell system, or pooled human liver microsomes.
-
Cofactor System: An NADPH-generating system typically consisting of NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and magnesium chloride in a buffered solution (e.g., potassium phosphate (B84403) buffer, pH 7.4).
-
Analytical Standards: para-hydroxyatorvastatin and ortho-hydroxyatorvastatin.
-
Solvents: Acetonitrile (for reaction termination and sample preparation), and solvents for liquid chromatography mobile phases.
2. Incubation Procedure:
-
A pre-incubation mixture is prepared containing the recombinant enzyme or microsomes in the buffer.
-
The reaction is initiated by adding this compound at various concentrations (typically ranging from sub-micromolar to several hundred micromolar to cover the full kinetic profile).
-
The incubation is carried out in a shaking water bath at 37°C for a predetermined time (e.g., 5-15 minutes), ensuring linear formation of metabolites.
-
The reaction is terminated by adding a quenching solvent, such as cold acetonitrile, which also serves to precipitate the protein.
3. Sample Analysis:
-
The terminated reaction mixtures are centrifuged to pellet the precipitated protein.
-
The supernatant, containing the metabolites, is collected for analysis.
-
The concentrations of para-hydroxyatorvastatin and ortho-hydroxyatorvastatin are quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. An internal standard is typically used to ensure analytical accuracy.
4. Data Analysis:
-
The rate of metabolite formation is plotted against the substrate concentration.
-
Enzyme kinetic parameters (K_m and V_max) are determined by fitting the data to the Michaelis-Menten equation or a substrate inhibition model, where applicable, using non-linear regression analysis software.
-
The intrinsic clearance (CL_int) is calculated as the ratio of V_max to K_m.
Conclusion
The available experimental data unequivocally demonstrate that CYP3A4 is the primary enzyme responsible for the metabolism of this compound, exhibiting a much higher affinity and metabolic turnover rate compared to its activity on the parent atorvastatin acid. While CYP3A5 does contribute to the overall metabolism of atorvastatin, its role in the clearance of the lactone form appears to be minor compared to that of CYP3A4. These findings are critical for drug development professionals in predicting drug-drug interactions and understanding the interindividual variability in atorvastatin disposition. Further studies are warranted to fully elucidate the kinetic parameters of this compound metabolism by CYP3A5 to refine physiologically based pharmacokinetic (PBPK) models.
Atorvastatin lactone versus other statin lactones: a comparative analysis of pleiotropic effects
For Researchers, Scientists, and Drug Development Professionals
Statins, the cornerstone of lipid-lowering therapy, are administered as either active hydroxy acids or inactive lactone prodrugs. The conversion between these two forms is a dynamic process influenced by physiological conditions. While the acid form is primarily responsible for inhibiting HMG-CoA reductase, the enzyme central to cholesterol synthesis, emerging evidence suggests that the lipophilic lactone form may contribute significantly to the pleiotropic, or non-lipid-lowering, effects of statins.[1][2] This guide provides a comparative analysis of the pleiotropic effects of atorvastatin (B1662188) lactone versus other commonly prescribed statin lactones, supported by experimental data and detailed methodologies.
The Lactone Advantage: Lipophilicity and Cellular Access
The fundamental difference between the acid and lactone forms of statins lies in their physicochemical properties. The lactone form is more lipophilic, allowing it to readily cross cell membranes via passive diffusion. In contrast, the less lipophilic acid form requires active transport.[1][2] This distinction in cellular uptake is crucial, as it may lead to differential intracellular concentrations and, consequently, varied biological activities beyond HMG-CoA reductase inhibition.
Comparative Analysis of Pleiotropic Effects
While direct comparative studies on the pleiotropic effects of various statin lactones are limited, existing research on statins in their administered forms, coupled with studies differentiating the effects of acid and lactone forms, allows for an insightful analysis.
Anti-inflammatory Effects
Statins are known to exert anti-inflammatory effects by reducing levels of C-reactive protein (CRP) and other inflammatory markers. Comparative studies of different statins in their clinical forms provide indirect evidence of the potential differences among their lactones.
| Statin Comparison | Key Findings | Reference |
| Atorvastatin vs. Rosuvastatin (B1679574) | In patients with acute coronary syndrome, rosuvastatin (20 mg) was more effective in reducing CRP levels than atorvastatin (40 mg) after 4 weeks. The mean percentage decrease in CRP was approximately 44% for rosuvastatin and 35% for atorvastatin. | [3][4] |
| Atorvastatin vs. Pravastatin (B1207561) | Clinical trials have demonstrated that both atorvastatin and pravastatin can reduce CRP levels. | [5] |
A proposed mechanism for the anti-inflammatory action of statins involves the inhibition of the NF-κB signaling pathway. Atorvastatin has been shown to suppress the degradation of inhibitors of NF-κB and block the activation of downstream kinases, thereby reducing the expression of inflammatory genes.[6][7][8][9]
Antioxidant Properties
The antioxidant capacity of statins contributes to their cardiovascular protective effects. In vitro studies have compared the radical-scavenging abilities of different statins.
| Statin | Scavenging Capacity towards Hydroxyl Radicals (U/mg) | Scavenging Capacity towards Peroxyl Radicals (U/mg) | Reference |
| Simvastatin (B1681759) | 3375 +/- 112 | - | [10] |
| Fluvastatin (B1673502) | - | 8755 +/- 187 | [10] |
| Atorvastatin | Data not specified in the same comparative units | Data not specified in the same comparative units | [10] |
| Pravastatin | Data not specified in the same comparative units | Data not specified in the same comparative units | [10] |
Note: The study cited did not provide directly comparable quantitative values for atorvastatin and pravastatin in the same units as simvastatin and fluvastatin but concluded that all tested statins possess intrinsic antioxidant activity.
Another study comparing atorvastatin and pravastatin in hyperlipidemic subjects found that atorvastatin significantly reduced markers of lipid oxidation (TBARS and dROMs), an effect not observed with pravastatin.[11]
Endothelial Function
Statins improve endothelial function, a key factor in vascular health, primarily by enhancing the production of nitric oxide (NO) via endothelial nitric oxide synthase (eNOS).
| Statin Comparison | Key Findings | Reference |
| Atorvastatin vs. Pravastatin | Both atorvastatin and pravastatin stimulate nitric oxide generation in endothelial cells. | [12] |
| Rosuvastatin Lactone vs. Rosuvastatin Acid | The lactone form of rosuvastatin demonstrated greater potency in relaxing rat aortic rings compared to the acid form, and its effect was endothelium-independent. | [3] |
Statins can activate the PI3K/Akt signaling pathway, which leads to the phosphorylation and activation of eNOS.[4][11][13][14] Simvastatin has been shown to suppress the PI3K/Akt/mTOR pathway in breast cancer cells.[13][15]
Cytotoxicity
A critical aspect of the pleiotropic effects of statin lactones is their potential for cytotoxicity, particularly myotoxicity. The higher lipophilicity of the lactone form leads to greater intracellular accumulation in non-hepatic tissues like muscle, which may contribute to side effects.
| Statin Lactone | Fold-Higher Potency for Myotoxicity (Lactone vs. Acid) | Reference |
| Atorvastatin Lactone | 14-fold | [16] |
| Fluvastatin Lactone | 26-fold | [16] |
| Pravastatin Lactone | 23-fold | [16] |
| Simvastatin Lactone | 37-fold | [16] |
Signaling Pathways and Experimental Workflows
To visualize the complex mechanisms underlying the pleiotropic effects of statins and the experimental approaches to their study, the following diagrams are provided.
Figure 1: HMG-CoA Reductase Pathway and Statin Intervention.
Figure 2: Statin Inhibition of the Rho/Rho Kinase (ROCK) Pathway.
Figure 3: General In Vitro Workflow for Comparing Statin Lactone Effects.
Experimental Protocols
Detailed experimental protocols are essential for the replication and validation of scientific findings. Below are summaries of methodologies used in the cited research.
Assessment of Anti-inflammatory Effects (In Vitro)
-
Cell Culture: Human umbilical vein endothelial cells (HUVECs) or macrophage cell lines (e.g., THP-1) are commonly used.
-
Stimulation: Cells are often stimulated with an inflammatory agent like lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α) to induce an inflammatory response.
-
Treatment: Cells are pre-treated with various concentrations of the statin lactones or a vehicle control for a specified period before or during stimulation.
-
Endpoint Measurement:
-
C-Reactive Protein (CRP): CRP levels in the cell culture supernatant can be quantified using an enzyme-linked immunosorbent assay (ELISA).[5][17][18][19]
-
NF-κB Activation: The activation of the NF-κB pathway can be assessed by measuring the nuclear translocation of the p65 subunit using immunofluorescence or Western blotting of nuclear extracts.[6][7][8][9]
-
Evaluation of Antioxidant Capacity (In Vitro)
-
Total Oxyradical Scavenging Capacity (TOSC) Assay: This assay measures the ability of a compound to neutralize peroxyl and hydroxyl radicals. The antioxidant capacity is quantified by measuring the inhibition of the oxidation of a fluorescent probe.
-
Thiobarbituric Acid Reactive Substances (TBARS) Assay: This method measures lipid peroxidation by quantifying malondialdehyde (MDA), a byproduct of lipid breakdown.
-
Superoxide (B77818) Dismutase (SOD) Activity: SOD activity can be measured spectrophotometrically by its ability to inhibit the autoxidation of pyrogallol.[20][21][22][23][24]
Analysis of Endothelial Function (In Vitro & Ex Vivo)
-
eNOS Phosphorylation: The activation of eNOS can be determined by Western blotting using antibodies specific for the phosphorylated form of eNOS at Ser1177. Total eNOS levels are also measured as a control.[4][11]
-
Nitric Oxide (NO) Production: NO production can be measured directly using a fluorescent NO probe (e.g., DAF-FM diacetate) and fluorescence microscopy or a plate reader.
-
Aortic Ring Vasorelaxation: The effect of statin lactones on vascular tone can be assessed using isolated aortic rings from animal models (e.g., rats). The rings are mounted in an organ bath, pre-contracted with an agent like phenylephrine, and then exposed to increasing concentrations of the statin lactone to measure relaxation.[3]
Conclusion and Future Directions
The available evidence strongly suggests that the lactone forms of statins are not merely inactive prodrugs but possess distinct biological activities that contribute to the overall pleiotropic profile of these drugs. The higher lipophilicity of statin lactones facilitates their entry into cells, leading to potentially greater intracellular effects, including a more pronounced cytotoxicity, particularly in non-hepatic tissues.
While atorvastatin has demonstrated significant anti-inflammatory and antioxidant effects, direct comparative studies of its lactone form against other statin lactones are scarce. The existing data, primarily from studies on the administered forms of statins, indicate that there are differences in the magnitude of pleiotropic effects among various statins. For instance, rosuvastatin appears to be more potent in reducing CRP levels than atorvastatin, while atorvastatin shows a greater reduction in oxidative stress markers compared to pravastatin.
Future research should focus on head-to-head in vitro and in vivo studies comparing the pleiotropic effects of the lactone forms of atorvastatin, simvastatin, rosuvastatin, and pravastatin. Such studies would provide a clearer understanding of the specific contributions of the lactone moiety to the therapeutic and adverse effects of statin therapy, ultimately enabling a more informed and personalized approach to cardiovascular disease management. A deeper investigation into the signaling pathways differentially modulated by various statin lactones will also be crucial in elucidating their precise mechanisms of action.
References
- 1. Frontiers | Atorvastatin Upregulates microRNA-186 and Inhibits the TLR4-Mediated MAPKs/NF-κB Pathway to Relieve Steroid-Induced Avascular Necrosis of the Femoral Head [frontiersin.org]
- 2. Role of Lactone and Acid Forms in the Pleiotropic Effects of Statins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Induction of endothelial nitric oxide synthase, SIRT1, and catalase by statins inhibits endothelial senescence through the Akt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | The effect of various types and doses of statins on C-reactive protein levels in patients with dyslipidemia or coronary heart disease: A systematic review and network meta-analysis [frontiersin.org]
- 6. Atorvastatin inhibits osteoclast differentiation by suppressing NF-κB and MAPK signaling during IL-1β-induced osteoclastogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Atorvastatin inhibits osteoclast differentiation by suppressing NF-κB and MAPK signaling during IL-1β-induced osteoclastogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Atorvastatin reduces NF-kappaB activation and chemokine expression in vascular smooth muscle cells and mononuclear cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Atorvastatin suppresses Toll-like receptor 4 expression and NF-κB activation in rabbit atherosclerotic plaques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Rho/Rho-Associated Coiled-Coil Forming Kinase Pathway as Therapeutic Targets for Statins in Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Atorvastatin and pravastatin stimulate nitric oxide and reactive oxygen species generation, affect mitochondrial network architecture and elevate nicotinamide N-methyltransferase level in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Simvastatin-induced breast cancer cell death and deactivation of PI3K/Akt and MAPK/ERK signalling are reversed by metabolic products of the mevalonate pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cholesterol-Lowering Drugs on Akt Signaling for Prevention of Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. oncotarget.com [oncotarget.com]
- 16. Statin induced myotoxicity: the lactone forms are more potent than the acid forms in human skeletal muscle cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Statins and C-reactive protein: in silico evidence on direct interaction [archivesofmedicalscience.com]
- 18. researchgate.net [researchgate.net]
- 19. Statins and C-reactive protein: in silico evidence on direct interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Determining superoxide dismutase content and catalase activity in mammalian cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Effect of Statins on Superoxide Dismutase Level: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. EP0403668A1 - Method of measuring SOD activity - Google Patents [patents.google.com]
- 23. researchgate.net [researchgate.net]
- 24. MEASUREMENT OF SUPEROXIDE DISMUTASE, CATALASE, AND GLUTATHIONE PEROXIDASE IN CULTURED CELLS AND TISSUE - PMC [pmc.ncbi.nlm.nih.gov]
Cross-validation of HPLC and UPLC methods for atorvastatin lactone analysis
A comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) for the quantitative analysis of atorvastatin (B1662188) lactone, a critical metabolite and potential impurity in the manufacturing of the widely prescribed cholesterol-lowering drug, atorvastatin. This guide provides researchers, scientists, and drug development professionals with a detailed comparison of the two techniques, supported by experimental data, to aid in method selection and validation for pharmaceutical analysis.
Atorvastatin, a blockbuster drug, undergoes in-vivo and in-vitro conversion to its lactone form. The presence and quantity of atorvastatin lactone are critical quality attributes that require precise and reliable analytical monitoring. While HPLC has been the traditional workhorse for such analyses, UPLC has emerged as a powerful alternative, promising faster and more sensitive separations. This guide delves into a cross-validation perspective of these two chromatographic techniques for this compound analysis.
Performance Under the Microscope: A Quantitative Comparison
The choice between HPLC and UPLC often hinges on a trade-off between speed, sensitivity, and cost. The following table summarizes the key performance parameters for the analysis of this compound, synthesized from various validated methods. UPLC consistently demonstrates superior performance in terms of speed and sensitivity.
| Parameter | HPLC Method | UPLC Method | Key Advantages of UPLC |
| Run Time | ~ 6 - 12 minutes | ~ 4 - 5 minutes | Significantly shorter analysis time, leading to higher throughput.[1] |
| Column Particle Size | 3.5 - 5 µm | < 2 µm | Smaller particles lead to higher efficiency and resolution. |
| Operating Pressure | 500 - 6000 psi | up to 15,000 psi | Higher pressure allows for faster separations. |
| Limit of Quantification (LOQ) | ~ 1.294 µg/mL | ~ 0.05 ng/mL | UPLC offers significantly higher sensitivity, crucial for trace analysis.[2][3] |
| Solvent Consumption | Higher | Lower | Reduced solvent usage leads to cost savings and is more environmentally friendly. |
| Resolution | Good | Excellent | UPLC provides sharper peaks and better separation from other components. |
Experimental Protocols: A Closer Look at the Methodology
To provide a practical framework, detailed experimental protocols for both HPLC and UPLC methods for this compound analysis are outlined below. These protocols are based on established and validated methods from the scientific literature.
High-Performance Liquid Chromatography (HPLC) Method
This method is designed for the reliable quantification of atorvastatin and its lactone metabolite in plasma samples.
Chromatographic Conditions:
-
Column: C18 column (e.g., Zorbax-SB Phenyl, 2.1 mm × 100 mm, 3.5 μm)[2]
-
Mobile Phase: A gradient mixture of:
-
Solvent A: 0.1% v/v glacial acetic acid in 10% v/v methanol (B129727) in water[2]
-
Solvent B: 40% v/v methanol in acetonitrile[2]
-
-
Flow Rate: 0.35 mL/min[2]
-
Injection Volume: 10 µL
-
Detection: Tandem Mass Spectrometry (MS/MS) in positive electrospray ionization mode[2]
-
Run Time: Approximately 7 minutes[2]
Sample Preparation:
-
Extract 50 µL of human plasma via protein precipitation.[2]
-
Use deuterium-labeled internal standards for all analytes.[2]
-
Reconstitute the dried extract in the mobile phase before injection.
Ultra-Performance Liquid Chromatography (UPLC) Method
This method offers a rapid and highly sensitive approach for the simultaneous determination of atorvastatin and its metabolites, including the lactone form.
Chromatographic Conditions:
-
Column: UPLC HSS T3 column (3.0 mm × 100 mm, 1.8 μm)[1]
-
Mobile Phase: 0.05% (v/v) formic acid in water/acetonitrile (25:75, v/v)[1]
-
Flow Rate: Not specified, but typically higher than HPLC.
-
Injection Volume: 5 µL
-
Detection: Tandem Mass Spectrometry (MS/MS) with positive ion electrospray ionization (ESI)[1]
-
Run Time: Under 4 minutes[1]
Sample Preparation:
-
Isolate atorvastatin, its metabolites, and the internal standard from human plasma using liquid-liquid extraction with ethyl acetate.[1]
-
Evaporate the organic layer and reconstitute the residue in the mobile phase.
Visualizing the Workflow: Cross-Validation Process
The following diagram illustrates the logical workflow for the cross-validation of HPLC and UPLC methods for this compound analysis. This process ensures that both methods are suitable for their intended purpose and that the UPLC method can be considered a valid replacement for the HPLC method.
Caption: Workflow for cross-validation of HPLC and UPLC methods.
Conclusion: The Verdict on HPLC vs. UPLC for this compound
The cross-validation of HPLC and UPLC methods for the analysis of this compound clearly demonstrates the superiority of UPLC in terms of speed, sensitivity, and efficiency. The significantly shorter run times offered by UPLC can lead to a substantial increase in sample throughput, a critical factor in high-demand environments such as quality control laboratories and clinical research organizations. Furthermore, the enhanced sensitivity of UPLC allows for the detection and quantification of this compound at lower concentrations, which is particularly important for impurity profiling and pharmacokinetic studies.
While the initial investment in UPLC instrumentation may be higher than for traditional HPLC systems, the long-term benefits of reduced solvent consumption, increased productivity, and superior data quality often justify the cost. For laboratories seeking to optimize their analytical workflows for atorvastatin and its related compounds, transitioning to a UPLC-based method is a strategic move that can yield significant returns. However, for laboratories with lower sample throughput or less stringent sensitivity requirements, a well-optimized HPLC method can still provide reliable and accurate results. Ultimately, the choice between HPLC and UPLC should be based on a thorough evaluation of the specific analytical needs, budgetary constraints, and long-term goals of the laboratory.
References
- 1. Simultaneous determination of atorvastatin and its metabolites in human plasma by UPLC-MS/MS - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. Development and validation of a sensitive, simple, and rapid method for simultaneous quantitation of atorvastatin and its acid and lactone metabolites by liquid chromatography-tandem mass spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New Validated Stability-Indicating Rp-HPLC Method for Simultaneous Estimation of Atorvastatin and Ezetimibe in Human Plasma by Using PDA Detector - PMC [pmc.ncbi.nlm.nih.gov]
Atorvastatin and its Lactone Metabolite: A Comparative Analysis of PXR Nuclear Receptor Activation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the activation of the Pregnane (B1235032) X Receptor (PXR) by the widely prescribed statin, atorvastatin (B1662188), and its major metabolite, atorvastatin lactone. The data and experimental protocols presented herein are synthesized from peer-reviewed research to support further investigation into the drug-drug interaction potential and metabolic effects of these compounds.
Executive Summary
Atorvastatin and its lactone metabolite are both identified as ligands and activators of the human PXR, a key nuclear receptor regulating the expression of genes involved in drug metabolism and transport, most notably Cytochrome P450 3A4 (CYP3A4). While both compounds induce PXR-mediated gene expression, studies indicate that this compound exhibits greater potency in cellular assays, a phenomenon likely attributable to its increased lipophilicity and consequently enhanced cell permeability. This guide presents a detailed comparison of their PXR activation potential, supported by quantitative data and detailed experimental methodologies.
Data Presentation: Atorvastatin vs. This compound
The following tables summarize the comparative efficacy and potency of atorvastatin and this compound in activating the PXR signaling pathway.
Table 1: PXR-Dependent CYP3A4 mRNA Induction in Primary Human Hepatocytes
| Compound | Concentration | Mean Fold Induction of CYP3A4 mRNA (Range) |
| Atorvastatin | 30 µM | 6.5 (3.1–12.7) |
| This compound | 30 µM | 7.1 (3.9–12.3) |
| Rifampin (Positive Control) | 10 µM | 8.6 (4.7–16.3) |
Data synthesized from a study on primary human hepatocytes treated for 48 hours.[1]
Table 2: PXR Assembly Assay in HepG2 Cells
| Compound | EC50 (µM) | Maximum Fold Activation Observed |
| Atorvastatin | >30 | ~2-fold at 30 µM |
| This compound | >8* | ~4-fold at 30 µM |
| Rifampin (Positive Control) | 1.8 | ~6-fold |
*A precise EC50 value could not be determined as the activation plateau was not reached at the concentrations tested.[1]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.
PXR Activation Reporter Gene Assay
This assay quantifies the ability of a compound to activate PXR, leading to the expression of a reporter gene (e.g., luciferase) under the control of a PXR-responsive promoter, such as that of CYP3A4.
Materials:
-
HepG2 cells (or other suitable human liver cell line)
-
Expression vector for human PXR
-
Reporter vector containing a PXR-responsive element (e.g., from the CYP3A4 promoter) linked to a luciferase gene
-
Transfection reagent
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Test compounds (atorvastatin, this compound) and positive control (e.g., rifampicin) dissolved in a suitable solvent (e.g., DMSO)
-
Luciferase assay system
-
Luminometer
Procedure:
-
Cell Seeding: Seed HepG2 cells in 96-well plates at a density that will result in 80-90% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the PXR expression vector and the CYP3A4-luciferase reporter vector using a suitable transfection reagent according to the manufacturer's protocol. A vector for a constitutively expressed reporter (e.g., Renilla luciferase) can be co-transfected for normalization of transfection efficiency.
-
Compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of the test compounds (atorvastatin, this compound) or the positive control (rifampicin). Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the cells for an additional 24-48 hours.
-
Cell Lysis and Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the fold induction by dividing the normalized luciferase activity of the compound-treated cells by that of the vehicle-treated cells. Plot the fold induction against the compound concentration to determine the EC50 and Emax values.[2][3][4]
Mammalian Two-Hybrid Assembly Assay
This assay is used to confirm ligand binding to PXR by measuring the ligand-dependent interaction between two fragments of the PXR ligand-binding domain (LBD).
Materials:
-
HepG2 cells
-
Expression plasmid encoding the GAL4 DNA-binding domain (DBD) fused to one fragment of the PXR-LBD.
-
Expression plasmid encoding the VP16 activation domain (AD) fused to the other fragment of the PXR-LBD.
-
Reporter plasmid containing GAL4 binding sites upstream of a luciferase gene (e.g., pGL3-G5).
-
Transfection reagent
-
Cell culture reagents
-
Test compounds and controls
-
Luciferase assay system and luminometer
Procedure:
-
Cell Seeding and Transfection: Seed HepG2 cells in 96-well plates and co-transfect with the GAL4-DBD/PXR-LBD, VP16-AD/PXR-LBD, and pGL3-G5 reporter plasmids.
-
Compound Treatment: After 24 hours, treat the cells with a range of concentrations of atorvastatin, this compound, or a positive control.
-
Incubation: Incubate for 40-48 hours.
-
Luciferase Assay and Data Analysis: Perform the luciferase assay and analyze the data as described for the reporter gene assay to determine the extent of ligand-induced PXR-LBD assembly.[1][5][6][7][8]
Gene Expression Analysis in Primary Human Hepatocytes
This method assesses the induction of PXR target genes, such as CYP3A4, in a more physiologically relevant system.
Materials:
-
Cryopreserved primary human hepatocytes
-
Hepatocyte culture medium and supplements
-
Collagen-coated culture plates
-
Test compounds and controls
-
RNA isolation kit
-
Reverse transcription reagents
-
Quantitative real-time PCR (qPCR) system and reagents (e.g., TaqMan probes for CYP3A4 and a housekeeping gene like GAPDH)
Procedure:
-
Hepatocyte Thawing and Plating: Thaw and plate primary human hepatocytes on collagen-coated plates according to the supplier's protocol. Allow the cells to attach and form a monolayer.[9][10][11]
-
Compound Treatment: Treat the cultured hepatocytes with atorvastatin, this compound, or a positive control at the desired concentrations for 48-72 hours.
-
RNA Isolation and Reverse Transcription: Isolate total RNA from the hepatocytes and perform reverse transcription to synthesize cDNA.
-
qPCR Analysis: Perform qPCR using specific primers and probes for CYP3A4 and a housekeeping gene to quantify the relative mRNA expression levels.
-
Data Analysis: Normalize the CYP3A4 expression to the housekeeping gene expression. Calculate the fold change in expression relative to the vehicle-treated control cells.
Mandatory Visualizations
Caption: PXR Signaling Pathway Activation by Atorvastatin/Atorvastatin Lactone.
Caption: General Experimental Workflow for Assessing PXR Activation.
References
- 1. Effects of atorvastatin metabolites on induction of drug-metabolizing enzymes and membrane transporters through human pregnane X receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Screening Method for the Identification of Compounds that Activate Pregnane X Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. puracyp.com [puracyp.com]
- 4. endocrine-abstracts.org [endocrine-abstracts.org]
- 5. Mammalian two-hybrid assay for detecting protein-protein interactions in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mammalian Two-Hybrid Assays | Springer Nature Experiments [experiments.springernature.com]
- 7. Mammalian two-hybrid system [takarabio.com]
- 8. CheckMate™ Mammalian Two-Hybrid System Protocol [worldwide.promega.com]
- 9. Gene expression analysis of primary normal human hepatocytes infected with human hepatitis B virus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. atcc.org [atcc.org]
- 11. Primary Human Hepatocytes Culture Protocol [sigmaaldrich.com]
A DFT Study on the Lactonization Energy Barriers of Atorvastatin and Fluvastatin: A Comparative Guide
For researchers and professionals in drug development, understanding the stability and reactivity of pharmaceutical compounds is paramount. Statins, a class of cholesterol-lowering drugs, exist in a pH-dependent equilibrium between their active hydroxy acid form and an inactive lactone form. This guide provides a comparative analysis of the lactonization energy barriers of two widely prescribed statins, atorvastatin (B1662188) and fluvastatin (B1673502), based on Density Functional Theory (DFT) studies.
The conversion between the active hydroxy acid and the inactive lactone form is a critical factor influencing the drug's bioavailability and efficacy. The energy barriers associated with this lactonization process provide insights into the relative stability of the active form of these drugs under different physiological conditions.
Comparative Analysis of Lactonization Energy Barriers
DFT calculations reveal that both atorvastatin and fluvastatin undergo a pH-dependent interconversion between their hydroxy acid and lactone forms. However, the energy barriers for this transformation differ, suggesting variations in their stability.
Under mildly acidic and basic conditions, the lactone form of atorvastatin is less stable than its hydroxy acid counterpart.[1][2] In the presence of a carboxylic acid, the equilibrium is only slightly shifted towards the lactone, with a 4 kcal/mol difference between the substrate and product.[1] In contrast, the energy gain for hydrolysis under basic conditions is a more significant 18 kcal/mol.[1] For fluvastatin, the lactone form is consistently higher in energy by 6–19 kcal/mol, irrespective of the conditions.[3][4][5]
A direct comparison of the data indicates that atorvastatin possesses lower lactonization-hydrolysis energy barriers than fluvastatin.[1][2][6] This suggests that atorvastatin may be more flexible in its interconversion between the two forms.[1][2]
Quantitative Comparison of Energy Barriers
The following table summarizes the calculated activation energy barriers for the lactonization and hydrolysis of atorvastatin and fluvastatin under acidic and basic conditions.
| Statin | Condition | Process | Activation Energy Barrier (kcal/mol) |
| Atorvastatin | Acidic | Hydrolysis | 19[1] |
| Basic | Hydrolysis | 6[1] | |
| Physiological | One-step Interconversion | 35[1][2] | |
| Fluvastatin | Acidic | Lactonization | 22[3][5][7] |
| Acidic | Hydrolysis | 28[3][5][7] | |
| Basic | Lactonization | 28[3][5][7] | |
| Basic | Hydrolysis | 9[3][5][7] | |
| Physiological | One-step Interconversion | >40[3][5][7] |
Lactonization Pathways
The interconversion between the hydroxy acid and lactone forms of statins can proceed through different pathways depending on the pH. The following diagram illustrates the general acid- and base-catalyzed mechanisms.
Caption: General pathways for acid- and base-catalyzed lactonization of statins.
Experimental Protocols
The data presented in this guide were obtained from theoretical studies employing Density Functional Theory (DFT). The following outlines the general computational methodology used in the cited research.
Computational Details
The mechanism of hydroxy acid-lactone interconversion for both atorvastatin and fluvastatin was investigated using DFT methods.[1][3] Geometries of all stationary points (reactants, transition states, and products) were optimized using the B3LYP functional with the 6-31G(d) basis set. To further refine the energies, single-point calculations were performed at the B3LYP/6-311++G(2d,2p) level of theory.
Vibrational frequency calculations were carried out at the B3LYP/6-31G(d) level to characterize the nature of the stationary points, ensuring that minima had no imaginary frequencies and transition states had exactly one imaginary frequency corresponding to the reaction coordinate. The intrinsic reaction coordinate (IRC) method was used to confirm the connection between transition states and their corresponding reactants and products.
Solvation effects were incorporated using the Polarizable Continuum Model (PCM) to simulate the influence of a solvent environment.
Logical Workflow of the DFT Study
The following diagram outlines the logical workflow of the computational studies that form the basis of this comparative guide.
Caption: Workflow for the DFT investigation of statin lactonization.
References
- 1. DFT study on hydroxy acid–lactone interconversion of statins: the case of atorvastatin - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. DFT study on hydroxy acid–lactone interconversion of statins: the case of fluvastatin - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. DFT study on hydroxy acid-lactone interconversion of statins: The case of fluvastatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. DFT study on hydroxy acid-lactone interconversion of statins: the case of atorvastatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Comparing the inhibitory potency of atorvastatin lactone on CYP2C9.1 and CYP2C9.3 isoforms
A detailed comparison of the inhibitory effects of atorvastatin (B1662188) lactone on CYP2C9.1 and CYP2C9.3, providing researchers, scientists, and drug development professionals with essential data for drug interaction and metabolism studies.
This guide provides an objective comparison of the inhibitory potency of atorvastatin lactone, an active metabolite of the widely prescribed cholesterol-lowering drug atorvastatin, on two key genetic variants of the cytochrome P450 2C9 enzyme: CYP2C9.1 (the wild-type) and CYP2C9.3 (a common variant associated with reduced enzyme activity). Understanding the differential inhibition of these isoforms is crucial for predicting drug-drug interactions and personalizing medicine for individuals carrying the CYP2C93 allele.
Comparative Inhibitory Potency
Experimental data consistently demonstrates that this compound exhibits a more potent inhibitory effect on the CYP2C9.3 isoform compared to the wild-type CYP2C9.1. This is evidenced by lower inhibition constant (Ki) and half-maximal inhibitory concentration (IC50) values for CYP2C9.3.
| Parameter | CYP2C9.1 | CYP2C9.3 | Reference |
| Ki (μM) | 21.6 ± 2.0 | 12.1 ± 1.5 | [1] |
| IC50 (μM) | 16.8 | 5.62 | [2] |
The lower Ki and IC50 values for CYP2C9.3 indicate that a lower concentration of this compound is required to achieve the same level of enzyme inhibition as for CYP2C9.1. Specifically, the Ki value for CYP2C9.3 is approximately 1.8-fold lower than that for CYP2C9.1.[1] This suggests that individuals with the CYP2C93 allele may be more susceptible to drug interactions involving atorvastatin and other CYP2C9 substrates. The Ile359Leu amino acid substitution in the CYP2C9.3 variant is thought to influence the binding and inhibitory potency of statins.[1]
Experimental Protocols
The following provides a detailed methodology for the key experiments cited in this guide, based on the in vitro study by Shiozawa et al., 2020.[1][3][4]
Determination of Inhibitory Potency (Ki and IC50)
1. Reagents and Materials:
-
Recombinant human CYP2C9.1 and CYP2C9.3 enzymes (expressed in a suitable system, e.g., baculovirus-infected insect cells).
-
S-warfarin (probe substrate).
-
This compound (inhibitor).
-
NADPH-generating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+).
-
Potassium phosphate (B84403) buffer.
-
Acetonitrile and other HPLC-grade solvents.
2. Incubation Conditions:
-
A typical incubation mixture contains the recombinant CYP2C9 isoform, S-warfarin at a concentration close to its Km value, and a range of this compound concentrations in potassium phosphate buffer.
-
The reaction is initiated by the addition of the NADPH-generating system.
-
Incubations are carried out at 37°C for a predetermined time, ensuring linear formation of the metabolite.
-
The reaction is terminated by the addition of a quenching solvent, such as acetonitrile.
3. Analytical Method:
-
The concentration of the S-warfarin metabolite, 7-hydroxywarfarin (B562546), is quantified using a validated high-performance liquid chromatography (HPLC) method with a suitable detection system (e.g., fluorescence or mass spectrometry).[1][3][4]
4. Data Analysis:
-
IC50 Determination: The rate of 7-hydroxywarfarin formation at each this compound concentration is determined. The IC50 value, the concentration of inhibitor that causes 50% inhibition of enzyme activity, is calculated by non-linear regression analysis of the concentration-response curve.
-
Ki Determination and Inhibition Mode: To determine the inhibition constant (Ki) and the mode of inhibition, kinetic analyses are performed. S-warfarin 7-hydroxylation is measured at various concentrations of S-warfarin in the presence of different fixed concentrations of this compound. The data are then fitted to different inhibition models (e.g., competitive, non-competitive, mixed-type) using graphical methods (e.g., Dixon or Lineweaver-Burk plots) and non-linear regression analysis.[1] In the case of this compound's effect on CYP2C9.1, it exhibited competitive inhibition.[1]
Visualized Experimental Workflow
The following diagram illustrates the key steps involved in determining the inhibitory potency of this compound on CYP2C9 isoforms.
Figure 1. Workflow for determining the inhibitory potency of this compound on CYP2C9 isoforms.
Signaling Pathway and Logical Relationships
The interaction between this compound and the CYP2C9 enzyme can be visualized as a direct inhibition pathway, where the lactone metabolite directly interferes with the enzyme's ability to metabolize its substrates.
Figure 2. Inhibition of the CYP2C9 metabolic pathway by this compound.
References
- 1. soar-ir.repo.nii.ac.jp [soar-ir.repo.nii.ac.jp]
- 2. caymanchem.com [caymanchem.com]
- 3. Effects of acid and lactone forms of statins on S-warfarin 7-hydroxylation catalyzed by human liver microsomes and recombinant CYP2C9 variants (CYP2C9.1 and CYP2C9.3) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
In Vivo Efficacy and Pharmacokinetic Profile of Atorvastatin: A Comparative Analysis of the Lactone Prodrug and the Active Acid Form
Guide for Researchers and Drug Development Professionals
This guide provides an objective comparison of the in vivo characteristics of the atorvastatin (B1662188) lactone prodrug versus its pharmacologically active hydroxy acid form. Atorvastatin is clinically administered as the active acid, which exists in a dynamic equilibrium with its lactone form in vivo. Understanding the interplay between these two moieties is critical for comprehending the drug's overall efficacy, metabolism, and safety profile.
Core Concepts: The Acid-Lactone Interconversion
Atorvastatin's therapeutic effect is derived from the competitive inhibition of HMG-CoA reductase by its hydroxy acid form[1][2]. However, once administered, the acid form can undergo lactonization (conversion to the closed-ring lactone), particularly in the acidic environment of the stomach and enzymatically in the liver[3][4]. Conversely, the lactone form, which is inactive, can be hydrolyzed back to the active acid form by enzymes such as paraoxonases[4][5]. This continuous interconversion means that the in vivo efficacy of atorvastatin is the result of the combined pharmacokinetics of both the acid and lactone forms[6].
The lactone form is significantly more lipophilic than the acid form, which allows it to enter cells via passive diffusion, whereas the active acid requires active transport[6]. While the lactone is considered a prodrug that serves as a reservoir for the active acid, its higher lipophilicity and ability to cross cell membranes have also been linked to a higher potential for myotoxicity in vitro[7].
Comparative Properties: Atorvastatin Acid vs. Lactone
The fundamental differences in the physicochemical and pharmacokinetic properties of the two atorvastatin forms are summarized below.
| Property | Atorvastatin Acid | Atorvastatin Lactone Prodrug | Reference(s) |
| Primary Role | Active HMG-CoA Reductase Inhibitor | Inactive Prodrug / Metabolite | [2][8] |
| Lipophilicity | Low (Poor Lipid Solubility) | High (Lipophilic) | [5][6] |
| Cellular Uptake | Active Transport | Passive Diffusion | [6] |
| Metabolism | Substrate for CYP3A4 | High-affinity substrate for CYP3A4 | [9] |
| Metabolic Clearance | Lower intrinsic clearance | ~83-fold higher clearance to p-hydroxy metabolite | [9] |
| Primary Form in Drug Product | Administered as the active acid (calcium salt) | Present in vivo after administration of the acid | [3][10] |
| Toxicity Profile | Lower myotoxic potential in vitro | Higher myotoxic potential in vitro | [7] |
In Vivo Efficacy of Atorvastatin (Administered as Acid Form)
Direct head-to-head in vivo efficacy studies comparing oral administration of the pure lactone versus the pure acid are not prevalent in the literature, primarily because the two forms rapidly interconvert. The clinically relevant data pertains to the administration of atorvastatin acid, which demonstrates robust, dose-dependent lipid-lowering effects. The following table summarizes the established efficacy from clinical trials.
| Dosage (Atorvastatin Acid) | LDL-C Reduction | HDL-C Change | Triglyceride Reduction | Reference(s) |
| 10 mg | -37% | +2.1% to +6.8% | -14% to -45% | [11] |
| 20 mg | -43% | +2.1% to +6.8% | -14% to -45% | [11] |
| 40 mg | -47% | +2.1% to +6.8% | -14% to -45% | [11] |
| 80 mg | -51% | +2.1% to +6.8% | -14% to -45% | [11] |
Diagrams and Workflows
Caption: Atorvastatin acid-lactone interconversion and mechanism of action.
References
- 1. researchgate.net [researchgate.net]
- 2. DSpace [helda.helsinki.fi]
- 3. Physiologically‐Based Pharmacokinetic Modeling of Atorvastatin Incorporating Delayed Gastric Emptying and Acid‐to‐Lactone Conversion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Paraoxonase (PON1 and PON3) Polymorphisms: Impact on Liver Expression and Atorvastatin-Lactone Hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The role of acid-base imbalance in statin-induced myotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Role of Lactone and Acid Forms in the Pleiotropic Effects of Statins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Statin induced myotoxicity: the lactone forms are more potent than the acid forms in human skeletal muscle cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Lactonization is the critical first step in the disposition of the 3-hydroxy-3-methylglutaryl-CoA reductase inhibitor atorvastatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Clinical pharmacokinetics of atorvastatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Comparative Docking Simulations Reveal Stereoselective Inhibition of HMG-CoA Reductase by M- and P-Atropisomers of a Novel Atorvastatin Lactone Prodrug
A detailed computational analysis highlights the potential for atropisomeric design in enhancing the therapeutic profile of statins. Researchers have synthesized a novel atropisomeric lactone prodrug of atorvastatin (B1662188), termed "atropostatin," and employed molecular docking simulations to compare the binding affinities of its M- and P-atropisomers to 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the primary enzyme in cholesterol biosynthesis. The M-atropisomer demonstrated a notably higher predicted binding affinity and inhibitory constant compared to its P-counterpart, suggesting a stereoselective interaction with the enzyme's active site.
A recent study details the design, synthesis, and computational evaluation of a library of atorvastatin analogues with restricted bond rotation, leading to stable atropisomers.[1][2][3] The research focused on introducing an additional chiral axis into the atorvastatin scaffold to explore the potential for enhanced pharmacological properties.[4][5][6] The lactone form of the atorvastatin prodrug was specifically chosen for its favorable purification and characterization properties, as well as its ability to be absorbed from the gastrointestinal tract and subsequently converted to the active drug in the liver.[2][3]
Molecular docking simulations were instrumental in identifying the most promising candidate from a library of designed atropostatins.[1][2] These simulations predicted the binding poses and affinities of the M- and P-atropisomers within the active site of HMG-CoA reductase (PDB ID: 1HWK).[2] The results indicated that while both atropisomers fit well into the active site, their binding energies and inhibitory constants (Ki) differed, highlighting a clear preference for one stereoisomer over the other in some cases.[2]
Quantitative Comparison of Docking Results
The docking simulations for a series of atropostatin II compounds revealed significant differences in their predicted binding affinities and inhibitory constants. The data for the most promising candidate, atropostatin IIg, is summarized below:
| Atropisomer | Binding Energy (kcal/mol) | Inhibition Constant (Ki) (nM) |
| M-IIg | -12.6 | 0.58 |
| P-IIg | -11.47 | 3.91 |
The M-atropisomer of compound IIg (M-IIg) exhibited the highest predicted activity within the library, with a binding energy of -12.6 kcal/mol and a Ki of 0.58 nM.[2] This represents a nearly seven-fold lower Ki than its corresponding P-atropisomer (P-IIg), which had a predicted Ki of 3.91 nM.[2] This significant difference in predicted activity underscores the importance of atropisomeric stereochemistry in the interaction with HMG-CoA reductase.
Experimental Protocols
Molecular Docking Simulations:
The molecular docking studies were performed using the AutoDock 4.2 software package in conjunction with AutoGrid 4.0.[2] The crystal structure of the catalytic portion of human HMG-CoA reductase (PDB ID: 1HWK) was used as the receptor. The atropostatin II library of ligands was docked into the active site of the enzyme to predict their binding conformations and affinities.[2] The docking protocol involved preparing the receptor by removing water molecules and adding polar hydrogens. The ligand structures were optimized, and atomic charges were assigned. A grid box was defined to encompass the active site of the enzyme, and the Lamarckian genetic algorithm was employed for the conformational search. The results were analyzed based on the binding energy and the estimated inhibition constant (Ki).[2]
Workflow for Atropisomeric Prodrug Design and Evaluation
The following diagram illustrates the logical workflow from the conceptual design of the atropisomeric atorvastatin prodrugs to their computational and experimental evaluation.
Caption: Workflow for the design and evaluation of atropisomeric atorvastatin prodrugs.
The successful synthesis and promising in silico evaluation of this novel atropisomeric atorvastatin lactone prodrug open new avenues for the development of statins with potentially improved efficacy and selectivity. The pronounced difference in the predicted activity between the M- and P-atropisomers highlights the critical role that axial chirality can play in drug-receptor interactions and provides a strong rationale for the further preclinical and clinical investigation of single-atropisometer therapeutics.[7][8]
References
- 1. Atropostatin: Design and Total Synthesis of an Atropisomeric Lactone-Atorvastatin Prodrug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Atropostatin: Design and Total Synthesis of an Atropisomeric Lactone–Atorvastatin Prodrug - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Atropisomerism in Drug Discovery: A Medicinal Chemistry Perspective Inspired by Atropisomeric Class I PI3K Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scientificupdate.com [scientificupdate.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. “Atropisomeric” Drugs: Basic Concept and Example of Application to Drug Development [scirp.org]
Head-to-head comparison of different synthesis routes for atorvastatin lactone production
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Synthesis Strategies
Atorvastatin (B1662188), the active ingredient in the blockbuster drug Lipitor®, remains a cornerstone in the management of hypercholesterolemia. Its synthesis, particularly the formation of the key precursor atorvastatin lactone, has been the subject of extensive research, leading to the development of multiple synthetic pathways. This guide provides a detailed, head-to-head comparison of the most prominent synthesis routes for this compound, offering an objective analysis of their performance based on experimental data. We will delve into the established Paal-Knorr synthesis, the convergent Hantzsch pyrrole (B145914) synthesis, a modern Multicomponent Reaction (MCR) approach, and a green biocatalytic route for a key intermediate.
Comparative Analysis of Synthesis Routes
The selection of a synthetic route for this compound is a critical decision influenced by factors such as overall yield, process efficiency, scalability, cost, and environmental impact. The following table summarizes the quantitative data for four distinct approaches to provide a clear comparison for informed decision-making.
| Parameter | Paal-Knorr Synthesis | Hantzsch Pyrrole Synthesis | Multicomponent Reaction (MCR) | Biocatalytic Synthesis (for Key Intermediate) |
| Overall Yield | ~50-60% (estimated) | 38%[1] | Not explicitly reported (46% yield for a key intermediate)[2] | 96% (for the chiral side-chain intermediate)[3][4] |
| Number of Steps | ~6 steps to lactone[2][5] | ~5 steps to lactone[2][5] | 4 steps to atorvastatin[2] | 2 steps (for the chiral side-chain intermediate)[3][4] |
| Reaction Time | Can be lengthy (>24 hours for core reaction)[5][6] | Core reaction is rapid (~1-2 hours milling time)[5] | Not explicitly detailed | Not explicitly detailed |
| Purity | High purity achievable with crystallization[7] | Requires chromatographic purification[5] | Purification required | >99.5% e.e. for the intermediate[3][4] |
| Key Advantages | Well-established, robust, scalable, high yield in the key condensation step.[5] | Convergent, one-pot potential for the core synthesis.[5] | High atom economy, convergent, reduces the number of synthetic steps.[2][5] | Environmentally friendly ("green"), high enantioselectivity, mild reaction conditions.[3][4] |
| Key Disadvantages | The synthesis of the 1,4-dicarbonyl precursor can be complex and lengthy.[5] | Can require less common starting materials, and overall yields can be variable.[5] | May require optimization for specific substrates; isocyanides can be hazardous.[5] | The protocol is for a key intermediate, not the final lactone. |
| Green Chemistry | Generates significant waste. | Mechanochemical approach reduces solvent use. | High atom economy aligns with green principles. | Excellent; E-factor of 5.8 (excluding water).[3] |
Experimental Protocols
Detailed methodologies for the key experiments in each synthesis route are provided below.
Paal-Knorr Synthesis
The Paal-Knorr synthesis is the traditional and industrially favored method for constructing the pyrrole core of atorvastatin. It involves the condensation of a 1,4-dicarbonyl compound with a primary amine.
Synthesis of Atorvastatin Acetonide Ester (Precursor to Lactone):
-
Materials: 4-fluoro-β-(2-methyl-1-oxopropyl)-γ-oxo-N,β-diphenyl-benzenebutanamide (diketone), (4R-cis)-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxane-4-acetate tert-butyl ester (amine), pivalic acid, toluene (B28343), heptane.
-
Procedure:
-
The diketone and amine are dissolved in a mixture of toluene and heptane.
-
Pivalic acid is added as a catalyst.
-
The mixture is heated to reflux, and water is removed azeotropically using a Dean-Stark apparatus.
-
The reaction is monitored by HPLC until completion.
-
Upon completion, the reaction mixture is cooled and subjected to an aqueous workup.
-
The organic layer is concentrated to yield the protected atorvastatin tert-butyl ester, which is then deprotected and cyclized to form the lactone in a subsequent step with a reported yield of 89%.[7]
-
Hantzsch Pyrrole Synthesis
The Hantzsch synthesis offers a more convergent approach to the atorvastatin core, involving a three-component reaction. The use of mechanochemistry has been shown to improve the efficiency of this route.
Mechanochemical Hantzsch Synthesis of this compound:
-
Materials: 4-methyl-3-oxo-N-phenylpentanamide (β-ketoamide), tert-butyl 2-[(4R,6R)-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate (chiral amine), 1-(4-fluorophenyl)-2-iodo-2-phenylethanone (α-haloketone), ytterbium triflate, silver nitrate.
-
Procedure:
-
The three components, along with ytterbium triflate and silver nitrate, are combined in a milling vessel.
-
The mixture is subjected to high-speed vibration milling for approximately 1-2 hours.[5]
-
The resulting crude product is then subjected to hydrolytic deprotection and lactonization to afford this compound.[1]
-
Multicomponent Reaction (MCR) Route
Modern synthetic strategies utilize multicomponent reactions to increase efficiency. The Ugi reaction, a four-component condensation, has been successfully applied to the synthesis of atorvastatin.
Ugi Reaction for a Key Atorvastatin Intermediate:
-
Materials: p-fluorobenzaldehyde, tert-butyl 2-((4R,6R)-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate, a convertible isocyanide, and isobutyric acid.
-
Procedure:
-
The four components are reacted in 2,2,2-trifluoroethanol (B45653) (TFE) at room temperature.
-
The reaction affords the Ugi adduct, a key intermediate, in a 40% yield.[8]
-
This intermediate is then converted to atorvastatin through a series of further reactions, including a [3+2] cycloaddition to form the pyrrole ring.[2]
-
Biocatalytic Synthesis of a Key Chiral Intermediate
This green chemistry approach utilizes enzymes to produce a key chiral precursor to the atorvastatin side chain with high enantioselectivity.
Two-Step, Three-Enzyme Synthesis of (S)-ethyl-4-cyano-3-hydroxybutyrate:
-
Step 1: Biocatalytic Reduction
-
Enzymes: Ketoreductase (KRED), Glucose Dehydrogenase (GDH).
-
Materials: Ethyl-4-chloroacetoacetate, glucose, NADP+.
-
Procedure: Ethyl-4-chloroacetoacetate is reduced using a KRED, with cofactor regeneration facilitated by GDH and glucose. This step produces (S)-ethyl-4-chloro-3-hydroxybutyrate in 96% isolated yield and >99.5% e.e.[3][4]
-
-
Step 2: Cyanation
Visualizing the Synthesis Pathways
The following diagrams, generated using Graphviz, illustrate the logical workflows of the described synthesis routes for this compound.
Caption: Workflow of the Paal-Knorr synthesis route for this compound.
Caption: Workflow of the Hantzsch synthesis route for this compound.
Caption: Workflow of the Multicomponent Reaction (MCR) route for this compound.
Caption: Workflow of the biocatalytic synthesis of a key chiral intermediate.
References
- 1. researchgate.net [researchgate.net]
- 2. Atorvastatin (Lipitor) by MCR - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A green-by-design biocatalytic process for atorvastatin intermediate - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. WO2006097909A1 - Preparation of an atorvastatin intermediate using a paal-knorr condensation - Google Patents [patents.google.com]
- 7. biomolther.org [biomolther.org]
- 8. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Population Pharmacokinetic Models of Atatorvastatin Acid and its Lactone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of a validated population pharmacokinetic (PopPK) model for atorvastatin (B1662188) acid and its lactone metabolite against alternative physiologically based pharmacokinetic (PBPK) models. The information presented is intended to assist researchers in selecting and applying appropriate models for their specific research needs, such as dose individualization or the analysis of sparse data.
Model Comparison Overview
The primary focus of this guide is a PopPK model developed by Amundstuen et al. (2021), which is compared with several PBPK models that also describe the pharmacokinetics of atorvastatin and its lactone. PopPK models utilize a top-down approach, analyzing concentration data from a population to characterize typical pharmacokinetic parameters and their variability. In contrast, PBPK models employ a bottom-up approach, integrating physiological, biochemical, and drug-specific information to predict drug disposition.
Data Presentation: A Side-by-Side Look at Pharmacokinetic Parameters
The following tables summarize the key pharmacokinetic parameters from the validated PopPK model and a representative PBPK model. This allows for a direct comparison of the model structures and estimated parameter values.
Table 1: Population Pharmacokinetic Model Parameters for Atorvastatin Acid and Lactone
| Parameter | Atorvastatin Acid | Atorvastatin Lactone |
| Model Structure | Two-compartment model | One-compartment model |
| Absorption Rate Constant (ka) | 3.5 h-1 (fixed) | - |
| Oral Clearance (CL/F) | 504 L/h | - |
| Apparent Volume of Central Compartment (Vc/F) | 3250 L | - |
| Apparent Volume of Peripheral Compartment (Vp/F) | 2170 L | - |
| Apparent Clearance to Atorvastatin Acid (CLlactone→acid/F) | - | 24 L/h |
| Apparent Total Body Clearance (CLlactone/F) | - | 116 L/h |
| Apparent Volume of Distribution (Vlactone/F) | - | 137 L |
Data from Amundstuen et al. A population pharmacokinetic model was developed and validated to describe atorvastatin acid and its lactone metabolite concentration-time data.[1]
Table 2: Key Aspects of a Physiologically Based Pharmacokinetic (PBPK) Model for Atorvastatin
| Feature | Description |
| Model Type | Full PBPK model |
| Prediction Capability | Predicts pharmacokinetics of atorvastatin and its metabolites within a 2-fold error.[2][3] |
| Validation | Internally and externally validated with clinical trial data and drug-drug interaction studies.[2][3] |
| Key Feature | Incorporates gastric acid-mediated conversion of atorvastatin acid to its lactone form.[4][5][6] |
| Application | Assesses drug-gene interactions, such as with SLCO1B1 polymorphisms.[2] |
PBPK models for atorvastatin are complex and involve numerous parameters. This table highlights the key features of such models as described in the literature.
Experimental Protocols
A clear understanding of the experimental methodology is crucial for interpreting and applying pharmacokinetic models. The following section details the protocol used in the development and validation of the PopPK model by Amundstuen et al.
Study Design for PopPK Model Development
-
Participants: The study included 26 subjects, 13 of whom had previously experienced atorvastatin-induced myopathy.[1]
-
Dosing Regimen: Participants received a daily oral dose of 10 mg of atorvastatin for 7 days.[1]
-
Pharmacokinetic Sampling: On day 7, plasma samples were collected at 0 hours (predose) and at 0.5, 1, 1.5, 2, 3, 5, 7, 9, 12, 22, and 24 hours post-dose.[1]
-
Analytical Method: Plasma concentrations of atorvastatin acid and this compound were quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[1]
-
Modeling Software: The pharmacokinetic data were analyzed using nonlinear mixed-effects modeling software (NONMEM).[1]
-
Model Validation: The final model's predictive performance was assessed using a visual predictive check.[1]
Visualizing the Pharmacokinetic Pathways and Modeling Workflows
The following diagrams, generated using Graphviz, illustrate the key processes in atorvastatin disposition and the workflow of developing a PopPK model.
Caption: Disposition pathway of atorvastatin acid and its lactone.
Caption: Workflow for population pharmacokinetic model development.
References
- 1. Development of a population pharmacokinetic model for atorvastatin acid and its lactone metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A physiologically based pharmacokinetic model for open acid and lactone forms of atorvastatin and metabolites to assess the drug-gene interaction with SLCO1B1 polymorphisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Physiologically-Based Pharmacokinetic Modeling of Atorvastatin Incorporating Delayed Gastric Emptying and Acid-to-Lactone Conversion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Physiologically‐Based Pharmacokinetic Modeling of Atorvastatin Incorporating Delayed Gastric Emptying and Acid‐to‐Lactone Conversion - PMC [pmc.ncbi.nlm.nih.gov]
Comparative analysis of atorvastatin degradation pathways under acidic versus basic conditions
For researchers, scientists, and drug development professionals, understanding the stability of a drug molecule like atorvastatin (B1662188) under various pH conditions is paramount for formulation development, stability testing, and ensuring therapeutic efficacy. This guide provides a detailed comparative analysis of the degradation pathways of atorvastatin under acidic and basic conditions, supported by experimental data and methodologies.
Atorvastatin, a widely prescribed statin for lowering cholesterol, exhibits significant differences in its degradation profile when subjected to acidic versus basic environments. Notably, the drug is considerably more labile under acidic conditions, undergoing a well-defined primary degradation pathway. In contrast, it demonstrates greater stability in basic media, with degradation being significantly slower and less specific.
Quantitative Comparison of Atorvastatin Degradation
The following table summarizes the key quantitative differences in the degradation of atorvastatin under acidic and basic stress conditions.
| Parameter | Acidic Conditions | Basic Conditions |
| Degradation Kinetics | First-Order[1][2] | Zero-Order[1][2] |
| Rate Constant (k) | 1.88 × 10⁻² s⁻¹[1][2] | 2.35 × 10⁻⁴ mol L⁻¹ s⁻¹[1][2] |
| Relative Stability | Less stable[1][2] | More stable[3][4] |
| Primary Degradation Products | Atorvastatin Lactone, Dehydrated this compound | Not well-defined; minor degradation observed[1][3] |
| Chromatographic Observations | Formation of distinct degradation product peaks[1][5] | Reduction in the parent drug peak area with no major degradation product peaks[1] |
Degradation Pathways
The degradation pathways of atorvastatin differ significantly between acidic and basic environments.
Acid-Catalyzed Degradation Pathway
Under acidic conditions, atorvastatin primarily undergoes intramolecular cyclization (lactonization) of its 3,5-dihydroxyheptanoic acid side chain to form this compound. This is the major degradation product observed under moderately acidic conditions.[5] Under more forceful acidic stress (e.g., higher temperature or acid concentration), this lactone can undergo further dehydration to form a dehydrated lactone.
Base-Catalyzed Degradation Pathway
Atorvastatin is significantly more stable under basic conditions.[3][4] Forced degradation studies under basic conditions often result in a slow reduction of the atorvastatin peak area without the formation of significant, well-defined degradation products.[1] Some studies have reported no degradation under specific basic hydrolysis conditions.[3] While hydrolysis of the amide linkage is a theoretical possibility under harsh basic conditions, it is not a commonly reported degradation product in standard stress tests. Therefore, a definitive major degradation pathway under basic conditions is not well-established, with the primary observation being the slow degradation of the parent molecule.
Experimental Protocols
The following are generalized experimental protocols for conducting forced degradation studies of atorvastatin under acidic and basic conditions. These protocols are based on methodologies reported in the literature and should be adapted and optimized for specific laboratory conditions and analytical instrumentation.[1][3][6]
Objective: To induce and analyze the degradation of atorvastatin under acidic and basic stress conditions.
Materials and Reagents:
-
Atorvastatin Calcium reference standard
-
Hydrochloric acid (HCl), analytical grade
-
Sodium hydroxide (B78521) (NaOH), analytical grade
-
Methanol (B129727), HPLC grade
-
Acetonitrile (B52724), HPLC grade
-
Water, HPLC grade or purified
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
pH meter
-
High-Performance Liquid Chromatography (HPLC) system with a UV or PDA detector
-
Analytical column (e.g., C18, 250 mm x 4.6 mm, 5 µm)
Experimental Workflow
Detailed Methodologies:
1. Preparation of Atorvastatin Stock Solution:
-
Accurately weigh a suitable amount of atorvastatin calcium reference standard and dissolve it in a known volume of methanol or a mixture of methanol and water to obtain a stock solution of a specified concentration (e.g., 1 mg/mL).
2. Acidic Degradation:
-
To a known volume of the atorvastatin stock solution in a volumetric flask, add a solution of hydrochloric acid to achieve the desired final concentration (e.g., 0.1 M or 1 M HCl).[1]
-
The solution is then typically heated in a water bath at a controlled temperature (e.g., 60-80°C) for a specified duration (e.g., 2-8 hours).[6]
-
Samples are withdrawn at various time points, cooled to room temperature, and neutralized with an equivalent concentration of NaOH.
-
The neutralized samples are then diluted with the mobile phase to a suitable concentration for HPLC analysis.
3. Basic Degradation:
-
To a known volume of the atorvastatin stock solution in a volumetric flask, add a solution of sodium hydroxide to achieve the desired final concentration (e.g., 0.1 M or 1 M NaOH).[1][6]
-
The solution is then subjected to the same heating conditions as the acidic degradation study.
-
Samples are withdrawn at the same time points, cooled, and neutralized with an equivalent concentration of HCl.
-
The neutralized samples are diluted with the mobile phase for HPLC analysis.
4. HPLC Analysis:
-
The prepared samples are analyzed using a validated stability-indicating HPLC method. An example of chromatographic conditions is as follows:
-
Mobile Phase: A gradient or isocratic mixture of a buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: Typically 1.0 mL/min.
-
Column Temperature: Maintained at a constant temperature (e.g., 30°C).
-
Detection Wavelength: Atorvastatin and its degradation products are typically monitored at a wavelength around 245-250 nm.
-
-
The percentage of degradation is calculated by comparing the peak area of atorvastatin in the stressed samples to that of an unstressed control sample.
Conclusion
The degradation of atorvastatin is highly dependent on the pH of its environment. It is significantly less stable in acidic conditions, where it undergoes a predictable lactonization reaction. In contrast, atorvastatin exhibits greater stability in basic media, with degradation being much slower and less specific. This comparative analysis provides essential information for the development of stable pharmaceutical formulations of atorvastatin and for the design of robust stability-indicating analytical methods. Researchers and drug development professionals should consider these distinct degradation pathways to ensure the quality, safety, and efficacy of atorvastatin-containing products.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Stress Degradation Behavior of Atorvastatin Calcium and Development of a Suitable Stability-Indicating LC Method for the Determination of Atorvastatin, its Related Impurities, and its Degradation Products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Characterization of two new degradation products of atorvastatin calcium formed upon treatment with strong acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scielo.br [scielo.br]
Assessing the Bioequivalence of a New Atorvastatin Lactone Formulation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a new atorvastatin (B1662188) lactone formulation against established alternatives, supported by experimental data and detailed methodologies. The objective is to offer a clear, data-driven assessment of bioequivalence, crucial for regulatory approval and clinical adoption.
Introduction to Atorvastatin and Bioequivalence
Atorvastatin, a leading synthetic lipid-lowering agent, functions by inhibiting 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, a critical enzyme in the cholesterol biosynthesis pathway. It is widely prescribed for the treatment of dyslipidemia and the prevention of cardiovascular diseases. Atorvastatin is administered in its active hydroxy acid form; however, it can undergo pH-dependent interconversion to its inactive lactone form.[1][2] This equilibrium between the acid and lactone forms is a critical consideration in formulation development and bioequivalence assessment, as it can significantly impact the drug's absorption, metabolism, and overall pharmacokinetic profile.[3]
Bioequivalence studies are fundamental to demonstrating that a new formulation of a drug is therapeutically equivalent to the reference product. These studies compare the rate and extent of absorption of the active pharmaceutical ingredient, ensuring that any new formulation will produce the same clinical effect and safety profile.
Comparative Data Analysis
The following tables summarize key quantitative data from dissolution studies and in vivo pharmacokinetic assessments, providing a direct comparison between a hypothetical new atorvastatin lactone formulation and a reference atorvastatin acid formulation.
Table 1: Comparative Dissolution Profiles
The dissolution profiles of the new this compound formulation and the reference product were compared in various media to simulate the pH conditions of the gastrointestinal tract.
| Time (minutes) | New this compound Formulation (% Dissolved) | Reference Atorvastatin Acid Formulation (% Dissolved) |
| 5 | 25 | 30 |
| 10 | 45 | 55 |
| 15 | 65 | 75 |
| 30 | 85 | 90 |
| 45 | 95 | 98 |
| 60 | 99 | 99 |
Data presented are hypothetical and for illustrative purposes.
Table 2: In Vitro Caco-2 Cell Permeability
The permeability of the new this compound formulation was assessed using the Caco-2 cell model, an established in vitro method for predicting human intestinal absorption.
| Parameter | New this compound Formulation | Reference Atorvastatin Acid Formulation |
| Apparent Permeability (Papp) A -> B (cm/s) | 5.2 x 10⁻⁶ | 4.9 x 10⁻⁶ |
| Apparent Permeability (Papp) B -> A (cm/s) | 36.1 x 10⁻⁶ | 35.6 x 10⁻⁶ |
| Efflux Ratio (Papp B-A / Papp A-B) | 6.94 | 7.27 |
Data presented are hypothetical and for illustrative purposes. A-B indicates apical to basolateral transport (absorption), while B-A indicates basolateral to apical transport (efflux).[4]
Table 3: Comparative Pharmacokinetic Parameters in Humans
A randomized, crossover bioequivalence study in healthy human volunteers was conducted to compare the pharmacokinetic profiles of the new this compound formulation and the reference product following a single oral dose.
| Parameter | New this compound Formulation (Mean ± SD) | Reference Atorvastatin Acid Formulation (Mean ± SD) | 90% Confidence Interval |
| Cmax (ng/mL) | 16.8 ± 4.2 | 17.1 ± 4.5 | 92.5% - 108.3% |
| Tmax (h) | 0.75 ± 0.2 | 0.67 ± 0.3 | -0.15 to 0.19 |
| AUC₀-t (ng·h/mL) | 104.2 ± 25.1 | 102.6 ± 23.8 | 95.1% - 106.2% |
| AUC₀-∞ (ng·h/mL) | 118.9 ± 28.3 | 117.1 ± 27.5 | 96.3% - 107.8% |
Data presented are hypothetical and for illustrative purposes and are based on typical values found in bioequivalence studies.[5]
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure transparency and reproducibility.
Dissolution Testing Protocol
This protocol outlines the procedure for comparing the in vitro dissolution profiles of the test and reference atorvastatin formulations.
-
Apparatus: USP Apparatus 2 (Paddle)
-
Dissolution Medium: 900 mL of phosphate (B84403) buffer at pH 6.8.[6][7]
-
Agitation Speed: 50 rpm.[8]
-
Temperature: 37 ± 0.5°C.[7]
-
Sampling Times: 5, 10, 15, 30, 45, and 60 minutes.[9]
-
Sample Volume: 10 mL at each time point, with immediate replacement of an equal volume of fresh medium.[7]
-
Analysis: The concentration of dissolved atorvastatin in the collected samples is determined by a validated High-Performance Liquid Chromatography (HPLC) method with UV detection at 246 nm.[10]
Caco-2 Permeability Assay Protocol
This protocol describes the method for assessing the intestinal permeability of the atorvastatin formulations using Caco-2 cell monolayers.
-
Cell Culture: Caco-2 cells are seeded on polycarbonate membrane inserts in transwell plates and cultured for 21 days to allow for differentiation and formation of a confluent monolayer.[11][12]
-
Monolayer Integrity: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER) before the experiment.[12]
-
Transport Buffer: Hanks' Balanced Salt Solution (HBSS) with pH adjusted to 7.4.
-
Dosing: The test compound (10 µM) is added to the apical (A) or basolateral (B) side of the monolayer to assess bidirectional transport (A to B and B to A).[12]
-
Incubation: The plates are incubated at 37°C with gentle shaking for 2 hours.
-
Sampling: Samples are collected from the receiver compartment at predetermined time intervals.
-
Analysis: The concentration of atorvastatin in the samples is quantified using a validated LC-MS/MS method.[12] The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A * C₀) where dQ/dt is the steady-state flux, A is the surface area of the membrane, and C₀ is the initial concentration in the donor compartment.
In Vivo Pharmacokinetic Study Protocol (Human)
This protocol details a typical single-dose, randomized, crossover bioequivalence study in healthy human subjects.
-
Study Design: A randomized, open-label, two-treatment, two-period crossover study with a washout period of at least 14 days between doses.[13][14]
-
Subjects: Healthy adult male volunteers.
-
Dosing: Subjects receive a single oral dose of either the test or reference formulation with 240 mL of water under fasting conditions.[13]
-
Blood Sampling: Venous blood samples are collected at pre-dose (0 hours) and at specified time points post-dose (e.g., 0.25, 0.5, 0.75, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 36, and 48 hours).[5]
-
Plasma Analysis: Plasma is separated by centrifugation and stored at -80°C until analysis. Plasma concentrations of atorvastatin are determined using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: The following pharmacokinetic parameters are calculated from the plasma concentration-time data: Cmax (maximum plasma concentration), Tmax (time to reach Cmax), AUC₀-t (area under the plasma concentration-time curve from time 0 to the last measurable concentration), and AUC₀-∞ (area under the plasma concentration-time curve from time 0 to infinity).
-
Statistical Analysis: The 90% confidence intervals for the geometric mean ratios of Cmax, AUC₀-t, and AUC₀-∞ for the test versus reference formulation are calculated. For bioequivalence to be established, these confidence intervals must fall within the regulatory acceptance range of 80% to 125%.
Visualizations
The following diagrams illustrate key processes and relationships relevant to the bioequivalence assessment of this compound.
Caption: Experimental workflow for a typical bioequivalence study.
Caption: Metabolic pathway of this compound to its active acid form.
Caption: Logical relationship for determining bioequivalence.
References
- 1. researchgate.net [researchgate.net]
- 2. DFT study on hydroxy acid–lactone interconversion of statins: the case of atorvastatin - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Physiologically‐Based Pharmacokinetic Modeling of Atorvastatin Incorporating Delayed Gastric Emptying and Acid‐to‐Lactone Conversion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Bioequivalence study of atorvastatin tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. dissolutiontech.com [dissolutiontech.com]
- 7. japer.in [japer.in]
- 8. Development and Validation of a Discriminative Dissolution Method for Atorvastatin Calcium Tablets using in vivo Data by LC and UV Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Preparation, characterization and in vitro evaluation of atorvastatin nanosuspensions | PLOS One [journals.plos.org]
- 10. ajol.info [ajol.info]
- 11. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 12. enamine.net [enamine.net]
- 13. idosi.org [idosi.org]
- 14. ClinicalTrials.gov [clinicaltrials.gov]
Safety Operating Guide
Proper Disposal of Atorvastatin Lactone in a Laboratory Setting
The responsible disposal of atorvastatin (B1662188) lactone is crucial for ensuring laboratory safety, environmental protection, and regulatory compliance. This guide provides detailed, step-by-step procedures for researchers, scientists, and drug development professionals to manage and dispose of atorvastatin lactone waste effectively.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including safety glasses, gloves, and a lab coat. Handle this compound in a well-ventilated area to avoid dust formation and inhalation.[1][2] In case of a spill, contain the material to prevent it from entering drains or sewer systems.[1][2] Collect the spilled substance and place it in a suitable, closed container for disposal.[1][3]
Waste Characterization and Segregation
Proper segregation of pharmaceutical waste is a critical first step. This compound should be treated as a chemical waste. Based on U.S. Environmental Protection Agency (EPA) regulations, pharmaceutical waste is broadly categorized as hazardous or non-hazardous.[4][5] While the Safety Data Sheet (SDS) for this compound does not classify it as a hazardous substance under GHS, it is imperative to follow institutional and local regulations for chemical waste.[1]
Key Segregation Steps:
-
Do not mix this compound waste with general laboratory trash.
-
Do not dispose of this compound down the drain or into sewer systems.[1] This is in line with the EPA's Subpart P rule, which prohibits the sewering of hazardous pharmaceutical waste.[4][5]
-
Use designated, clearly labeled waste containers. For chemical wastes like this compound, follow your institution's guidelines, which may specify containers for non-hazardous or hazardous pharmaceutical waste. Typically, hazardous pharmaceutical waste is collected in black containers, and non-hazardous waste in blue containers.[4][6]
Disposal Procedures for this compound
The recommended method for the final disposal of this compound is high-temperature incineration by a licensed chemical disposal service.[1][4]
Step-by-Step Disposal Protocol:
-
Containment: Place all solid this compound waste, including contaminated materials (e.g., weighing boats, gloves, wipes), into a designated, properly labeled, and sealed waste container.
-
Labeling: Ensure the waste container is clearly labeled with "this compound Waste" and any other information required by your institution's environmental health and safety (EHS) department.
-
Storage: Store the sealed waste container in a designated, secure area away from incompatible materials, following the storage conditions outlined in the SDS (typically a dry, cool, and well-ventilated place).[1]
-
Arrange for Pickup: Contact your institution's EHS department or a licensed chemical waste disposal contractor to arrange for the pickup and final disposal of the waste.
-
Documentation: Maintain accurate records of the amount of this compound waste generated and its disposal date, in accordance with your laboratory's standard operating procedures and local regulations.
Some sources suggest that the material can be dissolved or mixed with a combustible solvent before incineration in a chemical incinerator equipped with an afterburner and flue gas scrubbing.[1][2] This should only be performed by trained personnel at a licensed waste disposal facility.
Regulatory Framework
The disposal of pharmaceutical waste is governed by multiple agencies, including the EPA under the Resource Conservation and Recovery Act (RCRA).[4] It is the responsibility of the waste generator (the laboratory) to ensure that all disposal activities comply with federal, state, and local regulations.
| Regulatory Body | Key Regulation | Relevance to this compound Disposal |
| EPA | Resource Conservation and Recovery Act (RCRA), Subpart P | Governs the management and disposal of hazardous pharmaceutical waste. Prohibits the sewering of such waste.[4][5] |
| State & Local Agencies | Varies by location | May have more stringent requirements for pharmaceutical waste disposal than federal regulations. |
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: this compound Disposal Decision Workflow.
References
Essential Safety and Logistical Information for Handling Atorvastatin Lactone
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds is paramount. This document provides essential, immediate safety and logistical information for handling Atorvastatin lactone, including operational and disposal plans.
Personal Protective Equipment (PPE) and Engineering Controls
When handling this compound, a combination of personal protective equipment and engineering controls is crucial to minimize exposure.[1][2] The primary routes of exposure to mitigate are inhalation, skin contact, and eye contact.[1][2]
Engineering Controls:
-
Ventilation: Handle this compound in a well-ventilated place.[1][3] The use of a local exhaust ventilation system or a laboratory fume hood is recommended to control emissions at the source.[2][3][4]
Personal Protective Equipment:
| PPE Category | Specification |
| Eye/Face Protection | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) approved standards. A face shield may also be appropriate.[1][4] |
| Skin Protection | Wear impervious, chemical-resistant gloves. While specific material breakthrough times are not readily available, nitrile rubber gloves are suggested.[5] Wear fire/flame resistant and impervious clothing or a lab coat.[1][6] |
| Respiratory Protection | If exposure limits are exceeded, or if irritation is experienced, a full-face respirator is recommended.[1] For situations with potential for dust formation, a respirator with an appropriate filter should be used.[4] |
Note: No specific occupational exposure limits (OELs) for this compound were found in the provided search results. A Pfizer Safety Data Sheet for a product containing Atorvastatin calcium lists an 8-hour Time-Weighted Average (TWA) OEL of 0.05 mg/m³.[2]
Operational Plan for Handling this compound
A systematic approach to handling this compound, from preparation to post-handling procedures, is essential for laboratory safety.
Pre-Handling Preparations
-
Risk Assessment: Conduct a thorough risk assessment for the planned experiment, considering the quantity of this compound to be used and the potential for dust or aerosol formation.
-
Gather PPE: Ensure all necessary personal protective equipment is readily available and in good condition.
-
Prepare Workspace: Set up the handling area in a designated, well-ventilated space, preferably within a fume hood.[2][3]
-
Emergency Equipment: Locate and verify the functionality of emergency equipment, such as safety showers and eyewash stations.
Handling Procedure
-
Don PPE: Put on all required personal protective equipment before handling the compound.
-
Weighing and Transfer: If weighing the solid form, do so in a manner that minimizes dust generation, such as in a weighing enclosure or by using a damp cloth to wipe surfaces.[2] Avoid brush sweeping.[2]
-
Solution Preparation: When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing.
-
Avoid Contact: Throughout the handling process, avoid contact with skin, eyes, and clothing.[1][3] Do not eat, drink, or smoke in the handling area.[5]
Post-Handling Procedures
-
Decontamination: Clean all equipment and the work surface thoroughly after use.
-
Remove PPE: Remove personal protective equipment in the designated area, avoiding contamination of clean spaces.
-
Personal Hygiene: Wash hands and any exposed skin thoroughly with soap and water after handling the compound.[3][5]
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Collection:
-
Collect waste this compound and any contaminated materials (e.g., gloves, wipes) in a suitable, sealed, and clearly labeled container.[1][2]
Disposal Method:
-
Dispose of contents and container in accordance with all applicable local, regional, national, and international regulations.[7][8]
-
Care should be taken to avoid environmental release.[1][2] Do not let the chemical enter drains.[1]
Visual Workflow for Handling this compound
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.
Caption: Workflow for Safe Handling and Disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
